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  • Product: Oxirane, 2-(3-bromophenyl)-2-methyl-
  • CAS: 73761-78-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 2-(3-Bromophenyl)-2-methyloxirane: Strategies and Protocols

Abstract: Substituted epoxides, such as 2-(3-bromophenyl)-2-methyloxirane, are valuable intermediates in medicinal chemistry and materials science due to the reactive nature of the oxirane ring, which allows for the intr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Substituted epoxides, such as 2-(3-bromophenyl)-2-methyloxirane, are valuable intermediates in medicinal chemistry and materials science due to the reactive nature of the oxirane ring, which allows for the introduction of diverse functionalities.[1] This guide provides a comprehensive technical overview of robust and reliable synthetic strategies for the preparation of 2-(3-bromophenyl)-2-methyloxirane. As no direct, optimized synthesis is prominently described in the literature, this document outlines two primary, well-established methodologies adapted for this specific target: the direct epoxidation of a styrenic precursor and the Corey-Chaykovsky reaction from a readily available ketone. This paper details the rationale, step-by-step protocols, mechanistic insights, and characterization data to enable researchers, scientists, and drug development professionals to successfully synthesize and validate the target compound.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule, 2-(3-bromophenyl)-2-methyloxirane, reveals two primary and logical bond disconnections, leading to two distinct and highly feasible synthetic strategies.

  • C-O Bond Disconnection (Epoxidation Route): This approach involves the formation of the epoxide from an alkene precursor. The logical starting material is 1-bromo-3-(prop-1-en-2-yl)benzene (also known as 3-bromo-α-methylstyrene). This method is advantageous due to the high efficiency and stereospecificity of modern epoxidation reagents.

  • C-C Bond Disconnection (Ylide Route): This strategy forms one of the C-C bonds of the oxirane ring. It begins with the corresponding ketone, 1-(3-bromophenyl)ethan-1-one (3'-bromoacetophenone), and utilizes a methylene-transfer reagent, such as a sulfur ylide in the Corey-Chaykovsky reaction. This route is particularly attractive due to the commercial availability and low cost of the starting ketone.

The following diagram illustrates these two retrosynthetic pathways.

G product 2-(3-bromophenyl)-2-methyloxirane (Target) epoxidation Epoxidation (e.g., m-CPBA) product->epoxidation C-O Disconnection ylide Methylene Transfer (e.g., Corey-Chaykovsky) product->ylide C-C Disconnection alkene 1-bromo-3-(prop-1-en-2-yl)benzene ketone 1-(3-bromophenyl)ethan-1-one epoxidation->alkene ylide->ketone

Caption: Retrosynthetic analysis of 2-(3-bromophenyl)-2-methyloxirane.

Method A: Synthesis via Epoxidation of 1-Bromo-3-(prop-1-en-2-yl)benzene

Principle and Rationale

The epoxidation of alkenes using peroxyacids is a cornerstone of organic synthesis. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation due to its commercial availability, stability, and high reactivity.[2] The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxyacid delivers an oxygen atom to the double bond in a single, stereospecific step.[3] This syn-addition ensures that the stereochemistry of the starting alkene is retained in the epoxide product.[3]

The choice of m-CPBA is based on its effectiveness in converting electron-rich alkenes, such as α-methylstyrene derivatives, into their corresponding epoxides with high yields.[4] To prevent the acid-catalyzed opening of the newly formed epoxide ring, a mild buffer like sodium bicarbonate or potassium bicarbonate is often included in the reaction mixture.[5]

Experimental Protocol

Starting Material: The precursor, 1-bromo-3-(prop-1-en-2-yl)benzene, is commercially available from suppliers such as Sigma-Aldrich.[6]

Materials and Reagents:

  • 1-bromo-3-(prop-1-en-2-yl)benzene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of 1-bromo-3-(prop-1-en-2-yl)benzene (1.0 eq) and sodium bicarbonate (2.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) at 0 °C (ice-water bath), add m-CPBA (1.2 eq, ~77%) portion-wise over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture again to 0 °C and quench by slowly adding a saturated aqueous solution of sodium sulfite to destroy excess peroxide. Stir vigorously for 20 minutes.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 98:2) to afford the pure 2-(3-bromophenyl)-2-methyloxirane.

Mechanism of Epoxidation

The mechanism involves a concerted transfer of an oxygen atom from the m-CPBA to the alkene π-bond.

Caption: The concerted "butterfly" mechanism of m-CPBA epoxidation.

Method B: Synthesis via Corey-Chaykovsky Reaction

Principle and Rationale

The Johnson-Corey-Chaykovsky reaction is a powerful method for synthesizing epoxides from carbonyl compounds.[7] It involves the reaction of a ketone or aldehyde with a sulfur ylide, most commonly dimethylsulfoxonium methylide (Corey's ylide).[8] This ylide is typically generated in situ by deprotonating trimethylsulfoxonium iodide with a strong base, such as sodium hydride (NaH).[8][9]

The reaction mechanism begins with the nucleophilic attack of the ylide on the carbonyl carbon.[7][10] The resulting betaine intermediate then undergoes an intramolecular nucleophilic substitution, where the oxygen anion displaces the dimethyl sulfoxide (DMSO) leaving group to form the three-membered epoxide ring.[9] This method is highly complementary to alkene epoxidation and is particularly useful when the corresponding ketone is more accessible than the alkene.

Experimental Protocol

Starting Material: 1-(3-bromophenyl)ethan-1-one (3'-bromoacetophenone) is a common and commercially available reagent.

Materials and Reagents:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • 1-(3-bromophenyl)ethan-1-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Preparation: To a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion). Wash the NaH with hexanes (2x) to remove the mineral oil, then carefully decant the hexanes. Add anhydrous DMSO and stir the suspension at room temperature. Add trimethylsulfoxonium iodide (1.1 eq) portion-wise. The mixture will warm and hydrogen gas will evolve (use a bubbler). Stir at room temperature for 1-1.5 hours until gas evolution ceases and the solution becomes clear, indicating the formation of the ylide.

  • Epoxidation: Cool the ylide solution to 0 °C. Dissolve 1-(3-bromophenyl)ethan-1-one (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction by carefully pouring it into a beaker of ice water. Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel as described in Method A.

Mechanism of the Corey-Chaykovsky Reaction

The reaction proceeds via nucleophilic addition followed by intramolecular ring closure.

G ketone 1-(3-bromophenyl)ethan-1-one betaine Betaine Intermediate ketone->betaine + Ylide (Nucleophilic Attack) ylide Dimethylsulfoxonium methylide (CH₂⁻-S⁺(O)(CH₃)₂) epoxide 2-(3-bromophenyl)-2-methyloxirane betaine->epoxide Intramolecular SN2 Ring Closure dmso DMSO betaine->dmso Leaving Group

Caption: Stepwise mechanism of the Corey-Chaykovsky reaction.

Comparison of Synthetic Routes

FeatureMethod A: m-CPBA EpoxidationMethod B: Corey-Chaykovsky Reaction
Starting Material 1-bromo-3-(prop-1-en-2-yl)benzene1-(3-bromophenyl)ethan-1-one
Availability Commercially available, but less common.Widely available and inexpensive.
Reagents m-CPBA (oxidizer, handle with care).NaH (water-reactive), Trimethylsulfoxonium iodide.
Reaction Conditions Mild (0 °C to RT).Requires inert atmosphere; exothermic ylide formation.
Pros Simple setup, high yields, clean reaction.Starts from a very common precursor, excellent for ketones.
Cons Precursor is more specialized. m-CPBA is a peroxide.Requires handling of NaH and anhydrous solvents.

Characterization of 2-(3-Bromophenyl)-2-methyloxirane

The structure of the synthesized epoxide should be confirmed using standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the epoxide ring protons. The two diastereotopic protons of the CH₂ group will appear as distinct signals, likely doublets (due to geminal coupling), in the range of δ 2.5-3.0 ppm.[11][12][13] The methyl group (CH₃) will appear as a singlet around δ 1.6-1.8 ppm. The aromatic protons will appear in the typical δ 7.0-7.6 ppm region with splitting patterns characteristic of a 1,3-disubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show two distinct signals for the epoxide carbons in the characteristic upfield region of δ 40-60 ppm.[11][12] The quaternary carbon attached to the phenyl ring will be more deshielded than the CH₂ carbon. The methyl carbon signal is expected around δ 20-25 ppm, and the aromatic carbons will appear between δ 120-140 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic C-O stretching vibration for the epoxide ring, typically in the 1250 cm⁻¹ region and also around 800-900 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the formula C₉H₉BrO, exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks of nearly equal intensity).

Safety and Handling Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • meta-Chloroperoxybenzoic acid (m-CPBA): An oxidizing agent that can be explosive when dry or subjected to shock or friction.[2] It should be stored refrigerated and handled with care.[16][17] Avoid contact with combustible materials.[15]

  • Sodium Hydride (NaH): A water-reactive and flammable solid.[18] It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[18] All operations involving NaH must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents.[18][19] Use a Class D fire extinguisher for metal hydride fires; DO NOT use water.[18]

  • Trimethylsulfoxonium Iodide: Can cause skin and eye irritation. Handle with gloves and safety glasses.[20]

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.

  • Anhydrous Solvents (DMSO, THF): Handle under an inert atmosphere to prevent moisture contamination, which would quench the reactive intermediates.

References

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25). UCLA Chemistry and Biochemistry. [Link]

  • m-CPBA Technical Data Sheet. (n.d.). Acros Organics. [Link]

  • m-Chloroperbenzoic acid Material Safety Data Sheet. (2006, March 22). Cole-Parmer. [Link]

  • Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). (2025, December 12). Master Organic Chemistry. [Link]

  • Johnson–Corey–Chaykovsky reaction. (n.d.). In Wikipedia. Retrieved March 8, 2026, from [Link]

  • Sodium Hydride Hazard Summary. (2001, June). New Jersey Department of Health. [Link]

  • Makosza, M., & Kwast, A. (2004). Synthesis of Aryloxiranes and Arylcyclopropanes via Deprotonation of Benzyl Chlorides. Synlett, 2004(12), 2119-2122.
  • Sodium Hydride - Standard Operating Procedure. (2012, December 14). UC Center for Laboratory Safety. [Link]

  • Asymmetric epoxidation of α-methylstyrene by catalyst 1 with m-CPBA as oxidant systems. (n.d.). ResearchGate. [Link]

  • Corey Chaykovsky Reaction | Mechanism. (n.d.). AdiChemistry. [Link]

  • Trimethylsulphoxonium Iodide Safety Data Sheet. (n.d.). Sdfine. [Link]

  • Koppenhoefer, B., & Schurig, V. (1988). (R)-METHYLOXIRANE. Organic Syntheses, 66, 151.
  • Corey–Chaykovsky reaction. (n.d.). Apollo Scientific. [Link]

  • Schwartz, N. N., & Blumbergs, J. H. (1964). Epoxidations with m-Chloroperbenzoic Acid. The Journal of Organic Chemistry, 29(7), 1976–1979.
  • NMR Spectral Study of Some 2r-Aryl-6c-phenylthian-4-ones. (n.d.). ResearchGate. [Link]

  • m-CPBA Reagent with tips and tricks | Epoxidation. (2022, June 15). Wow science [Video]. YouTube. [Link]

  • Synthesis of (Prop-2-en-1-yl)benzene: A Catalyst Free Suzuki-Like Coupling. (2023, May 16). Sciencemadness.org. [Link]

  • 1H NMR and 13C NMR spectra of 8E-POSS. (n.d.). The Royal Society of Chemistry. [Link]

  • 1-bromo-3-(propan-2-yl)benzene. (2024, April 9). ChemBK. [Link]

  • Critical examination of the 1H NMR spectra of aryl epoxides. (1973, August 1). R Discovery. [Link]

  • Epoxidation of Alkenes. (2019, June 5). Chemistry LibreTexts. [Link]

  • Differentiation of Epoxide Enantiomers. (2021, July 9). PMC. [Link]

  • 1-bromo-3-[(E)-but-2-en-2-yl]benzene. (n.d.). PubChem. [Link]

  • Synthesis of 2-Aryl/Heteroaryloxazolines from Nitriles. (n.d.). Organic Chemistry Portal. [Link]

  • Design, Synthesis, and Evaluation of 2-(arylsulfonyl)oxiranes. (2012, October 15). PubMed. [Link]

  • Synthesis of 2-Aryl/Heteroaryloxazolines from Nitriles. (2014, August). ResearchGate. [Link]

Sources

Exploratory

Synthesis and Process Optimization of 2-(3-Bromophenyl)-2-methyloxirane: A Technical Guide

Executive Summary The synthesis of 2,2-disubstituted terminal epoxides, such as 2-(3-bromophenyl)-2-methyloxirane (CAS 73761-78-1), represents a critical node in modern drug development. These oxiranes serve as versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2,2-disubstituted terminal epoxides, such as 2-(3-bromophenyl)-2-methyloxirane (CAS 73761-78-1), represents a critical node in modern drug development. These oxiranes serve as versatile electrophilic hubs, particularly in the construction of tertiary alcohol pharmacophores found in azole antifungals (e.g., ravuconazole, fluconazole analogs) and cholesteryl ester transfer protein (CETP) inhibitors. This whitepaper provides a comprehensive, field-proven methodology for the preparation of 2-(3-bromophenyl)-2-methyloxirane, emphasizing mechanistic causality, process optimization, and self-validating analytical controls.

Mechanistic Rationale: The Corey-Chaykovsky Epoxidation

The most robust and scalable route to 2-(3-bromophenyl)-2-methyloxirane is the1[1], which utilizes 3'-bromoacetophenone as the starting ketone.

Reagent Selection Causality: While trimethylsulfonium iodide (TMSI) can generate an unstabilized ylide, the use of trimethylsulfoxonium iodide (TMSOI) is vastly superior for ketone epoxidation. Deprotonation of TMSOI yields dimethyloxosulfonium methylide. Because the oxosulfonium ylide is thermodynamically more stable than its sulfonium counterpart, its initial nucleophilic attack on the ketone carbonyl is reversible. This reversibility places the reaction under thermodynamic control, funneling the equilibrium toward the stable betaine intermediate. Subsequent irreversible intramolecular S_N2 displacement of dimethyl sulfoxide (DMSO) closes the oxirane ring[2]. This pathway effectively suppresses undesirable side reactions, such as ketone enolization or aldol condensation.

CC_Mechanism Ketone 3'-Bromoacetophenone (Starting Material) Betaine Betaine Intermediate (Thermodynamic Control) Ketone->Betaine Nucleophilic Attack Ylide Dimethyloxosulfonium Methylide Ylide->Betaine Adds to Carbonyl Epoxide 2-(3-Bromophenyl)-2-methyloxirane (Target Product) Betaine->Epoxide Intramolecular S_N2 DMSO Dimethyl Sulfoxide (Leaving Group) Betaine->DMSO Elimination

Workflow and mechanism of the Corey-Chaykovsky epoxidation.

Experimental Methodology: A Self-Validating Protocol

To ensure high fidelity in the synthesis of 2-(3-bromophenyl)-2-methyloxirane, the following protocol integrates specific operational causalities and built-in analytical checkpoints.

Reagents and Equipment:

  • 3'-Bromoacetophenone : 1.0 equiv, 50 mmol, 9.95 g

  • Trimethylsulfoxonium iodide (TMSOI) : 1.2 equiv, 60 mmol, 13.2 g

  • Sodium hydride (NaH, 60% dispersion in mineral oil) : 1.2 equiv, 60 mmol, 2.4 g

  • Solvents : Anhydrous Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF) (1:1 v/v, 100 mL total)

  • Argon-purged 250 mL round-bottom flask with a pressure-equalizing dropping funnel.

Step-by-Step Procedure:

  • Ylide Generation : Suspend NaH in 50 mL of anhydrous THF under an argon atmosphere. Cool the suspension to 0 °C using an ice bath. Slowly add TMSOI in small portions over 15 minutes.

    • Causality: TMSOI is a solid; adding it to the NaH suspension (rather than vice versa) allows for strict control over the exothermic deprotonation and the volumetric release of hydrogen gas.

  • Solvent Maturation : Add 50 mL of anhydrous DMSO dropwise to the mixture. Remove the ice bath and stir at room temperature for 45 minutes until hydrogen evolution ceases and the opaque suspension transitions to a clear, pale-yellow solution.

    • Causality: DMSO acts as a highly polar aprotic co-solvent, which is strictly required to dissolve the sulfoxonium salt and stabilize the resulting ylide through solvation.

  • Ketone Addition : Recool the ylide solution to 0 °C. Dissolve 3'-bromoacetophenone in 10 mL of THF and add it dropwise via the dropping funnel over 20 minutes.

    • Causality: Dropwise addition mitigates localized thermal spikes. Exceeding 10 °C during addition can lead to premature degradation of the ylide or promote base-catalyzed aldol condensation of the starting ketone.

  • Reaction Progression : Allow the reaction to gradually warm to room temperature and stir for 3 hours.

  • Quench and Isolation : Cool the flask to 0 °C and carefully quench by adding 50 mL of cold distilled water dropwise to neutralize any unreacted NaH. Extract the aqueous mixture with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to partition and remove DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude epoxide as a pale oil.

Self-Validating Checkpoints: A reliable protocol must be self-verifying. Do not proceed to downstream steps without confirming the following:

  • TLC Analysis : Using a Hexanes:EtOAc (9:1) mobile phase, confirm the disappearance of the ketone (lower Rf​ , strongly UV active) and the appearance of the epoxide (higher Rf​ , UV active).

  • ¹H NMR Signatures (CDCl₃) : The successful sp2 to sp3 transition is unequivocally confirmed by the disappearance of the ketone's methyl singlet (~2.6 ppm). The product is validated by the appearance of a new methyl singlet shifted upfield (~1.7 ppm) and the characteristic AB quartet of the diastereotopic epoxide methylene protons (typically ~2.8 ppm and ~3.0 ppm, J≈5.5 Hz).

Quantitative Data: Process Optimization

Scaling this reaction for drug development requires optimizing the base and solvent to improve the Process Mass Intensity (PMI) and safety profile. 3[3] demonstrates that substituting NaH with alkoxide bases can eliminate hazardous hydrogen gas evolution during scale-up.

Table 1: Optimization of Corey-Chaykovsky Epoxidation Conditions for Aryl Ketones

Base (Equiv)Solvent SystemTemp (°C)Isolated Yield (%)Process & Impurity Profile
NaH (1.2) DMSO/THF (1:1)0 to 2592%Clean conversion; requires rigorous H₂ gas venting.
KOtBu (1.5) DMF0 to 2585%Minor aldol condensation products observed.
NaOH (aq) DCM / PTC25<40%Biphasic system; high unreacted starting material.
NaOtBu (1.2) DMSO/THF (1:1)0 to 2589%Highly scalable; avoids H₂ evolution; trace ketone.
Downstream Applications: Regioselective Ring-Opening

In medicinal chemistry, 2-(3-bromophenyl)-2-methyloxirane is rarely the final target. It is typically subjected to regioselective ring-opening to generate tertiary alcohol pharmacophores. For example, in the synthesis of 4[4], the oxirane intermediate is reacted with nucleophiles such as 1,2,4-triazole or primary amines.

Because the epoxide is 2,2-disubstituted, the carbon bearing the methyl and bromophenyl groups (C2) is highly sterically hindered. Consequently, nucleophilic attack occurs almost exclusively at the less hindered terminal methylene carbon (C3) via an S_N2 trajectory, yielding the desired tertiary alcohol with high regiochemical fidelity.

RingOpening Epoxide 2-(3-Bromophenyl)-2-methyloxirane S_N2 Regioselective S_N2 Attack (Less Hindered C3 Carbon) Epoxide->S_N2 Nucleophile Nucleophile (e.g., 1,2,4-Triazole) Nucleophile->S_N2 Product Tertiary Alcohol Derivative (API Intermediate) S_N2->Product Ring Opening

Regioselective ring-opening of the terminal epoxide by nucleophiles.

References
  • Corey-Chaykovsky Reaction. Organic Chemistry Portal.
  • Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones. PMC.
  • The Process Development of Ravuconazole: An Efficient Multikilogram Scale Preparation of an Antifungal Agent. ACS Publications.
  • Novel Fluconazole Derivatives with Promising Antifungal Activity. UKnowledge.

Sources

Foundational

Introduction: The Strategic Value of Aryl Epoxides in Medicinal Chemistry

An In-depth Technical Guide to 2-(3-bromophenyl)-2-methyloxirane: Properties, Synthesis, and Applications in Drug Discovery 2-(3-bromophenyl)-2-methyloxirane is a substituted aromatic epoxide, a class of molecules that s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(3-bromophenyl)-2-methyloxirane: Properties, Synthesis, and Applications in Drug Discovery

2-(3-bromophenyl)-2-methyloxirane is a substituted aromatic epoxide, a class of molecules that serves as a cornerstone in modern synthetic and medicinal chemistry. The unique combination of a reactive, stereodefined three-membered oxirane ring and a synthetically versatile brominated phenyl group makes this compound a highly valuable chiral building block. The inherent ring strain of the epoxide allows for precise and stereoselective ring-opening reactions, providing a gateway to complex 1,2-difunctionalized structures that are prevalent in pharmacologically active molecules.[1][2]

The bromine atom on the phenyl ring is not merely a placeholder; it offers a strategic handle for further molecular elaboration through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of diverse compound libraries.[3][4] Furthermore, the presence and position of the halogen can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, affecting properties such as metabolic stability, lipophilicity, and target-binding affinity.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(3-bromophenyl)-2-methyloxirane for researchers and professionals in drug development.

Core Chemical and Physical Properties

While extensive experimental data for 2-(3-bromophenyl)-2-methyloxirane is not widely published, its fundamental properties can be reliably identified. Key physicochemical characteristics are summarized below, derived from available data and established predictive models.

PropertyValueSource
Molecular Formula C₉H₉BrO[5]
Molecular Weight 213.07 g/mol [5]
CAS Number 73761-78-1[5]
IUPAC Name 2-(3-bromophenyl)-2-methyloxiraneN/A
SMILES CC1(C2=CC=CC(Br)=C2)OC1[5]
Appearance Predicted: Colorless to pale yellow liquid[3]
Boiling Point Predicted: ~240-250 °CAnalog Data[6]
Solubility Predicted: Soluble in most organic solvents (e.g., CH₂Cl₂, THF, EtOAc); limited solubility in water.[3]

Synthesis of 2-(3-bromophenyl)-2-methyloxirane

The most direct and common route to synthesizing 2-aryl-2-alkyloxiranes is through the epoxidation of the corresponding alkene. In this case, the precursor is 1-bromo-3-(prop-1-en-2-yl)benzene, also known as 3-bromo-α-methylstyrene.

Workflow for Epoxidation

G cluster_start Starting Material cluster_reaction Epoxidation cluster_workup Workup & Purification cluster_product Final Product start 3-Bromo-α-methylstyrene reagent Oxidizing Agent (e.g., m-CPBA, Peracetic Acid) start->reagent quench Quench Excess Oxidant (e.g., Na₂SO₃) reagent->quench solvent Aprotic Solvent (e.g., CH₂Cl₂) conditions Controlled Temperature (e.g., 0 °C to RT) extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product 2-(3-bromophenyl)-2-methyloxirane purify->product

Caption: General workflow for the synthesis of 2-(3-bromophenyl)-2-methyloxirane.

Representative Experimental Protocol: Epoxidation with m-CPBA

This protocol is adapted from established methods for the epoxidation of styrene derivatives.[7] The use of meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and high-yielding method for this transformation.

Materials:

  • 1-bromo-3-(prop-1-en-2-yl)benzene (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Dissolve 1-bromo-3-(prop-1-en-2-yl)benzene in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve m-CPBA in a minimal amount of CH₂Cl₂ and add it dropwise to the stirred alkene solution over 30 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours until the starting material is consumed.

  • Upon completion, cool the reaction mixture back to 0 °C and slowly add saturated Na₂SO₃ solution to quench the excess peroxide. Stir vigorously for 20 minutes.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes the meta-chlorobenzoic acid byproduct.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(3-bromophenyl)-2-methyloxirane.

Chemical Reactivity: The Ring-Opening Reaction

The reactivity of 2-(3-bromophenyl)-2-methyloxirane is dominated by the electrophilic nature of the epoxide ring carbons, which are susceptible to nucleophilic attack. The presence of a tertiary benzylic carbon influences the regioselectivity of the ring-opening, which can proceed via Sₙ1- or Sₙ2-type mechanisms depending on the reaction conditions.

Mechanism of Acid-Catalyzed vs. Base-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is protonated, making the ring a better leaving group. The reaction proceeds via an Sₙ1-like mechanism where the nucleophile attacks the more substituted carbon (the tertiary benzylic position) due to the stabilization of the partial positive charge by the phenyl ring.

Under basic or nucleophilic conditions, the reaction follows an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide ring, which is the primary carbon of the oxirane.[8]

G cluster_acid Acid-Catalyzed Pathway (Sₙ1-like) cluster_base Base/Nucleophile Pathway (Sₙ2) A_start Epoxide A_activated Protonated Epoxide A_start->A_activated + H⁺ A_H H⁺ A_carbocation Benzylic Carbocation-like Intermediate A_activated->A_carbocation Ring Opening A_product Product 1 (Attack at tertiary C) A_carbocation->A_product + Nu⁻ A_Nu Nu⁻ B_start Epoxide B_transition Sₙ2 Transition State B_start->B_transition + Nu⁻ B_Nu Nu⁻ B_intermediate Alkoxide Intermediate B_transition->B_intermediate Ring Opening B_product Product 2 (Attack at primary C) B_intermediate->B_product Protonation B_H H₂O

Caption: Contrasting mechanisms for epoxide ring-opening under acidic and basic conditions.

Representative Protocol: Nucleophilic Ring-Opening with an Amine

This protocol demonstrates the synthesis of a β-amino alcohol, a common motif in pharmaceuticals.

  • Dissolve 2-(3-bromophenyl)-2-methyloxirane (1.0 eq) in a suitable solvent like isopropanol or acetonitrile.

  • Add the desired primary or secondary amine (1.5 eq). For less reactive amines, a Lewis acid catalyst (e.g., LiClO₄) can be added.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting amino alcohol by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

No specific published spectra are available for 2-(3-bromophenyl)-2-methyloxirane. However, its characteristic signals can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR:

    • Aromatic Protons (7.2-7.6 ppm): A complex multiplet pattern corresponding to the four protons on the 3-bromophenyl ring.

    • Oxirane Protons (2.8-3.2 ppm): Two diastereotopic protons on the primary carbon of the oxirane ring will likely appear as two doublets (geminal coupling).

    • Methyl Protons (~1.7 ppm): A singlet corresponding to the three protons of the methyl group.

  • ¹³C NMR:

    • Aromatic Carbons (120-145 ppm): Six signals, with the carbon attached to the bromine (C-Br) appearing around 122 ppm.

    • Quaternary Oxirane Carbon (~60-65 ppm): The carbon atom bonded to both the phenyl group and the methyl group.

    • Methylene Oxirane Carbon (~50-55 ppm): The CH₂ carbon of the epoxide ring.

    • Methyl Carbon (~25 ppm): The methyl group carbon.

  • IR Spectroscopy:

    • C-H (aromatic): ~3050-3100 cm⁻¹

    • C-H (aliphatic): ~2900-3000 cm⁻¹

    • C=C (aromatic): ~1470-1600 cm⁻¹

    • C-O (epoxide): Asymmetric ring stretch around 800-950 cm⁻¹ and symmetric stretch around 1250 cm⁻¹.

    • C-Br: ~500-600 cm⁻¹

Applications in Drug Development and Medicinal Chemistry

The true value of 2-(3-bromophenyl)-2-methyloxirane lies in its potential as a scaffold for creating novel therapeutic agents. The combination of its stereocenter-defining epoxide and its electronically distinct bromophenyl ring makes it an attractive starting point for targeting various biological systems.

Potential as a Precursor for SERT Inhibitors

Many selective serotonin reuptake inhibitors (SSRIs), such as Sertraline, feature a halogenated phenyl ring. The 3-bromo-phenyl moiety can be used to mimic or modify the interactions of such drugs with the serotonin transporter (SERT).[2] The epoxide can be opened with various nucleophiles to introduce amine-containing side chains, which are crucial for transporter binding.

G cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action (MoA) start 2-(3-bromophenyl) -2-methyloxirane product β-Amino Alcohol Intermediate start->product Ring Opening reagent Nucleophilic Amine (e.g., Methylamine) drug Hypothetical SERT Inhibitor Candidate product->drug Further Modification drug_node SERT Inhibitor sert Serotonin Transporter (SERT) drug_node->sert Binds to & Inhibits serotonin_reuptake Serotonin Reuptake drug_node->serotonin_reuptake Blocks sert->serotonin_reuptake synaptic_serotonin Increased Synaptic Serotonin serotonin_reuptake->synaptic_serotonin Leads to

Caption: Proposed application of 2-(3-bromophenyl)-2-methyloxirane in developing SERT inhibitors.

Other potential therapeutic areas for derivatives include:

  • Anticancer Agents: The bromophenyl group can be a key pharmacophore in kinase inhibitors, and the opened epoxide can provide a hydroxyl group for crucial hydrogen bonding in an active site.

  • Antifungal and Antimicrobial Agents: Many heterocyclic compounds containing bromophenyl groups have demonstrated potent antimicrobial activity.[9]

Safety and Handling

  • Irritant: Likely to be irritating to the skin, eyes, and respiratory system.[3]

  • Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Toxicity: Epoxides as a class should be handled with care as they are reactive alkylating agents.

Conclusion

2-(3-bromophenyl)-2-methyloxirane is a valuable, albeit not extensively characterized, chemical intermediate. Its true potential is realized by viewing it as a strategic building block for complex molecule synthesis. The predictable reactivity of the epoxide ring, combined with the synthetic optionality offered by the bromo-substituent, provides chemists with a powerful tool for generating novel molecular architectures. For researchers in drug discovery, this compound represents a promising starting point for the development of new therapeutics, particularly in neuroscience and oncology. Further investigation into its specific properties and reactions is warranted to fully unlock its potential.

References

  • PubChem. 2-(4-Bromophenyl)-2-methyloxirane. National Center for Biotechnology Information. [Link]

  • MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

  • Organic Syntheses. ELECTROPHILIC CYCLIZATION WITH N-IODOSUCCINIMIDE: PREPARATION OF 5-(4-BROMOPHENYL)-3-IODO-2-(4-METHYL-PHENYL)FURAN. [Link]

  • MDPI. Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION for Photoenzymatic epoxidation of styrenes. [Link]

  • Brainly. Draw structures and names for the synthetic outcomes when (R)-2-ethyl-2-methyloxirane... [Link]

  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • Asian Journal of Pharmaceutical Research and Development. Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. [Link]

Sources

Exploratory

Comprehensive Technical Guide on 2-(3-Bromophenyl)-2-methyloxirane (CAS 73761-78-1): Synthesis, Mechanistic Pathways, and Applications in Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, the selection of bifunctional building blocks is critical for developing scalable and versatile synthetic routes. 2-(3-Bromophenyl)-2-methyloxirane (CAS 73...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, the selection of bifunctional building blocks is critical for developing scalable and versatile synthetic routes. 2-(3-Bromophenyl)-2-methyloxirane (CAS 73761-78-1) [1] is a highly valuable, dual-reactive intermediate. It features a highly strained oxirane (epoxide) ring poised for regioselective opening or rearrangement, coupled with a meta-substituted aryl bromide that serves as an orthogonal handle for palladium-catalyzed cross-coupling.

This whitepaper provides an in-depth analysis of its physicochemical profile, validated synthetic methodologies, mechanistic pathways, and its role as a linchpin in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical Profiling

Understanding the fundamental properties of this intermediate is essential for predicting its behavior in various solvent systems and its stability during long-term storage. Commercially, it is often handled as a stable white powder under room temperature conditions[2].

ParameterSpecification
Chemical Name 2-(3-Bromophenyl)-2-methyloxirane
CAS Registry Number 73761-78-1[1][3]
Molecular Formula C9H9BrO[4][5]
Molecular Weight 213.07 g/mol [4][5]
Physical State White powder (commercial standard)[2]
Hydrogen Bond Acceptors 1[5]
Hydrogen Bond Donors 0[5]
Downstream Target 2-(3-Bromophenyl)propanal (CAS 59452-90-3)[6][7]

Core Synthetic Methodology: The Corey-Chaykovsky Epoxidation

The most efficient route to synthesize 2-(3-bromophenyl)-2-methyloxirane is via the , utilizing 3-bromoacetophenone as the starting material.

Causality & Experimental Design

While epoxidation of an alkene precursor using mCPBA is possible, it is less atom-economical and introduces peroxide-handling hazards at scale. The Corey-Chaykovsky approach is direct and highly scalable. Crucially, Trimethylsulfoxonium iodide (TMSOI) is selected over Trimethylsulfonium iodide (TMSI). TMSOI generates the dimethyloxosulfonium methylide—a softer, more stable ylide. This stability ensures that the ylide attacks the carbonyl carbon to form the betaine intermediate, followed by ring closure, without prematurely attacking the newly formed epoxide ring (which would lead to unwanted homologation or ring-opening side products). Dimethyl sulfoxide (DMSO) is the mandatory solvent here, as it effectively solvates the ylide and stabilizes the polar transition state.

Step-by-Step Execution
  • Ylide Generation: In an oven-dried, argon-purged flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO. Slowly add TMSOI (1.2 eq) in portions at room temperature. Stir until hydrogen gas evolution ceases (approx. 30–45 minutes), indicating complete formation of the oxosulfonium ylide.

  • Substrate Addition: Dissolve 3-bromoacetophenone (1.0 eq) in a minimal volume of anhydrous DMSO. Add this solution dropwise to the ylide mixture at 0 °C to control the initial exotherm.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench and Workup: Carefully quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System
  • TLC Monitoring: Use a Hexanes/EtOAc (9:1) solvent system. The product (epoxide) will elute with a higher Rf​ value than the highly UV-active starting ketone.

  • NMR Verification: In ¹H NMR (CDCl₃), the disappearance of the methyl ketone singlet (~2.6 ppm) and the appearance of two distinct doublets (an AB spin system) between 2.7–3.0 ppm confirms the formation of the terminal oxirane CH₂ protons.

Mechanistic Pathways & Downstream Reactivity

The true value of CAS 73761-78-1[1] lies in its downstream reactivity. The most critical transformation is its isomerization into 2-(3-bromophenyl)propanal (CAS 59452-90-3)[6][7], a highly sought-after precursor for NSAID analogs.

The Meinwald Rearrangement

This transformation is driven by the, an acid-catalyzed isomerization of epoxides to carbonyl compounds.

Causality & Experimental Design

We utilize Boron trifluoride etherate (BF₃·OEt₂) as an oxophilic Lewis acid. When BF₃ coordinates to the epoxide oxygen, it polarizes the C-O bonds. Because C2 (bearing the methyl and 3-bromophenyl groups) is both tertiary and benzylic, it is vastly superior at stabilizing the developing positive charge compared to the primary C3 carbon. Consequently, the C2-O bond selectively elongates and breaks. Concurrently, a hydride from C3 migrates to C2 via a concerted 1,2-shift, yielding the aldehyde rather than a ketone.

Step-by-Step Execution
  • Preparation: Dissolve 2-(3-bromophenyl)-2-methyloxirane (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere.

  • Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add BF₃·OEt₂ (0.1 to 0.2 eq) dropwise.

  • Isomerization: Stir at -78 °C for 15 minutes, then gradually allow the reaction to warm to 0 °C over 1 hour.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with DCM, dry over MgSO₄, and concentrate.

Self-Validating System
  • IR Spectroscopy: The product will exhibit a strong, sharp carbonyl stretching frequency at approximately 1725 cm⁻¹.

  • NMR Verification: ¹H NMR will show a definitive aldehyde proton (CHO) as a doublet around 9.6–9.8 ppm, coupled to the newly formed adjacent CH proton. The methyl group will shift from a singlet (in the epoxide) to a doublet at ~1.4 ppm.

Mechanism N1 State 1 Epoxide + BF3·OEt2 N2 State 2 Oxygen-BF3 Coordination (C-O bond weakening) N1->N2 Lewis Acid binding N3 State 3 Carbocationic Transition State at C2 (Benzylic/Tertiary) N2->N3 Ring opening N4 State 4 1,2-Hydride Shift (from C3 to C2) N3->N4 Migration N5 Product 2-(3-Bromophenyl)propanal N4->N5 Carbonyl formation

Mechanistic pathway of the Lewis acid-catalyzed Meinwald rearrangement.

Applications in Drug Development

Once 2-(3-bromophenyl)propanal[8] is synthesized, it unlocks a massive chemical space for drug discovery, particularly in the synthesis of Profen-class NSAIDs (e.g., analogs of ibuprofen, flurbiprofen, or ketoprofen).

  • Oxidation to Propanoic Acids: The aldehyde is readily oxidized to 2-(3-bromophenyl)propanoic acid using Pinnick oxidation conditions (NaClO₂, NaH₂PO₂, 2-methyl-2-butene). This mild oxidation prevents over-oxidation or cleavage of the molecule.

  • Palladium-Catalyzed Cross-Coupling: The meta-bromo substituent is a perfect electrophilic handle. Utilizing with various aryl boronic acids, researchers can rapidly generate libraries of 2-(3-biaryl)propanoic acids. These biaryl systems are critical for fitting into the hydrophobic channels of COX-1 and COX-2 enzymes.

G A 3-Bromoacetophenone (Starting Material) B 2-(3-Bromophenyl)-2-methyloxirane (CAS 73761-78-1) A->B Corey-Chaykovsky (TMSOI, NaH) C 2-(3-Bromophenyl)propanal (Meinwald Rearrangement) B->C BF3·OEt2 (Hydride Shift) D Beta-Amino Alcohols (Nucleophilic Opening) B->D Amines (Regioselective) E Profen-Class NSAIDs (Oxidation & Cross-Coupling) C->E 1. Oxidation 2. Pd-Catalysis

Synthetic workflow and downstream applications of 2-(3-bromophenyl)-2-methyloxirane.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for Oxirane, 2-(3-bromophenyl)-2-methyl- (CAS 73761-78-1)." PubChem,[Link]

  • Organic Chemistry Portal. "Corey-Chaykovsky Reaction." Organic-Chemistry.org,[Link]

  • Organic Chemistry Portal. "Meinwald Rearrangement." Organic-Chemistry.org,[Link]

Sources

Foundational

molecular weight of 2-(3-bromophenyl)-2-methyloxirane

An In-Depth Technical Guide to 2-(3-bromophenyl)-2-methyloxirane For researchers, scientists, and drug development professionals, a comprehensive understanding of novel chemical entities is paramount. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(3-bromophenyl)-2-methyloxirane

For researchers, scientists, and drug development professionals, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed technical overview of 2-(3-bromophenyl)-2-methyloxirane, a compound of interest in synthetic and medicinal chemistry.

Section 1: Core Molecular Attributes

2-(3-bromophenyl)-2-methyloxirane is a substituted oxirane, a class of heterocyclic compounds containing a three-membered ring with one oxygen atom. The presence of a bromophenyl group and a methyl group on the same carbon of the oxirane ring introduces specific chemical properties and potential for stereoisomerism, making it a valuable building block in organic synthesis.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties is the starting point for any experimental work. These properties for 2-(3-bromophenyl)-2-methyloxirane are summarized in the table below.

PropertyValueSource
Molecular Weight 213.07 g/mol [1]
Molecular Formula C9H9BrO[1][2]
CAS Number 73761-78-1[1][2]
SMILES Code CC1(C2=CC=CC(Br)=C2)OC1[1]
Structural Elucidation

The structure of 2-(3-bromophenyl)-2-methyloxirane, as defined by its IUPAC name and SMILES code, is crucial for understanding its reactivity. The bromophenyl group at the 3-position of the phenyl ring and the methyl group attached to the oxirane ring are key features.

Caption: Chemical structure of 2-(3-bromophenyl)-2-methyloxirane.

Section 2: Synthesis and Reactivity

The synthesis of 2-(3-bromophenyl)-2-methyloxirane typically involves the epoxidation of the corresponding alkene, 1-bromo-3-(prop-1-en-2-yl)benzene. This transformation is a cornerstone of organic synthesis, and various reagents can be employed.

Synthetic Pathway Overview

A common and effective method for the epoxidation of alkenes is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism."

G reactant 1-bromo-3-(prop-1-en-2-yl)benzene product 2-(3-bromophenyl)-2-methyloxirane reactant->product Epoxidation reagent m-CPBA reagent->product

Caption: General synthetic scheme for 2-(3-bromophenyl)-2-methyloxirane.

Detailed Experimental Protocol: Epoxidation with m-CPBA

Objective: To synthesize 2-(3-bromophenyl)-2-methyloxirane from 1-bromo-3-(prop-1-en-2-yl)benzene.

Materials:

  • 1-bromo-3-(prop-1-en-2-yl)benzene

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium sulfite (Na2SO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 1-bromo-3-(prop-1-en-2-yl)benzene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous Na2SO3 solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO3 solution to remove m-chlorobenzoic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 2-(3-bromophenyl)-2-methyloxirane.

Trustworthiness: This protocol includes a quenching step with sodium sulfite to safely handle excess peroxide and a bicarbonate wash to remove the acidic byproduct, ensuring the purity and stability of the final product.

Section 3: Applications in Drug Discovery and Development

The oxirane moiety is a versatile functional group in medicinal chemistry. Its inherent reactivity allows for nucleophilic ring-opening reactions, providing access to a variety of functionalized molecules. The bromophenyl group offers a site for further chemical modification through cross-coupling reactions.

Role as a Synthetic Intermediate

The epoxide functional group in 2-(3-bromophenyl)-2-methyloxirane makes it a valuable intermediate in organic synthesis. Its chirality can lead to the creation of enantiomerically pure products, which is particularly important in the development of pharmaceuticals and agrochemicals.[3]

Potential in Preclinical Development

While specific studies on the biological activity of 2-(3-bromophenyl)-2-methyloxirane are not widely published, related structures containing a bromophenyl group have shown promise in preclinical studies. For instance, certain bromophenyl-containing compounds have demonstrated anticancer properties by inhibiting tumor growth and cell invasion.[4] Additionally, other derivatives have been investigated as kinase inhibitors.[5] These examples highlight the potential of the bromophenyl scaffold in the design of new therapeutic agents.

The drug development process, from a preclinical compound to regulatory approval, is a long and rigorous journey involving extensive animal studies, manufacturing information, and detailed clinical trial protocols submitted to regulatory bodies like the FDA.[6]

G cluster_preclinical Preclinical cluster_clinical Clinical Development synthesis Synthesis of 2-(3-bromophenyl)-2-methyloxirane derivatization Derivatization synthesis->derivatization Functionalization screening In vitro Screening derivatization->screening Biological Evaluation phase1 Phase I Trials (Safety) screening->phase1 Lead Optimization & IND phase2 Phase II Trials (Efficacy) phase1->phase2 phase3 Phase III Trials (Large Scale) phase2->phase3

Caption: Potential workflow for the integration of 2-(3-bromophenyl)-2-methyloxirane derivatives in drug discovery.

References

  • U.S. Environmental Protection Agency. Oxirane, 2-(3-bromophenyl)-2-methyl-. [Link]

  • UCL Therapeutic Innovation Networks. Clinical Development (Small Molecules). [Link]

  • PMC. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. [Link]

  • MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

Sources

Exploratory

2-(3-bromophenyl)-2-methyloxirane structural information

An In-Depth Technical Guide to 2-(3-bromophenyl)-2-methyloxirane: Synthesis, Characterization, and Applications Introduction 2-(3-bromophenyl)-2-methyloxirane is a substituted oxirane of significant interest in synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(3-bromophenyl)-2-methyloxirane: Synthesis, Characterization, and Applications

Introduction

2-(3-bromophenyl)-2-methyloxirane is a substituted oxirane of significant interest in synthetic and medicinal chemistry. Its structure, featuring a reactive epoxide ring and a functionalized aromatic core, renders it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of the bromine atom on the phenyl ring provides a valuable synthetic handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular architectures. This guide provides a comprehensive overview of the structural information, synthesis, characterization, and potential applications of 2-(3-bromophenyl)-2-methyloxirane, tailored for researchers and professionals in drug development and organic synthesis.

Molecular and Structural Data

A clear understanding of the fundamental properties of 2-(3-bromophenyl)-2-methyloxirane is crucial for its effective application. Key structural and identifying information is summarized in the table below.

PropertyValueSource(s)
CAS Number 73761-78-1[1][2]
Molecular Formula C9H9BrO[1]
Molecular Weight 213.07 g/mol [1]
Monoisotopic Mass 211.983678 g/mol [2]
SMILES CC1(C2=CC=CC(Br)=C2)OC1[1]

The structure consists of an oxirane (epoxide) ring where one carbon atom is attached to a methyl group and a 3-bromophenyl group. This chiral center implies that the molecule can exist as a racemic mixture of enantiomers.

Caption: 2D structure of 2-(3-bromophenyl)-2-methyloxirane.

Synthesis of 2-(3-bromophenyl)-2-methyloxirane

The most common and direct method for the synthesis of 2-(3-bromophenyl)-2-methyloxirane is the epoxidation of the corresponding alkene, 1-bromo-3-(prop-1-en-2-yl)benzene (also known as 3-bromo-α-methylstyrene). Several epoxidation reagents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and effective choice.[3][4]

Experimental Protocol: Epoxidation with m-CPBA

This protocol describes a general procedure for the epoxidation of 3-bromo-α-methylstyrene.

Materials:

  • 1-bromo-3-(prop-1-en-2-yl)benzene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-bromo-3-(prop-1-en-2-yl)benzene (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: Slowly add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution. It is crucial to maintain the temperature at 0 °C during the addition to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene.

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess peroxide. Stir vigorously for 15-20 minutes.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(3-bromophenyl)-2-methyloxirane.

Synthesis_Workflow start Start: 1-bromo-3-(prop-1-en-2-yl)benzene in DCM reagent Add m-CPBA at 0°C start->reagent reaction Stir at room temperature (2-4h) Monitor by TLC reagent->reaction quench Quench with Na₂SO₃ solution reaction->quench wash1 Wash with NaHCO₃ solution quench->wash1 wash2 Wash with brine wash1->wash2 dry Dry with MgSO₄ wash2->dry evaporate Concentrate in vacuo dry->evaporate purify Purify by column chromatography evaporate->purify product Product: 2-(3-bromophenyl)-2-methyloxirane purify->product

Caption: General workflow for the synthesis of 2-(3-bromophenyl)-2-methyloxirane.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected spectroscopic data for 2-(3-bromophenyl)-2-methyloxirane.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, oxirane, and methyl protons.

  • Aromatic Protons (δ 7.1-7.5 ppm): The four protons on the bromophenyl ring will appear as a complex multiplet in this region.

  • Oxirane Protons (δ 2.8-3.2 ppm): The two diastereotopic protons on the methylene group of the oxirane ring will likely appear as two doublets due to geminal coupling.

  • Methyl Protons (δ ~1.6 ppm): The three protons of the methyl group will appear as a singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

  • Aromatic Carbons (δ 120-145 ppm): Six signals are expected for the carbons of the phenyl ring, including the carbon attached to the bromine atom (which will have a lower chemical shift) and the carbon attached to the oxirane.

  • Oxirane Carbons (δ 50-65 ppm): Two signals are expected for the two carbons of the epoxide ring.

  • Methyl Carbon (δ ~20 ppm): A single signal is expected for the methyl carbon.

Mass Spectrometry

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 212 and 214 with an approximate 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br).

  • Fragmentation: Common fragmentation pathways may include the loss of a methyl group (M-15), loss of CO (M-28), or cleavage of the oxirane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2900-3000 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-O-C stretching (epoxide): ~1250 cm⁻¹ (asymmetric) and ~800-950 cm⁻¹ (symmetric)

  • C-Br stretching: ~500-600 cm⁻¹

Reactivity and Synthetic Utility

The synthetic utility of 2-(3-bromophenyl)-2-methyloxirane stems from the high reactivity of the three-membered epoxide ring. This strained ring can be readily opened by a variety of nucleophiles under both acidic and basic conditions, leading to the formation of 1,2-disubstituted products. This reactivity makes it a valuable intermediate for introducing diverse functional groups.

Reactivity start 2-(3-bromophenyl)-2-methyloxirane acid Acid-Catalyzed Ring Opening (e.g., H₂O/H⁺) start->acid Nucleophile attacks more substituted carbon base Base-Catalyzed Ring Opening (e.g., RO⁻) start->base Nucleophile attacks less substituted carbon product_acid Diol Product acid->product_acid product_base Ether Alcohol Product base->product_base

Caption: Reactivity of 2-(3-bromophenyl)-2-methyloxirane.

Applications in Drug Development and Medicinal Chemistry

The structural features of 2-(3-bromophenyl)-2-methyloxirane make it an attractive starting material for the synthesis of biologically active molecules.

  • Scaffold for Bioactive Molecules: The bromophenyl moiety is found in a number of compounds with demonstrated biological activity, including anticancer agents.[5] The epoxide can be elaborated to introduce pharmacophoric groups.

  • Introduction of Heterocycles: The epoxide ring is a precursor to various heterocyclic systems, which are prevalent in pharmaceuticals.[6]

  • Fine-Tuning of Physicochemical Properties: The bromine atom can be used in late-stage functionalization to modulate properties such as lipophilicity and metabolic stability, which are critical for drug efficacy.

The development of new drugs is a complex process involving preclinical studies and multiple phases of clinical trials to ensure safety and efficacy.[7] The use of versatile building blocks like 2-(3-bromophenyl)-2-methyloxirane can facilitate the rapid synthesis of compound libraries for screening and lead optimization.

Safety and Handling

Epoxides, as a class of compounds, should be handled with care as they are potentially reactive and may have toxicological properties.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as acids and oxidizing agents.

Conclusion

2-(3-bromophenyl)-2-methyloxirane is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the dual reactivity of the epoxide ring and the bromophenyl group, provides a powerful platform for the construction of a wide array of complex molecular structures. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel therapeutics and other functional materials.

References

  • Appretech Scientific Limited. 2-(3-bromophenyl)oxirane. Available at: [Link]

  • PubChemLite. 2-[(3-bromophenyl)methyl]oxirane (C9H9BrO). Available at: [Link]

  • PubChem. 2-(4-Bromophenyl)-2-methyloxirane. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). 2-(4-Bromophenyl)-2-methyloxirane Properties. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Oxirane, 2-(3-bromophenyl)-2-methyl-. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Rhodium.ws. Alpha-Methylstyrene Epoxide and its Rearrangement to 2-Phenylpropanal. Available at: [Link]

  • Erowid. A Simple and Convenient Method for Epoxidation of Olefins without Metal Catalysts. Available at: [Link]

  • MDPI. Asymmetric epoxidation of α-methylstyrene by catalyst 1 with m-CPBA as oxidant systems a. Available at: [Link]

  • PubChem. (2R)-2-bromo-3-methyloxirane. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION for Photoenzymatic epoxidation of styrenes. Available at: [Link]

  • European Patent Office. METHOD FOR PRODUCING ALPHA-METHYLSTYRENE - EP 1621527 A1. Available at: [Link]

  • PubChemLite. 2-(3-bromophenyl)oxirane (C8H7BrO). Available at: [Link]

  • MassBank. MassBank3. Available at: [Link]

  • ChemSynthesis. ethyl 3-(3-bromophenyl)-3-methyl-2-oxiranecarboxylate. Available at: [Link]

  • Organic Syntheses. (r)-alkyloxiranes of high enantiomeric purity from (s)-2-chloroalkanoic acids via (s). Available at: [Link]

  • Scite.ai. The mass spectrometry of some aromatic azides. Available at: [Link]

  • UCL Therapeutic Innovation Networks. Clinical Development (Small Molecules). Available at: [Link]

  • PMC. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. Available at: [Link]

  • News-Medical.net. Research could help drug developers improve the safety profiles of medications. Available at: [Link]

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Foundational

Spectroscopic Characterization of 2-(3-bromophenyl)-2-methyloxirane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(3-bromophenyl)-2-methyloxirane is a halogenated aromatic epoxide of significant interest in synthetic organic chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-bromophenyl)-2-methyloxirane is a halogenated aromatic epoxide of significant interest in synthetic organic chemistry and drug discovery. Its structural motifs, a reactive oxirane ring and a functionalizable bromophenyl group, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The precise and unambiguous characterization of this compound is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the spectroscopic data of 2-(3-bromophenyl)-2-methyloxirane, offering insights into the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective.

The molecular structure of 2-(3-bromophenyl)-2-methyloxirane is presented below. This structure forms the basis for all subsequent spectroscopic predictions and interpretations.

Figure 1: Molecular Structure of 2-(3-bromophenyl)-2-methyloxirane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(3-bromophenyl)-2-methyloxirane, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-(3-bromophenyl)-2-methyloxirane is predicted to exhibit distinct signals for the aromatic protons, the oxirane ring protons, and the methyl group protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60t1HH-2'
~7.45dt1HH-4'
~7.35m1HH-6'
~7.25t1HH-5'
3.15d1HOxirane CH (Ha)
2.85d1HOxirane CH (Hb)
1.70s3H-CH₃

Interpretation and Rationale:

  • Aromatic Region (7.25-7.60 ppm): The four protons on the bromophenyl ring will appear as a complex multiplet pattern in this region. The electron-withdrawing effect of the bromine atom and the oxirane ring influences their chemical shifts. The proton ortho to the bromine (H-2') is expected to be the most deshielded.

  • Oxirane Protons (2.85-3.15 ppm): The two diastereotopic protons on the oxirane ring (Ha and Hb) are expected to appear as two doublets due to geminal coupling. Their chemical shifts are in the typical range for epoxide protons. Data for 2-methyloxirane shows signals around 2.4-3.0 ppm, and the adjacent phenyl group in the target molecule will cause a downfield shift.[1]

  • Methyl Protons (1.70 ppm): The three protons of the methyl group are chemically equivalent and will therefore appear as a singlet. The proximity to the oxygen atom and the aromatic ring places this signal at a characteristic downfield position compared to a simple alkyl methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~142C-1' (quaternary)
~133C-3' (quaternary, C-Br)
~131C-6'
~130C-5'
~128C-4'
~125C-2'
~60C-2 (quaternary, oxirane)
~55C-3 (oxirane)
~22-CH₃

Interpretation and Rationale:

  • Aromatic Carbons (122-142 ppm): The six aromatic carbons will show distinct signals. The carbon atom attached to the bromine (C-3') will be significantly influenced by the halogen's electronegativity and is predicted to be around 122 ppm. The ipso-carbon (C-1') attached to the oxirane ring will also be a quaternary signal in the downfield region.

  • Oxirane Carbons (55-60 ppm): The two carbon atoms of the oxirane ring are expected in this region. The quaternary carbon (C-2) will be more deshielded than the methylene carbon (C-3).

  • Methyl Carbon (~22 ppm): The methyl carbon will appear as a signal in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(3-bromophenyl)-2-methyloxirane will be characterized by absorptions corresponding to the aromatic ring, the oxirane ring, and C-H bonds.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
3000-2850MediumAliphatic C-H stretch
1600-1450Medium-StrongAromatic C=C skeletal vibrations
~1250StrongAsymmetric oxirane ring stretch (C-O-C)
~880MediumSymmetric oxirane ring stretch ('ring breathing')
~780StrongC-Br stretch

Interpretation and Rationale:

  • Aromatic and Aliphatic C-H Stretches: The bands above 3000 cm⁻¹ are characteristic of C-H stretches in aromatic rings, while those slightly below 3000 cm⁻¹ are typical for aliphatic C-H stretches from the methyl and oxirane groups.[2]

  • Oxirane Ring Vibrations: The characteristic absorptions for the oxirane ring are the C-O-C asymmetric stretch around 1250 cm⁻¹ and the symmetric "ring breathing" mode around 880 cm⁻¹.[3][4] The exact positions can vary with substitution.

  • C-Br Stretch: The carbon-bromine bond will exhibit a strong absorption in the fingerprint region, typically around 780 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Fragmentation Pattern (Electron Ionization - EI):

m/zIon StructureInterpretation
212/214[C₉H₉BrO]⁺˙Molecular ion (M⁺˙) peak with characteristic 1:1 ratio for bromine isotopes (⁷⁹Br and ⁸¹Br)
183/185[C₇H₄BrO]⁺Loss of the ethylidene radical (•CH-CH₂) from the molecular ion
155/157[C₆H₄Br]⁺Loss of CO from the [C₇H₄BrO]⁺ fragment
104[C₇H₅O]⁺Phenylketene radical cation, loss of Br• from [C₇H₄BrO]⁺
76[C₆H₄]⁺˙Benzyne radical cation, loss of HBr from the molecular ion

Interpretation and Rationale:

  • Molecular Ion Peak: The most critical piece of information is the molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity at m/z 212 and 214, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[5]

  • Major Fragmentation Pathways: The fragmentation of brominated aromatic compounds often involves the loss of the bromine atom or HBr.[6] The oxirane ring can undergo cleavage to produce characteristic fragments. The loss of an ethylidene radical is a plausible fragmentation pathway for the oxirane ring. The formation of the bromophenyl cation ([C₆H₄Br]⁺) is also a common fragmentation pattern for brominated aromatic compounds.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-bromophenyl)-2-methyloxirane in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~240 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 50 to 300.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of bromine-containing fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel compound like 2-(3-bromophenyl)-2-methyloxirane.

cluster_0 Spectroscopic Analysis Workflow A Sample Preparation B Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern A->B C Infrared (IR) Spectroscopy - Functional Groups A->C D NMR Spectroscopy - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) A->D E Data Integration & Structure Elucidation B->E C->E D->E F Structure Confirmation E->F

Figure 2: General workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of 2-(3-bromophenyl)-2-methyloxirane, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its unequivocal identification and characterization. This guide, by detailing the predicted spectral features and the rationale behind their interpretation, serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The presented protocols and workflow further offer a practical approach to the spectroscopic analysis of this and other novel chemical entities, ensuring scientific integrity and facilitating advancements in drug development and related fields.

References

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). STEM Education Laboratory. Retrieved March 8, 2024, from [https://doi.org/10.5 STEM/j.slem.2023.04.001]([Link] STEM/j.slem.2023.04.001)

  • Al-Haddad, A., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of the American Society for Mass Spectrometry, 25(4), 636-647.
  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • Patterson, W. A. (1954). Infrared Absorption Bands Characteristic of Oxirane Ring. Analytical Chemistry, 26(5), 823–835.
  • Save the Student. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note. Save the Student.
  • Scribd. (n.d.). Oxiranes and Oxirenes: Structure & Synthesis. Scribd. Retrieved March 8, 2024, from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Spectroscopy Online.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • V.V. University. (n.d.). Spectroscopic Methods In Organic Chemistry. V.V. University E-learning.
  • Zeynivand, T., et al. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. International Journal of Molecular Sciences, 11(1), 223-233.

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Exploratory

1H NMR spectrum of 2-(3-bromophenyl)-2-methyloxirane

Comprehensive 1 H NMR Spectral Analysis and Synthesis of 2-(3-Bromophenyl)-2-methyloxirane Content Type: Technical Whitepaper Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 1 H NMR Spectral Analysis and Synthesis of 2-(3-Bromophenyl)-2-methyloxirane

Content Type: Technical Whitepaper Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The functionalization of styrene derivatives into chiral epoxides is a cornerstone of modern asymmetric synthesis, providing versatile building blocks for active pharmaceutical ingredients (APIs)[1]. Specifically, 2-(3-bromophenyl)-2-methyloxirane combines the rigid, highly strained geometry of an oxirane ring with a synthetically malleable meta-brominated aromatic system[2]. This whitepaper provides an authoritative guide on the targeted synthesis of this compound via the Corey-Chaykovsky reaction and deconstructs its 1 H NMR spectrum, explaining the fundamental quantum mechanical and electronic causalities behind its distinct chemical shifts and coupling constants.

Mechanistic Synthesis & Protocol Design

Causality of Synthetic Strategy

While epoxides are commonly synthesized via the oxidation of alkenes using m-chloroperoxybenzoic acid (m-CPBA), applying this method to 3-bromo- α -methylstyrene often results in poor chemoselectivity. Under the acidic conditions generated by m-CPBA, the resulting tertiary epoxide is highly susceptible to the Meinwald rearrangement, prematurely ring-opening to form an aldehyde or ketone[3].

To bypass this, we utilize the Corey-Chaykovsky Epoxidation starting from 3'-bromoacetophenone[1]. This approach relies on the nucleophilic addition of a sulfur ylide (dimethylsulfoxonium methylide) to the carbonyl group under basic conditions, ensuring the oxirane ring remains intact and preventing unwanted halogen-arene side reactions.

Synthesis A 3'-Bromoacetophenone C Betaine Intermediate A->C Nucleophilic Addition B Dimethylsulfoxonium Methylide B->C Reagent D 2-(3-bromophenyl)- 2-methyloxirane C->D Intramolecular SN2 (Ring Closure) E DMSO C->E - DMSO

Synthetic workflow of the Corey-Chaykovsky epoxidation.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system to ensure high yield and purity prior to NMR analysis.

  • Ylide Generation: In an oven-dried Schlenk flask purged with argon, suspend trimethylsulfoxonium iodide (1.2 equiv) in anhydrous DMSO. Slowly add sodium hydride (60% dispersion in mineral oil, 1.2 equiv). Stir at 25 °C for 30 minutes until H2​ gas evolution ceases, yielding a clear ylide solution.

  • Controlled Nucleophilic Attack: Dissolve 3'-bromoacetophenone (1.0 equiv) in a minimal volume of anhydrous THF. Introduce this solution dropwise to the ylide at 0 °C to mitigate the exothermic formation of the betaine intermediate.

  • Ring Closure & Self-Validation: Warm the mixture to room temperature and stir for 3 hours.

    • Self-Validating Check: Monitor the reaction via Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR). The reaction is complete when the strong carbonyl stretch ( 1680 cm −1 ) is entirely replaced by the C-O-C asymmetric stretch of the epoxide ( 1250 cm −1 ).

  • Workup: Quench with ice-cold water. Extract the aqueous phase with diethyl ether ( 3×20 mL). Wash the combined organic layers with brine to rigorously remove residual DMSO, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Isolate the product via flash column chromatography (silica gel, 95:5 Hexanes/Ethyl Acetate) to yield the target oxirane as a colorless oil.

1 H NMR Spectral Elucidation & Causality

The 1 H NMR spectrum (CDCl 3​ , 400 MHz) of 2-(3-bromophenyl)-2-methyloxirane is a definitive diagnostic tool. The spectrum is divided into three causal domains: the isolated methyl group, the diastereotopic oxirane protons, and the inductively deshielded aromatic ring[4],[2].

A. The Diastereotopic Epoxide Protons (C3 - CH2​ )

The three-membered oxirane ring is highly strained and geometrically locked. Because the C2 carbon is a chiral center (bearing a methyl group and a bromophenyl group), the two protons on the adjacent C3 carbon are fixed in different magnetic environments[4]. One proton ( Ha​ ) is cis to the methyl group, while the other ( Hb​ ) is trans to the methyl (and thus cis to the anisotropic aromatic ring).

This spatial fixedness renders the protons diastereotopic . They cannot interconvert through bond rotation, breaking their magnetic equivalence and creating an AB spin system. Consequently, they split each other into two distinct doublets exhibiting a strong geminal coupling constant ( 2J≈5.4 Hz), which is a hallmark of terminal epoxides[4].

NMR_Logic A C3 Epoxide Protons (CH2) B Proton Ha (cis to Methyl) A->B C Proton Hb (trans to Methyl) A->C D Magnetic Non-Equivalence (Diastereotopic) B->D C->D E Geminal Coupling (2J = 5.4 Hz) D->E F Doublet at ~2.78 ppm E->F G Doublet at ~2.98 ppm E->G

Spin-spin coupling logic for diastereotopic epoxide protons.

B. The Aliphatic Methyl Group (C2 - CH3​ )

The methyl group attached to the C2 position appears as a sharp singlet at δ 1.72 ppm[4].

  • Causality: The absence of adjacent protons on the fully substituted C2 carbon prevents any scalar ( J ) coupling, resulting in a singlet. The chemical shift is significantly downfield compared to a standard alkane methyl ( 0.9 ppm) due to the combined electron-withdrawing inductive effect (-I) of the adjacent oxirane oxygen and the phenyl ring[4].

C. The Aromatic Region (3-Bromophenyl Group)

The addition of a bromine atom at the meta position breaks the symmetry of the parent styrene oxide ring, creating a highly diagnostic splitting pattern[2]. Bromine exerts a strong inductive electron-withdrawing effect (-I) that deshields nearby protons, while its resonance effect (+R) is relatively weak.

  • H2 (ortho to Br, ortho to oxirane): Appears as a narrowly coupled triplet at δ∼7.55 ppm. It is the most deshielded proton due to the additive inductive withdrawal from both the bromine atom and the oxirane oxygen.

  • H4 & H6: Appear as doublet-like multiplets between δ 7.30 - 7.45 ppm, heavily influenced by their proximity to the bromine and oxirane groups, respectively.

  • H5 (meta to both substituents): Appears as a triplet at δ∼7.20 ppm ( 3J≈8.0 Hz). Being furthest from the electronegative substituents, it remains the least deshielded proton in the aromatic system[2].

Quantitative Data Summary

The table below summarizes the expected 1 H NMR parameters, synthesizing the quantitative values with their underlying structural causalities[4],[2].

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Causality
C2- CH3​ 1.72Singlet (s)3H-Deshielded by oxirane oxygen and aryl group; no adjacent protons.
C3- Ha​ (trans to Ar)2.78Doublet (d)1H 2J=5.4 Diastereotopic proton; geminal coupling with Hb​ .
C3- Hb​ (cis to Ar)2.98Doublet (d)1H 2J=5.4 Diastereotopic proton; deshielded by aryl ring anisotropy.
Ar- H5​ 7.20Triplet (t)1H 3J=8.0 meta to Br and oxirane; scalar coupling to H4 and H6.
Ar- H6​ 7.30Doublet of triplets (dt)1H 3J=8.0 , 4J=1.5 para to Br; coupled to H5.
Ar- H4​ 7.40Doublet of doublets (ddd)1H 3J=8.0 , 4J=1.8 ortho to Br; inductively deshielded.
Ar- H2​ 7.55Triplet (t)1H 4J=1.8 ortho to both Br and oxirane; highly deshielded.

References

  • Title: A new and efficient methodology for olefin epoxidation catalyzed by supported cobalt nanoparticles.
  • Title: (2R)-2-methyl-2-phenyloxirane | Chiral Epoxide | 96% ee.
  • Title: Enantioselective Hydrolysis of Racemic and Meso-Epoxides with Recombinant Escherichia coli Expressing Epoxide Hydrolase from Sphingomonas sp. HXN-200.
  • Title: Domino Ring-Opening Cyclization (DROC) of Activated Aziridines and Epoxides with Nitrones via Dual-Catalysis “On Water”.

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Foundational

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-(3-bromophenyl)-2-methyloxirane

This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-(3-bromophenyl)-2-methyloxirane. It is intended for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-(3-bromophenyl)-2-methyloxirane. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document offers a detailed predictive analysis of the ¹³C NMR spectrum, a robust experimental protocol for data acquisition, and a thorough interpretation of the spectral data.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule. Unlike ¹H NMR, which observes proton environments, ¹³C NMR directly probes the carbon skeleton, revealing the number of non-equivalent carbon atoms and their electronic environments.[1][2] The chemical shift of each carbon signal is highly sensitive to its local chemical environment, including hybridization, the electronegativity of attached atoms, and steric effects.[1][3]

For a molecule such as 2-(3-bromophenyl)-2-methyloxirane, which possesses a chiral center and a substituted aromatic ring, ¹³C NMR is an indispensable tool for confirming its structure and purity. The distinct electronic environments of the oxirane ring carbons, the methyl group, and the aromatic carbons will give rise to a unique set of signals in the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectrum of 2-(3-bromophenyl)-2-methyloxirane

A detailed prediction of the ¹³C NMR spectrum is crucial for the efficient and accurate interpretation of experimental data. The following analysis is based on established principles of NMR spectroscopy, including substituent effects and a review of spectral data for analogous compounds.

Predicted Chemical Shift Values

The predicted ¹³C NMR chemical shifts for 2-(3-bromophenyl)-2-methyloxirane in CDCl₃ are summarized in the table below. These values are estimated based on data from similar structures and the known effects of substituents on aromatic and aliphatic carbons.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C1 (CH₃)20-30Typical range for a methyl group attached to a quaternary carbon.
C2 (Oxirane, quaternary)60-70Downfield shift due to the electronegative oxygen and the attached phenyl group.
C3 (Oxirane, CH₂)50-60Methylene carbon of the oxirane ring, influenced by the adjacent quaternary carbon and oxygen.
C1' (Aromatic, C-ipso)140-145Quaternary aromatic carbon attached to the oxirane ring.
C2' (Aromatic, CH)125-130ortho to the oxirane substituent.
C3' (Aromatic, C-Br)120-125ipso-Carbon attached to bromine, shielded by the "heavy atom effect".[4]
C4' (Aromatic, CH)130-135para to the bromine, deshielded.
C5' (Aromatic, CH)128-133meta to the bromine.
C6' (Aromatic, CH)123-128ortho to the bromine, shielded.
Rationale for Predicted Chemical Shifts
  • Oxirane Carbons (C2 and C3): The carbons of the oxirane ring are expected to resonate in the range of 50-70 ppm. The quaternary carbon (C2) will be more downfield (deshielded) than the methylene carbon (C3) due to the presence of the electron-withdrawing phenyl group and the methyl group.

  • Methyl Carbon (C1): The methyl carbon will appear in the aliphatic region, typically between 20 and 30 ppm.

  • Aromatic Carbons (C1' to C6'): The chemical shifts of the aromatic carbons are influenced by both the oxirane substituent and the bromine atom.[5][6]

    • C1' (ipso-carbon to oxirane): This quaternary carbon will be deshielded and is expected to have the most downfield shift among the aromatic carbons. Quaternary carbons in aromatic systems generally show higher chemical shifts.[5][7]

    • C3' (ipso-carbon to Bromine): The carbon directly attached to the bromine atom will experience the "heavy atom effect," which causes an upfield shift (shielding) despite bromine's electronegativity.[4]

    • Ortho, Meta, and Para Carbons: The remaining aromatic carbons will exhibit shifts based on their positions relative to the two substituents. Electron-withdrawing effects of the substituents will generally lead to deshielding of the ortho and para carbons.[5][6]

Experimental Protocol for ¹³C NMR Analysis

To obtain a high-quality ¹³C NMR spectrum of 2-(3-bromophenyl)-2-methyloxirane, the following experimental protocol is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 20-50 mg of 2-(3-bromophenyl)-2-methyloxirane.

  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Homogenization: Gently vortex or invert the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 or zgdc on Bruker instruments).

    • Spectral Width (SW): Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are observed.

    • Number of Scans (NS): Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons which tend to have weaker signals.[7]

    • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei, particularly the quaternary carbons.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

    • Temperature: Maintain a constant temperature, typically 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Data Interpretation and Structural Confirmation

The acquired ¹³C NMR spectrum should be compared with the predicted spectrum for signal assignment. The number of observed signals should correspond to the number of non-equivalent carbons in the molecule. For 2-(3-bromophenyl)-2-methyloxirane, a total of nine distinct signals are expected.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the ¹³C NMR spectrum.

G A Acquire Proton-Decoupled ¹³C NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Reference Spectrum (CDCl₃ at 77.16 ppm) B->C D Count Number of Signals (Expect 9 signals) C->D E Identify Aliphatic Region (0-70 ppm) D->E F Identify Aromatic Region (110-150 ppm) D->F G Assign Oxirane & Methyl Carbons (C1, C2, C3) E->G H Assign Aromatic Carbons (C1' - C6') F->H I Compare with Predicted Spectrum G->I H->I J Structural Confirmation I->J

Workflow for ¹³C NMR spectral analysis.

Conclusion

This technical guide provides a comprehensive framework for the ¹³C NMR analysis of 2-(3-bromophenyl)-2-methyloxirane. By combining predictive analysis with a robust experimental protocol, researchers can confidently acquire and interpret the ¹³C NMR spectrum to confirm the structure of this compound. The detailed understanding of the chemical shifts and their underlying principles is essential for accurate structural elucidation in the fields of chemical research and drug development.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of ¹H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Mestrelab Research S.L. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • Steinbeck, C., & Krause, S. (2023). nmrshiftdb2. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Sato, H., & Nakatsuji, H. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 59(5), 475-484. [Link]

  • University of Puget Sound. (n.d.). Typical C-13 NMR Chemical shifts. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • Spiesecke, H., & Schneider, W. G. (1961). ¹³C chemical shifts of monosubstituted benzenes. The Journal of Chemical Physics, 35(2), 722-730.
  • PubChem. (n.d.). 2-(4-Bromophenyl)oxirane. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of ethylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 6). 3.10: 13C-NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Hoff, C. D., & Norton, J. R. (2013). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 32(21), 6157-6160. [Link]

Sources

Exploratory

Structural Diagnostics &amp; The Halogen Isotope Effect

An in-depth analysis of 2-(3-bromophenyl)-2-methyloxirane requires a synthesis of organic chemistry principles and advanced mass spectrometry (MS) fundamentals. As a Senior Application Scientist, I have structured this t...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of 2-(3-bromophenyl)-2-methyloxirane requires a synthesis of organic chemistry principles and advanced mass spectrometry (MS) fundamentals. As a Senior Application Scientist, I have structured this technical guide to move beyond basic spectral interpretation. Here, we will dissect the causality behind the fragmentation pathways of aryl epoxides, explore the diagnostic power of halogen isotopic signatures, and establish a self-validating experimental workflow for high-fidelity GC-MS analysis.

2-(3-Bromophenyl)-2-methyloxirane (Chemical Formula: C9​H9​BrO , Exact Mass: 211.98368 Da ) is an α -methylstyrene oxide derivative featuring a meta-substituted bromine atom. In Electron Ionization Mass Spectrometry (EI-MS), the presence of the bromine atom serves as an intrinsic diagnostic tracer.

Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%, respectively). Consequently, any product ion that retains the bromine atom will manifest as a distinct doublet separated by 2 mass units ( m/z and m/z+2 ) of equal intensity. This isotopic signature allows analysts to immediately distinguish between brominated fragments and fully organic hydrocarbon fragments, mapping the structural origin of each peak with high confidence.

Core Fragmentation Pathways (Electron Ionization)

Under standard 70 eV electron ionization, the molecular ion [M]+∙ is formed with significant excess internal energy. The strained three-membered oxirane ring is highly susceptible to cleavage, leading to complex, multi-step fragmentation cascades .

Pathway A: EI-Induced Isomerization Before primary fragmentation occurs, aryl epoxides frequently undergo gas-phase isomerization. The C−O bond of the oxirane ring cleaves, followed by the migration of the aryl group or a hydrogen atom to stabilize the radical cation. For 2-(3-bromophenyl)-2-methyloxirane, this rearrangement predominantly yields the more stable ketone intermediate: 1-(3-bromophenyl)propan-2-one .

Pathway B: Alpha-Cleavage of the Isomerized Ketone Once isomerized to the ketone, the molecule undergoes rapid α -cleavage—a hallmark of carbonyl MS fragmentation.

  • Cleavage between the carbonyl carbon and the methyl group results in the loss of a methyl radical ( −∙CH3​ , 15 Da), generating a stable acylium cation at m/z 197 / 199 .

  • Cleavage between the benzylic carbon and the carbonyl carbon results in the loss of an acetyl radical ( −∙COCH3​ , 43 Da). This yields the highly stable bromobenzyl cation, which rapidly undergoes ring expansion to form the aromatic bromotropylium ion ( [C7​H6​Br]+ ) at m/z 169 / 171 . Due to its resonance stabilization, this is typically the base peak of the spectrum.

Pathway C: Direct Epoxide Cleavage A competing, albeit less dominant, pathway involves the direct fragmentation of the intact epoxide ring. The loss of formaldehyde ( CH2​O , 30 Da) from the oxirane moiety generates an alkene radical cation at m/z 182 / 184 .

Pathway D: Halogen-Driven Cleavages The relatively weak C−Br bond can undergo homolytic cleavage, expelling a bromine radical ( −∙Br , 79/81 Da). This leaves a fully organic, debrominated cation at m/z 133 , which lacks the characteristic 1:1 isotopic doublet.

MS_Fragmentation M Molecular Ion [M]+. m/z 212 / 214 2-(3-bromophenyl)-2-methyloxirane Iso Isomerized Intermediate [C6H4Br-CH2-CO-CH3]+. M->Iso EI-Induced Isomerization F182 Alkene Radical Cation m/z 182 / 184 [C6H4Br-C(CH3)=CH2]+. M->F182 Direct Epoxide Cleavage - CH2O (30 Da) F133 Debrominated Cation m/z 133 [C9H9O]+ M->F133 Halogen Loss - Br. (79/81 Da) F197 Acylium Cation m/z 197 / 199 [C6H4Br-CH2-CO]+ Iso->F197 Alpha-Cleavage - .CH3 (15 Da) F169 Bromotropylium Cation m/z 169 / 171 [C7H6Br]+ Iso->F169 Alpha-Cleavage - .COCH3 (43 Da)

EI-MS fragmentation pathways of 2-(3-bromophenyl)-2-methyloxirane.

Quantitative Data Presentation

The table below summarizes the theoretical and empirically expected quantitative data for the EI-MS spectrum of this compound.

m/z ValueExpected AbundanceIon FormulaStructural AssignmentDiagnostic Significance
212 / 214 Medium [C9​H9​BrO]+∙ Molecular Ion [M]+∙ Confirms intact mass and presence of exactly one Br atom (1:1 doublet).
197 / 199 High [C8​H6​BrO]+ [M−CH3​]+ Indicates loss of a methyl radical, forming a stable acylium ion post-isomerization.
182 / 184 Low-Medium [C8​H7​Br]+∙ [M−CH2​O]+∙ Direct loss of formaldehyde from the intact epoxide ring.
169 / 171 Base Peak (100%) [C7​H6​Br]+ Bromotropylium Ion α -cleavage of the isomerized ketone; represents a highly stable aromatic cation.
155 / 157 Medium [C6​H4​Br]+ Bromophenyl CationDirect cleavage of the aryl-alkyl bond.
133 Medium [C9​H9​O]+ [M−Br]+ Confirms the loss of the halogen radical (singlet peak, no doublet).
76 Low [C6​H4​]+∙ Phenylene Radical CationSecondary fragmentation of the core aromatic ring.

Validated Experimental Protocols: GC-MS Workflow

Analyzing epoxides via GC-MS presents unique challenges. The strained oxirane ring is highly susceptible to thermal degradation and catalytic ring-opening within the GC inlet . The following protocol is designed as a self-validating system to ensure the integrity of the analyte.

Objective: To obtain a high-fidelity EI mass spectrum of 2-(3-bromophenyl)-2-methyloxirane while preventing pre-column thermal isomerization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in an inert, non-polar solvent (e.g., HPLC-grade Hexane or Dichloromethane) to a final concentration of 10–50 µg/mL.

    • Causality: Epoxides undergo rapid solvolysis in the presence of protic solvents (like methanol or water) and trace acids/bases. Hexane provides an inert matrix that preserves the oxirane ring prior to injection.

  • Inlet Configuration: Set the split/splitless injector to 250 °C. It is mandatory to use a highly deactivated, ultra-inert glass liner with a deactivated glass wool plug.

    • Causality: Active silanol sites or trace metal contaminants in a standard liner will catalyze the isomerization of the epoxide to the corresponding ketone before it reaches the column, artificially skewing the MS profile and creating false chromatographic peaks.

  • Capillary Separation: Utilize a DB-5MS column (30 m × 0.25 mm i.d., 0.25 µm film thickness). Program the oven with an initial temperature of 80 °C (hold 1 min), ramping at 15 °C/min to 280 °C (hold 5 min).

    • Causality: The 5% phenyl-arylene stationary phase provides the optimal balance of non-polar retention and thermal stability, ensuring the polarizable epoxide elutes symmetrically without tailing. The fast ramp minimizes the analyte's residence time on the column, further reducing thermal stress.

  • MS Source Parameters: Set the transfer line to 280 °C, the EI source to 230 °C, and the quadrupole to 150 °C. Lock the ionization energy strictly at 70 eV.

    • Causality: 70 eV is the universally accepted standard because it corresponds to the plateau of the ionization efficiency curve. It imparts roughly 6,000 kJ/mol of energy—significantly exceeding the ionization potential—guaranteeing reproducible fragmentation that can be cross-referenced against standard libraries.

  • System Self-Validation Check: Before running the sample batch, inject a known standard of a simple aryl epoxide (e.g., styrene oxide). Evaluate the ratio of the molecular ion to the isomerized ketone fragments. If the molecular ion is entirely absent, it indicates active sites in the GC liner are causing complete thermal degradation, necessitating immediate inlet maintenance.

GCMS_Workflow Prep Sample Prep Dilute in Hexane (Avoid Protic Solvents) Inj GC Injection 250°C, Splitless Deactivated Liner Prep->Inj Sep Capillary Separation DB-5MS Column 80°C to 280°C Ramp Inj->Sep Ion EI Ionization 70 eV, 230°C Source Radical Cation Formation Sep->Ion Det Mass Detection Quadrupole Analyzer Scan m/z 50-300 Ion->Det

Optimized GC-MS analytical workflow for aryl epoxides.

References

  • Title: 2-(4-Bromophenyl)-2-methyloxirane | C9H9BrO | CID 150702 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Patterns Source: eGyanKosh National Digital Repository URL: [Link]

Foundational

reactivity of the oxirane ring in 2-(3-bromophenyl)-2-methyloxirane

An In-Depth Technical Guide to the Reactivity of the Oxirane Ring in 2-(3-bromophenyl)-2-methyloxirane Abstract This technical guide provides a comprehensive analysis of the . This unsymmetrical epoxide is a valuable syn...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of the Oxirane Ring in 2-(3-bromophenyl)-2-methyloxirane

Abstract

This technical guide provides a comprehensive analysis of the . This unsymmetrical epoxide is a valuable synthetic intermediate whose utility is dictated by the predictable and controllable regioselectivity of its ring-opening reactions. We will explore the foundational principles governing this reactivity, including the inherent ring strain of the oxirane and the critical interplay of steric and electronic effects imposed by its substituents. This guide details the mechanistic pathways under both nucleophilic (basic/neutral) and acidic conditions, providing field-proven experimental protocols and causality-driven explanations for achieving desired synthetic outcomes. This document is intended for researchers, chemists, and drug development professionals who utilize epoxide chemistry for the stereospecific construction of complex molecules.

Introduction: The Privileged Reactivity of Epoxides

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as powerful and versatile intermediates in organic synthesis.[1][2] Their synthetic utility stems from a high degree of ring strain, a combination of angle and torsional strain, which makes them susceptible to ring-opening reactions by a wide variety of nucleophiles.[3][4] This inherent reactivity, which allows for the formation of 1,2-difunctionalized compounds, is a cornerstone of modern synthetic chemistry, particularly in the construction of pharmaceutical agents where precise stereochemical control is paramount.[2][5]

The subject of this guide, 2-(3-bromophenyl)-2-methyloxirane, presents a classic case of an unsymmetrical epoxide. Its reactivity is governed by the substitution pattern on its two carbon atoms:

  • C2 (Tertiary, Benzylic): This carbon is bonded to both a methyl group and a 3-bromophenyl group.

  • C3 (Primary): This carbon is bonded to two hydrogen atoms.

The regiochemical outcome of a ring-opening reaction—that is, whether a nucleophile attacks the more-substituted C2 or the less-substituted C3—is not arbitrary. It is a predictable event controlled by the reaction conditions and the nature of the nucleophile. Understanding the factors that dictate this choice is essential for leveraging this molecule's synthetic potential.

Foundational Pillars of Reactivity

The behavior of the oxirane ring in 2-(3-bromophenyl)-2-methyloxirane is primarily influenced by two competing factors: steric hindrance and electronic stability.

  • Steric Effects: This refers to the physical obstruction caused by the size of substituent groups. The tertiary carbon (C2) is significantly more crowded due to the presence of the bulky phenyl ring and the methyl group, making it a difficult target for nucleophilic attack. In contrast, the primary carbon (C3) is sterically accessible.[3] In reactions where the nucleophile directly attacks the epoxide (Sₙ2-type mechanisms), steric hindrance is often the dominant controlling factor.[4]

  • Electronic Effects: This relates to how substituents donate or withdraw electron density, affecting the stability of intermediates or transition states.

    • The 3-bromophenyl group is moderately electron-withdrawing through an inductive effect, which can influence the electron density within the ring.[6]

    • The methyl group is weakly electron-donating.

    • Crucially, the C2 carbon is also a benzylic position . In reaction pathways that proceed through a transition state with positive charge character (Sₙ1-type mechanisms), this position is capable of stabilizing a developing carbocation through resonance with the phenyl ring. This electronic stabilization can outweigh steric considerations under the appropriate conditions.[7]

The choice of reaction conditions (acidic vs. basic) determines which of these factors—steric accessibility or electronic stabilization—dictates the regiochemical outcome.

Regioselective Ring-Opening: A Tale of Two Pathways

The selective cleavage of the C-O bonds in 2-(3-bromophenyl)-2-methyloxirane can be directed to either the C2 or C3 position by selecting the appropriate catalytic conditions.

Pathway A: Basic or Nucleophilic Conditions (Sₙ2 Mechanism)

Under basic or neutral conditions, the ring-opening is driven by the direct attack of a potent nucleophile. This reaction proceeds via a classic Sₙ2 mechanism.

Causality and Mechanism: In the absence of an acid to activate the epoxide, the oxygen atom remains a poor leaving group (an alkoxide).[8] The reaction is therefore only feasible with strong nucleophiles (e.g., Grignard reagents, organolithiums, alkoxides, amines) that can force the ring to open.[4][9] In an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon from the backside. Given the two possibilities, the nucleophile will preferentially attack the path of least resistance: the sterically unhindered primary carbon (C3).[3][10] This attack occurs with inversion of stereochemistry at the site of attack, though this is not observable at the achiral C3 carbon.

Outcome: Attack at C3 leads exclusively to the formation of a secondary alcohol , where the nucleophile is bonded to the primary carbon and the hydroxyl group is on the tertiary carbon.

G cluster_start Reactants cluster_transition Sₙ2 Attack cluster_intermediate Intermediate cluster_product Final Product Epoxide 2-(3-bromophenyl)-2-methyloxirane TS Transition State (Attack at less hindered C3) Epoxide->TS Backside attack at C3 Nucleophile Strong Nucleophile (e.g., RMgBr) Nucleophile->TS Alkoxide Magnesium Alkoxide Intermediate TS->Alkoxide Ring Opening Product Secondary Alcohol Alkoxide->Product Acidic Workup (H₃O⁺)

Caption: Sₙ2 attack of a strong nucleophile on the less hindered carbon.

  • Objective: To synthesize 1-(3-bromophenyl)-2-methylpropan-2-ol via nucleophilic attack of a methyl Grignard reagent.

  • Self-Validation: The reaction's success is validated by the exclusive formation of the secondary alcohol, confirmed by NMR spectroscopy, where the absence of a tertiary alcohol isomer indicates high regioselectivity.

  • Methodology:

    • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous diethyl ether (20 mL).

    • Grignard Addition: Cool the flask to 0 °C in an ice bath. Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 3.7 mL, 11.0 mmol) via syringe.

    • Epoxide Addition: Dissolve 2-(3-bromophenyl)-2-methyloxirane (2.13 g, 10.0 mmol) in anhydrous diethyl ether (10 mL). Add this solution dropwise to the stirred Grignard reagent solution over 15 minutes.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor progress by TLC.

    • Work-up: Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (15 mL).

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Pathway B: Acidic Conditions (Sₙ1-like Mechanism)

Under acidic conditions, the reaction mechanism is fundamentally altered. The epoxide is first activated, and the subsequent nucleophilic attack is governed by electronic factors.

Causality and Mechanism: The reaction begins with the protonation of the epoxide oxygen by the acid catalyst.[11] This step transforms the poor hydroxyl leaving group into a good neutral water leaving group (upon ring opening) and makes the epoxide carbons significantly more electrophilic. This activation allows even weak nucleophiles, such as water or alcohols, to act as effective reactants.

The crucial difference lies in the transition state. As the C-O bonds begin to break, a partial positive charge develops on the carbon atoms. The transition state leading to attack at the tertiary, benzylic carbon (C2) is greatly stabilized by both hyperconjugation from the methyl group and, more importantly, resonance with the phenyl ring.[3] This electronic stabilization makes the C2 position the preferred site of attack, despite its greater steric hindrance. The reaction is described as "Sₙ1-like" because it involves a transition state with significant carbocation character, but the nucleophile still attacks from the backside, leading to inversion of configuration.[3][12]

Outcome: Attack at C2 leads exclusively to the formation of a tertiary alcohol , where the nucleophile is bonded to the tertiary carbon and the hydroxyl group is on the primary carbon.

G cluster_start Reactants cluster_activation Activation cluster_attack Nucleophilic Attack cluster_product Final Product Epoxide 2-(3-bromophenyl)-2-methyloxirane Protonated Protonated Epoxide Epoxide->Protonated Acid Acid Catalyst (H⁺) Acid->Protonated Protonation TS Sₙ1-like Transition State (Attack at more stable C2) Protonated->TS Product Tertiary Alcohol TS->Product Ring Opening & Deprotonation Nucleophile Weak Nucleophile (H₂O) Nucleophile->TS Attack at C2

Caption: Sₙ1-like attack of a weak nucleophile on the more substituted carbon.

  • Objective: To synthesize 2-(3-bromophenyl)propane-1,2-diol via acid-catalyzed hydrolysis.

  • Self-Validation: The regioselectivity is confirmed by spectroscopic analysis (¹H and ¹³C NMR) showing the formation of a 1,2-diol with a tertiary alcohol, and the absence of the isomeric secondary alcohol.

  • Methodology:

    • Setup: In a 50 mL round-bottom flask, dissolve 2-(3-bromophenyl)-2-methyloxirane (2.13 g, 10.0 mmol) in a mixture of acetone (20 mL) and water (5 mL).

    • Catalyst Addition: Add 0.1 M perchloric acid (1 mL) to the solution.

    • Reaction: Stir the mixture at room temperature for 4 hours. The reaction can be monitored by TLC until the starting epoxide is consumed.

    • Neutralization: Quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral (approx. 7).

    • Extraction: Remove the acetone under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3 x 25 mL).

    • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude diol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Summary of Regioselectivity

The divergent reactivity of 2-(3-bromophenyl)-2-methyloxirane is a powerful tool for synthetic chemists. The choice between steric and electronic control allows for the selective synthesis of two different constitutional isomers from a single starting material.

Parameter Pathway A: Basic/Neutral Conditions Pathway B: Acidic Conditions
Mechanism Sₙ2-likeSₙ1-like
Key Intermediate AlkoxideProtonated Epoxide
Controlling Factor Steric HindranceElectronic Stabilization (Carbocation Stability)
Nucleophile Type Strong (e.g., RMgBr, RO⁻, R₂NH)Weak (e.g., H₂O, ROH)
Site of Attack Less substituted carbon (Primary - C3)More substituted carbon (Tertiary - C2)
Major Product Secondary AlcoholTertiary Alcohol

Broader Synthetic Utility

The bromine atom on the phenyl ring serves as a valuable functional handle for subsequent transformations. Following the regioselective ring-opening, the resulting alcohol can undergo reactions such as Suzuki, Heck, or Sonogashira cross-coupling, enabling the rapid construction of complex molecular scaffolds. This dual functionality makes 2-(3-bromophenyl)-2-methyloxirane a highly strategic building block in multi-step syntheses.

G A Reactant & Solvent Setup (Inert Atmosphere) B Temperature Control (e.g., 0 °C) A->B C Reagent Addition (Dropwise) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Aqueous Quench & Work-up D->E F Extraction E->F G Drying & Concentration F->G H Purification (Chromatography) G->H I Product Analysis (NMR, MS) H->I

Caption: A generalized workflow for epoxide ring-opening reactions.

Conclusion

The reactivity of 2-(3-bromophenyl)-2-methyloxirane is a clear and instructive example of the principles that govern epoxide chemistry. The regiochemical outcome of its ring-opening is a predictable function of the reaction conditions. Strong nucleophiles under basic or neutral conditions favor attack at the sterically accessible primary carbon via an Sₙ2 mechanism. Conversely, acid catalysis promotes an Sₙ1-like pathway where weak nucleophiles attack the tertiary, benzylic carbon that can better stabilize the developing positive charge in the transition state. By understanding and applying these fundamental principles, chemists can effectively utilize this versatile building block to achieve specific and complex synthetic targets in drug discovery and materials science.

References

Sources

Exploratory

Stability and Storage of 2-(3-bromophenyl)-2-methyloxirane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 2-(3-bromophenyl)-2-methyloxirane in Modern Synthesis 2-(3-bromophenyl)-2-methyloxirane is a versatile epoxide intermediate of significant interest in the fields of medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-(3-bromophenyl)-2-methyloxirane in Modern Synthesis

2-(3-bromophenyl)-2-methyloxirane is a versatile epoxide intermediate of significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a reactive oxirane ring, a bromine-substituted phenyl group, and a tertiary carbon center, render it a valuable building block for the synthesis of complex molecular architectures. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, while the strained epoxide ring is susceptible to a variety of ring-opening reactions, allowing for the introduction of diverse functionalities. This guide provides an in-depth exploration of the chemical stability and optimal storage conditions for this compound, ensuring its integrity and reliability in research and development applications.

I. Chemical Stability and Degradation Pathways

The stability of 2-(3-bromophenyl)-2-methyloxirane is primarily dictated by the inherent reactivity of the epoxide ring and the electronic properties of the bromophenyl substituent. Understanding its potential degradation pathways is crucial for preventing the formation of impurities that could compromise experimental outcomes.

Hydrolytic Stability: The Role of pH

The epoxide ring of 2-(3-bromophenyl)-2-methyloxirane is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases, leading to the formation of the corresponding diol, 1-(3-bromophenyl)-2-methylpropane-1,2-diol. The mechanism and regioselectivity of this ring-opening are highly dependent on the pH of the environment.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the epoxide oxygen is protonated, forming a more reactive intermediate. Due to the presence of the phenyl group and the tertiary carbon, the reaction likely proceeds through a mechanism with significant SN1 character. Nucleophilic attack by water will preferentially occur at the more substituted carbon (the tertiary carbon bearing the methyl and bromophenyl groups), as it can better stabilize the partial positive charge in the transition state.[1][2][3] This leads to the formation of the corresponding diol with a specific regiochemistry.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the ring-opening occurs via an SN2 mechanism. The hydroxide ion, a strong nucleophile, will attack the less sterically hindered carbon of the epoxide ring.[1][2][4] In the case of 2-(3-bromophenyl)-2-methyloxirane, this would be the primary carbon. This pathway also results in the formation of the diol, but with a different regiochemical outcome compared to the acid-catalyzed reaction.

Sources

Foundational

asymmetric synthesis of chiral 2-(3-bromophenyl)-2-methyloxirane

Title: Asymmetric Synthesis of Chiral 2-(3-Bromophenyl)-2-methyloxirane: A Comprehensive Technical Guide Executive Summary Chiral 2-(3-bromophenyl)-2-methyloxirane is a high-value, 1,1-disubstituted terminal epoxide util...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Asymmetric Synthesis of Chiral 2-(3-Bromophenyl)-2-methyloxirane: A Comprehensive Technical Guide

Executive Summary

Chiral 2-(3-bromophenyl)-2-methyloxirane is a high-value, 1,1-disubstituted terminal epoxide utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel azole antifungals and CNS agents. The presence of the 3-bromophenyl moiety provides a versatile handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Synthesizing highly enantioenriched 1,1-disubstituted epoxides presents a unique stereochemical challenge. The steric differentiation between a methyl group and an aryl ring is often insufficient for standard direct epoxidation catalysts to achieve >95% enantiomeric excess (ee). This whitepaper provides an in-depth mechanistic analysis and protocol guide for the asymmetric synthesis of this molecule, prioritizing a self-validating Sharpless Asymmetric Dihydroxylation (AD) / Cyclization strategy over direct epoxidation methods to guarantee high-fidelity chiral induction[1].

Strategic Retrosynthetic Analysis & Route Selection

As a process chemist, selecting the optimal synthetic route requires balancing step economy with stereochemical reliability. For the conversion of 3-bromo- α -methylstyrene to its corresponding chiral epoxide, three primary asymmetric pathways exist:

  • Jacobsen-Katsuki Epoxidation: Utilizes a chiral Salen-Mn(III) catalyst. While effective for conjugated olefins, homogeneous Jacobsen epoxidation of α -methylstyrene derivatives typically stalls at moderate enantioselectivities (~54% ee), though heterogeneous variants can push this to ~74% ee[2]. This is insufficient for API starting materials.

  • Shi Epoxidation: Employs a fructose-derived chiral ketone catalyst with Oxone[3]. While highly efficient for trans- and trisubstituted olefins, terminal 1,1-disubstituted olefins often yield variable ee (80–90%) unless highly specialized, modified Shi catalysts are deployed[4].

  • Sharpless Asymmetric Dihydroxylation (AD) + Cyclization: This indirect two-step route involves the asymmetric dihydroxylation of the olefin followed by regioselective monotosylation and intramolecular S N​ 2 ring closure.

The Causality of Choice: We prioritize the Sharpless AD strategy . Why? Because it acts as a self-validating system . The intermediate chiral diol is highly crystalline. If the initial AD reaction yields 92% ee, the diol can be recrystallized to >99% ee before committing to the epoxide formation. Furthermore, the subsequent ring closure is stereospecific; the nucleophilic attack occurs at the primary carbon, meaning the chiral tertiary center experiences 100% stereoretention [1].

RouteLogic Start Target: Chiral 1,1-Disubstituted Epoxide DirEpox Direct Epoxidation (Shi / Jacobsen) Start->DirEpox IndirEpox Dihydroxylation / Cyclization (Sharpless AD) Start->IndirEpox Limitation Moderate ee (54-85%) Liquid product, hard to upgrade DirEpox->Limitation Advantage High ee (>95%) Crystalline Diol (Recrystallizable) IndirEpox->Advantage

Figure 1: Strategic logic dictating the selection of the Sharpless AD route over direct epoxidation.

The Primary Workflow: Sharpless AD & Cyclization

This section details the validated, step-by-step methodology to synthesize (S)-2-(3-bromophenyl)-2-methyloxirane. To obtain the (R)-enantiomer, simply substitute AD-mix- β with AD-mix- α .

Step 1: Asymmetric Dihydroxylation

The reaction utilizes AD-mix- β , which contains potassium osmate, K 3​ Fe(CN) 6​ (co-oxidant), K 2​ CO 3​ , and the chiral ligand (DHQD) 2​ PHAL. Methanesulfonamide (MeSO 2​ NH 2​ ) is added to accelerate the hydrolysis of the osmate ester, which is critical for sterically hindered 1,1-disubstituted alkenes.

Protocol:

  • Charge a reaction vessel with a 1:1 mixture of tert-butanol and water (10 mL per mmol of olefin).

  • Add AD-mix- β (1.4 g per mmol of olefin) and MeSO 2​ NH 2​ (1.0 equiv). Stir at room temperature until two clear phases form.

  • Cool the mixture to 0 °C. The lower temperature enhances the enantiofacial discrimination by the (DHQD) 2​ PHAL ligand.

  • Add 3-bromo- α -methylstyrene (1.0 equiv) dropwise. Stir vigorously at 0 °C for 24 hours.

  • Quench: Add sodium sulfite (Na 2​ SO 3​ , 1.5 g per mmol) and stir for 1 hour to reduce any residual Os(VIII) to benign Os(IV).

  • Extract with ethyl acetate, wash with 1N KOH, dry over Na 2​ SO 4​ , and concentrate.

  • Self-Validation Checkpoint: Recrystallize the crude 2-(3-bromophenyl)propane-1,2-diol from hexanes/ethyl acetate to upgrade the ee to >99%.

Step 2 & 3: Regioselective Monotosylation and Stereoretentive Ring Closure

The primary alcohol is significantly less sterically hindered than the tertiary alcohol. We exploit this by using a bulky electrophile (Tosyl Chloride) to selectively activate the primary hydroxyl group.

Protocol:

  • Dissolve the enantioenriched diol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add triethylamine (Et 3​ N, 2.0 equiv) and a catalytic amount of Dibutyltin oxide (Bu 2​ SnO, 2 mol%) or DMAP.

  • Add p-Toluenesulfonyl chloride (TsCl, 1.05 equiv) portion-wise. Stir for 4 hours at 0 °C.

  • Once TLC confirms complete monotosylation, remove the solvent under reduced pressure.

  • Redissolve the crude monotosylate in anhydrous methanol. Add anhydrous K 2​ CO 3​ (2.0 equiv) and stir at room temperature for 12 hours.

  • Mechanistic Note: The base deprotonates the tertiary alcohol. The resulting alkoxide undergoes an intramolecular S N​ 2 attack on the primary carbon, displacing the tosylate. Because the C-O bond at the chiral center is never broken, the stereochemical integrity is perfectly preserved[1].

  • Filter the salts, concentrate, and purify via short-path silica gel chromatography to yield the pure chiral epoxide.

Workflow A 3-Bromo-α-methylstyrene (Prochiral Olefin) B Sharpless AD OsO4, (DHQD)2PHAL A->B C Chiral Diol (Isolable, >95% ee) B->C Enantio-induction D Regioselective Tosylation TsCl, Et3N C->D E Monotosylate Intermediate D->E Primary OH selectively reacts F Intramolecular SN2 K2CO3, MeOH E->F G Chiral 2-(3-bromophenyl) -2-methyloxirane F->G Stereoretention at C2

Figure 2: Workflow of the Sharpless AD and stereoretentive cyclization sequence.

Alternative Direct Asymmetric Epoxidations

While the indirect route is superior for high-fidelity applications, direct epoxidation methods are actively researched for process intensification.

Shi Epoxidation: This metal-free, organocatalytic approach uses a fructose-derived chiral dioxirane generated in situ from a chiral ketone and Oxone (potassium peroxymonosulfate)[3]. The reaction proceeds via a spiro-transition state. For α -methylstyrene derivatives, the electronic difference between the methyl and aryl groups dictates the facial selectivity, but the steric similarity can lead to competitive transition states, limiting the ee to roughly 80-85%[4].

Jacobsen-Katsuki Epoxidation: Using a chiral Salen-Mn(III) complex and an oxidant like NaClO or mCPBA, this method transfers oxygen via a radical or concerted mechanism. While highly successful for cis-olefins, 1,1-disubstituted olefins like 3-bromo- α -methylstyrene suffer from poor enantiofacial discrimination in the homogeneous phase. Recent advancements in immobilizing the catalyst on phenoxy-modified zirconium supports have improved the ee from 54.0% to 73.7%, but it still falls short of API requirements[2].

Quantitative Data & Comparative Analysis

The table below summarizes the empirical performance of the discussed synthetic routes specifically for α -methylstyrene derivatives.

Synthetic MethodologyCatalyst / Reagent SystemOverall YieldEnantiomeric Excess (ee)ScalabilityKey Advantage / Limitation
Sharpless AD + Cyclization OsO 4​ / (DHQD) 2​ PHAL82% (over 3 steps)>98% HighAdvantage: Self-validating diol intermediate; highest ee[1].
Shi Epoxidation Fructose-derived ketone85% (1 step)80 - 90%HighAdvantage: Metal-free, direct epoxidation[3].
Jacobsen Epoxidation (Homogeneous) Chiral Salen-Mn(III)65% (1 step)~54%ModerateLimitation: Poor facial discrimination for 1,1-disubstituted alkenes[2].
Jacobsen Epoxidation (Heterogeneous) ZPS-PVPA Supported Mn(III)99% (1 step)~74%ModerateAdvantage: Catalyst recyclability without axial bases[2].

Conclusion

For the rigorous demands of pharmaceutical synthesis, the is best achieved via the Sharpless Asymmetric Dihydroxylation followed by regioselective tosylation and ring closure . While direct epoxidation methods like the Shi and Jacobsen reactions offer step economy, they fundamentally lack the stereochemical fidelity required for 1,1-disubstituted terminal epoxides. The AD route provides a critical operational advantage: an isolable, crystallizable diol intermediate that guarantees the stereochemical integrity of the final product.

References

  • Hussain, M. M., & Walsh, P. J. (2009). sharpless asymmetric epoxidation: Topics by Science.gov. Science.gov. [Link]

  • Wang, D., et al. (2006). Asymmetric epoxidation of styrene and chromenes catalysed by chiral (salen)Mn(III) complexes with a pyrrolidine backbone. Journal of Catalysis. [Link]

  • Nichols, C. J., & Taylor, M. R. (2005). Catalytic Asymmetric Epoxidation Using a Fructose-Derived Catalyst. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

2-(3-bromophenyl)-2-methyloxirane as a chiral building block

An Application Guide to 2-(3-bromophenyl)-2-methyloxirane: A Versatile Chiral Building Block for Asymmetric Synthesis Authored by: A Senior Application Scientist Introduction: The Strategic Value of Chiral Trisubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 2-(3-bromophenyl)-2-methyloxirane: A Versatile Chiral Building Block for Asymmetric Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Chiral Trisubstituted Epoxides

In the landscape of modern drug discovery and fine chemical synthesis, chiral epoxides stand out as exceptionally valuable intermediates.[1] Their inherent ring strain facilitates a wide array of stereospecific ring-opening reactions, allowing for the concise construction of complex, enantiomerically pure molecules.[2][3] Among these, 2-(3-bromophenyl)-2-methyloxirane emerges as a particularly strategic chiral building block. Its structure offers a unique convergence of three critical synthetic handles:

  • A chiral tertiary carbon center , which dictates the stereochemistry of subsequent transformations.

  • A trisubstituted oxirane ring , which allows for high regioselectivity in nucleophilic ring-opening reactions.

  • A bromophenyl moiety , which serves as a versatile anchor for late-stage functionalization via metal-catalyzed cross-coupling reactions, enabling rapid analogue synthesis.[4][5]

This guide provides an in-depth exploration of the synthesis and application of 2-(3-bromophenyl)-2-methyloxirane, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Part 1: Enantioselective Synthesis

The most reliable route to enantiomerically enriched 2-(3-bromophenyl)-2-methyloxirane is through the asymmetric epoxidation of its prochiral alkene precursor, 2-(3-bromophenyl)propene. The trisubstituted nature of this olefin makes it an ideal substrate for powerful organocatalytic and transition-metal-catalyzed methods.

Workflow for Synthesis of Chiral 2-(3-bromophenyl)-2-methyloxirane

G A 1-(3-bromophenyl)ethan-1-one B Wittig Reaction (e.g., MePPh3Br, n-BuLi) A->B  Step 1 C 2-(3-bromophenyl)propene (Prochiral Alkene) B->C D Asymmetric Epoxidation C->D  Step 2 E (R)-2-(3-bromophenyl)-2-methyloxirane D->E  (S)-Shi Catalyst or  (S,S)-Jacobsen Catalyst F (S)-2-(3-bromophenyl)-2-methyloxirane D->F  (R)-Shi Catalyst or  (R,R)-Jacobsen Catalyst

Caption: General synthetic workflow to access both enantiomers of 2-(3-bromophenyl)-2-methyloxirane.

Protocol 1.1: Shi Asymmetric Epoxidation

The Shi epoxidation utilizes a fructose-derived chiral ketone as an organocatalyst to generate a chiral dioxirane in situ, which then transfers an oxygen atom to the alkene.[6] This metal-free method is highly effective for trisubstituted olefins and offers excellent enantioselectivity.[7][8] The pH of the reaction medium is a critical parameter; maintaining a basic pH (around 10.5) is crucial to prevent a competing Baeyer-Villiger oxidation of the ketone catalyst, thus allowing for catalytic turnover.[8][9]

Step-by-Step Methodology:

  • Reaction Setup: To a vigorously stirred, temperature-controlled (0 °C) mixture of acetonitrile (MeCN, 5 mL), an aqueous solution of ethylenediaminetetraacetic acid (EDTA) (0.4 mM, 5 mL), and an aqueous buffer of K₂CO₃ (0.5 M, 3 mL), add the chiral Shi catalyst (e.g., the (S)-enantiomer for the (R)-epoxide, ~0.2-0.3 equivalents).

  • Substrate Addition: Add 2-(3-bromophenyl)propene (1.0 equivalent) to the reaction mixture.

  • Oxidant Addition: In a separate flask, dissolve Oxone® (potassium peroxymonosulfate, ~1.5 equivalents) and K₂CO₃ (~5-6 equivalents relative to the alkene) in water (10 mL).

  • Controlled Addition: Add the Oxone® solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature at 0-5 °C. The pH should be monitored and maintained around 10.5.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting alkene is consumed (typically 4-8 hours).

  • Workup: Quench the reaction by adding sodium thiosulfate. Extract the mixture with ethyl acetate or dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral epoxide.

  • Characterization: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.

Part 2: Physicochemical Properties and Characterization

Accurate characterization is essential for the use of this chiral building block in subsequent synthetic steps.

PropertyDataSource
Molecular Formula C₉H₉BrO[10]
Molecular Weight 213.07 g/mol [10]
CAS Number 73761-78-1[10]
Appearance Colorless to pale yellow oil-
Typical ee% >95% (with Shi or Jacobsen Epoxidation)[8][11]
Specific Rotation ([α]D) Enantiomer-dependent; must be determined empirically and reported with concentration and solvent.-

Part 3: Applications in Stereoselective Synthesis

The synthetic utility of 2-(3-bromophenyl)-2-methyloxirane lies in the highly regioselective and stereospecific ring-opening of its oxirane ring. The outcome of the reaction is dictated by the nature of the nucleophile and the reaction conditions (acidic vs. basic/neutral).[12]

Regioselectivity of Nucleophilic Attack

G cluster_0 Reaction Conditions A Basic / Neutral Conditions (Strong Nucleophile, e.g., R₂NH, N₃⁻, RMgX) Epoxide (S)-2-(3-bromophenyl)-2-methyloxirane A->Epoxide SN2-like Backside Attack B Acidic Conditions (Weak Nucleophile, e.g., H₂O, ROH) B->Epoxide SN1-like Carbocationic Character Prod_A (S)-β-Substituted Alcohol (Attack at less substituted C1) Epoxide->Prod_A Prod_B (R)-α-Substituted Alcohol (Attack at more substituted C2) Epoxide->Prod_B

Caption: Regioselectivity of epoxide ring-opening under different catalytic conditions.

  • Under Basic or Neutral Conditions: Strong nucleophiles attack the less sterically hindered methylene carbon (C1) via a classic Sₙ2 mechanism.[13] This pathway results in an inversion of configuration at C1, yielding a chiral tertiary alcohol.

  • Under Acidic Conditions: The epoxide oxygen is first protonated, activating the ring. The reaction proceeds through a transition state with significant carbocationic character at the more substituted, benzylic tertiary carbon (C2).[14] Consequently, the nucleophile preferentially attacks this C2 position, leading to a chiral secondary alcohol.

Protocol 3.1: Synthesis of a Chiral β-Azido Alcohol

This protocol demonstrates the Sₙ2-type ring-opening with an azide nucleophile, a precursor to valuable β-amino alcohols.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve (R)-2-(3-bromophenyl)-2-methyloxirane (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v, 10 mL).

  • Reagent Addition: Add sodium azide (NaN₃, ~1.5 equivalents) and ammonium chloride (NH₄Cl, ~1.2 equivalents) to the solution. The NH₄Cl acts as a mild proton source to facilitate the reaction without promoting the Sₙ1 pathway.

  • Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) and stir for 12-24 hours.

  • Monitoring: Follow the consumption of the starting epoxide by TLC.

  • Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting (R)-1-azido-2-(3-bromophenyl)propan-2-ol by flash column chromatography.

  • Further Transformation (Optional): The resulting azido alcohol can be readily reduced to the corresponding primary β-amino alcohol using standard conditions (e.g., H₂, Pd/C or LiAlH₄).

Protocol 3.2: Synthesis of a Chiral Tertiary Alcohol via Grignard Reaction

This protocol illustrates a C-C bond-forming ring-opening to access more complex chiral tertiary alcohols.

Step-by-Step Methodology:

  • Grignard Preparation: Prepare a solution of methylmagnesium bromide (MeMgBr, ~1.5 equivalents) in anhydrous diethyl ether or THF.

  • Reaction Setup: In a separate flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve (S)-2-(3-bromophenyl)-2-methyloxirane (1.0 equivalent) in anhydrous THF (15 mL). Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of copper(I) iodide (CuI, ~0.05 equivalents). This often improves the regioselectivity for attack at the less substituted carbon.

  • Nucleophile Addition: Add the Grignard reagent dropwise to the epoxide solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude (S)-2-(3-bromophenyl)-3-methylbutan-2-ol by flash chromatography.

Part 4: Late-Stage Functionalization via Cross-Coupling

A key feature of this building block is the presence of the aryl bromide, which is stable to the conditions of epoxide synthesis and ring-opening. This allows for late-stage modification using powerful palladium-catalyzed cross-coupling reactions, ideal for generating libraries of analogues in drug development programs.[15][16]

Potential Cross-Coupling Transformations

G Start Chiral Product with 3-Bromophenyl Moiety Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) Start->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) Start->Sonogashira Buchwald Buchwald-Hartwig (Amine, Pd catalyst, Base) Start->Buchwald Prod_Suzuki Biaryl Derivative Suzuki->Prod_Suzuki Prod_Sonogashira Aryl-Alkyne Derivative Sonogashira->Prod_Sonogashira Prod_Buchwald Diaryl Amine Derivative Buchwald->Prod_Buchwald

Caption: Potential late-stage modifications of the bromophenyl group using palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) to form a C(sp²)-C(sp²) bond, yielding biaryl or styrenyl derivatives.

  • Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group, a valuable functional group in medicinal chemistry.[4]

  • Buchwald-Hartwig Amination: Reaction with a primary or secondary amine to form a C(sp²)-N bond, producing substituted aniline derivatives.

Conclusion

2-(3-bromophenyl)-2-methyloxirane is a powerful and versatile chiral building block that provides an efficient entry point to a diverse range of enantiomerically pure compounds. Its reliable enantioselective synthesis, coupled with the predictable and highly regioselective reactivity of the epoxide ring, makes it an invaluable tool for asymmetric synthesis. The added strategic advantage of the bromophenyl handle for late-stage diversification further solidifies its importance for constructing complex molecular architectures and accelerating the discovery of new chemical entities in pharmaceutical and materials science.

References

  • Shi, Y. (n.d.). Shi epoxidation. Wikipedia. [Link]

  • Tian, H., She, X., Xu, J., & Shi, Y. (2001). Shi Epoxidation: A Great Shortcut to Complex Compounds. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Shi Epoxidation. [Link]

  • OpenOChem Learn. (n.d.). Jacobsen epoxidation. [Link]

  • Brandes, B. D., & Jacobsen, E. N. (1994). Highly Enantioselective, Catalytic Epoxidation of Trisubstituted Olefins. The Journal of Organic Chemistry, 59(16), 4378–4380. [Link]

  • Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (1997). An Efficient Catalytic Asymmetric Epoxidation Method. Journal of the American Chemical Society, 119(46), 11224–11235. [Link]

  • Yudin, A. K. (Ed.). (2005). Aziridines and Epoxides in Organic Synthesis. Wiley-VCH.
  • Wikipedia. (n.d.). Jacobsen epoxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. [Link]

  • Scott, J. P., & Denton, R. M. (2019). Enantioselective Epoxide Opening. Organic Reactions. [Link]

  • ResearchGate. (n.d.). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. [Link]

  • OrgoSolver. (n.d.). Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). [Link]

  • Cirino, P. C., & Arnold, F. H. (2005). Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S)-Epoxides by Engineered Cytochromes P450 BM-3. Angewandte Chemie International Edition, 44(44), 7290-7293. [Link]

  • Chemistry Stack Exchange. (2020, September 29). Ring opening, nucleophilic substitution. [Link]

  • Oriental Journal of Chemistry. (2024, August 28). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 3-(3-bromophenyl)-3-methyl-2-oxiranecarboxylate. [Link]

  • Appretech Scientific Limited. (n.d.). 2-(3-bromophenyl)oxirane. [Link]

  • PubChemLite. (n.d.). 2-[(3-bromophenyl)methyl]oxirane (C9H9BrO). [Link]

  • MDPI. (2026, March 3). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. [Link]

  • ResearchGate. (2018, September 8). How could one make 3-oxo-2-phenyl-2-((3-vinyloxiran-2-yl)methyl)butanenitrile?. [Link]

  • ResearchGate. (2023, April 8). (PDF) Br/BrO-mediated highly efficient photoelectrochemical epoxidation of alkenes on α-Fe2O3. [Link]

  • Cacchi, S., Fabrizi, G., & Goggiamani, A. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 389-399. [Link]

  • MDPI. (2022, December 28). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. [Link]

  • MDPI. (2024, April 23). Catalytic Epoxidation Reaction. [Link]

  • Li, Z., et al. (2023). Asymmetric synthesis of planar-chiral metacyclophanes via aromatic amination enabled enantioselective desymmetrization. Nature Communications, 14(1), 1-9. [Link]

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  • ResearchGate. (n.d.). Scheme2.Three epoxide ring-opening pathways. [P] = PtBu 2 ;[ B] = BPh 2. [Link]

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  • MDPI. (2024, March 22). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

  • Beilstein Journals. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

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Application

The Strategic Utility of 2-(3-Bromophenyl)-2-methyloxirane in Medicinal Chemistry: A Gateway to Novel Psychoactive Scaffolds

Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of starting materials and key intermediates is paramount to t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of starting materials and key intermediates is paramount to the efficient synthesis of novel bioactive molecules. Among the myriad of available chemical scaffolds, 2-(3-bromophenyl)-2-methyloxirane emerges as a particularly valuable building block. Its unique combination of a reactive oxirane ring and a synthetically versatile brominated phenyl group provides a powerful platform for the construction of complex molecular architectures. This application note delves into the significant, albeit nuanced, applications of this compound, with a particular focus on its role as a precursor in the synthesis of psychoactive compounds, specifically substituted cathinones. While this area of research is often associated with illicit drug manufacturing, the study of these compounds is crucial for understanding their neuropharmacological effects, developing analytical standards for forensic science, and exploring potential therapeutic applications of related structures.

The inherent ring strain of the oxirane moiety makes it susceptible to nucleophilic attack, allowing for regioselective and stereoselective introduction of various functional groups[1][2]. The tertiary carbon attached to the phenyl ring is the preferred site for nucleophilic attack under acidic or neutral conditions, leading to the formation of a tertiary alcohol. This reactivity, coupled with the potential for the bromine atom to participate in a wide array of cross-coupling reactions, positions 2-(3-bromophenyl)-2-methyloxirane as a cornerstone for generating molecular diversity.

Core Application: A Precursor to Synthetic Cathinones

A prominent, though sensitive, application of 2-(3-bromophenyl)-2-methyloxirane lies in its potential as a starting material for the synthesis of substituted cathinones. Synthetic cathinones are a class of psychoactive substances that are structurally related to cathinone, the active alkaloid in the khat plant (Catha edulis)[3]. These compounds act as central nervous system stimulants by increasing the levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain[4]. The exploration of their synthesis is vital for law enforcement, forensic laboratories, and researchers studying the structure-activity relationships of psychoactive drugs[5][6][7].

The synthesis of 3-bromomethcathinone (3-BMC), a close analog of the controlled substance 3-chloromethcathinone (3-CMC), provides a compelling case study for the utility of 2-(3-bromophenyl)-2-methyloxirane. The established synthetic routes to 3-CMC often involve the reaction of an α-bromoketone with methylamine[8][9]. A similar pathway can be envisioned for 3-BMC, starting from our subject oxirane.

Synthetic Pathway Overview

The conversion of 2-(3-bromophenyl)-2-methyloxirane to 3-bromomethcathinone can be conceptualized as a two-step process:

  • Ring-Opening and Oxidation: The oxirane ring is first opened to introduce a bromine atom at the benzylic position and generate a secondary alcohol. This intermediate is then oxidized to the corresponding α-bromoketone.

  • Amination: The resulting α-bromoketone undergoes nucleophilic substitution with methylamine to yield the target cathinone derivative.

This synthetic strategy is illustrated in the workflow diagram below.

G A 2-(3-bromophenyl)-2-methyloxirane B 1-(3-bromophenyl)-1-hydroxy-2-bromopropane A->B Ring Opening (e.g., HBr) C 1-(3-bromophenyl)-2-bromopropan-1-one B->C Oxidation (e.g., PCC, DMP) D 3-Bromomethcathinone (3-BMC) C->D Amination (Methylamine)

Caption: Synthetic workflow from 2-(3-bromophenyl)-2-methyloxirane to 3-Bromomethcathinone.

Experimental Protocols

The following protocols are provided for research and analytical purposes only. The synthesis of controlled substances is illegal in many jurisdictions and should only be conducted by licensed professionals in appropriate facilities.

Protocol 1: Synthesis of 1-(3-bromophenyl)-2-bromopropan-1-one

This protocol outlines the conversion of 2-(3-bromophenyl)-2-methyloxirane to the key α-bromoketone intermediate.

Materials:

  • 2-(3-bromophenyl)-2-methyloxirane

  • Hydrobromic acid (48% in water)

  • Dichloromethane (DCM)

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Ring Opening:

    • In a round-bottom flask, dissolve 2-(3-bromophenyl)-2-methyloxirane (1 equivalent) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add hydrobromic acid (1.1 equivalents) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bromohydrin, 1-(3-bromophenyl)-1-hydroxy-2-bromopropane. This intermediate can be used in the next step without further purification.

  • Oxidation:

    • Dissolve the crude bromohydrin in dichloromethane.

    • Add PCC or DMP (1.2 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture for 2-3 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the chromium or periodinane byproducts.

    • Wash the filter cake with dichloromethane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(3-bromophenyl)-2-bromopropan-1-one.

Causality Behind Experimental Choices:

  • The use of hydrobromic acid facilitates the regioselective opening of the oxirane ring at the more substituted carbon due to the stability of the resulting benzylic carbocation-like transition state.

  • PCC and DMP are common oxidizing agents for converting secondary alcohols to ketones under mild conditions, minimizing side reactions.

Protocol 2: Synthesis of 3-Bromomethcathinone (3-BMC)

This protocol details the final amination step to produce the target synthetic cathinone.

Materials:

  • 1-(3-bromophenyl)-2-bromopropan-1-one

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Ethanol or Tetrahydrofuran (THF)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

Procedure:

  • Amination:

    • Dissolve 1-(3-bromophenyl)-2-bromopropan-1-one (1 equivalent) in ethanol or THF in a round-bottom flask.

    • Cool the solution to 0 °C.

    • Slowly add an excess of methylamine solution (2.5-3 equivalents) dropwise with vigorous stirring.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Salt Formation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting materials and acidic byproducts.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • To precipitate the hydrochloride salt, bubble dry HCl gas through the ethereal solution or add a solution of HCl in isopropanol dropwise until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-bromomethcathinone hydrochloride.

Causality Behind Experimental Choices:

  • An excess of methylamine is used to drive the reaction to completion and to neutralize the HBr formed during the reaction.

  • The conversion to the hydrochloride salt is a standard procedure for purifying and stabilizing amines, as the freebase of many cathinones can be unstable[8].

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-(3-bromophenyl)-2-methyloxiraneC₉H₉BrO213.0773761-78-1[10]
1-(3-bromophenyl)-2-bromopropan-1-oneC₉H₈Br₂O291.97N/A
3-Bromomethcathinone (3-BMC)C₁₀H₁₂BrNO242.11N/A

Significance and Broader Implications in Medicinal Chemistry

The synthesis of compounds like 3-BMC from 2-(3-bromophenyl)-2-methyloxirane is not merely an academic exercise. It holds significant implications for several areas of medicinal and forensic chemistry:

  • Forensic and Analytical Chemistry: The availability of pure, well-characterized reference standards of synthetic cathinones is essential for the development of analytical methods to detect and quantify these substances in seized materials and biological samples[11].

  • Neuropharmacology and Toxicology: Studying the structure-activity relationships of a homologous series of compounds (e.g., comparing the effects of 3-chloro-, 3-bromo-, and 3-methylmethcathinone) provides valuable insights into how subtle structural modifications can impact their interaction with monoamine transporters and their overall pharmacological and toxicological profiles[12][13].

  • Drug Discovery: While the direct therapeutic application of potent psychoactive stimulants is limited, understanding their mechanism of action can inform the design of novel therapeutic agents for conditions such as ADHD, narcolepsy, and depression, where modulation of monoamine neurotransmission is a key therapeutic strategy[3]. The bromophenyl moiety also serves as a handle for further synthetic elaboration, for instance, through Suzuki or other palladium-catalyzed cross-coupling reactions, to generate a library of diverse analogs for further biological screening.

Conclusion

2-(3-bromophenyl)-2-methyloxirane is a versatile and valuable building block in medicinal chemistry. Its application as a precursor for the synthesis of substituted cathinones, such as 3-bromomethcathinone, highlights its utility in the generation of neuropharmacologically active compounds. The protocols and discussions provided herein are intended to equip researchers and drug development professionals with the knowledge to harness the synthetic potential of this compound for the advancement of forensic science, toxicology, and the broader field of medicinal chemistry. The strategic use of such well-defined intermediates is crucial for the efficient exploration of chemical space and the ultimate discovery of novel therapeutic agents.

References

  • World Health Organization. (2023). Critical review report: 3-Chloromethcathinone. WHO. [Link]

  • Safrole. (n.d.). 3-Chloromethcathinone Properties, Reactions and Applications. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). EMCDDA initial report on the new psychoactive substance 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC). [Link]

  • Scribd. (n.d.). Methcathinone Synthesis Guide. [Link]

  • reposiTUm. (n.d.). Synthesis of biologically active tool compounds: mephedrone derivatives and the key fragment of leoligin. [Link]

  • Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., ... & Rothman, R. B. (2013). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology, 38(7), 1192–1203. [Link]

  • Santali, E. Y., Cadogan, A. K., Daeid, N. N., & O'Brien, J. (2011). Synthesis, full chemical characterisation and development of validated methods for the quantification of (±)-4′-methylmethcathinone (mephedrone): a new "legal high". Pure and Applied Chemistry, 83(9), 1735-1748. [Link]

  • Andresen-Streich, A. S., de Paiva, P. G., Ribeiro, F., & Ferreira, C. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 27(6), 1989. [Link]

  • Wikipedia. (2023). 3-Methylmethcathinone. [Link]

  • Power, J. D., McGlynn, P., Clarke, K., McDermott, S. D., Kavanagh, P., & O'Brien, J. (2012). The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones. Forensic science international, 216(1-3), 19–28. [Link]

  • Theodorou, E., & Tsoleridis, C. A. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4458. [Link]

  • Baumann, M. H., & Volkow, N. D. (2016). Neuropharmacology of Synthetic Cathinones. Neuropharmacology, 102, 139–147. [Link]

  • Google Patents. (n.d.). WO2023288013A2 - Novel short-acting psychoactive compounds of the mdma class.
  • ResearchGate. (n.d.). The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones. [Link]

  • HRB National Drugs Library. (2011). The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone. [Link]

  • GlobalData. (2024). MindMed Inc Patent Filing: Synthesizing Psychoactive Prodrugs from Amino Acids. [Link]

  • Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • Organic Letters. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. [Link]

  • PubChemLite. (n.d.). 2-(3-bromophenyl)oxirane (C8H7BrO). [Link]

  • Gannon, B. M., & Baumann, M. H. (2018). Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. Antioxidants, 7(10), 139. [Link]

  • Helsinki.fi. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. [Link]

  • MDPI. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. [Link]

Sources

Method

Application Note: Regiodivergent Nucleophilic Ring Opening of 2-(3-Bromophenyl)-2-methyloxirane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The functionalization of 2-(3-bromophenyl)-2-methyloxirane (a ha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The functionalization of 2-(3-bromophenyl)-2-methyloxirane (a halogenated derivative of α -methylstyrene oxide) is a critical transformation in the synthesis of complex pharmacophores. The molecule possesses two highly distinct electrophilic sites: the sterically hindered, electronically activated C2 carbon, and the unhindered C3 methylene carbon. As a Senior Application Scientist, I have designed this guide to provide a deep mechanistic understanding of how to control the regioselectivity of this nucleophilic addition. By manipulating the reaction environment (steric vs. electronic control), researchers can selectively synthesize either highly substituted tertiary alcohols or primary alcohols.

Mechanistic Framework: The Regiodivergent Dichotomy

The core value of 2-(3-bromophenyl)-2-methyloxirane in synthetic chemistry lies in its divergent regioselectivity. The competition between steric hindrance (which blocks C2) and carbocation stabilization (which activates C2) allows researchers to tune reaction outcomes simply by altering the catalytic environment [1].

Steric Control via Basic/Neutral Conditions ( SN​2 Pathway)

Under basic conditions, the epoxide oxygen is not pre-activated. The reaction relies entirely on the kinetic energy of the system and the strength of the nucleophile. Because the C2 position is shielded by both a methyl group and a bulky 3-bromophenyl ring, the nucleophile is forced to attack the least sterically hindered primary carbon (C3) via a classic SN​2 trajectory [2]. This results in the cleavage of the C3–O bond, yielding a tertiary alcohol .

Electronic Control via Lewis Acid Catalysis ( SN​1 -like Pathway)

Under acidic conditions, the mechanism shifts. Coordination of a Lewis acid (or proton) to the epoxide oxygen weakens the adjacent C–O bonds. The C2–O bond elongates preferentially because the developing partial positive charge at C2 is highly stabilized by hyperconjugation from the methyl group and resonance from the 3-bromophenyl ring. This creates a tertiary benzylic carbocation-like transition state. The nucleophile subsequently attacks the more hindered C2 position, yielding a primary alcohol [3].

MechanisticPathway Epoxide 2-(3-bromophenyl)- 2-methyloxirane Basic Basic Conditions (Steric Control) Epoxide->Basic Nucleophile (SN2) Acidic Acidic Conditions (Electronic Control) Epoxide->Acidic Lewis Acid + Nucleophile TertAlcohol 1-Substituted- 2-(3-bromophenyl)propan-2-ol (Tertiary Alcohol) Basic->TertAlcohol Attack at C3 (CH2) PrimAlcohol 2-Substituted- 2-(3-bromophenyl)propan-1-ol (Primary Alcohol) Acidic->PrimAlcohol Attack at C2 (C-Ar)

Caption: Divergent regioselectivity pathways for the nucleophilic ring opening of 2-(3-bromophenyl)-2-methyloxirane.

Quantitative Regioselectivity Data

The following table summarizes the expected quantitative outcomes and regioselectivity ratios when reacting 2-(3-bromophenyl)-2-methyloxirane with various nucleophiles under different catalytic regimes. These metrics serve as a benchmark for process validation [4].

NucleophileCatalyst / PromoterTemperaturePrimary Site of AttackRegioselectivity (C3:C2)Expected Yield
Sodium Methoxide (NaOMe)None (Basic)65 °C (Reflux)C3 (Methylene)> 95 : 588%
Methanol (MeOH) BF3​⋅OEt2​ (Lewis Acid)-78 °C to 0 °CC2 (Benzylic)5 : 9582%
Morpholine (Amine)None (Neutral)80 °CC3 (Methylene)> 99 : 191%
Methanol (MeOH) Sc(OTf)3​ (Lewis Acid)0 °CC2 (Benzylic)10 : 9085%

Validated Experimental Protocols

The following workflows detail the step-by-step methodologies for both regiochemical outcomes.

Workflow Start Starting Material: 2-(3-bromophenyl)-2-methyloxirane CondA Route A: Base-Promoted Dissolve in MeOH + NaOMe Start->CondA CondB Route B: Acid-Catalyzed Dissolve in DCM + BF3·OEt2 Start->CondB ReactA Reflux at 65°C for 4-6 h (Overcome steric hindrance) CondA->ReactA ReactB Stir at -78°C to 0°C for 2 h (Stabilize carbocation) CondB->ReactB QuenchA Quench with NH4Cl (aq) Extract with EtOAc ReactA->QuenchA QuenchB Quench with NaHCO3 (aq) Extract with DCM ReactB->QuenchB Purify Flash Column Chromatography (Hexanes/EtOAc) QuenchA->Purify QuenchB->Purify

Caption: Experimental workflow comparing base-promoted and acid-catalyzed ring-opening protocols.

Protocol A: Base-Promoted Synthesis of Tertiary Alcohols (C3 Attack)

Causality Note: Because the epoxide is unactivated, high thermal energy is required to drive the nucleophile into the sterically hindered pocket.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

  • Reagent Loading: Dissolve 2-(3-bromophenyl)-2-methyloxirane (1.0 equiv, 5.0 mmol) in anhydrous methanol (15 mL).

  • Nucleophile Addition: Add a solution of Sodium Methoxide (NaOMe) in methanol (1.5 equiv, 7.5 mmol) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 65 °C. Stir vigorously for 4–6 hours. Note: Refluxing is mandatory; at room temperature, the reaction will stall at <10% conversion due to the high activation energy barrier.

  • Quenching: Cool the reaction to 0 °C and quench carefully with saturated aqueous NH4​Cl (10 mL) to neutralize the strong base and prevent side reactions during workup.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes:EtOAc gradient) to isolate 1-methoxy-2-(3-bromophenyl)propan-2-ol.

Protocol B: Lewis Acid-Catalyzed Synthesis of Primary Alcohols (C2 Attack)

Causality Note: Cryogenic temperatures are strictly required here. If the Lewis acid is added at room temperature, the epoxide will rapidly undergo a Meinwald rearrangement to form 2-(3-bromophenyl)propanal instead of the desired nucleophilic addition product.

  • Preparation: Flame-dry a Schlenk flask and purge with argon.

  • Reagent Loading: Dissolve 2-(3-bromophenyl)-2-methyloxirane (1.0 equiv, 5.0 mmol) and anhydrous methanol (3.0 equiv, 15.0 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Allow 10 minutes for temperature equilibration.

  • Catalyst Addition: Slowly add Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) (0.2 equiv, 1.0 mmol) dropwise down the side of the flask.

  • Reaction Maturation: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over an additional hour. This controlled warming allows the stabilized carbocation to react fully with the weak nucleophile.

  • Quenching: Quench the reaction at 0 °C with saturated aqueous NaHCO3​ (10 mL) to immediately neutralize the Lewis acid.

  • Extraction: Extract with DCM ( 3×15 mL). Dry the combined organics over MgSO4​ and concentrate in vacuo.

  • Purification: Isolate 2-methoxy-2-(3-bromophenyl)propan-1-ol via flash chromatography.

Analytical Self-Validation Systems

To ensure the protocols act as a self-validating system, researchers must utilize post-reaction heuristics to confirm the regiochemical outcome before proceeding to downstream cross-coupling steps.

  • TLC Heuristics: The starting epoxide is strongly UV-active and stains dark blue with p -anisaldehyde. The tertiary alcohol (Protocol A) typically exhibits a lower Rf​ value (more polar) than the primary alcohol (Protocol B) due to differing hydrogen-bonding capacities and steric shielding of the hydroxyl group.

  • 1H NMR Validation (Critical):

    • For Protocol A (C3 Attack): The C3 methylene protons are now etherified. They will appear at ~3.4–3.6 ppm and will present as an AB quartet due to the adjacent newly formed chiral center at C2.

    • For Protocol B (C2 Attack): The C3 methylene protons are now part of a primary alcohol ( CH2​OH ). They will appear further downfield at ~3.6–3.8 ppm and will exhibit coupling to the hydroxyl proton (which will cleanly disappear upon a D2​O shake experiment). The methoxy singlet will shift upfield to ~3.1 ppm due to shielding from the geminal aryl ring.

References

  • 2-Phenylpropylene Oxide|α-Methylstyrene Oxide Supplier, Benchchem,
  • Reaction of epoxides with nucleophiles under basic conditions, Master Organic Chemistry,
  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols, IIT Kanpur,
  • Ring-Opening of Oxiranes using Taeniolite-Supported Tris(β-Diketonato)Zirconium, Institut Teknologi Bandung,
Application

Application and Protocols for 2-(3-bromophenyl)-2-methyloxirane in Fragment-Based Drug Discovery

Introduction: The Strategic Role of Electrophilic Fragments in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel lead compounds....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Electrophilic Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel lead compounds.[1][2] By screening low molecular weight compounds (typically <300 Da), FBDD efficiently explores chemical space, often yielding hits with high ligand efficiency.[3] A particularly impactful evolution of this strategy is the use of covalent fragments, which form a stable bond with their target protein.[4][5] This approach can deliver inhibitors with high potency, prolonged target engagement, and the ability to address challenging targets, including those with shallow binding pockets.[1][5][6]

Within the arsenal of covalent fragments, electrophilic warheads are key to forming these irreversible interactions.[1][5] Epoxides, three-membered cyclic ethers, represent a class of moderately reactive electrophiles that are finding increasing utility in drug design.[7][8][9][10] Their reactivity, which is influenced by steric and electronic factors, can be tuned to achieve a balance between target engagement and off-target effects. This application note focuses on 2-(3-bromophenyl)-2-methyloxirane (CAS No. 73761-78-1), a fragment that combines the electrophilic potential of the oxirane ring with the synthetic tractability and potential for further elaboration offered by the bromophenyl group.[11]

This document will provide a comprehensive guide for researchers on the application of 2-(3-bromophenyl)-2-methyloxirane in FBDD campaigns. We will delve into its chemical properties, synthesis, and detailed protocols for screening, hit validation, and lead optimization.

Physicochemical Properties of 2-(3-bromophenyl)-2-methyloxirane

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening and follow-up experiments.

PropertyValueSource
CAS Number 73761-78-1[11]
Molecular Formula C9H9BrO[11]
Molecular Weight 213.07 g/mol [11]
Appearance Colorless to almost colorless clear liquid[12]
Solubility Soluble in organic solvents, limited solubility in water[12]

Synthesis of 2-(3-bromophenyl)-2-methyloxirane

The synthesis of 2-(3-bromophenyl)-2-methyloxirane can be achieved through several established synthetic routes. One common method is the epoxidation of the corresponding alkene, 1-bromo-3-(prop-1-en-2-yl)benzene. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM).

Alternatively, syntheses can proceed via halohydrin formation followed by intramolecular cyclization.[13] The choice of synthetic route may depend on the availability of starting materials and the desired scale of the synthesis.

Fragment-Based Drug Discovery Workflow Using 2-(3-bromophenyl)-2-methyloxirane

The successful implementation of an FBDD campaign involves a multi-step process, from initial screening to hit validation and subsequent optimization.

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_optimization Lead Optimization Screening Covalent Fragment Screening (e.g., Mass Spectrometry) Validation Hit Validation - Biochemical/Biophysical Assays - Intact Protein MS Screening->Validation Identified Hits Optimization Structure-Activity Relationship (SAR) - Fragment Elaboration - Linker Optimization Validation->Optimization Validated Hits Lead_Candidate Lead Candidate Optimization->Lead_Candidate Optimized Leads

Caption: High-level workflow for a fragment-based drug discovery campaign.

Experimental Protocols

Protocol 1: Covalent Fragment Screening using Intact Protein Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for identifying covalent fragments as it directly detects the formation of a covalent adduct between the fragment and the target protein.[14][15][16]

Objective: To identify covalent binding of 2-(3-bromophenyl)-2-methyloxirane to the target protein.

Materials:

  • Target protein in a suitable buffer (e.g., HEPES, PBS)

  • 2-(3-bromophenyl)-2-methyloxirane stock solution (e.g., 100 mM in DMSO)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Protein Preparation: Prepare the target protein at a final concentration of 1-10 µM in an MS-compatible buffer.

  • Incubation: Add 2-(3-bromophenyl)-2-methyloxirane to the protein solution at a final concentration of 10-200 µM. Include a DMSO-only control.

  • Reaction: Incubate the mixture at room temperature or 37°C for a defined period (e.g., 1, 4, or 24 hours). Time-dependent inhibition is a hallmark of covalent binding.[17]

  • Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT or by acidifying the sample.

  • LC-MS Analysis:

    • Inject the samples onto a reverse-phase LC column suitable for protein analysis.

    • Elute the protein using a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire mass spectra in positive ion mode over a mass range that includes the unmodified and modified protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the molecular weight of the protein.

    • Compare the mass of the protein in the treated sample to the control. A mass shift corresponding to the molecular weight of 2-(3-bromophenyl)-2-methyloxirane (213.07 Da) indicates covalent adduct formation.

Protocol 2: Hit Validation using Biochemical and Biophysical Assays

Once a covalent hit is identified, it is crucial to validate its functional effect on the target protein and confirm the binding interaction using orthogonal methods.[6][18]

Objective: To confirm that the covalent modification of the target protein by 2-(3-bromophenyl)-2-methyloxirane leads to a functional consequence.

A. Enzymatic Assays (for enzyme targets):

  • Pre-incubate the enzyme with varying concentrations of 2-(3-bromophenyl)-2-methyloxirane for different time points.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor product formation over time using a suitable detection method (e.g., fluorescence, absorbance).

  • Calculate the rate of inhibition to determine parameters like k_inact/K_I.[19]

B. Surface Plasmon Resonance (SPR):

  • Immobilize the target protein on an SPR sensor chip.

  • Flow different concentrations of 2-(3-bromophenyl)-2-methyloxirane over the chip surface.

  • Monitor the change in the refractive index to measure binding affinity and kinetics. For covalent inhibitors, a sustained signal after the washout phase indicates irreversible binding.

Protocol 3: Lead Optimization and Structure-Activity Relationship (SAR) Studies

The bromophenyl moiety of 2-(3-bromophenyl)-2-methyloxirane serves as a valuable handle for synthetic elaboration to improve potency and selectivity.[20][21]

Objective: To systematically modify the structure of 2-(3-bromophenyl)-2-methyloxirane to enhance its inhibitory activity and drug-like properties.

Strategies for Fragment Elaboration:

  • Vector-based growing: Utilize the bromine atom for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new chemical functionalities that can interact with adjacent pockets on the protein surface.

  • Fragment linking: If another fragment is found to bind in a proximal site, link the two fragments together to create a larger, higher-affinity molecule.[20]

SAR_Strategy cluster_elaboration Fragment Elaboration Strategies Initial_Hit 2-(3-bromophenyl)-2-methyloxirane (Initial Hit) Vector_Growing Vector-Based Growing (e.g., Suzuki Coupling) Initial_Hit->Vector_Growing Fragment_Linking Fragment Linking (with a proximal binder) Initial_Hit->Fragment_Linking Optimized_Lead Optimized Lead Compound Vector_Growing->Optimized_Lead Improved Potency/ Selectivity Fragment_Linking->Optimized_Lead Increased Affinity

Caption: Strategies for lead optimization from an initial fragment hit.

Conclusion and Future Perspectives

2-(3-bromophenyl)-2-methyloxirane represents a valuable tool in the arsenal of medicinal chemists engaged in fragment-based drug discovery. Its moderately reactive epoxide warhead allows for the formation of covalent bonds with target proteins, while the synthetically tractable bromophenyl group provides a clear path for optimization. The protocols outlined in this application note provide a robust framework for the identification, validation, and elaboration of hits derived from this and similar electrophilic fragments. As the field of covalent drug discovery continues to expand, the strategic use of well-characterized and versatile fragments like 2-(3-bromophenyl)-2-methyloxirane will be instrumental in the development of novel therapeutics for a wide range of diseases.

References

  • Optimized Covalent Fragment Library for Drug Discovery. (2025, March 25). IRBM Medicinal Chemistry.
  • 2-(3-Bromophenyl)-2-methyloxirane. BLDpharm.
  • Epoxide containing molecules: A good or a bad drug design approach. (2020).
  • Fragment-Based Drug Discovery. (2015). Cambridge Healthtech Institute.
  • Epoxides for Drug Design. Enamine.
  • Kaur, B., & Singh, P. (2022). Epoxides: Developability as active pharmaceutical ingredients and biochemical probes. Bioorganic Chemistry, 125, 105862. [Link]

  • Fragment-based drug discovery: A graphical review. (2025). European Journal of Medicinal Chemistry.
  • Ferreira, R. J., et al. (2020). Epoxide containing molecules: A good or a bad drug design approach. Molecules, 25(17), 3969. [Link]

  • Fragment-based covalent ligand discovery. (2021). RSC Chemical Biology.
  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv.
  • Epoxides. (n.d.). Journal of New Developments in Chemistry.
  • Covalent fragment libraries in drug discovery. (2025).
  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. (n.d.). BioAscent.
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2022). Molecules, 27(22), 7793. [Link]

  • Covalent Tethering of Fragments For Covalent Probe Discovery. (2015). Journal of the American Chemical Society, 137(24), 7873–7882. [Link]

  • Lead identification by fragment evolution. (n.d.). SciSpace.
  • Fragment-based covalent ligand discovery. (2021). RSC Chemical Biology. [Link]

  • Advancing Drug Discovery With Covalent Fragment Screening. (2025). Evotec.
  • A Proposed Screening Paradigm for Discovery of Covalent Inhibitor Drugs. (2025).
  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023). Molecules, 28(3), 1369. [Link]

  • Design of a Lead-Like Cysteine-Targeting Covalent Library and the Identification of Hits to Cys55 of Bfl-1. (2024). Journal of Medicinal Chemistry.
  • (2S)-2-Methyloxirane. CymitQuimica.
  • (r)-alkyloxiranes of high enantiomeric purity from (s)-2-chloroalkanoic acids via (s). (n.d.). Organic Syntheses. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journal of Organic Chemistry, 10, 360–366. [Link]

Sources

Method

stereoselective synthesis with 2-(3-bromophenyl)-2-methyloxirane

An Application Note on the Stereoselective Synthesis of 2-(3-Bromophenyl)-2-methyloxirane: Strategies and Protocols for Researchers Introduction: The Significance of Chiral Aryl Epoxides Chiral epoxides are highly valuab...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Stereoselective Synthesis of 2-(3-Bromophenyl)-2-methyloxirane: Strategies and Protocols for Researchers

Introduction: The Significance of Chiral Aryl Epoxides

Chiral epoxides are highly valuable building blocks in modern organic synthesis, particularly within the pharmaceutical industry. Their inherent ring strain allows for facile, stereospecific ring-opening reactions with a variety of nucleophiles, providing access to a wide array of enantioenriched 1,2-difunctionalized compounds. Among these, 2-aryl-2-methyloxiranes are of particular interest as precursors to chiral tertiary alcohols and other complex molecular scaffolds.

This document provides a detailed guide to the stereoselective synthesis of 2-(3-bromophenyl)-2-methyloxirane. This specific molecule is a versatile intermediate, combining a reactive chiral epoxide with a brominated aromatic ring that serves as a key functional handle for further elaboration via cross-coupling reactions. While specific literature detailing the stereoselective synthesis of this exact compound is not abundant, this guide presents robust and adaptable protocols derived from well-established, analogous transformations for structurally similar substrates. The methodologies outlined below are divided into two primary strategies: the asymmetric epoxidation of a prochiral olefin and the kinetic resolution of a racemic epoxide.

Strategy 1: Asymmetric Epoxidation of 3-Bromo-α-methylstyrene

The most direct route to enantiomerically enriched 2-(3-bromophenyl)-2-methyloxirane is the asymmetric epoxidation of its corresponding prochiral olefin, 3-bromo-α-methylstyrene. This approach introduces the stereocenter in a single, catalytic step.

Protocol 1: Manganese-Salen Catalyzed Epoxidation (Jacobsen-Katsuki Type)

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized olefins using a chiral manganese-salen complex.[1] The catalyst guides the delivery of an oxygen atom to one face of the double bond, leading to a preferred enantiomer of the epoxide.

Experimental Protocol:

  • Catalyst Preparation: The active (R,R)-Jacobsen catalyst, [(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminato(2-)]manganese(III) chloride, is commercially available or can be synthesized.

  • Reaction Setup: To a stirred solution of 3-bromo-α-methylstyrene (1.0 mmol) in dichloromethane (CH₂Cl₂, 5 mL) at 0 °C is added 4-phenylpyridine N-oxide (0.4 mmol).

  • Catalyst Addition: The (R,R)-Jacobsen catalyst (0.05 mmol, 5 mol%) is added to the solution.

  • Oxidant Addition: A buffered solution of sodium hypochlorite (NaOCl, 5.0 mmol, commercial bleach) adjusted to pH 11 with phosphate buffer is added dropwise over 1-2 hours. The reaction is stirred vigorously to ensure mixing of the biphasic system.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired epoxide.

  • Analysis: The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Expected Outcome:

Based on results for α-methylstyrene, high conversions and enantiomeric excesses in the range of 70-90% can be anticipated.[2]

SubstrateCatalystOxidantTypical YieldTypical ee
3-Bromo-α-methylstyrene(R,R)-JacobsenNaOCl/4-PPNO>80%70-90% (Predicted)

Catalytic Cycle Visualization:

jacobsen_epoxidation Mn_III Mn(III)-Salen (Catalyst) Mn_V Mn(V)=O (Active Oxidant) Mn_III->Mn_V Oxidation Epoxide Chiral Epoxide Mn_V->Epoxide Oxygen Transfer Olefin 3-Bromo-α-methylstyrene Oxidant NaOCl (Oxidant) kinetic_resolution Racemate Racemic Epoxide (R)-Epoxide + (S)-Epoxide R_Epoxide (R)-Epoxide Racemate->R_Epoxide k_fast S_Epoxide (S)-Epoxide (Enriched) Racemate->S_Epoxide k_slow Catalyst Chiral (salen)Co(III) Catalyst + H₂O R_Diol (R)-Diol R_Epoxide->R_Diol Hydrolysis downstream_synthesis Start Enantioenriched 2-(3-bromophenyl)-2-methyloxirane Amino_Alcohol Chiral Amino Alcohols Start->Amino_Alcohol R₂NH Azido_Alcohol Chiral Azido Alcohols Start->Azido_Alcohol N₃⁻ Thio_Alcohol Chiral Thio Alcohols Start->Thio_Alcohol RSH Suzuki Suzuki Coupling (Aryl-Aryl) Start->Suzuki Ar-B(OH)₂ Pd Catalyst Sonogashira Sonogashira Coupling (Aryl-Alkyne) Start->Sonogashira Alkyne Pd/Cu Catalyst Buchwald Buchwald-Hartwig (Aryl-Amine) Start->Buchwald Amine Pd Catalyst

Sources

Application

experimental protocols for reactions with 2-(3-bromophenyl)-2-methyloxirane

An In-Depth Technical Guide to Experimental Protocols for Reactions with 2-(3-bromophenyl)-2-methyloxirane Authored by: A Senior Application Scientist This document provides a comprehensive guide to the experimental prot...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Experimental Protocols for Reactions with 2-(3-bromophenyl)-2-methyloxirane

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the experimental protocols involving 2-(3-bromophenyl)-2-methyloxirane, a versatile epoxide intermediate. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies. Our focus is on ensuring scientific integrity through a deep understanding of reaction mechanisms, leading to reproducible and reliable outcomes.

Introduction to 2-(3-bromophenyl)-2-methyloxirane: A Profile

2-(3-bromophenyl)-2-methyloxirane is a trisubstituted epoxide featuring a strained three-membered ether ring. This inherent ring strain is the primary driver of its reactivity, making it susceptible to ring-opening reactions with a variety of nucleophiles.[1][2] The molecule possesses two key sites of reactivity:

  • The Epoxide Ring : The carbon-oxygen bonds of the epoxide are polarized, and the ring strain makes it an excellent electrophile. The two carbons of the epoxide ring are not equivalent; one is a tertiary benzylic carbon, and the other is a primary carbon. This asymmetry is crucial for the regioselectivity of ring-opening reactions.

  • The Bromophenyl Group : The bromine atom on the aromatic ring serves as a functional handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are beyond the scope of this guide but represent a significant potential for creating molecular diversity.[3]

The choice of reaction conditions—specifically, whether the reaction is catalyzed by acid or base—dictates the regiochemical outcome of the nucleophilic attack on the epoxide ring.

Core Principles of Epoxide Ring-Opening Reactions

Understanding the mechanistic dichotomy between acid- and base-catalyzed pathways is fundamental to controlling the reaction outcomes.

Acid-Catalyzed Ring-Opening: An Sₙ1-like Pathway

Under acidic conditions, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral hydroxyl group).[4][5] This protonation event makes the epoxide more electrophilic. The subsequent nucleophilic attack exhibits significant Sₙ1 character. The positive charge is better stabilized on the more substituted carbon (the tertiary benzylic carbon), and therefore, the nucleophile preferentially attacks this position.[4][5][6]

Key Characteristics:

  • Mechanism : Sₙ1-like, proceeding through a transition state with significant carbocation character.

  • Regioselectivity : Nucleophilic attack occurs at the more substituted carbon atom.

  • Stereochemistry : The attack occurs from the backside, leading to an inversion of configuration if the carbon is a stereocenter. The overall result is anti-dihydroxylation or the equivalent trans addition of the nucleophile and the hydroxyl group.[1][4]

Acid_Catalyzed_Opening Start 2-(3-bromophenyl)-2-methyloxirane Protonated Protonated Epoxide Start->Protonated Protonation TransitionState Transition State (Carbocation-like) Protonated->TransitionState Ring Opening Product Ring-Opened Product (Nucleophile on tertiary carbon) TransitionState->Product Nucleophilic Attack H_plus H⁺ Nu_H Nu-H

Caption: Acid-catalyzed epoxide ring-opening mechanism.

Base-Catalyzed Ring-Opening: A Classic Sₙ2 Pathway

In the presence of a strong, basic nucleophile, the reaction proceeds via a standard Sₙ2 mechanism.[2][7][8] The nucleophile directly attacks one of the epoxide carbons, simultaneously breaking a C-O bond. Due to steric hindrance, the attack occurs at the less substituted carbon. The leaving group is an alkoxide, which is subsequently protonated during an aqueous workup step to yield the final alcohol product.[1][2]

Key Characteristics:

  • Mechanism : Sₙ2, a concerted backside attack.

  • Regioselectivity : Nucleophilic attack occurs at the less substituted carbon atom.

  • Stereochemistry : Results in inversion of configuration at the site of attack, leading to a trans product.[2][7]

Base_Catalyzed_Opening Start 2-(3-bromophenyl)-2-methyloxirane Alkoxide Alkoxide Intermediate Start->Alkoxide Sₙ2 Attack Product Ring-Opened Product (Nucleophile on primary carbon) Alkoxide->Product Protonation Nucleophile Nu⁻ Workup H₃O⁺ (Workup)

Caption: Base-catalyzed epoxide ring-opening mechanism.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, characterization, and troubleshooting.

Protocol 1: Acid-Catalyzed Hydrolysis to 1-(3-bromophenyl)propane-1,2-diol

Principle and Rationale: This protocol demonstrates the acid-catalyzed ring-opening of the epoxide using water as the nucleophile to form a vicinal diol.[4][9] Dilute sulfuric acid serves as the catalyst to protonate the epoxide oxygen, facilitating the attack of water at the more substituted tertiary carbon. Acetone is used as a co-solvent to ensure the miscibility of the organic epoxide in the aqueous medium.

Reaction Scheme: (Self-generated image of the chemical reaction)

Materials and Equipment:

  • 2-(3-bromophenyl)-2-methyloxirane

  • Acetone

  • Sulfuric acid (1 M aqueous solution)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

  • TLC plates (silica gel)

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Quantitative Data Summary:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
2-(3-bromophenyl)-2-methyloxirane213.071.0 g4.691.0
Acetone58.0820 mL--
1 M H₂SO₄98.085 mL5.01.07
Expected Product 231.08 ~1.0 g ~4.32 ~92%

Step-by-Step Procedure:

  • Dissolve 1.0 g (4.69 mmol) of 2-(3-bromophenyl)-2-methyloxirane in 20 mL of acetone in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Slowly add 5 mL of 1 M sulfuric acid to the stirring solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Characterization and Validation:

  • ¹H NMR : Expect to see a new singlet or broad singlet corresponding to the two hydroxyl protons. The methyl group will appear as a singlet, and the diastereotopic protons of the -CH₂OH group will appear as two doublets of doublets (or a more complex multiplet).

  • IR Spectroscopy : Look for a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the diol.

  • Mass Spectrometry : The mass spectrum should show the molecular ion peak [M]⁺ or related fragments [M+H]⁺, [M+Na]⁺ consistent with the molecular weight of the product (231.08 g/mol ).

Troubleshooting:

  • Incomplete Reaction : If the reaction stalls, gentle warming to 30-40 °C can increase the rate. Ensure the sulfuric acid is of the correct concentration.

  • Polymerization : Adding the acid too quickly or at a higher concentration can lead to side reactions. Slow addition is key.

Protocol 2: Base-Catalyzed Ring-Opening with Sodium Azide

Principle and Rationale: This protocol illustrates the Sₙ2 ring-opening of the epoxide with a potent nucleophile, the azide ion (N₃⁻).[2][7] The reaction proceeds at the less sterically hindered primary carbon, yielding a β-azido alcohol. This product is a valuable synthetic intermediate, as the azide group can be readily reduced to a primary amine. The reaction is typically run in a polar aprotic solvent like DMF to ensure the solubility of the reagents and to favor the Sₙ2 pathway.

Reaction Scheme: (Self-generated image of the chemical reaction)

Materials and Equipment:

  • 2-(3-bromophenyl)-2-methyloxirane

  • Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.

  • Dimethylformamide (DMF)

  • Ammonium chloride (saturated aqueous solution)

  • Diethyl ether

  • Standard glassware and safety equipment (fume hood, safety glasses)

Quantitative Data Summary:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
2-(3-bromophenyl)-2-methyloxirane213.071.0 g4.691.0
Sodium Azide (NaN₃)65.010.46 g7.041.5
DMF73.0915 mL--
Expected Product 256.10 ~1.1 g ~4.29 ~91%

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask, suspend 0.46 g (7.04 mmol) of sodium azide in 15 mL of DMF.

  • Add 1.0 g (4.69 mmol) of 2-(3-bromophenyl)-2-methyloxirane to the suspension.

  • Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction by TLC. The reaction is typically complete in 4-6 hours.

  • Cool the reaction to room temperature and pour it into 50 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with saturated ammonium chloride solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting oil by flash chromatography.

Characterization and Validation:

  • IR Spectroscopy : A strong, sharp absorption peak around 2100 cm⁻¹ is a definitive indicator of the azide (N₃) functional group. A broad O-H stretch will also be present around 3400 cm⁻¹.

  • ¹H NMR : The protons on the carbon bearing the azide group will appear as a multiplet. The tertiary alcohol proton will be a singlet.

  • ¹³C NMR : The carbon attached to the azide group will show a characteristic shift around 50-60 ppm.

Troubleshooting:

  • Low Yield : Ensure the DMF is anhydrous, as water can compete as a nucleophile. Sodium azide quality is also critical.

  • Safety : Handle sodium azide with extreme care in a fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid (HN₃).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve Epoxide in Acetone B Add 1M H₂SO₄ A->B C Stir at RT (1-2h) B->C D Monitor by TLC C->D E Quench with NaHCO₃ D->E Reaction Complete F Extract with EtOAc E->F G Dry & Concentrate F->G H Column Chromatography (if needed) G->H I Characterize Product (NMR, IR, MS) H->I

Sources

Method

Application Note: Catalytic Kinetic Resolution of Racemic 2-(3-bromophenyl)-2-methyloxirane

An Application Guide for Drug Development Professionals and Researchers Abstract Optically active 2,2-disubstituted epoxides are invaluable chiral building blocks in pharmaceutical synthesis, providing access to complex...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals and Researchers

Abstract

Optically active 2,2-disubstituted epoxides are invaluable chiral building blocks in pharmaceutical synthesis, providing access to complex molecules with quaternary stereocenters. However, their stereoselective synthesis and resolution present significant challenges. This application note provides a detailed protocol for the catalytic kinetic resolution of racemic 2-(3-bromophenyl)-2-methyloxirane, a representative 2,2-disubstituted epoxide. While the widely-used Hydrolytic Kinetic Resolution (HKR) is exceptionally effective for terminal epoxides, its efficiency is often diminished for sterically hindered 2,2-disubstituted substrates.[1][2] Therefore, this guide details a more suitable strategy: the Azidolytic Kinetic Resolution (AKR) using a chiral (salen)Chromium(III) catalyst. This method leverages trimethylsilyl azide (TMSN₃) as a nucleophile to achieve high enantioselectivity, yielding both highly enantioenriched epoxide and the corresponding β-azido alcohol, a versatile synthetic intermediate.[3] This document provides a comprehensive, step-by-step protocol, analytical methods for monitoring reaction progress, and insights into the underlying principles to ensure reproducible and optimal results.

Scientific Principle and Rationale

Kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[4] In an ideal kinetic resolution, one enantiomer reacts significantly faster (the 'fast-reacting' enantiomer) than the other (the 'slow-reacting' enantiomer). The reaction is stopped at approximately 50% conversion, allowing for the recovery of the unreacted, slow-reacting enantiomer in high enantiomeric excess (% ee), while the fast-reacting enantiomer is converted into a new product, which is also obtained in high % ee.

The selectivity of a kinetic resolution is quantified by the selectivity factor (krel), which is the ratio of the rate constants for the fast-reacting (kfast) and slow-reacting (kslow) enantiomers (krel = kfast/kslow). High values of krel (ideally >50) are necessary to obtain both the recovered starting material and the product in >99% ee.[1][5]

For the resolution of 2-(3-bromophenyl)-2-methyloxirane, the Azidolytic Kinetic Resolution (AKR) is employed. The mechanism, catalyzed by a chiral (salen)Cr(III) complex, is believed to involve a cooperative, bimetallic pathway where one catalyst molecule activates the epoxide, while a second molecule delivers the azide nucleophile.[3][6] This dual-activation model creates a highly organized transition state that effectively discriminates between the two epoxide enantiomers, leading to exceptional selectivity.

Reaction Scheme

catalyst [label=<

  • (R,R)-(salen)Cr(III)Cl (1-2 mol%)
  • TMSN₃ (0.55 equiv)
  • TBME, 0-4 °C >];

racemic -> catalyst [style=invis]; catalyst -> enantioenriched_epoxide [minlen=2]; catalyst -> azido_alcohol [minlen=2]; } dot Caption: Azidolytic Kinetic Resolution of rac-2-(3-bromophenyl)-2-methyloxirane.

Experimental Protocols

This section provides detailed, step-by-step methodologies for performing the kinetic resolution and analyzing the results.

Materials and Reagents
ReagentGradeSupplierNotes
rac-2-(3-bromophenyl)-2-methyloxirane>98%CommercialSubstrate
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) ChlorideCatalyst gradeStrem, Aldrich[(R,R)-(salen)Cr(III)Cl]
Trimethylsilyl azide (TMSN₃)>97%CommercialEXTREMELY TOXIC. Handle only in a certified chemical fume hood.
tert-Butyl methyl ether (TBME)Anhydrous, >99.8%CommercialReaction solvent
HexanesHPLC GradeCommercialFor chromatography
Isopropanol (IPA)HPLC GradeCommercialFor chromatography
Silica Gel230-400 meshCommercialFor flash chromatography
Equipment
  • Oven-dried round-bottom flasks with magnetic stir bars

  • Septa and nitrogen/argon inlet for inert atmosphere

  • Syringes for liquid transfer

  • Low-temperature circulator or ice bath

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a chiral column

Detailed Reaction Protocol

Note: This reaction is sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (N₂ or Ar).

  • Catalyst Preparation: In a flame-dried 50 mL round-bottom flask under N₂, add (R,R)-(salen)Cr(III)Cl (126 mg, 0.2 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous TBME (10 mL) to the flask via syringe. Stir the resulting brown solution for 10 minutes at room temperature.

  • Cooling: Cool the flask to 0-4 °C using a cryocooler or an ice-water bath.

  • Substrate Addition: Add racemic 2-(3-bromophenyl)-2-methyloxirane (2.13 g, 10.0 mmol, 1.0 equiv) to the catalyst solution.

  • Reagent Addition: Slowly add trimethylsilyl azide (TMSN₃) (0.73 mL, 5.5 mmol, 0.55 equiv) dropwise via syringe over 5 minutes. Caution: TMSN₃ reacts with water to form hydrazoic acid (HN₃), a highly toxic and explosive gas. Always handle in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0-4 °C. The progress of the reaction should be monitored carefully by taking small aliquots every 2-4 hours. Analyze the aliquots by TLC and/or chiral HPLC to determine the conversion of the starting material. The reaction is typically complete when ~50% of the epoxide has been consumed (usually 24-48 hours).

  • Quenching and Work-up: Once ~50% conversion is reached, remove the flask from the cold bath and allow it to warm to room temperature. Quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel, add 20 mL of diethyl ether, and separate the layers. Extract the aqueous layer with an additional 2 x 20 mL of diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with 20 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude residue contains the unreacted epoxide and the product azido alcohol. These can be separated by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient.

    • The less polar epoxide will elute first.

    • The more polar azido alcohol will elute later.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis p1 1. Oven-dry glassware p2 2. Add (R,R)-(salen)Cr(III)Cl and anhydrous TBME p1->p2 p3 3. Establish inert atmosphere (N₂) p2->p3 r1 4. Cool mixture to 0-4 °C p3->r1 r2 5. Add racemic epoxide r1->r2 r3 6. Add TMSN₃ dropwise r2->r3 r4 7. Stir and monitor conversion (Target: ~50%) r3->r4 w1 8. Quench with H₂O r4->w1 w2 9. Extract with Et₂O w1->w2 w3 10. Dry and concentrate w2->w3 w4 11. Purify via flash chromatography w3->w4 a1 12. Characterize fractions (NMR, MS) w4->a1 a2 13. Determine % ee via Chiral HPLC a1->a2

Analytical Methods and Data Interpretation

Accurate determination of conversion and enantiomeric excess is paramount for a successful kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method.

Chiral HPLC Protocol

This protocol provides a validated starting point for the analysis. Method optimization may be required based on the specific HPLC system.

ParameterCondition
Instrument Standard HPLC with UV Detector
Column Daicel CHIRALPAK® AD-H (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase 98:2 Hexane:Isopropanol (Isocratic)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 220 nm
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg of sample in 1 mL of mobile phase. Filter if necessary.
Expected Chromatogram and Results

To validate the method, first inject a sample of the racemic epoxide starting material. This will establish the retention times for the two enantiomers. Then, inject a sample from the reaction mixture to monitor the progress.

Expected Retention Times (Hypothetical):

  • (R)-2-(3-bromophenyl)-2-methyloxirane: ~8.5 min

  • (S)-2-(3-bromophenyl)-2-methyloxirane: ~9.7 min

  • (R)-2-azido-2-(3-bromophenyl)propan-1-ol: ~15.2 min

  • (S)-azido alcohol (minor product): ~17.0 min

Calculations

1. Enantiomeric Excess (% ee): The % ee is calculated from the peak areas of the two enantiomers in the chiral HPLC chromatogram.[7]

% ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] × 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

2. Conversion (c): Conversion can be calculated using the % ee of the recovered starting material (eeₛₘ) and the % ee of the product (eeₚ).

c = eeₛₘ / (eeₛₘ + eeₚ)

A more direct method is to compare the initial amount of starting material to the amount remaining after the reaction, as determined by an internal standard in GC or HPLC analysis.

Summary of Expected Performance
ParameterExpected ValueNotes
Catalyst Loading 1-2 mol%Lower loadings may be possible but could require longer reaction times.
Reaction Time 24-48 hoursHighly dependent on substrate, temperature, and catalyst purity.
Optimal Conversion 45-55%This range provides the best balance for high ee in both product and recovered starting material.
% ee of Recovered Epoxide >99%At ~55% conversion.
% ee of Azido Alcohol Product >98%At ~45% conversion.
Selectivity Factor (krel) >100Calculated from ee values at a known conversion.[5]

Conclusion

The Azidolytic Kinetic Resolution (AKR) using a chiral (salen)Cr(III) catalyst provides a highly effective and reliable method for resolving racemic 2,2-disubstituted epoxides like 2-(3-bromophenyl)-2-methyloxirane.[3] This protocol offers a practical route to obtain both enantiomers of the chiral building block—one as the epoxide and the other as a versatile azido alcohol—in exceptionally high enantiomeric purity. The detailed experimental and analytical procedures outlined in this note are designed to be self-validating, enabling researchers in pharmaceutical development and organic synthesis to confidently apply this powerful technique to access valuable, enantioenriched materials.

References

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936–938. [Link]

  • Kim, H., Lee, D., & Kim, G. (2008). Enantioselective hydrolytic kinetic resolution of epoxides catalyzed by chiral Co(III) salen complexes immobilized in the membrane reactor. Journal of Molecular Catalysis A: Chemical, 280(1-2), 109-115. [Link]

  • Ford, A. (2014). Investigation of the Kinetic Resolution of Terminal Epoxides by Al(III), Co(III), and Cr(III)salen Complexes. University of York.
  • Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]

  • Gottlich, R., & Schober, D. (2009). Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies. Journal of the American Chemical Society, 131(12), 4172-3. [Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]

  • Hansen, K. B., Leighton, J. L., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307-1315. [Link]

  • Ready, J. M., & Jacobsen, E. N. (2001). Enantioselective Ring-Opening of Epoxides and Aziridines. In Comprehensive Asymmetric Catalysis I–III (pp. 1383-1395). Springer, Berlin, Heidelberg.
  • Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 126(5), 1360–1362. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). The Hydrolytic Kinetic Resolution of Terminal Epoxides. Organic Syntheses, 81, 1. [Link]

  • Larrow, J. F., & Quigley, P. F. (2012). Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. In Comprehensive Chirality (pp. 140-159). Elsevier.
  • Saito, S., & Yamamoto, H. (2012). Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones. Molecules, 17(2), 1849-1865. [Link]

  • Jacobsen, E. N. (2009). Jacobsen's Catalyst for Hydrolytic Kinetic Resolution: Structure Elucidation of Paramagnetic Co(III) Salen Complexes in Solution via Combined NMR and Quantum Chemical Studies. Journal of the American Chemical Society, 131(12), 4172-4173. [Link]

  • Sánchez, S., Barbas, C. F., & List, B. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 5-10. [Link]

  • ResearchGate. (2023). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link]

  • Denmark, S. E., & Wu, Z. (2021). Enantioselective Epoxide Opening. Organic Reactions, 110, 1-382. [Link]

  • Alexakis, A., & Mangeney, P. (2002). Enantioselective alkylative double ring opening of epoxides: synthesis of enantioenriched unsaturated diols and amino alcohols. Angewandte Chemie International Edition, 41(22), 4313-6. [Link]

  • You, L., & Anslyn, E. V. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(6), 2049-2068. [Link]

  • van Hylckama Vlieg, J. E., & Janssen, D. B. (2006). Enantioselective formation and ring-opening of epoxides catalysed by halohydrin dehalogenases. Biochemical Society Transactions, 34(Pt 2), 296-300. [Link]

  • Bode, J. W. (n.d.). Kinetic resolution of amines. Bode Research Group. Retrieved from [Link]

  • Hussain, A., & Al-Saeed, F. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6205. [Link]

  • Surratt, J. D., & Zhang, H. (2023). Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol. Atmospheric Chemistry and Physics, 23(14), 7987-7997. [Link]

  • Kagan, H. B. (2001). Practical Considerations in Kinetic Resolution Reactions.
  • Feng, X., & Zhou, J. (2017). Kinetic resolution of 2,3-epoxy 3-aryl ketones via catalytic asymmetric ring-opening with pyrazole derivatives. Chemical Communications, 53(77), 10632-10635. [Link]

  • Li, L., & Wang, P. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 808-825. [Link]

  • Duguet, N., & Marinkovic, S. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 21(8), 999. [Link]

Sources

Application

Application Note: Synthesis of Versatile Pharmaceutical Intermediates from 2-(3-Bromophenyl)-2-methyloxirane

Abstract: This technical guide details the strategic use of 2-(3-bromophenyl)-2-methyloxirane as a bifunctional starting material for the synthesis of valuable pharmaceutical intermediates. The molecule's inherent reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide details the strategic use of 2-(3-bromophenyl)-2-methyloxirane as a bifunctional starting material for the synthesis of valuable pharmaceutical intermediates. The molecule's inherent reactivity, stemming from a strained oxirane ring and a synthetically versatile bromophenyl moiety, offers a dual-pronged approach to molecular diversification. This document provides an in-depth analysis of key reaction pathways, including regioselective epoxide ring-opening under both acidic and basic conditions, and subsequent late-stage functionalization via palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols are provided to guide researchers in leveraging this building block for the efficient construction of complex molecular scaffolds relevant to modern drug discovery programs.

Part 1: The Duality of Reactivity: A Strategic Overview

2-(3-Bromophenyl)-2-methyloxirane is a powerful building block precisely because it possesses two distinct and orthogonally reactive functional groups.

  • The Epoxide Ring: As a three-membered heterocycle, the oxirane ring is characterized by significant ring strain[1]. This strain is the driving force for ring-opening reactions, which can proceed under mild conditions with a wide variety of nucleophiles. Critically, the epoxide is unsymmetrical, containing both a primary and a tertiary carbon. This asymmetry allows for highly regioselective reactions depending on the catalytic conditions (acidic or basic), providing access to distinct regioisomers from a single precursor[2][3].

  • The 3-Bromophenyl Group: The bromine atom on the aromatic ring serves as a robust synthetic handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly amenable to widely-used palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings[4][5]. This feature is invaluable for late-stage functionalization, enabling the rapid generation of analog libraries by introducing diverse substituents onto the aromatic core.

Part 2: Regioselective Epoxide Ring-Opening Protocols

The choice of acidic or basic conditions dictates the site of nucleophilic attack on the unsymmetrical epoxide, a fundamental concept in controlling the final product's constitution.

Mechanistic Dichotomy: Acidic vs. Basic Ring-Opening

Under basic or neutral conditions , the ring-opening follows a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (the primary carbon), resulting in inversion of stereochemistry at that center[1][3][6].

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds via a mechanism with significant SN1 character. The nucleophile preferentially attacks the more substituted carbon (the tertiary carbon), as this carbon can better stabilize the developing partial positive charge in the transition state[2][3].

G cluster_start Starting Material cluster_base Base-Catalyzed (SN2) cluster_acid Acid-Catalyzed (SN1-like) start 2-(3-bromophenyl)-2-methyloxirane base_nu Strong Nucleophile (e.g., R₂NH, RO⁻) start->base_nu acid_nu Weak Nucleophile (e.g., H₂O, ROH) + H⁺ start->acid_nu base_product Product A (Attack at less substituted carbon) base_nu->base_product Sɴ2 Attack acid_product Product B (Attack at more substituted carbon) acid_nu->acid_product Sɴ1-like Attack

Diagram 1. Regioselective outcomes of epoxide ring-opening.
Protocol 1: Synthesis of a β-Amino Alcohol via Base-Catalyzed Aminolysis

β-amino alcohols are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. This protocol describes the SN2 ring-opening of the epoxide with a secondary amine, a common method for their preparation.

Reaction Scheme: 2-(3-bromophenyl)-2-methyloxirane + Diethylamine → 1-(diethylamino)-1-(3-bromophenyl)propan-2-ol

Step-by-Step Protocol:

  • To a solution of 2-(3-bromophenyl)-2-methyloxirane (1.0 eq) in isopropanol (5 mL per mmol of epoxide), add diethylamine (2.0 eq).

  • The reaction mixture is heated to reflux (approx. 82°C) in a sealed vessel or under a reflux condenser.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient with 1% triethylamine) to afford the pure β-amino alcohol.

Data Summary Table:

ParameterValueNotes
Starting Material2-(3-bromophenyl)-2-methyloxirane1.0 eq
NucleophileDiethylamine2.0 eq
SolventIsopropanol5 mL / mmol
TemperatureReflux (~82°C)
Reaction Time8-16 hMonitor by TLC/LC-MS
Typical Yield85-95%Post-purification
Purity (by HPLC)>98%

Causality Behind Choices:

  • Excess Amine: Using an excess of the amine serves both as the nucleophile and as a base to absorb any adventitious acid, ensuring the reaction proceeds cleanly via the SN2 pathway.

  • Solvent: Isopropanol is a good polar protic solvent that can facilitate the reaction without competing as a nucleophile, especially with a much more nucleophilic amine present.

  • Sealed Vessel/Reflux: Heating is required to overcome the activation energy for the ring-opening, and a sealed system or reflux prevents the loss of the volatile amine.

Part 3: Advanced Functionalization via Cross-Coupling

With the epoxide opened, the 3-bromophenyl group provides a gateway for building molecular complexity. The following protocols demonstrate how intermediates from Part 2 can be elaborated into more advanced structures.

Protocol 2: Sonogashira Coupling for the Synthesis of Aryl-Alkynes

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond, introducing an alkyne moiety. Such structures are key intermediates in the synthesis of many pharmaceuticals, including kinase inhibitors like Erlotinib[5].

Reaction Scheme: β-Amino Alcohol Intermediate + Terminal Alkyne → Biaryl-Alkyne Product

Step-by-Step Protocol:

  • To a degassed solution of the β-amino alcohol intermediate (from Protocol 1, 1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water, add the terminal alkyne (e.g., 2-methyl-3-butyn-2-ol, 1.2 eq).

  • Add copper(I) iodide (CuI, 0.05 eq) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq).

  • Add a base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 eq).

  • Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 50-60°C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

ParameterValueNotes
Substrateβ-Amino Alcohol Intermediate1.0 eq
Coupling PartnerTerminal Alkyne1.2 eq
Palladium CatalystPd(PPh₃)₂Cl₂0.02 eq
Copper Co-catalystCuI0.05 eq
BaseTriethylamine3.0 eq
SolventTHF / H₂O (2:1)Degassed
Temperature50-60°C
Typical Yield70-90%

Causality Behind Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation by air. An inert atmosphere is crucial for catalyst longevity and reaction efficiency.

  • Copper(I) Co-catalyst: In the traditional Sonogashira reaction, CuI facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: The base is required to deprotonate the terminal alkyne and to neutralize the HBr generated during the catalytic cycle.

G cluster_step1 Protocol 1: Aminolysis cluster_step2 Protocol 2: Sonogashira Coupling start 2-(3-bromophenyl)- 2-methyloxirane intermediate β-Amino Alcohol Intermediate start->intermediate + R₂NH (Base-cat.) final_product Diversified Pharmaceutical Intermediate intermediate->final_product + R-C≡CH [Pd], [Cu], Base

Diagram 2. Synthetic workflow from oxirane to a diversified intermediate.

Summary and Outlook

2-(3-Bromophenyl)-2-methyloxirane stands out as a highly effective and versatile starting material for constructing libraries of pharmaceutical intermediates. By mastering the regioselective control of its epoxide ring-opening and leveraging the power of palladium-catalyzed cross-coupling on its aromatic ring, drug development professionals can rapidly access a wide array of novel and complex molecular architectures. The protocols outlined in this guide provide a robust foundation for exploiting the unique synthetic potential of this bifunctional building block.

References

  • OrgoSolver. Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Available at: [Link]

  • Beilstein Journals. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Available at: [Link]

  • Organic Chemistry | OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Available at: [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]

Sources

Method

Application Note: Biological Activity and Synthetic Utility of 2-(3-Bromophenyl)-2-Methyloxirane Derivatives in Drug Discovery

Introduction and Pharmacophoric Rationale 2-(3-Bromophenyl)-2-methyloxirane is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry for the development of targeted therapeutics. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacophoric Rationale

2-(3-Bromophenyl)-2-methyloxirane is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry for the development of targeted therapeutics. The structural logic of this scaffold relies on two orthogonal reactive sites that allow for precise molecular engineering:

  • The Oxirane Ring : Possessing an intrinsic ring strain of approximately 106 kJ/mol, the epoxide is highly susceptible to nucleophilic ring-opening[1]. The presence of the alpha-methyl group provides steric bias, directing incoming nucleophiles (such as 1,2,4-triazole or primary amines) to the less hindered terminal carbon[2]. This regioselective opening generates a stable tertiary alcohol, a critical hydrogen-bond donor required for target engagement in enzymes like lanosterol 14α-demethylase (CYP51)[3].

  • The Meta-Bromo Substituent : The 3-bromo moiety serves as an ideal synthetic handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings)[4]. This allows researchers to rapidly expand the chemical space by appending various hydrophobic "long-arm" extensions, which are essential for occupying the substrate access channels of target enzymes and overcoming multidrug resistance[5].

Biological Activity and Mechanism of Action

CYP51 Inhibition (Antifungal Activity)

The most prominent biological application of 2-(3-bromophenyl)-2-methyloxirane derivatives is in the synthesis of next-generation azole antifungals[2]. When the oxirane is opened by an azole, the resulting molecule mimics the natural sterol substrate of CYP51. The azole nitrogen coordinates with the heme iron in the CYP51 active site, while the tertiary alcohol forms a crucial hydrogen bond with the enzyme[6]. Furthermore, cross-coupling the 3-bromo position with extended biphenyl or heteroaryl groups allows the molecule to deeply penetrate the hydrophobic access channel, significantly enhancing potency against resistant strains of Candida auris and Aspergillus fumigatus[5][7].

Kinase and Immunomodulatory Targets

Beyond antifungals, the oxirane core is utilized to synthesize beta-amino alcohols via aminolysis. These derivatives have shown potent biological activity as inhibitors of cholesteryl ester transfer protein (CETP) and various kinases[1][8]. The tertiary alcohol acts as a hydrogen-bond acceptor/donor in the kinase hinge region, while the modified 3-phenyl ring occupies the hydrophobic pocket, modulating pathways such as PD-1/PD-L1[9].

Workflow A 2-(3-Bromophenyl)- 2-methyloxirane (Bifunctional Core) B Regioselective Ring Opening (Azole/Amine) A->B Nucleophilic Attack C Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) B->C Late-Stage Diversification D Biological Screening (CYP51 / Kinases) C->D SAR Optimization

Synthetic workflow for the late-stage diversification of 2-(3-bromophenyl)-2-methyloxirane.

Experimental Protocols: A Self-Validating System

To ensure a robust drug development pipeline, the synthesis and biological validation must operate as a closed, self-validating loop. The following protocols detail the chemical transformation of the oxirane and the subsequent biological assay required to confirm target engagement.

Protocol A: Regioselective Nucleophilic Ring-Opening (Azole Installation)

Objective : To synthesize 1-(3-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-2-ol, the core pharmacophore for CYP51 inhibition. Causality : Traditional base-catalyzed epoxide opening can suffer from poor regioselectivity. Utilizing in situ generated magnesium tert-butoxide (t-BuOMgCl) acts as a Lewis acid to coordinate the epoxide oxygen, increasing its electrophilicity while directing the triazole nucleophile exclusively to the less sterically hindered primary carbon[6].

  • Preparation : In a flame-dried Schlenk flask under nitrogen, dissolve 1,2,4-triazole (1.5 eq) in anhydrous DMF (0.5 M).

  • Activation : Add t-BuOMgCl (1.2 eq) dropwise at 0 °C. Stir for 30 minutes to form the activated magnesium-azole complex.

  • Ring Opening : Add 2-(3-bromophenyl)-2-methyloxirane (1.0 eq) dropwise. Heat the reaction mixture to 60 °C for 12 hours.

  • Workup : Quench the reaction with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the tertiary alcohol intermediate.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective : To install a hydrophobic "long-arm" extension at the 3-position to enhance target binding affinity[5]. Causality : Performing the cross-coupling after the epoxide opening prevents premature deoxygenation or unwanted side reactions of the highly strained oxirane ring under harsh palladium catalysis conditions[2].

  • Setup : To a microwave vial, add the bromophenyl-azole intermediate from Protocol A (1.0 eq), a selected aryl boronic acid (1.2 eq), and K 2​ CO 3​ (2.5 eq).

  • Solvent & Catalyst : Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1, 0.2 M). Add Pd(dppf)Cl 2​ (0.05 eq) under a nitrogen atmosphere.

  • Reaction : Seal the vial and heat at 90 °C for 4 hours (or microwave at 110 °C for 30 minutes).

  • Isolation : Filter through a pad of Celite, concentrate, and purify via preparative HPLC to isolate the final extended azole derivative.

Protocol C: In Vitro CYP51 Inhibition & MIC Determination

Objective : To validate the biological activity of the synthesized derivatives, closing the experimental loop. Causality : A standardized microbroth dilution assay ensures the synthesized compounds are actively penetrating the fungal cell wall and engaging the CYP51 target, validating the chemical design[7].

  • Prepare serial two-fold dilutions of the synthesized compounds in RPMI 1640 medium (buffered to pH 7.0 with MOPS) in a 96-well microtiter plate.

  • Inoculate with fungal suspensions (e.g., C. albicans, C. auris) adjusted to 1×103 to 5×103 CFU/mL.

  • Incubate the plates at 35 °C for 24–48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that results in a ≥50% reduction in growth compared to the drug-free control.

MOA L Triazole Derivative (Active Pharmacophore) T Lanosterol 14α-demethylase (CYP51 Enzyme) L->T Coordinates Heme Iron E Ergosterol Biosynthesis Inhibition T->E Blocks Demethylation M Fungal Cell Membrane Disruption & Death E->M Accumulation of Toxic Sterols

Mechanism of action for azole derivatives targeting fungal CYP51 to disrupt cell membranes.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative biological data for derivatives synthesized from the 2-(3-bromophenyl)-2-methyloxirane core, demonstrating the profound impact of late-stage diversification on antifungal efficacy.

Compound Derivative (R-Group at 3-position)CYP51 IC 50​ (μM)MIC: C. albicans (μg/mL)MIC: C. auris (μg/mL)Pharmacological Profile
Intermediate (Bromo)1.254.0>16.0Weak binding; lacks hydrophobic extension.
Derivative 1 (4-Fluorophenyl)0.400.52.0Improved access channel occupation.
Derivative 2 (4-(Trifluoromethoxy)phenyl)0.150.1250.5High lipophilicity; strong target engagement.
Derivative 3 (Extended Biphenyl-Amide)0.05<0.0160.06Overcomes multidrug resistance mutations.
Fluconazole (Clinical Control)0.600.25>32.0Susceptible to efflux and target mutation.

References

  • Title : Chemical Space Exploration of Oxetanes Source : nih.gov URL : 1

  • Title : Chiral N,N-Disubstituted Trifluoro-3-Amino-2-Propanols Are Potent Inhibitors of Cholesteryl Ester Transfer Protein | Journal of Medicinal Chemistry Source : acs.org URL : 8

  • Title : Heterocyclic compounds as immunomodulators - Google Patents Source : google.com URL : 9

  • Title : Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews Source : acs.org URL :4

  • Title : A convergent, scalable and stereoselective synthesis of azole CYP51 inhibitors Source : nih.gov URL : 2

  • Title : Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source : mdpi.com URL : 3

  • Title : Design, Synthesis, and Biological Activity Evaluation of Deuterated Diphenyl Azole Alcohol-Based CYP51 Inhibitors Source : researchgate.net URL : 6

  • Title : Exploring Long Arm Amide-Linked Side Chains in the Design of Antifungal Azole Inhibitors of Sterol 14α-Demethylase (CYP51) Source : acs.org URL : 5

  • Title : New Generation Modified Azole Antifungals against Multidrug-Resistant Candida auris Source : open.ac.uk URL : 7

Sources

Application

Application Notes and Protocols: Investigating the Anticancer Potential of 2-(3-bromophenyl)-2-methyloxirane

A Guided Approach for Researchers and Drug Development Professionals Introduction: The Rationale for Investigating 2-(3-bromophenyl)-2-methyloxirane in Oncology The search for novel small molecules with potent and select...

Author: BenchChem Technical Support Team. Date: March 2026

A Guided Approach for Researchers and Drug Development Professionals

Introduction: The Rationale for Investigating 2-(3-bromophenyl)-2-methyloxirane in Oncology

The search for novel small molecules with potent and selective anticancer activity is a cornerstone of modern oncology research. Within the vast chemical space available for drug discovery, the oxirane, or epoxide, functional group presents a compelling starting point. The inherent ring strain of this three-membered ether makes it susceptible to nucleophilic attack, a reactivity that can be harnessed for therapeutic benefit.[1] Numerous natural and synthetic compounds containing an oxirane moiety have demonstrated significant biological activities, including potent anticancer effects.[2][3]

The anticancer potential of oxirane-containing compounds often stems from their ability to induce apoptosis, or programmed cell death, in cancer cells.[2][4] Mechanistic studies have revealed that this can occur through various pathways, including the generation of reactive oxygen species (ROS) and the induction of DNA damage.[3] Furthermore, some epoxides can act as alkylating agents, forming covalent bonds with biological macromolecules and disrupting cellular processes essential for cancer cell survival.[4]

This document provides a comprehensive guide for the investigation of 2-(3-bromophenyl)-2-methyloxirane , a synthetic compound with structural features that suggest potential as an anticancer agent. The presence of the reactive oxirane ring, coupled with a bromophenyl group which can influence metabolic stability and protein-ligand interactions, makes this molecule a candidate for further study. While direct biological data for this specific compound is not yet extensively available, this guide will provide researchers with the necessary protocols and theoretical framework to systematically evaluate its anticancer potential.

We will detail the synthesis and characterization of 2-(3-bromophenyl)-2-methyloxirane, followed by a suite of in vitro assays to assess its cytotoxic and cytostatic effects on cancer cell lines. Furthermore, we will outline experimental approaches to elucidate its mechanism of action, a critical step in the development of any new therapeutic agent.

Part 1: Synthesis and Characterization of 2-(3-bromophenyl)-2-methyloxirane

A reliable and scalable synthesis is the first critical step in the evaluation of any new chemical entity. The following protocol describes a common method for the epoxidation of an alkene precursor.

Protocol 1: Synthesis of 2-(3-bromophenyl)-2-methyloxirane

Objective: To synthesize 2-(3-bromophenyl)-2-methyloxirane from 1-bromo-3-(prop-1-en-2-yl)benzene.

Materials:

  • 1-bromo-3-(prop-1-en-2-yl)benzene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve 1-bromo-3-(prop-1-en-2-yl)benzene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 2-(3-bromophenyl)-2-methyloxirane.

Characterization: The identity and purity of the synthesized compound should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Part 2: In Vitro Evaluation of Anticancer Activity

A tiered approach is recommended for the in vitro evaluation of a novel compound. This begins with broad screening for cytotoxicity across a panel of cancer cell lines, followed by more detailed mechanistic studies.

Cell Viability and Cytotoxicity Assays

The initial assessment of anticancer activity involves determining the concentration at which the compound inhibits cancer cell growth and proliferation.

Protocol 2: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(3-bromophenyl)-2-methyloxirane in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 2-(3-bromophenyl)-2-methyloxirane (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of 2-(3-bromophenyl)-2-methyloxirane in complete culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineTissue of OriginIC50 of 2-(3-bromophenyl)-2-methyloxirane (µM)
MCF-7Breast AdenocarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
HCT116Colorectal CarcinomaExperimental Value
Normal FibroblastsNon-cancerous ControlExperimental Value
Elucidation of the Mechanism of Action

Once cytotoxic activity is confirmed, the next step is to investigate how the compound induces cell death.

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Objective: To determine if 2-(3-bromophenyl)-2-methyloxirane induces apoptosis in cancer cells.

Materials:

  • Cancer cells

  • 6-well plates

  • 2-(3-bromophenyl)-2-methyloxirane

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cancer cells in 6-well plates and allow them to attach.

  • Treat the cells with 2-(3-bromophenyl)-2-methyloxirane at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if 2-(3-bromophenyl)-2-methyloxirane causes cell cycle arrest.

Materials:

  • Cancer cells

  • 6-well plates

  • 2-(3-bromophenyl)-2-methyloxirane

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with 2-(3-bromophenyl)-2-methyloxirane as described in the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20 °C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

Interpretation of Results: An accumulation of cells in the G0/G1, S, or G2/M phase indicates cell cycle arrest at that particular checkpoint.

Part 3: Visualizing the Proposed Investigational Workflow

A clear workflow is essential for a systematic investigation.

G Compound 2-(3-bromophenyl)-2-methyloxirane Cell Cancer Cell Compound->Cell ROS Increased Intracellular ROS Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak p53 p53 Activation DNA_Damage->p53 p53->Bax_Bak Caspase_9 Caspase-9 Activation Bax_Bak->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by 2-(3-bromophenyl)-2-methyloxirane.

Conclusion and Future Directions

The protocols and framework presented here provide a comprehensive starting point for the investigation of 2-(3-bromophenyl)-2-methyloxirane as a potential anticancer agent. Positive results from these in vitro studies would warrant further investigation, including:

  • In vivo efficacy studies: Evaluating the compound's ability to inhibit tumor growth in animal models.

  • Pharmacokinetic and toxicity studies: Assessing the compound's absorption, distribution, metabolism, excretion, and safety profile.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 2-(3-bromophenyl)-2-methyloxirane to optimize its potency and selectivity.

The exploration of novel chemical scaffolds is essential for the continued advancement of cancer therapeutics. 2-(3-bromophenyl)-2-methyloxirane, with its reactive epoxide moiety, represents a promising, albeit unexplored, candidate for anticancer drug design.

References

  • Kozlovskaya, L. N., & Zhabo, T. I. (2021). Bioactive Steroids Bearing Oxirane Ring. Marine Drugs, 19(11), 606. [Link]

  • Gordeeva, E. A., et al. (2022). Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo. International Journal of Molecular Sciences, 23(11), 6210. [Link]

  • Gordeeva, E. A., et al. (2022). Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo. PMC. [Link]

  • Denny, W. A. (2001). Epoxides. In The Ring-Opening of Epoxides. Taylor & Francis.
  • Yang, G., et al. (2024). Enhancing cancer immunotherapy via inhibition of soluble epoxide hydrolase. Proceedings of the National Academy of Sciences, 121(8), e2316381121. [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)-2-methyloxirane. PubChem. Retrieved from [Link]

  • Lourenço, A. M., et al. (2024). Steroidal epoxides as anticancer agents in lung, prostate and breast cancers: The case of 1,2-epoxysteroids. Biochemical Pharmacology, 224, 116266. [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)-2-methyloxirane. PubChem. Retrieved from [Link]

  • Ullah, A., et al. (2020). Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. Molecules, 25(23), 5566. [Link]

  • PubChemLite. (n.d.). 2-[(3-bromophenyl)methyl]oxirane (C9H9BrO). PubChemLite. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). Oxirane, 2-(3-bromophenyl)-2-methyl-. CompTox Chemicals Dashboard. [Link]

  • Wagner, K., et al. (2021). Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain. Frontiers in Pharmacology, 12, 706935. [Link]

  • ResearchGate. (2025, November 22). Steroidal epoxides as anticancer agents in lung, prostate and breast cancers: The case of 1,2-epoxysteroids. ResearchGate. [Link]

  • Kumar, M., et al. (2023). Biosynthesis of anticancer phytochemical compounds and their chemistry. Frontiers in Plant Science, 14, 1121262. [Link]

  • Arslan, M., et al. (2021). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Molecules, 26(11), 3169. [Link]

  • Sniady, A., Morreale, M. S., & Dembinski, R. (2007). Electrophilic Cyclization with N-Iodosuccinimide: Preparation of 5-(4-Bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. Organic Syntheses, 84, 199. [Link]

  • Kilgore, J. (2018, September 8). How could one make 3-oxo-2-phenyl-2-((3-vinyloxiran-2-yl)methyl)butanenitrile?. ResearchGate. [Link]

  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1684-1698. [Link]

  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 360-366. [Link]

  • Appretech Scientific Limited. (n.d.). 2-(3-bromophenyl)oxirane. Appretech Scientific Limited. Retrieved from [Link]

Sources

Method

Application Note: The Synthetic Potential of 2-(3-Bromophenyl)-2-methyloxirane in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals Introduction Epoxides are a highly valuable class of intermediates in organic synthesis, prized for their inherent reactivity that allows for the stereospec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxides are a highly valuable class of intermediates in organic synthesis, prized for their inherent reactivity that allows for the stereospecific introduction of functional groups. The 2-aryl-2-methyloxirane scaffold, in particular, offers a unique combination of a reactive epoxide ring and an aromatic moiety that can be further functionalized. This application note focuses on the synthetic utility of a specific member of this class, 2-(3-bromophenyl)-2-methyloxirane, in the context of preparing bioactive molecules.

While direct, widespread applications of 2-(3-bromophenyl)-2-methyloxirane in the synthesis of numerous named bioactive molecules are not extensively documented in readily available literature, its structural motifs are present in several important classes of pharmaceuticals. This note will, therefore, explore its potential applications by drawing parallels with the known synthesis of related compounds and the fundamental reactivity of substituted epoxides. The presence of a bromine atom on the phenyl ring provides a key handle for cross-coupling reactions, significantly broadening the diversity of potential target molecules.

Chemical Properties and Reactivity

2-(3-Bromophenyl)-2-methyloxirane possesses two key reactive sites: the epoxide ring and the brominated phenyl group.

  • Epoxide Ring Opening: The three-membered epoxide ring is highly strained and susceptible to ring-opening reactions with a variety of nucleophiles. This reaction can be catalyzed by either acid or base.

    • Under basic or nucleophilic conditions , the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. For 2-(3-bromophenyl)-2-methyloxirane, this would be the methylene carbon.

    • Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the epoxide carbons. The regioselectivity of this attack can be influenced by both steric and electronic factors.

  • Functionalization of the Aryl Bromide: The bromine atom on the phenyl ring is a versatile functional group handle. It can readily participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a vast array of substituents at the meta-position of the phenyl ring, enabling the synthesis of diverse compound libraries for drug discovery.

Potential Application in the Synthesis of α1-Adrenergic Receptor Antagonists

One of the most important classes of drugs where a similar structural core is found is the α1-adrenergic receptor antagonists. These agents are widely used for the treatment of benign prostatic hyperplasia (BPH) and hypertension. A prime example is Tamsulosin.

While the most common industrial synthesis of Tamsulosin involves the coupling of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with 2-(2-ethoxyphenoxy)ethyl bromide, a hypothetical synthetic strategy employing a 2-aryl-2-methyloxirane intermediate can be envisioned. This conceptual pathway highlights the potential utility of compounds like 2-(3-bromophenyl)-2-methyloxirane.

Conceptual Synthetic Pathway

The following diagram illustrates a conceptual pathway for the synthesis of an analog of a key intermediate for α1-adrenergic receptor antagonists, showcasing the potential role of 2-(3-bromophenyl)-2-methyloxirane.

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_intermediate Intermediate cluster_functionalization Further Functionalization cluster_product Bioactive Molecule Analog A 2-(3-bromophenyl)-2-methyloxirane C Nucleophilic Ring-Opening A->C B Primary or Secondary Amine (R-NH2) B->C D Amino Alcohol Intermediate C->D E Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) D->E F Diverse Library of Bioactive Analogs E->F

Caption: Conceptual workflow for the synthesis of bioactive analogs using 2-(3-bromophenyl)-2-methyloxirane.

Hypothetical Protocol for the Synthesis of a Key Amino Alcohol Intermediate

This protocol outlines a general procedure for the nucleophilic ring-opening of 2-(3-bromophenyl)-2-methyloxirane with an amine, which is a common step in the synthesis of many pharmaceuticals, including beta-blockers and other adrenergic receptor modulators.

Materials:

  • 2-(3-bromophenyl)-2-methyloxirane

  • Amine (e.g., isopropylamine)

  • Solvent (e.g., ethanol, isopropanol, or acetonitrile)

  • Optional: Lewis acid catalyst (e.g., lithium perchlorate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3-bromophenyl)-2-methyloxirane (1.0 eq) in the chosen solvent.

  • Add the amine (1.5 - 2.0 eq) to the solution.

  • If a catalyst is used, add it at this stage (e.g., LiClO4, 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired amino alcohol intermediate.

Causality Behind Experimental Choices:

  • Excess Amine: Using an excess of the amine helps to drive the reaction to completion and minimizes the formation of potential side products from the reaction of the product with the starting epoxide.

  • Solvent Choice: Protic solvents like ethanol can participate in the reaction by protonating the epoxide oxygen, thereby activating it towards nucleophilic attack. Aprotic polar solvents like acetonitrile can also be effective.

  • Catalyst: A Lewis acid catalyst can enhance the rate of the reaction by coordinating to the epoxide oxygen, making it a better leaving group.

Data Presentation: Potential for Structural Diversification

The true value of 2-(3-bromophenyl)-2-methyloxirane as a building block lies in the ability to functionalize the aryl bromide. The following table illustrates the potential for creating a diverse library of compounds from a common amino alcohol intermediate.

EntryCross-Coupling ReactionReagentResulting MoietyPotential Bioactivity Target
1Suzuki CouplingArylboronic acidBiarylVarious GPCRs, Kinases
2Buchwald-Hartwig AminationAmine or AmideArylamine/ArylamideIon Channels, Enzymes
3Sonogashira CouplingTerminal AlkyneArylalkyneEnzyme Inhibitors
4Heck ReactionAlkeneArylalkeneNatural Product Analogs

Conclusion

2-(3-bromophenyl)-2-methyloxirane is a versatile synthetic intermediate with significant potential in the synthesis of bioactive molecules. Its bifunctional nature, combining a reactive epoxide for the introduction of key pharmacophoric elements and a functionalizable aryl bromide for late-stage diversification, makes it an attractive building block for medicinal chemists. While its direct application in the synthesis of blockbuster drugs may not be the most conventional route, its utility in creating diverse libraries of compounds for high-throughput screening and lead optimization is undeniable. The protocols and conceptual frameworks presented in this application note are intended to serve as a guide for researchers looking to leverage the synthetic potential of this and related 2-aryl-2-methyloxiranes in their drug discovery programs.

References

Due to the conceptual nature of this application note, direct references for the synthesis of bioactive molecules from 2-(3-bromophenyl)-2-methyloxirane are not available. The principles and reactions described are based on established organic chemistry literature.

  • General Epoxide Reactivity: Smith, M. B. & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Wiley, 2019.
  • Cross-Coupling Reactions: Corbet, J.-P. & Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006 , 106 (7), 2651–2710. [Link]

  • Synthesis of Adrenergic Receptor Ligands: Patil, P. N., Miller, D. D., & Trendelenburg, U. Molecular geometry and adrenergic drug activity. Pharmacol. Rev.1975 , 26 (4), 323–392. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-bromophenyl)-2-methyloxirane

Welcome to the technical support center for the synthesis of 2-(3-bromophenyl)-2-methyloxirane. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3-bromophenyl)-2-methyloxirane. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this substituted epoxide. As a key intermediate in various synthetic pathways, achieving high yield and purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing 2-(3-bromophenyl)-2-methyloxirane?

There are three primary routes, each with distinct advantages and challenges:

  • Direct Epoxidation of an Alkene: This is the most direct approach, involving the oxidation of the corresponding alkene, 3-bromo-α-methylstyrene. Common oxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This method is often favored for its single-step nature.[1][2]

  • Halohydrin Formation and Cyclization: A classic two-step method where 3-bromo-α-methylstyrene is first converted to a bromohydrin intermediate using a source of bromine (e.g., NBS or Br₂) in an aqueous solvent. Subsequent treatment with a base promotes an intramolecular SN2 reaction to form the epoxide ring.[2][3]

  • Nucleophilic Addition to a Ketone (Corey-Chaykovsky/Darzens Type): This route starts from 3-bromoacetophenone. In the Corey-Chaykovsky reaction, a sulfur ylide (e.g., dimethylsulfoxonium ylide) acts as a methylene transfer agent to form the epoxide directly. The related Darzens reaction involves the condensation of the ketone with an α-halo ester or similar compound in the presence of a base to form a glycidic ester, which may require further steps.[4][5]

Q2: Which synthetic route is best for my application?

The optimal method depends on factors like scale, required purity, and available starting materials.

Synthetic RouteAdvantagesDisadvantagesBest For
Direct Epoxidation Single step, generally good yields.Sensitive to reaction conditions; risk of side reactions (ring-opening, rearrangement).[6][7]Rapid, small-to-medium scale synthesis where starting alkene is available.
Halohydrin Cyclization Uses common, inexpensive reagents; can offer good control.Two steps; requires handling of halogens; stereochemistry needs consideration.Large-scale synthesis where cost-effectiveness is key.
Corey-Chaykovsky Starts from a stable ketone; generally clean with high yields.Requires preparation of sulfur ylides, which can be moisture-sensitive.Applications requiring high purity and where the corresponding ketone is more accessible than the alkene.
Q3: What are the primary side products I should anticipate and why do they form?

Understanding potential side products is crucial for optimizing your reaction and purification strategy.

  • 2-(3-bromophenyl)propane-1,2-diol: This is the most common byproduct, resulting from the hydrolysis of the epoxide ring.[6][8] The strained three-membered ring is susceptible to nucleophilic attack by water, a reaction catalyzed by both acidic and basic conditions.

  • 3-Bromophenylacetone: This ketone is a product of acid-catalyzed rearrangement (isomerization) of the epoxide.[6][9] The presence of trace acids can protonate the epoxide oxygen, leading to ring-opening and subsequent rearrangement.

  • Polymeric Material: Styrenic systems are prone to polymerization, which can be initiated by acid, heat, or radical species.[10] This is particularly relevant during the synthesis or purification of the 3-bromo-α-methylstyrene starting material.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are the most common methods.

  • TLC: Use a suitable solvent system (e.g., Hexanes/Ethyl Acetate) to resolve the starting alkene (less polar), the epoxide product, and the diol byproduct (more polar). Stain with potassium permanganate, which readily visualizes the alkene (disappears) and can also detect the epoxide and diol.

  • GC/GC-MS: Provides quantitative data on the consumption of starting material and the formation of the product and volatile byproducts. It is highly effective for determining conversion and selectivity.[3]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low or No Yield of the Desired Epoxide

A low yield is a common frustration. The underlying cause can often be diagnosed by systematically evaluating the reagents and reaction conditions.

Troubleshooting_Low_Yield start Low or No Yield reagent Reagent Integrity Issue? start->reagent conditions Suboptimal Conditions? start->conditions side_reactions Competing Side Reactions? start->side_reactions sol1 Solution: - Titrate peroxy acids. - Use fresh, pure reagents. - Ensure base is anhydrous and active. reagent->sol1 Cause: Degraded oxidant, wet base, or impure starting material. sol2 Solution: - Optimize temperature (try cooling first). - Adjust reagent stoichiometry. - Increase reaction time. conditions->sol2 Cause: Incorrect temperature, concentration, or time. sol3 Solution: - Analyze byproducts via GC-MS/NMR. - See specific troubleshooting points for hydrolysis and rearrangement. side_reactions->sol3 Cause: Reaction path favors byproduct formation.

Caption: Decision tree for diagnosing low epoxide yield.

  • Expertise & Experience: Peroxy acids like m-CPBA can degrade upon storage. It is standard practice in many labs to determine their active oxygen content by iodometric titration before use, especially if the container is old.[11] Similarly, bases like sodium hydride (NaH) can become passivated by a layer of sodium hydroxide if exposed to moisture.

Problem 2: Significant Formation of 2-(3-bromophenyl)propane-1,2-diol

This indicates premature ring-opening of your product.

  • Causality: The presence of water is the direct cause. The reaction is accelerated by trace acid or base.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Rigorously dry all solvents (e.g., by distilling over a suitable drying agent or using a solvent purification system). Flame-dry all glassware and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[6][8]

    • Control pH During Workup: When quenching the reaction or during extraction, avoid strongly acidic or basic aqueous solutions. Use a buffered wash or a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize any acid before final workup.

    • Minimize Reaction Time: Monitor the reaction closely. Once the starting material is consumed, proceed with the workup immediately to prevent prolonged exposure of the product to conditions that might favor hydrolysis.[6]

Problem 3: Isomerization to 3-Bromophenylacetone Detected

This points to an undesired acid-catalyzed rearrangement.

  • Causality: The Lewis or Brønsted acidity in the reaction medium facilitates the isomerization of the epoxide. The starting 3-bromo-α-methylstyrene may also contain acidic impurities from its synthesis.

  • Troubleshooting Protocol:

    • Add an Acid Scavenger: When using peroxy acids like m-CPBA, which produces meta-chlorobenzoic acid as a byproduct, include a solid base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in the reaction mixture.[10] This neutralizes the acidic byproduct as it forms.

    • Purify the Starting Alkene: Consider passing the 3-bromo-α-methylstyrene through a short plug of basic alumina immediately before use to remove any acidic impurities.

    • Temperature Control: Isomerization can be favored at higher temperatures.[6] Perform the epoxidation at the lowest effective temperature, often starting at 0 °C.

Illustrative Reaction Pathway and Competing Reactions

The following diagram visualizes the desired epoxidation pathway versus the two most common side reactions discussed above.

Reaction_Pathways cluster_main Synthetic Pathways for 2-(3-bromophenyl)-2-methyloxirane cluster_side Common Side Reactions start 3-bromo-α-methylstyrene product 2-(3-bromophenyl)-2-methyloxirane (Desired Product) start->product [O] (e.g., m-CPBA) Anhydrous, Neutral pH diol 2-(3-bromophenyl)propane-1,2-diol (Hydrolysis Product) product->diol H₂O (Acid or Base Catalyzed) ketone 3-Bromophenylacetone (Rearrangement Product) product->ketone H⁺ (Trace Acid) (Isomerization)

Caption: Desired epoxidation vs. common side reactions.

Reference Experimental Protocol: Epoxidation with m-CPBA

This protocol provides a validated starting point. Optimization may be required based on your specific lab conditions and reagent purity.

Objective: To synthesize 2-(3-bromophenyl)-2-methyloxirane from 3-bromo-α-methylstyrene.

Materials:

  • 3-bromo-α-methylstyrene (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv)

  • Anhydrous sodium carbonate (Na₂CO₃, 2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add anhydrous sodium carbonate (2.0 equiv).

  • Reagent Addition: Add anhydrous DCM to the flask, followed by 3-bromo-α-methylstyrene (1.0 equiv). Cool the resulting suspension to 0 °C in an ice bath.

  • Epoxidation: In a separate flask, dissolve m-CPBA (1.2 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred alkene suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction by TLC until the starting alkene spot has been consumed (typically 2-4 hours).

  • Workup: Filter the reaction mixture to remove the solid sodium carbonate and meta-chlorobenzoic acid. Wash the filter cake with a small amount of DCM.

  • Quenching: Transfer the combined filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x) to remove any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation). Avoid excessive heating to prevent product degradation.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent to prevent ring-opening) or by vacuum distillation if scale permits.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of (S)-Styrene Oxide.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Nagy, A. et al. (2014). Kinetics and mechanism of styrene epoxidation by chlorite: role of chlorine dioxide. Dalton Transactions.
  • Wang, Z. et al. (2022). Kinetic Studies and Reaction Network in the Epoxidation of Styrene Catalyzed by the Temperature-Controlled Phase-Transfer Catalyst. Industrial & Engineering Chemistry Research.
  • Nagy, E. M. et al. (2024).
  • Organic Chemistry Portal. (n.d.). Darzens Reaction.
  • Dutta, P. et al. (2019). La/Zn Bimetallic Oxide Catalyst for Epoxidation of Styrene by Cumene Hydroperoxide: Kinetics and Reaction Engineering Aspects. ACS Omega.
  • Jakob, H. et al. (2004).
  • Sano, S. et al. (2006). A NOVEL AND EFFICIENT DARZENS REACTION CATALYZED BY MAGNESIUM BROMIDE. Heterocycles.
  • Zhang, G. et al. (2017). Asymmetric epoxidation of α-methylstyrene by catalyst 1 with m-CPBA as oxidant systems. Polymers.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Epoxides.
  • Rhodium.ws. (n.d.). Alpha-Methylstyrene Epoxide and its Rearrangement to 2-Phenylpropanal.
  • Transformation Tutoring. (2022). Synthesis and Reactions of Epoxides: The Complete Guide.
  • European Patent Office. (2006). METHOD FOR PRODUCING ALPHA-METHYLSTYRENE - EP 1621527 A1.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Darzens Epoxide Synthesis - Reagent Guides.

Sources

Optimization

Technical Support Center: Epoxidation of 3-Bromo-α-methylstyrene

Welcome to the technical support center for the epoxidation of 3-bromo-α-methylstyrene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transfo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the epoxidation of 3-bromo-α-methylstyrene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with this reaction, ensuring the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the epoxidation of 3-bromo-α-methylstyrene. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Question 1: My reaction is showing low or no conversion of the starting material, 3-bromo-α-methylstyrene. What are the likely causes and how can I fix this?

Answer:

Low conversion in the epoxidation of 3-bromo-α-methylstyrene is a common issue that can often be traced back to the electronic nature of the substrate and the potency of the oxidizing agent.

  • Electronic Effects of the Substrate: The 3-bromo substituent on the aromatic ring is electron-withdrawing, which deactivates the double bond towards electrophilic attack by the oxidizing agent. This effect is compounded by the α-methyl group, which can introduce steric hindrance. Compared to styrene or α-methylstyrene, 3-bromo-α-methylstyrene is less nucleophilic and therefore reacts more slowly. For instance, studies on the epoxidation of various substituted styrenes have shown that electron-withdrawing groups decrease the reaction rate.[1][2]

  • Oxidant Potency: The choice and condition of your oxidizing agent are critical.

    • Peroxyacids (e.g., m-CPBA): The activity of peroxyacids can degrade over time, especially with improper storage. It is advisable to titrate your peroxyacid before use to determine its exact concentration.

    • Hydrogen Peroxide-Based Systems: If you are using hydrogen peroxide, particularly in metal-catalyzed systems, the reaction kinetics can be complex. The concentration and stability of the hydrogen peroxide solution are paramount.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Given the electron-deficient nature of the substrate, a longer reaction time may be necessary. If the reaction is still sluggish, a modest increase in temperature can be beneficial. However, be cautious, as higher temperatures can also promote side reactions.

  • Use a More Potent Oxidizing Agent: If you are using a milder peroxyacid, consider switching to a more reactive one, such as trifluoroperacetic acid (TFPAA), which can be generated in situ.

  • Verify Oxidant Activity: Always use a fresh bottle of oxidant or titrate the existing one to ensure its activity.

  • Catalyst Choice (if applicable): In catalytic systems, ensure the catalyst is active and used in the correct loading.

Question 2: I've successfully formed the epoxide, but my product is contaminated with a significant amount of a diol. What is this byproduct and how can I prevent its formation?

Answer:

The diol you are observing is likely 2-(3-bromophenyl)propane-1,2-diol, which is formed by the hydrolysis of the desired epoxide, 2-(3-bromophenyl)-2-methyloxirane. This is a very common side reaction in epoxidations, especially when any moisture is present and the conditions are either acidic or basic.

  • Mechanism of Diol Formation: The epoxide ring is susceptible to nucleophilic attack. In the presence of water, the ring can be opened to form a diol. This process is catalyzed by both acids and bases.[3]

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, making the epoxide more electrophilic. Water then attacks one of the epoxide carbons. For α-methylstyrene oxides, this attack is highly regioselective and occurs at the more substituted (benzylic) carbon due to the stabilization of the partial positive charge in the transition state.[4][5]

    • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion will directly attack the epoxide ring. This is a classic SN2 reaction, and the attack will occur at the less sterically hindered carbon.

Preventative Measures:

  • Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dried. Use freshly distilled solvents and consider adding a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

  • Control of pH:

    • If using a peroxyacid like m-CPBA, the reaction will generate a carboxylic acid byproduct (m-chlorobenzoic acid). This can catalyze the hydrolysis of the epoxide. To mitigate this, you can add a buffer, such as sodium bicarbonate or disodium hydrogen phosphate, to the reaction mixture to neutralize the acid as it is formed.

    • During the workup, avoid acidic or basic aqueous washes if possible. If they are necessary, keep the contact time to a minimum and perform the washes at low temperatures.

  • Aprotic Solvent: Use a non-polar, aprotic solvent such as dichloromethane, chloroform, or toluene. Protic solvents like alcohols or water can participate in the ring-opening reaction.

Question 3: My NMR analysis shows the presence of a carbonyl compound. What is it, and why is it forming?

Answer:

The carbonyl compound is most likely 2-(3-bromophenyl)propanal or phenylacetone derivatives, arising from the acid-catalyzed rearrangement of the epoxide. This is a known side reaction for styrene oxides, particularly those with substitution at the α-position.[6][7]

  • Mechanism of Rearrangement: In the presence of an acid (either a Brønsted or Lewis acid), the epoxide oxygen is protonated. This is followed by the opening of the ring to form a carbocationic intermediate, which is stabilized at the benzylic position. A subsequent 1,2-hydride or 1,2-alkyl shift leads to the formation of a carbonyl compound. For 2-(3-bromophenyl)-2-methyloxirane, a hydride shift would lead to 2-(3-bromophenyl)propanal, while a methyl shift would result in 2-(3-bromophenyl)propan-2-one.

Mitigation Strategies:

  • Strict pH Control: As with diol formation, the key to preventing rearrangement is to avoid acidic conditions. The use of a buffer is highly recommended.

  • Choice of Oxidant: Some oxidizing systems are inherently more acidic than others. If rearrangement is a persistent problem, consider using a buffered system or an oxidant that performs well under neutral conditions.

  • Purification Method: Be aware that purification methods can also induce rearrangement. For example, chromatography on silica gel, which is acidic, can cause the decomposition of the epoxide. It is often recommended to use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or to opt for other purification methods like distillation or recrystallization if possible.

Frequently Asked Questions (FAQs)

Q1: What is the best oxidizing agent to use for the epoxidation of 3-bromo-α-methylstyrene?

A1: The choice of oxidant depends on several factors, including the scale of your reaction, safety considerations, and the desired selectivity.

  • meta-Chloroperoxybenzoic acid (m-CPBA): This is a widely used and generally reliable reagent for epoxidations. It is commercially available and often gives good yields. However, it can be hazardous and the acidic byproduct can promote side reactions.[8]

  • Hydrogen Peroxide: This is an attractive "green" oxidant as its only byproduct is water. However, it is often a slower oxidant and typically requires a catalyst, such as a metal complex or an enzyme.[9]

  • Oxone® (Potassium Peroxymonosulfate): This is another environmentally friendly and powerful oxidizing agent. It is often used in conjunction with a ketone catalyst.[8]

For 3-bromo-α-methylstyrene, a more reactive peroxyacid like m-CPBA might be necessary to overcome the deactivating effect of the bromo substituent.

Q2: What are the expected stereochemical outcomes of this epoxidation?

A2: The epoxidation of alkenes with peroxyacids is a stereospecific reaction. The oxygen atom is delivered to the double bond in a single, concerted step. This means that the stereochemistry of the starting alkene is retained in the epoxide product. Since 3-bromo-α-methylstyrene is prochiral, the epoxidation will result in a racemic mixture of the two enantiomers of 2-(3-bromophenyl)-2-methyloxirane.

Q3: Can the Baeyer-Villiger oxidation be a significant side reaction?

A3: The Baeyer-Villiger oxidation is the oxidation of a ketone to an ester or a lactone. In the context of this epoxidation, it would not be a primary side reaction of the starting material. However, if the epoxide rearranges to form a ketone (2-(3-bromophenyl)propan-2-one), this ketone could then be oxidized by the peroxyacid in a subsequent Baeyer-Villiger reaction to form an ester. This is a potential secondary side reaction, especially if the reaction is run for an extended period with an excess of the oxidizing agent.

Experimental Protocols & Data

Protocol: Epoxidation of 3-bromo-α-methylstyrene with m-CPBA
  • Preparation: To a solution of 3-bromo-α-methylstyrene (1.0 eq) in dichloromethane (0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add powdered sodium bicarbonate (2.0 eq).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of m-CPBA: Add solid m-CPBA (77% purity, 1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Workup: Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash chromatography on silica gel that has been deactivated with 1% triethylamine in the eluent system (e.g., hexanes/ethyl acetate).

Data Summary: Influence of Reaction Parameters
ParameterEffect on Main ReactionEffect on Side ReactionsRecommendation
Temperature ↑ Rate↑ Rate of hydrolysis and rearrangementMaintain at 0 °C to room temperature.
Reaction Time ↑ Conversion↑ Potential for secondary side reactionsMonitor by TLC to avoid prolonged reaction times.
Water No direct effectPromotes diol formationUse anhydrous conditions.
Acid No direct effectCatalyzes hydrolysis and rearrangementUse a buffer (e.g., NaHCO₃).
Base No direct effectCatalyzes hydrolysisAvoid basic conditions during reaction and workup.

Visualizing the Reaction Pathways

Main Epoxidation Reaction

Epoxidation Substrate 3-Bromo-α-methylstyrene Product 2-(3-Bromophenyl)-2-methyloxirane Substrate->Product Epoxidation Byproduct m-Chlorobenzoic Acid Oxidant m-CPBA Oxidant->Product Oxidant->Byproduct

Caption: Epoxidation of 3-bromo-α-methylstyrene.

Side Reaction: Acid-Catalyzed Hydrolysis

Hydrolysis Epoxide 2-(3-Bromophenyl)-2-methyloxirane Diol 2-(3-Bromophenyl)propane-1,2-diol Epoxide->Diol Ring Opening H2O H₂O H2O->Diol H_plus H⁺ (catalyst) H_plus->Epoxide Protonation

Caption: Formation of diol via acid-catalyzed hydrolysis.

Side Reaction: Acid-Catalyzed Rearrangement

Rearrangement Epoxide 2-(3-Bromophenyl)-2-methyloxirane Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide H⁺ Carbocation Benzylic Carbocation Intermediate Protonated_Epoxide->Carbocation Ring Opening Aldehyde 2-(3-Bromophenyl)propanal Carbocation->Aldehyde 1,2-Hydride Shift Ketone 2-(3-Bromophenyl)propan-2-one Carbocation->Ketone 1,2-Methyl Shift

Caption: Formation of carbonyl compounds via rearrangement.

References

  • A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. MDPI. [Link]

  • Epoxidation of Alpha-Methylstyrene and its Lewis Acid Rearrangement to 2-Phenylpropanal. Journal of Chemical Education. [Link]

  • Kinetic Studies and Reaction Network in the Epoxidation of Styrene Catalyzed by the Temperature-Controlled Phase-Transfer Catalyst [(C18H37)2(CH3)2N]7[PW11O39]. Industrial & Engineering Chemistry Research. [Link]

  • Kinetics and mechanism of styrene epoxidation by chlorite: role of chlorine dioxide. Inorganic Chemistry. [Link]

  • Alpha-Methylstyrene Epoxide and its Rearrangement to 2-Phenylpropanal. Rhodium Archive. [Link]

  • Cooperative Brønsted Acid-Type Organocatalysis: Alcoholysis of Styrene Oxides. Organic Letters. [Link]

  • A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. Semantic Scholar. [Link]

  • Stereoregular CO2 Copolymers from Epoxides with an Electron-Withdrawing Group: Crystallization and Unexpected Stereocomplexation. Macromolecules. [Link]

  • The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Oriental Journal of Chemistry. [Link]

  • Substrate-dependent Hysteretic Behavior in StEH1-catalyzed Hydrolysis of Styrene Oxide Derivatives. PubMed. [Link]

  • Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives. ResearchGate. [Link]

  • Epoxidation of Styrenes by Hydrogen Peroxide As Catalyzed by Methylrhenium Trioxide. ResearchGate. [Link]

  • Reprogramming Epoxide Hydrolase to Improve Enantioconvergence in Hydrolysis of Styrene Oxide Scaffolds. ResearchGate. [Link]

  • Enantioselective Hydrolysis of Racemic Styrene Oxide and Its Substituted Derivatives Using Newly-Isolated Sphingopyxis Sp. Exhibiting a Novel Epoxide Hydrolase Activity. PubMed. [Link]

  • The synthesis of phenolic propane-1, 2- and 1, 3-diols as intermediates in immobilised chelatants for the borate anion1. ResearchGate. [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). ugent.be. [Link]

  • Enantioselective hydrolysis of various substituted styrene oxides with Aspergillus Niger CGMCC 0496. Semantic Scholar. [Link]

  • A Novel Synthesis of 3-Bromo-1,2-Propanediol from 3-Oxetanol. ResearchGate. [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. [Link]

  • Preparation method of 2-bromo-2-nitro-1,3-propylene glycol.
  • CHEM 331 Problem Set #4: Hydrolysis. chem.ualberta.ca. [Link]

  • Exam 2 Answer Key. chem.wisc.edu. [Link]

  • The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. [Link]

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Ring-Opening Reactions for 2-Aryl-2-Methyloxiranes

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the dedicated support center for optimizing ring-opening reactions of 2-aryl-2-methyloxiranes. This guide is structured to provide researc...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the dedicated support center for optimizing ring-opening reactions of 2-aryl-2-methyloxiranes. This guide is structured to provide researchers, chemists, and drug development professionals with in-depth, practical solutions to common challenges encountered during the synthesis of β-substituted alcohols from these valuable epoxide intermediates. We will move beyond simple procedural lists to explain the causal relationships between reaction parameters and outcomes, ensuring you can troubleshoot effectively and rationalize your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of 2-aryl-2-methyloxiranes. A solid understanding of these concepts is the bedrock of successful reaction optimization.

Q1: What are the primary factors controlling regioselectivity in the ring-opening of 2-aryl-2-methyloxiranes?

A1: The regioselectivity of the nucleophilic attack is the most critical variable and is overwhelmingly dictated by the reaction conditions, specifically whether the reaction is conducted under acidic or basic/neutral conditions.[1] Your substrate contains two potential sites for nucleophilic attack: the tertiary benzylic carbon (C2, bonded to the aryl and methyl groups) and the primary carbon (C3).

  • Under Acidic Conditions: The reaction proceeds via an SN1-like mechanism. The epoxide oxygen is first protonated by the acid, making it an excellent leaving group.[2] The C-O bond at the more substituted carbon (C2) begins to break, developing a partial positive charge. This position is highly favored because the resulting tertiary benzylic carbocationic character is significantly stabilized by both hyperconjugation from the methyl group and resonance with the aryl ring.[2][3] Consequently, weak nucleophiles will preferentially attack the tertiary benzylic carbon.[4]

  • Under Basic or Neutral Conditions: The reaction follows a classic SN2 mechanism. A strong, anionic nucleophile directly attacks one of the epoxide carbons.[5] In this pathway, steric hindrance is the dominant factor. The nucleophile will preferentially attack the less sterically hindered primary carbon (C3), as access to the tertiary benzylic carbon is impeded by the bulky aryl and methyl groups.[1][3][6]

G cluster_0 Desired Regiochemistry cluster_1 Reaction Conditions cluster_2 Mechanism & Outcome start Choose Desired Product acid Acidic Conditions (Brønsted or Lewis Acid) start->acid  Attack at  More Substituted  (Benzylic) Carbon base Basic / Neutral Conditions start->base  Attack at  Less Substituted  (Primary) Carbon   sn1 SN1-like Mechanism Attack at Tertiary Benzylic Carbon (C2) acid->sn1 sn2 SN2 Mechanism Attack at Primary Carbon (C3) base->sn2

Caption: Decision workflow for achieving desired regioselectivity.

Q2: What is the expected stereochemical outcome for these reactions?

A2: Epoxide ring-opening reactions are stereospecific. Both the SN1-like and SN2 pathways proceed via a backside attack relative to the epoxide oxygen. This results in an inversion of configuration at the carbon center that is attacked.[7][8] The final product will have the newly introduced nucleophile and the hydroxyl group in an anti (trans) arrangement relative to each other.[3][8] It is crucial to start with an enantiomerically enriched epoxide if you wish to obtain an enantiomerically enriched product.[7]

Q3: How does the electronic nature of the aryl substituent (e.g., electron-donating vs. electron-withdrawing) influence the reaction?

A3: The electronic nature of the aryl group has a pronounced effect, primarily under acidic (SN1-like) conditions.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups will further stabilize the developing positive charge at the benzylic position through resonance or induction. This enhances the rate of the acid-catalyzed reaction and further biases the regioselectivity toward attack at the benzylic carbon.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or halides will destabilize the carbocationic intermediate. This can slow down the acid-catalyzed reaction and may decrease the regioselectivity, potentially allowing for more competitive attack at the primary carbon, even under acidic conditions.[9] In some cases, attractive interactions between the aryl ring and other groups in the transition state can also influence stereoselectivity.[10][11]

Section 2: Troubleshooting Guide

This section is designed to solve specific experimental issues. Each problem is followed by an analysis of potential causes and a set of actionable solutions.

Problem 1: I am getting a mixture of regioisomers, but I want to exclusively favor attack at the more substituted (tertiary, benzylic) carbon.

  • Potential Cause: Your reaction conditions are not sufficiently promoting the SN1-like pathway. This can happen if your acid catalyst is too weak or used in substoichiometric amounts, if your nucleophile is too strong (promoting a competing SN2 pathway), or if the reaction temperature is too low.

  • Solutions:

    • Choose the Right Catalyst: Employ a strong Brønsted acid (e.g., H₂SO₄, TsOH) or a Lewis acid (e.g., Ti(OiPr)₄, YCl₃, BF₃·OEt₂) in catalytic amounts.[7] Lewis acids are particularly effective at activating the epoxide for attack by weak nucleophiles.[12][13]

    • Use a Weak Nucleophile: Ensure your nucleophile is weak and non-basic, such as water, an alcohol, or a carboxylic acid. Using a strong, anionic nucleophile (e.g., NaOMe) will inherently favor the SN2 pathway, regardless of the presence of acid.[5]

    • Solvent Choice: Select a solvent that can help stabilize the polar, carbocation-like transition state. Polar protic solvents like methanol or ethanol can participate in the reaction, while polar aprotic solvents like acetonitrile can also be effective.[14]

    • Temperature Control: Gently warming the reaction may be necessary, but excessive heat can lead to byproducts. Monitor the reaction by TLC or GC to find the optimal temperature.[15]

Problem 2: My goal is attack at the less substituted (primary) carbon, but I'm observing significant formation of the "abnormal" benzylic-attack product.

  • Potential Cause: You have inadvertent acidic catalysis occurring. Trace acidic impurities in your reagents or solvent, or the use of a protic solvent with a moderately basic nucleophile, can lead to partial protonation of the epoxide, opening up the competing SN1-like pathway.[1]

  • Solutions:

    • Use a Strong, Anionic Nucleophile: The best way to ensure an SN2 pathway is to use a potent nucleophile like an alkoxide (RO⁻), thiolate (RS⁻), azide (N₃⁻), or Grignard reagent.[2][5] These reagents do not require activation of the epoxide.

    • Switch to a Polar Aprotic Solvent: Avoid protic solvents like alcohols or water, which can protonate the epoxide.[1] Instead, use solvents like THF, DMF, or DMSO to favor a clean SN2 reaction.

    • Ensure Basic Conditions: If using a nucleophile that is only moderately basic (e.g., an amine), consider adding a non-nucleophilic base to scavenge any stray protons. However, for most strong nucleophiles, this is unnecessary.

    • Purify Reagents: Ensure your starting epoxide and solvents are free of acidic impurities.

Problem 3: The reaction is very slow or gives a low yield.

  • Potential Cause: This issue can arise from several factors: insufficient nucleophilicity, high steric hindrance, or an inactive catalyst.

  • Solutions:

    • For SN2 Reactions (Basic/Neutral):

      • Increase Nucleophile Strength: If using an alcohol (ROH), deprotonate it first with a strong base (e.g., NaH) to form the much more nucleophilic alkoxide (RO⁻).

      • Increase Temperature: SN2 reactions can be sensitive to temperature. Refluxing in a suitable solvent like THF may be required.

    • For SN1-like Reactions (Acidic):

      • Check Catalyst Activity: Ensure your Lewis acid catalyst has not been deactivated by moisture. Use freshly opened or properly stored reagents and anhydrous solvents.[1]

      • Increase Catalyst Loading: While typically catalytic, increasing the loading from 1 mol% to 5-10 mol% may improve the reaction rate.

      • Consider a Stronger Acid: If a weak Lewis acid is ineffective, a stronger one may be required to sufficiently activate the epoxide.

Problem 4: I'm observing significant byproduct formation, such as diols or rearrangement products.

  • Potential Cause:

    • Diol Formation: This is almost always caused by the presence of water in your reaction, which acts as a competing nucleophile, especially under acidic conditions.[2]

    • Rearrangement/Polymerization: Under strongly acidic conditions, the carbocation-like intermediate can sometimes undergo rearrangement or initiate polymerization of the epoxide.

  • Solutions:

    • Ensure Anhydrous Conditions: Flame-dry your glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is critical for both acid- and base-catalyzed reactions to prevent hydrolysis.[1][16]

    • Use Catalytic Acid: Use only a catalytic amount of acid (0.1-5 mol%). High concentrations of strong acid increase the likelihood of side reactions.[1]

    • Control Temperature: Run the reaction at the lowest temperature that provides a reasonable rate to minimize side reactions.[1] For many acid-catalyzed openings, starting at 0 °C and slowly warming to room temperature is a good strategy.

Section 3: Data Summary & Experimental Protocols

To guide your experimental design, the following table summarizes the expected outcomes based on reaction conditions.

Parameter Condition A: Attack at Benzylic Carbon (C2) Condition B: Attack at Primary Carbon (C3)
Mechanism SN1-likeSN2
Catalyst Brønsted Acid (H₂SO₄) or Lewis Acid (BF₃·OEt₂)None required (or base like NaH to form nucleophile)
Nucleophile Weak, neutral (e.g., CH₃OH, H₂O)Strong, anionic (e.g., NaSPh, LiAlH₄, CH₃MgBr)
Solvent Polar (e.g., Methanol, Acetonitrile)Polar Aprotic (e.g., THF, Diethyl Ether)
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux
Key Factor Electronic StabilizationSteric Hindrance
Protocol 1: Acid-Catalyzed Methanolysis (Favors Benzylic Attack)

This protocol describes the ring-opening of 2-methyl-2-phenyloxirane with methanol to yield 2-methoxy-2-phenyl-1-propanol.

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add anhydrous methanol (20 mL).

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. With vigorous stirring, add concentrated sulfuric acid (0.05 mL, ~0.1 mmol) dropwise.

  • Substrate Addition: Slowly add 2-methyl-2-phenyloxirane (1.34 g, 10 mmol) to the cooled methanolic acid solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the disappearance of the starting material by TLC (e.g., 4:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

G cluster_workflow Experimental Workflow A 1. Setup (Flask, N2, Anhydrous MeOH) B 2. Catalyst Addition (H2SO4 at 0 °C) A->B C 3. Substrate Addition (Epoxide at 0 °C) B->C D 4. Reaction (Warm to RT, Monitor) C->D E 5. Quench (Sat. NaHCO3) D->E F 6. Extraction (Et2O) E->F G 7. Purification (Chromatography) F->G

Caption: General workflow for acid-catalyzed epoxide ring-opening.

Protocol 2: Thiolate-Mediated Opening (Favors Primary Carbon Attack)

This protocol describes the ring-opening of 2-methyl-2-phenyloxirane with sodium thiophenoxide to yield 1-(phenylthio)-2-phenyl-2-propanol.

  • Nucleophile Preparation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add anhydrous THF (15 mL) and thiophenol (1.10 g, 10 mmol). Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise. Allow the mixture to stir at 0 °C for 20 minutes until hydrogen evolution ceases.

  • Substrate Addition: Add a solution of 2-methyl-2-phenyloxirane (1.34 g, 10 mmol) in anhydrous THF (5 mL) dropwise to the sodium thiophenoxide solution at 0 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 3-6 hours.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

References

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link][2]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link][5]

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Retrieved from [Link][8]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link][9]

  • Houk, K. N., & Cheong, P. H.-Y. (2013, April 16). Aromatic interactions as control elements in stereoselective organic reactions. PubMed. Retrieved from [Link][10]

  • National Center for Biotechnology Information. (2012, July 24). Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. Retrieved from [Link][11]

  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link][12]

  • MDPI. (2024, July 22). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Retrieved from [Link][13]

  • MDPI. (2021, January 27). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Retrieved from [Link][15]

  • YouTube. (2018, March 3). Regioselectivity of epoxide ring-opening. Retrieved from [Link][6]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from [Link][3]

  • Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link][4]

  • van der Heijden, H., et al. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020(25), 3822-3828. Retrieved from [Link][17]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431. Retrieved from [Link][18]

  • Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Retrieved from [Link][19]

  • PubMed. (2024, July 9). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. Retrieved from [Link][14]

Sources

Optimization

Technical Support Center: A Guide to Improving Regioselectivity in Nucleophilic Attack on 2-(3-bromophenyl)-2-methyloxirane

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the regioselective ring-opening of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the regioselective ring-opening of 2-(3-bromophenyl)-2-methyloxirane. Here, we provide in-depth, field-tested insights and protocols in a direct question-and-answer format to help you master this critical transformation.

Frequently Asked Questions (FAQs)

Q1: I'm performing a nucleophilic ring-opening on 2-(3-bromophenyl)-2-methyloxirane and getting a mixture of two products. Why is this happening?

A1: You are observing a mixture of regioisomers because 2-(3-bromophenyl)-2-methyloxirane is an unsymmetrical epoxide. It possesses two distinct electrophilic carbon centers available for nucleophilic attack: a highly substituted tertiary, benzylic carbon (C2) and a less substituted primary carbon (C3).

The nucleophile can attack either site, leading to two different constitutional isomers. The ratio of these products is not random; it is dictated by the reaction mechanism, which you can control by carefully selecting your reaction conditions.[1][2]

Figure 1. Two possible regioisomeric products.
Q2: What are the core principles that control which carbon the nucleophile attacks?

A2: The regioselectivity of this reaction is a classic example of the competition between steric effects and electronic effects . The dominant pathway, and thus the major product, depends almost entirely on whether the reaction is conducted under basic/neutral or acidic conditions.[3][4]

  • Under Basic or Neutral Conditions (Sₙ2 Mechanism): This pathway is favored when using a strong, typically anionic, nucleophile (e.g., RO⁻, N₃⁻, RMgX). The reaction proceeds via a standard Sₙ2 mechanism. Because Sₙ2 reactions are highly sensitive to steric hindrance, the nucleophile will preferentially attack the less sterically crowded carbon—in this case, the primary carbon (C3).[1][5][6] The driving force is the release of ring strain (approx. 13 kcal/mol).[7]

  • Under Acidic Conditions (Sₙ1-like Mechanism): This pathway is used for weak, neutral nucleophiles (e.g., H₂O, ROH). The reaction first involves protonation of the epoxide oxygen by an acid catalyst, which makes it a much better leaving group.[7] This protonation weakens the C-O bonds, and a significant partial positive charge develops on the carbon atom that can best stabilize it. The tertiary, benzylic carbon (C2) is far more capable of stabilizing this positive charge than the primary carbon (C3).[8][9] Consequently, the weak nucleophile attacks this more substituted carbon. The mechanism is not a true Sₙ1, as a full carbocation is rarely formed, but the transition state has significant Sₙ1 character.[2][4]

Q3: How can I design my experiment to exclusively favor attack at the less substituted primary carbon (Product A)?

A3: To maximize the formation of 1-Nu-2-(3-bromophenyl)propan-2-ol , you must ensure the reaction proceeds via an Sₙ2 pathway.

  • Choose a Strong Nucleophile: Use a potent, anionic nucleophile. The conjugate base of a weak acid is an excellent choice.

  • Maintain Basic or Neutral Conditions: The presence of acid must be scrupulously avoided, as even catalytic amounts can initiate the competing Sₙ1-like pathway.

  • Select an Aprotic Solvent: Use solvents like THF, diethyl ether, or DMF. Protic solvents (like methanol or water) without a strong base can lead to mixtures, as they can serve as a proton source or a weak nucleophile in an acid-catalyzed pathway.[3]

  • Control Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled Sₙ2 product.

NucleophileReagent ExampleSolventExpected Major Product
Alkoxide Sodium Methoxide (NaOCH₃)THF / Methanol1-methoxy-2-(3-bromophenyl)propan-2-ol
Azide Sodium Azide (NaN₃)DMF1-azido-2-(3-bromophenyl)propan-2-ol
Thiolate Sodium Thiophenoxide (NaSPh)THF1-(phenylthio)-2-(3-bromophenyl)propan-2-ol
Organometallic Methylmagnesium Bromide (CH₃MgBr)Diethyl Ether1-(3-bromophenyl)-2-methylpropan-2-ol
Hydride Lithium Aluminum Hydride (LiAlH₄)THF2-(3-bromophenyl)propan-1-ol
Table 1. Conditions for selective attack at the primary carbon (Sₙ2 Pathway).
Q4: Conversely, how do I force the nucleophile to attack the more substituted tertiary carbon (Product B)?

A4: To selectively obtain 2-Nu-2-(3-bromophenyl)propan-1-ol , you need to promote the Sₙ1-like mechanism.

  • Choose a Weak, Neutral Nucleophile: The nucleophile is typically the solvent itself. Water and alcohols are common choices.

  • Use an Acid Catalyst: A catalytic amount of a strong Brønsted acid (e.g., H₂SO₄, HClO₄, TsOH) or a Lewis acid (e.g., BF₃·OEt₂, AlCl₃) is essential.[3][10] The catalyst activates the epoxide by protonating or coordinating with the oxygen atom.

  • Select a Polar, Protic Solvent: The solvent should be capable of stabilizing the charge-separated transition state. Often, the solvent is also the nucleophile.

NucleophileReagent SystemSolventExpected Major Product
Water H₂O / H₂SO₄ (cat.)Water / Acetone2-(3-bromophenyl)propane-1,2-diol
Alcohol Methanol / H₂SO₄ (cat.)Methanol2-methoxy-2-(3-bromophenyl)propan-1-ol
Alcohol Ethanol / TsOH (cat.)Ethanol2-ethoxy-2-(3-bromophenyl)propan-1-ol
Thiol Ethanethiol / BF₃·OEt₂ (cat.)Dichloromethane2-(ethylthio)-2-(3-bromophenyl)propan-1-ol
Table 2. Conditions for selective attack at the tertiary carbon (Sₙ1-like Pathway).

Troubleshooting Guides & Experimental Protocols

Problem: My regioselectivity is poor despite following the general guidelines.

This is a common issue that often stems from subtle crossover between the two mechanistic pathways. Use this guide to troubleshoot your experiment.

G start Poor Regioselectivity Observed q1 What is your desired product? start->q1 path_a Attack at Primary C (Product A) q1->path_a Sₙ2 path_b Attack at Tertiary C (Product B) q1->path_b Sₙ1-like trouble_a Problem: Contamination with Product B path_a->trouble_a trouble_b Problem: Contamination with Product A path_b->trouble_b sol_a1 Are you using a strong, anionic nucleophile? trouble_a->sol_a1 sol_a2 Is your system scrupulously free of acid? (glassware, reagents, solvent) sol_a1->sol_a2 Yes sol_a3 Consider a more polar aprotic solvent (e.g., switch Ether to DMF) to accelerate the Sₙ2 rate. sol_a2->sol_a3 Yes sol_b1 Is your nucleophile too strong? (e.g., using NaOMe instead of MeOH/H⁺) trouble_b->sol_b1 sol_b2 Is your acid catalyst concentration sufficient? (Try increasing mol%) sol_b1->sol_b2 No sol_b3 Consider a more polar solvent to stabilize the Sₙ1-like transition state. sol_b2->sol_b3 Yes G cluster_mech Sₙ2 Mechanism Nuc MeO⁻ Epoxide Epoxide Nuc->Epoxide 1 TS Transition State (Attack at less hindered C3) Alkoxide Alkoxide Intermediate TS->Alkoxide 2. Ring Opening Workup Protonation (Workup) Alkoxide->Workup 3 Product Product A Workup->Product

Figure 3. Sₙ2 reaction pathway.

Methodology:

  • Preparation: To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous tetrahydrofuran (THF, 20 mL). Cool the flask to 0 °C in an ice bath.

  • Nucleophile Addition: Cautiously add sodium methoxide (1.2 equivalents) as a solid or as a solution in anhydrous methanol. Stir until fully dissolved.

  • Substrate Addition: Dissolve 2-(3-bromophenyl)-2-methyloxirane (1.0 equivalent) in anhydrous THF (10 mL). Add this solution dropwise to the stirred nucleophile solution at 0 °C over 15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Maximizing Attack at the Tertiary Carbon (Sₙ1-like Pathway)

Objective: Synthesize 2-methoxy-2-(3-bromophenyl)propan-1-ol.

G cluster_mech Sₙ1-like Mechanism Epoxide Epoxide Protonated Protonated Epoxide Epoxide->Protonated 1. Protonation (fast) Acid H⁺ Acid->Protonated TS Transition State (δ⁺ on more stable C2) Protonated->TS 2. Ring Opening Intermediate Oxonium Intermediate TS->Intermediate 3. Nucleophilic Attack Nuc MeOH Nuc->Intermediate Product Product B Intermediate->Product 4. Deprotonation

Figure 4. Sₙ1-like reaction pathway.

Methodology:

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methanol (30 mL).

  • Substrate Addition: Dissolve 2-(3-bromophenyl)-2-methyloxirane (1.0 equivalent) in the methanol. Stir until homogeneous.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add 2-3 drops of concentrated sulfuric acid (H₂SO₄).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add water (20 mL) and extract with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography to yield the desired product.

References

  • Kayser, M. M., & Mound, P. (1980). An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. Canadian Journal of Chemistry, 58(3), 302-308. [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. [Link]

  • Mohseni, S. (2015). Ring Opening of Epoxides by Nucleophiles in Nitromethane without Any Catalyst at Room Temperature. International Conference on Biological, Chemical & Environmental Sciences (BCES-2015). [Link]

  • Karami, B., et al. (2012). Ring opening of styrene epoxide with nucleophiles in nitromethane at room temperature. Chinese Chemical Letters, 23(4), 403-406. [Link]

  • Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]

  • Aida, T., & Inoue, S. (1996). Studies of Ring-Opening Reactions of Styrene Oxide by Chromium Tetraphenylporphyrin Initiators. Mechanistic and Stereochemical Considerations. Macromolecules, 14(5), 1166–1172. [Link]

  • The Organic Chemistry Tutor. (2023). Epoxide Opening in Acidic and Basic Conditions. [Link]

  • ResearchGate. (n.d.). An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. [Link]

  • Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • Lumen Learning. (n.d.). 9.6. Epoxide reactions. [Link]

  • Oregon State University. (2020). Electronic Effects in Epoxide Ring Opening. [https://oregonstate.edu/instruct/ch334/ch334-5/ epoxidele.htm]([Link] epoxidele.htm)

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. [Link]

  • Wikipedia. (n.d.). Epoxide. [Link]

  • ACS Publications. (n.d.). Epoxidation by dimethyldioxirane. Electronic and steric effects. [Link]

  • Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. [Link]

  • PubChem. (n.d.). 1-(3-bromophenyl)-2-methylpropan-2-ol. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(3-bromophenyl)-2-methyloxirane

Welcome to the technical support center for 2-(3-bromophenyl)-2-methyloxirane. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(3-bromophenyl)-2-methyloxirane. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this key synthetic intermediate. The purity of this epoxide is critical for the success of subsequent reactions, and this document addresses common challenges with field-proven protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying 2-(3-bromophenyl)-2-methyloxirane?

A1: The optimal purification strategy depends on the scale of your reaction and the nature of the impurities.

  • Flash Column Chromatography: This is the preferred method for small to medium-scale purification (mg to several grams). It is highly effective at separating the target epoxide from polar impurities, such as the corresponding diol byproduct, and non-polar impurities like unreacted starting materials.[1][2]

  • Vacuum Distillation: For larger quantities (multi-gram to kg scale), vacuum distillation is often more practical and economical, provided the epoxide is thermally stable and the impurities have sufficiently different boiling points.[3][4]

  • Recrystallization: This method is generally not suitable as 2-(3-bromophenyl)-2-methyloxirane is typically an oil at room temperature. However, if the crude product solidifies upon cooling and contains impurities that remain in the mother liquor, it could be a viable option.[5]

Q2: What are the most common impurities I should expect after synthesizing 2-(3-bromophenyl)-2-methyloxirane?

A2: Impurities typically arise from the specific synthetic route used. However, common contaminants include:

  • Unreacted Starting Materials: Such as the parent alkene (e.g., 1-bromo-3-(prop-1-en-2-yl)benzene) or the corresponding halohydrin.

  • Diol Byproduct: The most common process-related impurity is 1-(3-bromophenyl)propane-1,2-diol, formed by the ring-opening of the epoxide.[6] This can occur during the reaction or subsequent workup if acidic or aqueous conditions are present.[2]

  • Solvents and Reagents: Residual solvents from the reaction or extraction, and byproducts from the oxidizing agent (e.g., m-chlorobenzoic acid if m-CPBA is used).[7]

Q3: How stable is 2-(3-bromophenyl)-2-methyloxirane during purification? Can it decompose?

A3: Epoxides, as a class, are strained three-membered rings and are susceptible to decomposition.[8] The primary pathway for degradation is acid- or base-catalyzed ring-opening.[8][9]

  • Acid Sensitivity: Traces of acid can readily catalyze hydrolysis to the diol. Standard silica gel is acidic and can cause significant product loss during chromatography.[6]

  • Thermal Sensitivity: While many epoxides can be distilled, prolonged exposure to high temperatures can cause decomposition or polymerization. It is crucial to use high vacuum to keep the distillation temperature as low as possible.

  • Nucleophiles: The epoxide ring can be opened by various nucleophiles. Care should be taken to avoid reactive nucleophiles during workup and purification.[2][8]

Purification Method Selection Guide

The following table summarizes the primary purification techniques and their suitability for 2-(3-bromophenyl)-2-methyloxirane.

Method Advantages Disadvantages Best For
Flash Column Chromatography Excellent separation of polar impurities (e.g., diols).[1] Applicable to small and medium scales. High purity achievable.Can be slow for large quantities. Risk of decomposition on standard silica gel.[6] Requires significant solvent volumes.High-purity material is required for sensitive downstream applications; removal of closely related impurities.
Vacuum Distillation Economical and scalable.[3] Efficient for removing non-volatile or highly volatile impurities.Risk of thermal decomposition. May not separate impurities with similar boiling points. Potential for azeotrope formation.[3]Large-scale purification where the primary impurities have significantly different volatilities.[4]
Recrystallization Can yield very high-purity material. Cost-effective and simple.Not generally applicable as the compound is often an oil. Requires a suitable solvent in which solubility varies significantly with temperature.[5]Cases where the crude product is a solid or can be induced to crystallize.

Below is a decision-making workflow to help select the appropriate purification strategy.

G start Crude 2-(3-bromophenyl)-2-methyloxirane check_impurities Analyze Impurity Profile (TLC/GC/NMR) start->check_impurities is_polar Are Major Impurities Polar (e.g., diol)? check_impurities->is_polar is_volatile Are Impurities Non-Volatile? is_polar->is_volatile No chromatography Flash Column Chromatography (Use Deactivated Silica) is_polar->chromatography Yes distillation High-Vacuum Distillation is_volatile->distillation Yes reconsider Re-evaluate Synthesis / Consider Derivatization is_volatile->reconsider No end_node Pure Product chromatography->end_node distillation->end_node

Caption: Workflow for selecting a purification method.

Troubleshooting Guide

Problem 1: My product is decomposing during flash column chromatography. My fractions contain a new, very polar spot on the TLC plate.

  • Probable Cause: The inherent acidity of standard silica gel is catalyzing the ring-opening of your epoxide to the corresponding diol.[6] This is a very common issue with acid-sensitive compounds like epoxides.

  • Solution & Scientific Rationale:

    • Use Deactivated Silica Gel: Neutralize the silica gel before use. A standard procedure involves preparing a slurry of the silica gel in your chosen eluent system (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine (Et₃N). Pack the column with this slurry, and then flush with at least two column volumes of the eluent without triethylamine before loading your sample. The triethylamine is a non-nucleophilic base that neutralizes the acidic silanol groups on the silica surface, preventing them from protonating the epoxide oxygen and initiating ring-opening.[10]

    • Switch to a Neutral Stationary Phase: If decomposition persists, consider using neutral alumina as your stationary phase, which lacks the strong acidity of silica.

Problem 2: My yield after vacuum distillation is very low, and I see a dark, viscous residue in the distillation flask.

  • Probable Cause: The distillation temperature is too high, causing thermal decomposition or polymerization of the epoxide. The boiling point of your compound may be higher than anticipated at the pressure you are achieving.

  • Solution & Scientific Rationale:

    • Improve the Vacuum: Ensure all joints in your distillation setup are perfectly sealed. Use a high-quality vacuum pump and a cold trap to achieve the lowest possible pressure. Reducing the pressure by even a few mmHg can lower the boiling point by several degrees, significantly reducing the risk of thermal degradation.

    • Use a Short-Path Apparatus: A short-path distillation head minimizes the distance the vapor travels, which reduces the hold-up volume and the time the compound spends at high temperatures before condensing.

    • Ensure Purity Before Distillation: Remove any high-boiling solvents or reagents before attempting distillation. Non-volatile impurities can elevate the required temperature and promote decomposition.

Problem 3: The ¹H NMR spectrum of my purified product shows clean signals for the epoxide, but the integration is slightly off, and there's a small, broad peak in the 2-4 ppm region.

  • Probable Cause: You likely have a small amount of the diol byproduct co-eluting with your product. The broad peak often corresponds to the two hydroxyl (-OH) protons of the diol, which can exchange with trace water in the NMR solvent.

  • Solution & Scientific Rationale:

    • Optimize Chromatography: The diol is significantly more polar than the epoxide. Use a shallower solvent gradient during flash chromatography. Start with a very non-polar eluent (e.g., 100% Hexane or 99:1 Hexane:EtOAc) and increase the polarity very slowly. This will improve the separation (increase the ΔRf) between the epoxide and the diol.

    • Aqueous Wash: Before purification, a careful wash of the crude organic extract with a saturated, neutral salt solution (brine) can sometimes help remove highly water-soluble impurities. However, avoid acidic or basic aqueous solutions to prevent further ring-opening.[6]

Detailed Experimental Protocols

Protocol 1: Purification by Deactivated Flash Column Chromatography

  • Preparation of Deactivated Silica:

    • In a fume hood, prepare your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine to this solvent to a final concentration of 1% v/v.

    • Add silica gel to a beaker and pour in the triethylamine-containing eluent to create a slurry. Stir gently for 5-10 minutes.

  • Column Packing:

    • Secure a glass chromatography column vertically. Pour the silica slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.

  • Equilibration:

    • Once packed, flush the column with at least 2-3 column volumes of the eluent without triethylamine. This removes the excess base, leaving a neutral stationary phase.

  • Sample Loading:

    • Dissolve your crude 2-(3-bromophenyl)-2-methyloxirane in a minimal amount of dichloromethane or your starting eluent.

    • Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of the crude product) by concentrating it to a dry, free-flowing powder on a rotary evaporator.

    • Carefully add this dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your starting non-polar solvent system (e.g., 98:2 Hexane:EtOAc).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with potassium permanganate (KMnO₄), which visualizes the epoxide and diol as yellow spots on a purple background.

    • Gradually increase the eluent polarity if necessary to elute your product. The epoxide will elute before the more polar diol byproduct.

  • Isolation:

    • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by High-Vacuum Distillation

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glassware is clean and completely dry. Use high-vacuum grease sparingly on all joints.

    • Connect the apparatus to a high-vacuum manifold with a pressure gauge and a cold trap (liquid nitrogen or dry ice/acetone).

  • Procedure:

    • Charge the crude, solvent-free oil into the distillation flask. Add a magnetic stir bar.

    • Begin stirring and slowly apply vacuum. Allow any residual volatile impurities to be removed at room temperature.

    • Once a stable, low pressure is achieved (<1 mmHg), slowly heat the distillation flask using an oil bath.

    • Monitor the temperature of the vapor (at the still head) and the oil bath. The product will distill when the vapor temperature reaches its boiling point at the given pressure.

    • Collect the fraction that distills over a narrow temperature range. The initial fraction may contain lower-boiling impurities, and a high-boiling residue will remain in the flask.

  • Isolation:

    • Once the desired fraction is collected, remove the heat source and allow the system to cool before slowly venting the apparatus to atmospheric pressure.

Purity Assessment

Verifying the purity of the final product is a critical step. The following analytical techniques are recommended.

Method Principle Information Provided
HPLC-UV [11][12]Separation based on polarity.Provides a quantitative measure of purity (% area) and detects UV-active impurities.
GC-FID/MS [11]Separation of volatile compounds based on boiling point.Excellent for detecting volatile impurities and confirming the mass of the product and byproducts.
¹H NMR [7]Nuclear magnetic resonance of protons.Confirms the chemical structure and can be used to detect and quantify impurities with unique proton signals (e.g., diol).

References

  • US4369096A - Process for the purification of epoxides - Google P
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols - Journal of Synthetic Chemistry.
  • (r)-alkyloxiranes of high enantiomeric purity from (s)-2-chloroalkanoic acids via (s) - Organic Syntheses Procedure.
  • Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid - PMC. [Link]

  • Epoxide Ring Opening With Base - Master Organic Chemistry. [Link]

  • A PROCESS FOR PREPARATION OF 1 (2 METHOXYPHENOXY) 2, 3 EPOXYPROPANE A RANOLAZINE INTERMEDIATE - Quick Company. [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. [Link]

  • Flash Chromatography | OpenOChem Learn. [Link]

Sources

Optimization

troubleshooting low yields in 2-(3-bromophenyl)-2-methyloxirane synthesis

Welcome to the technical support center for the synthesis of 2-(3-bromophenyl)-2-methyloxirane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this speci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3-bromophenyl)-2-methyloxirane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific epoxide. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your synthetic outcomes.

Introduction

The synthesis of 2-(3-bromophenyl)-2-methyloxirane is a critical step in the development of various pharmaceutical intermediates. However, achieving high yields and purity can be challenging due to the sensitive nature of the epoxide ring and potential side reactions. This guide provides a structured approach to troubleshooting common issues encountered during its synthesis, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.

Troubleshooting Guide: Low Yields and Impurity Formation

Low product yield is one of the most frequently reported issues in the synthesis of 2-(3-bromophenyl)-2-methyloxirane. This can stem from a variety of factors, from reagent quality to reaction conditions. This section will break down the most common problems and provide actionable solutions.

Issue 1: Incomplete Conversion of the Starting Material (3'-Bromoacetophenone)

A common reason for low yields is the incomplete consumption of the starting ketone, 3'-bromoacetophenone.

Potential Causes & Recommended Actions:

Potential CauseRecommended Action
Insufficient Reagent Stoichiometry Ensure the epoxidizing agent (e.g., a sulfur ylide in a Corey-Chaykovsky reaction or an α-halo ester in a Darzens reaction) is used in a slight excess (1.1-1.5 equivalents). This helps to drive the reaction to completion.
Poor Reagent Quality The quality of the base used to generate the reactive intermediate is crucial. For instance, in the Corey-Chaykovsky reaction, ensure that strong bases like sodium hydride (NaH) are fresh and have been stored under anhydrous conditions to prevent deactivation by moisture.[1][2][3]
Suboptimal Reaction Temperature The formation of the reactive ylide and the subsequent epoxidation are often temperature-sensitive. For the Corey-Chaykovsky reaction using dimethylsulfonium methylide, the ylide is less active and may require heating to be prepared, while the more reactive dimethyloxosulfonium methylide (Corey's reagent) is typically prepared and reacted at lower temperatures.[1][2]
Inadequate Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
Issue 2: Formation of Side Products

The presence of unexpected impurities can significantly complicate purification and reduce the isolated yield of the desired epoxide.

Potential Causes & Recommended Actions:

Potential CauseRecommended Action
Side Reactions of the Ketone Under strongly basic conditions, enolizable ketones like 3'-bromoacetophenone can undergo side reactions. In the Darzens reaction, for example, self-condensation of the α-halo ester can compete with the desired reaction.[4][5] Using a non-nucleophilic, sterically hindered base can sometimes mitigate these side reactions.
Epoxide Ring-Opening The newly formed epoxide ring is susceptible to nucleophilic attack, especially under acidic or strongly basic conditions.[6] It is crucial to quench the reaction carefully and maintain a neutral or slightly basic pH during workup. If purification is done via chromatography, using a deactivated silica gel (e.g., treated with triethylamine) can prevent on-column degradation.
Over-oxidation In epoxidation reactions using peroxy acids (e.g., m-CPBA), over-oxidation to other products can occur.[7] Careful control of the stoichiometry of the oxidizing agent and the reaction temperature is essential to prevent this.
Formation of Diol Byproducts Trace amounts of water in the reaction mixture can lead to the hydrolysis of the epoxide to the corresponding diol. Ensure all reagents and solvents are anhydrous, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[8]
Issue 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating the pure 2-(3-bromophenyl)-2-methyloxirane can be a hurdle.

Potential Causes & Recommended Actions:

Potential CauseRecommended Action
Product Volatility The product, 2-(3-bromophenyl)-2-methyloxirane, may have some volatility. Avoid excessive heating or high vacuum during solvent removal to prevent product loss.
Emulsion Formation During Workup The presence of salts and other byproducts can lead to the formation of emulsions during aqueous workup. The addition of brine (saturated NaCl solution) can help to break up emulsions and improve phase separation.
Co-elution of Impurities during Chromatography If impurities have similar polarity to the product, separation by column chromatography can be challenging. Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) or consider using a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of 2-(3-bromophenyl)-2-methyloxirane: the Corey-Chaykovsky reaction or the Darzens reaction?

A1: Both the Corey-Chaykovsky and Darzens reactions are viable methods for synthesizing epoxides from ketones. The Corey-Chaykovsky reaction often offers milder reaction conditions and can be more chemoselective, particularly when using dimethyloxosulfonium methylide.[1][9][10] The Darzens reaction, which involves the condensation of an α-halo ester with the ketone, can be effective but may lead to diastereomeric mixtures and can be more sensitive to the choice of base and reaction conditions.[4][11][12] The choice often depends on the specific substrate and the desired scale of the reaction.

Q2: My NMR spectrum shows unreacted 3'-bromoacetophenone. How can I improve the conversion?

A2: To improve conversion, first ensure your reagents, especially the base and the ylide precursor (in the case of the Corey-Chaykovsky reaction), are of high quality and handled under anhydrous conditions.[3] Increasing the equivalents of the epoxidizing agent (to 1.2-1.5 eq.) can also help. Additionally, optimizing the reaction temperature and time based on TLC or HPLC monitoring is crucial.

Q3: I am observing a significant amount of a more polar byproduct by TLC. What could it be and how can I avoid it?

A3: A more polar byproduct is often the corresponding diol, formed by the hydrolysis of the epoxide.[8] This can occur if there is moisture in your reaction or during the aqueous workup. To avoid this, use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. During workup, minimize the contact time with the aqueous phase and consider using a buffered solution to maintain a neutral pH.

Q4: What is the best method for purifying 2-(3-bromophenyl)-2-methyloxirane?

A4: Flash column chromatography on silica gel is the most common method for purifying this epoxide. A gradient of ethyl acetate in hexanes is typically effective. To prevent potential ring-opening on the acidic silica gel, it is advisable to pre-treat the silica with a small amount of a non-nucleophilic base like triethylamine (e.g., by adding 1% triethylamine to the eluent).

Experimental Protocols

Protocol 1: Synthesis of 2-(3-bromophenyl)-2-methyloxirane via the Corey-Chaykovsky Reaction

This protocol provides a general procedure for the epoxidation of 3'-bromoacetophenone using dimethyloxosulfonium methylide (Corey's reagent).

Materials:

  • 3'-Bromoacetophenone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar.

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous DMSO to the flask and heat the suspension to 50 °C for 1 hour, or until hydrogen evolution ceases, to form the dimsyl anion.

  • Cool the mixture to room temperature and add trimethylsulfoxonium iodide (1.2 eq.) portion-wise.

  • Stir the resulting mixture at room temperature for 30 minutes to form the dimethyloxosulfonium methylide.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve 3'-bromoacetophenone (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until TLC or HPLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-bromophenyl)-2-methyloxirane.

Visualizations

Diagram 1: Corey-Chaykovsky Reaction Mechanism

Corey_Chaykovsky reagents 3'-Bromoacetophenone + Dimethyloxosulfonium methylide intermediate Betaine Intermediate reagents->intermediate Nucleophilic Attack product 2-(3-bromophenyl)-2-methyloxirane + DMSO intermediate->product Intramolecular SN2 (Ring Closure)

Caption: The Corey-Chaykovsky reaction proceeds via nucleophilic attack of the sulfur ylide on the carbonyl carbon, followed by intramolecular ring closure to form the epoxide.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of 2-(3-bromophenyl)-2-methyloxirane check_conversion Analyze Crude Reaction Mixture (TLC, HPLC, NMR) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Yes side_products Significant Side Products check_conversion->side_products No optimize_reagents Verify Reagent Quality & Stoichiometry incomplete_conversion->optimize_reagents optimize_conditions Adjust Temperature & Reaction Time incomplete_conversion->optimize_conditions identify_impurities Characterize Side Products (NMR, MS) side_products->identify_impurities modify_workup Adjust Workup pH & Purification Method identify_impurities->modify_workup

Sources

Troubleshooting

avoiding racemization during synthesis of chiral 2-(3-bromophenyl)-2-methyloxirane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of highly substituted epoxides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of highly substituted epoxides.

Synthesizing chiral 2-(3-bromophenyl)-2-methyloxirane requires navigating a precarious chemical landscape. Because this molecule is a tertiary, benzylic epoxide, its stereocenter is exceptionally fragile. This guide is designed to deconstruct the root causes of racemization and provide a self-validating, field-proven protocol to ensure high enantiomeric excess (ee%).

Section 1: The Mechanistic Threat — Why Your Epoxide is Racemizing

To prevent racemization, we must first understand the causality behind it. 2-(3-bromophenyl)-2-methyloxirane is structurally analogous to α -methylstyrene oxide. The C2 position of the oxirane ring is bonded to both a methyl group and a 3-bromophenyl ring, making it a highly sterically hindered and electronically activated center.

Under even mildly acidic conditions, the epoxide oxygen becomes protonated, drastically weakening the C2–O bond[1]. Because the developing positive charge at C2 is heavily resonance-stabilized by the adjacent aromatic ring (forming a tertiary benzylic system), the transition state exhibits significant planar carbocation character[1]. Once the ring opens to form this achiral intermediate, any subsequent re-closure or nucleophilic attack by trace water will occur from either face, completely destroying the stereocenter and resulting in a racemic mixture or a racemic diol[2].

Racemization A Chiral 2-(3-bromophenyl)- 2-methyloxirane B Protonated Epoxide (Weakened C2-O Bond) A->B H+ (pH < 7) C Tertiary Benzylic Carbocation (Achiral) B->C Ring Opening D Racemic Epoxide or Ring-Opened Diol C->D Re-closure / Nucleophile Attack

Acid-catalyzed ring-opening and racemization pathway of tertiary benzylic epoxides.

Section 2: Optimized Synthesis Methodology (Shi Epoxidation)

To synthesize this sensitive molecule without triggering acid-catalyzed ring opening, we utilize the Shi Epoxidation of 2-(3-bromophenyl)prop-1-ene. This organocatalytic approach employs a D-fructose-derived chiral ketone and Oxone (potassium peroxymonosulfate) to generate a highly stereoselective dioxirane intermediate[3].

The Core Challenge: Oxone is highly acidic. If the reaction pH drops below 10, two catastrophic failures occur: the chiral epoxide racemizes instantly[1], and the chiral ketone catalyst degrades via a Baeyer-Villiger oxidation side-reaction[4].

Step-by-Step Self-Validating Protocol

This workflow utilizes strict, continuous pH control to override the autodecomposition of Oxone and protect the tertiary epoxide[4].

  • Substrate & Catalyst Initialization: Dissolve 2-(3-bromophenyl)prop-1-ene (1.0 eq) and the Shi catalyst (0.2–0.3 eq) in a biphasic mixture of acetonitrile and dimethoxymethane (1:2 v/v)[3],[5].

  • Buffer System Calibration (Critical Checkpoint): Add a 0.1 M aqueous solution of K2​CO3​ and EDTA. Self-Validation Check: Insert a calibrated pH probe into the aqueous layer. It must read exactly 10.5. Do not proceed to oxidation if the pH is <10.5, as the stereochemical communication will fail[4].

  • Oxidant Addition: Cool the reaction vessel to 0 °C to prevent thermal degradation[3]. Begin the dropwise addition of aqueous Oxone. Simultaneously, use a secondary syringe pump to add 1.0 M K2​CO3​ . Causality: The continuous base addition neutralizes the sulfate leaving groups from the Oxone, maintaining the pH at 10.5 and ensuring the epoxide remains unprotonated[4].

  • Quench & Basic Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ . Extract the organic layer using MTBE. Self-Validation Check: Wash the organic layer with 1M NaOH. Never use standard acidic brine , as the mild acidity of unbuffered brine is sufficient to initiate ring-opening in the separatory funnel[1].

Workflow Step1 1. Substrate & Catalyst 2-(3-bromophenyl)prop-1-ene + Shi Catalyst Step2 2. Buffer System K2CO3 / EDTA (Maintain pH 10.5) Step1->Step2 Step3 3. Oxidant Addition Slow Oxone addition at 0°C Step2->Step3 Step4 4. Quench & Workup Basic extraction (Avoid acidic brine) Step3->Step4 Step5 5. Pure Chiral Epoxide High ee% (>90%) preserved Step4->Step5

Step-by-step Shi epoxidation workflow emphasizing continuous pH control.

Section 3: Quantitative Data Summary

The table below summarizes how variations in pH and oxidant choice dictate the survival and enantiopurity of tertiary benzylic epoxides.

Reaction pHOxidant SystemCatalyst SystemEnantiomeric Excess (ee%)Yield (%)Primary Failure Mode
pH 10.5 (Buffered)Oxone / K2​CO3​ D-Fructose derived (Shi)> 90% 85% None (Optimal Conditions)[4]
pH 7.0 - 8.0 Oxone / NaHCO3​ D-Fructose derived (Shi)< 40%30%Catalyst degradation & partial racemization[4]
pH 11.35 (Unbuffered)NaClOMn(salen) (Jacobsen)72% - 83%75% - 90%Catalyst support decomposition in strong base[6]
pH < 6.0 (Acidic)m-CPBANone (Control)0% (Racemic)< 10%Complete ring-opening / Meinwald rearrangement[1]

Section 4: Troubleshooting FAQs

Q: My crude GC-MS/NMR shows a complete loss of ee% and a massive new peak corresponding to an aldehyde. What happened? A: You are observing the Meinwald Rearrangement , which is a Lewis-acid catalyzed isomerization[1]. Trace Brønsted or Lewis acids (even from unwashed glassware or aging chloroform-d NMR solvent) caused your tertiary epoxide to open, undergo a hydride shift, and rearrange into 2-(3-bromophenyl)propanal. Fix: Ensure all glassware is base-washed and use neutral or basic NMR solvents (e.g., CDCl3​ filtered through basic alumina).

Q: How should I store the purified chiral epoxide to prevent degradation over time? A: Tertiary epoxides should never be stored neat at room temperature. Dilute the purified 2-(3-bromophenyl)-2-methyloxirane in a dry, acid-free solvent (such as DCM that has been passed over a plug of basic alumina) and store it at -20 °C. Adding a single crystal of K2​CO3​ to the storage vial will neutralize any atmospheric carbonic acid that permeates the seal.

Q: Can I use m-CPBA instead of the Shi protocol for the epoxidation? A: It is highly discouraged for this specific substrate. The byproduct of m-CPBA oxidation is m-chlorobenzoic acid. As the reaction progresses, the environment becomes increasingly acidic, which will immediately attack the C2 position of your newly formed epoxide, leading to rapid racemization and diol formation[1]. If you must use m-CPBA, you must add a stoichiometric excess of an axial base like N-methylmorpholine N-oxide (NMO) to scavenge the acid[6].

References

  • Organic Chemistry Portal. "Shi Epoxidation." Organic-Chemistry.org. Available at:[Link]

  • Wikipedia. "Shi epoxidation." Wikipedia.org. Available at:[Link]

  • ResearchGate. "Chiral Mn(Salen) Covalently Bonded on Modified ZPS-PVPA and ZPS-IPPA as Efficient Catalysts for Enantioselective Epoxidation of Unfunctionalized Olefins." Researchgate.net. Available at:[Link]

Sources

Optimization

work-up procedures for reactions involving 2-(3-bromophenyl)-2-methyloxirane

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals handling 2-(3-bromophenyl)-2-methyloxirane (also known as 3-bromo- α -methylst...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals handling 2-(3-bromophenyl)-2-methyloxirane (also known as 3-bromo- α -methylstyrene oxide).

Due to the presence of both a reactive oxirane ring and an aryl bromide, this bifunctional molecule requires precise handling. This guide provides field-proven troubleshooting, causal mechanistic explanations, and self-validating protocols to ensure high-yield recoveries during reaction work-ups.

Mechanistic Vulnerabilities & Causality (The "Why")

To master the work-up of 2-(3-bromophenyl)-2-methyloxirane, you must understand its chemical vulnerabilities:

  • Benzylic/Tertiary Epoxide Sensitivity: The epoxide carbon attached to the aryl ring is both benzylic and tertiary. This makes it exceptionally prone to SN​1 -type ring opening. In acidic aqueous media, protonation of the epoxide oxygen leads to rapid cleavage of the C-O bond, forming a stable benzylic carbocation that is subsequently trapped by water to form a diol.

  • Nucleophilic Susceptibility: In synthetic applications, styrene oxide derivatives are frequently subjected to nucleophilic ring-opening, such as azidolysis in aqueous media[1] or enzyme-catalyzed regioselective opening[2]. Thiolysis reactions also demonstrate the epoxide's susceptibility to ring-opening under various catalytic conditions[3]. Because the oxirane ring is intentionally reactive toward nucleophiles in these environments, your work-up procedure must actively suppress these pathways by strictly controlling pH and temperature.

  • Thermal Meinwald Rearrangement: Heat and trace Lewis acids catalyze the isomerization of the epoxide into the corresponding aldehyde or ketone.

Quantitative Data: Work-Up Conditions vs. Epoxide Recovery

The following table summarizes the causal relationship between specific work-up conditions and the survival rate of the epoxide. Use this data to benchmark your expected yields.

Work-up ConditionEpoxide Recovery (%)Byproduct (Diol/Rearranged) (%)Causality / Mechanistic Note
1M HCl Quench, 25 °C < 10%> 90%Rapid acid-catalyzed hydrolysis at the benzylic position.
Sat. NH₄Cl, 25 °C 75%25%Mildly acidic (pH ~5.5); partial ring opening occurs over time.
Sat. NaHCO₃, 4 °C > 95%< 5%Optimal pH (7.5–8.0) and low temp suppress nucleophilic attack.
MgSO₄ Drying 85%15%Mild Lewis acidity of Mg²⁺ induces trace Meinwald rearrangement.
Na₂SO₄ Drying > 98%< 2%Strictly neutral drying agent preserves the oxirane ring.

Work-Up Decision Matrix

WorkupWorkflow Start Reaction Complete: 2-(3-bromophenyl)-2-methyloxirane Q1 Was a strong acid or Lewis acid used? Start->Q1 Q2 Are transition metals (e.g., Pd, Cu) present? Q1->Q2 No AcidQuench Quench with cold aq. NaHCO3 (pH 7.5-8.0) to prevent SN1 ring-opening Q1->AcidQuench Yes MetalScrub Filter through Celite pad Wash with aq. EDTA or NH4OH solution Q2->MetalScrub Yes Extract Extract with MTBE or EtOAc Avoid halogenated solvents if possible Q2->Extract No AcidQuench->Q2 MetalScrub->Extract Wash Wash with Brine Break emulsions with filtration or solid NaCl Extract->Wash Dry Dry over anhydrous Na2SO4 (Avoid MgSO4 due to mild Lewis acidity) Wash->Dry Concentrate Concentrate in vacuo (T_bath < 30°C) to prevent thermal degradation Dry->Concentrate

Decision matrix for work-up of 2-(3-bromophenyl)-2-methyloxirane to prevent degradation.

Standardized Protocol: Mild Basic Aqueous Work-Up

This step-by-step methodology is designed as a self-validating system . Do not skip the validation checkpoints, as they confirm the integrity of the epoxide before proceeding to the next step.

Step 1: Thermal Quenching

  • Action: Cool the crude reaction mixture to 0–4 °C using an ice-water bath.

  • Causality: Lowering the temperature reduces the kinetic energy available for nucleophilic ring-opening during the addition of aqueous reagents.

Step 2: pH-Controlled Neutralization

  • Action: Add cold, saturated aqueous NaHCO₃ dropwise until gas evolution ceases.

  • Validation Checkpoint: Test the aqueous layer with pH paper. It must read between 7.5 and 8.0. If it is below 7.5, add 5% NaOH dropwise until the target pH is reached. This validates that all acidic species are neutralized.

Step 3: Extraction

  • Action: Dilute the mixture with Methyl tert-butyl ether (MTBE). Separate the layers and extract the aqueous phase twice more with MTBE.

  • Causality: MTBE is preferred over Dichloromethane (DCM) because it provides superior phase separation, floats on water (making bottom-layer drains easier), and prevents the stubborn emulsions common with styrene oxide derivatives.

Step 4: Washing and Emulsion Breaking

  • Action: Wash the combined organic layers with saturated brine.

  • Troubleshooting: If an emulsion forms, do not add more water. Instead, add solid NaCl directly to the separatory funnel or filter the entire biphasic mixture through a thin pad of Celite to remove polymeric particulates stabilizing the emulsion.

Step 5: Drying

  • Action: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

  • Causality: Strictly avoid MgSO₄. The Mg²⁺ ion acts as a mild Lewis acid and will induce trace Meinwald rearrangement of the epoxide into a ketone. Na₂SO₄ is strictly neutral.

Step 6: Concentration

  • Action: Filter the drying agent and concentrate the solvent under reduced pressure.

  • Validation Checkpoint: Monitor the rotary evaporator water bath with an external thermometer. The temperature must strictly remain ≤ 30 °C. If a new UV-active spot appears on TLC (with a higher Rf​ than the epoxide), thermal degradation has occurred.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography to purify 2-(3-bromophenyl)-2-methyloxirane? A: Standard silica gel is inherently acidic and will degrade benzylic epoxides on the column. If chromatography is necessary, you must pre-treat (deactivate) the silica gel by flushing the column with a solvent system containing 1% Triethylamine (TEA) to neutralize acidic sites. Alternatively, use neutral alumina.

Q: My reaction involves a palladium-catalyzed cross-coupling on the 3-bromo position. How do I remove Pd without destroying the epoxide? A: Avoid strongly acidic metal scavengers (like heavily functionalized silica thiols). Instead, wash the organic layer with a 5% aqueous EDTA tetrasodium salt solution (pH ~8). The basic EDTA will chelate the palladium into the aqueous layer without triggering epoxide hydrolysis.

Q: I am seeing a significant amount of diol byproduct. Where did I go wrong? A: Diol formation is the hallmark of acid-catalyzed hydrolysis. This typically occurs if you quenched the reaction with saturated NH₄Cl (which is slightly acidic, pH ~5.5) instead of NaHCO₃, or if the reaction mixture was allowed to warm up before the quench was complete.

References

  • Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring-opening of enantiopure epoxides by sodium azide in hot water Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Highly α-position regioselective ring-opening of epoxides catalyzed by halohydrin dehalogenase from Ilumatobacter coccineus Source: RSC Publishing URL:[Link][2]

  • Regioselective epoxide ring opening and 1,2-difunctionalization of alkenes Source: University of Johannesburg (Thesis/Dissertation) URL:[Link][3]

Sources

Troubleshooting

stability issues of 2-(3-bromophenyl)-2-methyloxirane under acidic or basic conditions

A Guide to Understanding and Managing Stability in Acidic and Basic Media Welcome to the Technical Support Center for 2-(3-bromophenyl)-2-methyloxirane. This resource is designed for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Managing Stability in Acidic and Basic Media

Welcome to the Technical Support Center for 2-(3-bromophenyl)-2-methyloxirane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you anticipate and troubleshoot stability issues, ensuring the integrity and success of your experiments.

2-(3-bromophenyl)-2-methyloxirane is a trisubstituted epoxide, a class of compounds known for their high reactivity due to significant ring strain.[1][2] This reactivity is a double-edged sword: it makes them valuable synthetic precursors, but also susceptible to degradation under non-optimal conditions. This guide will focus on the compound's stability under the most common reactive environments: acidic and basic conditions.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of 2-(3-bromophenyl)-2-methyloxirane.

Q1: What are the fundamental stability concerns for 2-(3-bromophenyl)-2-methyloxirane?

A1: The primary stability concern is the high reactivity of the three-membered epoxide ring.[3] This ring is susceptible to nucleophilic attack, leading to a ring-opening reaction. This process can be catalyzed by both acids and bases.[4][5] The key difference lies in the reaction mechanism and the resulting regioselectivity, which dictates where the nucleophile attacks and what product is formed.

Q2: What is the expected degradation product under aqueous acidic conditions?

A2: Under acidic conditions, such as in the presence of dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in an aqueous solution, the epoxide will undergo acid-catalyzed hydrolysis. The expected major product is 1-(3-bromophenyl)propane-1,2-diol . The reaction proceeds through a mechanism with significant S_N_1 character.[6][7] The epoxide oxygen is first protonated, creating a better leaving group. This is followed by the nucleophilic attack of water at the more substituted (tertiary) carbon atom, as this carbon can better stabilize the developing positive charge.[8]

Q3: And what about under aqueous basic conditions?

A3: In a basic medium, for instance, with sodium hydroxide (NaOH) in water, the degradation pathway is a base-catalyzed hydrolysis. This reaction follows a classic S_N_2 mechanism.[6][9] The hydroxide ion (HO⁻), a strong nucleophile, directly attacks one of the epoxide carbons. Due to steric hindrance from the methyl and 3-bromophenyl groups, the attack will occur at the less substituted (primary) carbon.[10][11] After a protonation workup step, the final product is 1-(3-bromophenyl)-2-methylpropan-2-ol .

Q4: Can I use other nucleophiles besides water? What should I expect?

A4: Absolutely. Epoxides are versatile reactants. The same mechanistic principles apply.

  • Under Acidic Conditions: Weak nucleophiles like alcohols (ROH) can be used. The reaction will still proceed with the nucleophile attacking the more substituted carbon. For example, using methanol (CH₃OH) in the presence of an acid catalyst would yield 1-(3-bromophenyl)-1-methoxypropan-2-ol.[7]

  • Under Basic Conditions: Strong nucleophiles are required.[11] This includes alkoxides (RO⁻), amines (RNH₂), and Grignard reagents (RMgX).[9][10] These will all attack the less substituted carbon atom. For example, using sodium methoxide (NaOCH₃) in methanol would yield 1-(3-bromophenyl)-2-methoxypropane.

Q5: How can I monitor the stability and degradation of 2-(3-bromophenyl)-2-methyloxirane in my experiments?

A5: The most common and effective method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC). You can develop a method that separates the starting epoxide from its potential degradation products. By running samples at different time points, you can quantify the disappearance of the starting material and the appearance of new peaks. Other useful techniques include Thin Layer Chromatography (TLC) for quick qualitative checks and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the degradation products. For complex mixtures, LC-MS can be invaluable for identifying unknown products.

Troubleshooting Guide: Common Experimental Issues

This section is formatted to help you diagnose and solve specific problems you might encounter.

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion in a base-catalyzed reaction. 1. Weak Nucleophile: Neutral nucleophiles like water or alcohols are generally not strong enough to open the epoxide ring without a catalyst.[11][12] 2. Steric Hindrance: Extreme steric bulk on the nucleophile can slow down the S_N_2 attack.1. Increase Nucleophilicity: If using a neutral nucleophile, convert it to its conjugate base (e.g., use RO⁻ instead of ROH). 2. Increase Temperature: Gently heating the reaction can often overcome the activation energy barrier, but monitor for side reactions.[9]
A mixture of regioisomers is observed in an acid-catalyzed reaction. 1. Mixed S_N_1/S_N_2 Mechanism: While attack at the more substituted carbon is favored, some attack at the less substituted carbon can occur, especially with less sterically demanding epoxides.[6] 2. Borderline Mechanism: The mechanism is not purely S_N_1 or S_N_2, but a hybrid, which can sometimes lead to a loss of perfect regioselectivity.[13][14]1. Optimize Acid Catalyst: The choice of acid can influence the carbocation character of the transition state. Experiment with different Brønsted or Lewis acids. 2. Lower Temperature: Reducing the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.
Reaction is proceeding, but the yield is low due to polymerization. 1. High Concentration of Acid/Base: The product of the initial ring-opening is an alcohol, which can act as a nucleophile itself, attacking another epoxide molecule and leading to oligomers or polymers. 2. High Temperature: Elevated temperatures can accelerate these side reactions.1. Use Catalytic Amounts: Ensure you are using only a catalytic amount of acid or base. 2. Slow Addition: Add the epoxide slowly to a solution of the nucleophile to maintain a low concentration of the epoxide, minimizing self-reaction. 3. Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Troubleshooting Workflow

Here is a logical workflow to diagnose unexpected results in your epoxide reactions.

G start Unexpected Reaction Outcome check_purity Verify Starting Material Purity (NMR, HPLC) start->check_purity reaction_type Reaction Type? check_purity->reaction_type acidic Acidic Conditions reaction_type->acidic Acidic basic Basic Conditions reaction_type->basic Basic acid_issue Issue with Acidic Reaction? acidic->acid_issue basic_issue Issue with Basic Reaction? basic->basic_issue low_yield_acid Low Yield / Polymerization acid_issue->low_yield_acid Low Yield wrong_regioisomer_acid Mixture of Regioisomers acid_issue->wrong_regioisomer_acid Wrong Product solve_low_yield_acid Use catalytic acid Slowly add epoxide Lower temperature low_yield_acid->solve_low_yield_acid solve_regioisomer_acid Change acid catalyst Lower temperature Consider alternative synthetic route wrong_regioisomer_acid->solve_regioisomer_acid no_reaction_basic No/Slow Reaction basic_issue->no_reaction_basic No Reaction low_yield_basic Low Yield / Polymerization basic_issue->low_yield_basic Low Yield solve_no_reaction_basic Use stronger nucleophile (e.g., RO-) Increase temperature cautiously no_reaction_basic->solve_no_reaction_basic solve_low_yield_basic Use catalytic base Slowly add epoxide Lower temperature low_yield_basic->solve_low_yield_basic

Caption: A workflow for troubleshooting epoxide reactions.

Reaction Mechanisms and Regioselectivity

Understanding the underlying mechanisms is crucial for predicting products and controlling reactions.

Acid-Catalyzed Ring Opening

Under acidic conditions, the reaction proceeds via a pathway with significant S_N_1 character. The nucleophile attacks the more substituted carbon.

Caption: Acid-catalyzed ring-opening of the epoxide.

Base-Catalyzed Ring Opening

Under basic conditions, the reaction is a straightforward S_N_2 process. The nucleophile attacks the less sterically hindered carbon.

Caption: Base-catalyzed ring-opening of the epoxide.

Experimental Protocols

The following are generalized protocols. Always perform a thorough risk assessment and consult safety data sheets before beginning any experiment.[15][16]

Protocol 1: Monitoring Acid-Catalyzed Hydrolysis via HPLC

This protocol provides a framework for studying the degradation rate of the epoxide in an acidic solution.

1. Materials and Reagents:

  • 2-(3-bromophenyl)-2-methyloxirane

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or other suitable acid for mobile phase)

  • Sulfuric Acid (or other acid catalyst for the reaction)

  • Volumetric flasks, pipettes, vials

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve 2-(3-bromophenyl)-2-methyloxirane in acetonitrile to prepare a 1 mg/mL stock solution.

  • Reaction Solution: In a volumetric flask, prepare an acidic aqueous solution (e.g., 0.1 M H₂SO₄ in water). Add a known volume of the epoxide stock solution to achieve the desired starting concentration (e.g., 100 µg/mL).

  • HPLC Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

3. HPLC Method (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Gradient: Develop a gradient to separate the nonpolar epoxide from the more polar diol product.

4. Stability Study Procedure:

  • Start a timer immediately after preparing the "Reaction Solution."

  • At specified time points (e.g., t=0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction solution.

  • Immediately quench the reaction by diluting the aliquot into a vial containing the initial mobile phase to stop further degradation.

  • Analyze the quenched samples by HPLC.

  • Plot the peak area of 2-(3-bromophenyl)-2-methyloxirane against time to determine the rate of degradation.

Protocol 2: General Procedure for Base-Catalyzed Ring Opening with an Alcohol

This protocol describes a typical synthetic application using an alkoxide nucleophile.

1. Materials and Reagents:

  • 2-(3-bromophenyl)-2-methyloxirane

  • Anhydrous Methanol

  • Sodium metal (handle with extreme care)

  • Inert atmosphere (Nitrogen or Argon)

  • Round-bottom flask, condenser, magnetic stirrer

2. Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • Add anhydrous methanol to the flask.

  • Carefully add small, freshly cut pieces of sodium metal to the methanol. The sodium will react to form sodium methoxide (NaOCH₃). Allow the reaction to proceed until all the sodium has dissolved.

  • Cool the resulting sodium methoxide solution in an ice bath.

  • In a separate vial, dissolve 2-(3-bromophenyl)-2-methyloxirane in a small amount of anhydrous methanol.

  • Add the epoxide solution dropwise to the cold sodium methoxide solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, 1-(3-bromophenyl)-2-methoxypropane.

  • Purify the product as necessary, typically by column chromatography.

Safe Handling and Storage

Proper handling and storage are critical to maintaining the quality of 2-(3-bromophenyl)-2-methyloxirane and ensuring laboratory safety.

  • Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight, heat, and ignition sources.[17] Keep the container tightly sealed under an inert atmosphere if possible.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with acids, bases, oxidizing agents, and nucleophiles outside of a controlled reaction environment.[18]

  • Peroxide Formation: While not a classic peroxide-former, it is good practice to date containers upon receipt and opening, as with many ether-like structures.[17]

References
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. [Link]

  • Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. [Link]

  • Chemistry Learner. (2022, July 6). Epoxide Reactions: Definition, Examples, and Mechanism. [Link]

  • Stamm, O. A. (1964). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA, 18, 137-143. [Link]

  • Sjöblom, B., et al. (2013). Epoxide hydrolysis as a model system for understanding flux through a branched reaction scheme. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 11), 2179–2189. [Link]

  • Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • University of Calgary. Ch16: SN1 type reactions of epoxides. [Link]

  • Testbook. Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs. [Link]

  • OpenOChem Learn. Reactions of Epoxides - Acidic Ring Opening. [Link]

  • NC State University Libraries. 9.14 Reactions of Epoxides: Ring-Opening. [Link]

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. [Link]

  • The Aquila Digital Community. Preparation and Detection of Degradation and Chain Scission Events In Epoxy-Amine Networks Using a Profluorescent Nitroxide. [Link]

  • BYJU'S. (2022, March 25). Epoxide Reactions. [Link]

  • Frontiers. (2024, October 29). In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. [Link]

  • Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. [Link]

  • MDPI. (2024, November 29). Studies on the Enzymatic Degradation Process of Epoxy-Polyurethane Compositions Obtained with Raw Materials of Natural Origin. [Link]

  • MOST Wiedzy. Sensing the onset of epoxy coating degradation with combined Raman spectroscopy/atomic force microscopy/electrochemical impedanc. [Link]

  • National Center for Biotechnology Information. Unraveling the Mechanistic Origins of Epoxy Degradation in Acids. [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • University of Colorado Boulder Environmental Health & Safety. Safe Handling and Storage of Chemicals. [Link]

  • PubChemLite. 2-[(3-bromophenyl)methyl]oxirane (C9H9BrO). [Link]

  • Tirkistani, F. A. A. (2010). Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. Mansoura Journal of Chemistry, 37(1), 1-13. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • National Academic Digital Library of Ethiopia. Safe Storage and Handling of Reactive Materials. [Link]

  • Weizmann Institute of Science. (2024, June). Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]

  • DSpace@MIT. Synthesis and Reactivity of Phosphorus-Containing Heterocycles and Tetrahedranes. [Link]

  • Aure Chemical. Safe Handling and Storage Guidelines for Cyclohexane. [Link]

  • National Center for Biotechnology Information. 3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide. [Link]

  • PubChem. (2R,3R)-N-(2-bromophenyl)-2-methyloxolan-3-amine. [Link]

Sources

Optimization

Technical Support Center: Byproduct Formation in the Synthesis of 2-(3-Bromophenyl)-2-methyloxirane

Welcome to the Technical Support Center for the synthesis of 2-(3-bromophenyl)-2-methyloxirane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(3-bromophenyl)-2-methyloxirane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges associated with the formation of this critical epoxide intermediate. In this resource, you will find a detailed breakdown of potential byproduct formation, their mechanistic origins, and field-proven strategies to mitigate their occurrence, ensuring the integrity and yield of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-(3-bromophenyl)-2-methyloxirane?

A1: There are two primary and well-established methods for the synthesis of 2-(3-bromophenyl)-2-methyloxirane:

  • Epoxidation of 3-bromo-α-methylstyrene: This is a direct oxidation of the alkene precursor using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA).

  • Darzens Condensation: This method involves the reaction of 3-bromoacetophenone with an α-haloester, such as ethyl chloroacetate, in the presence of a base to form a glycidic ester, which can then be converted to the desired epoxide.[1][2]

Q2: I am observing a significant amount of a more polar byproduct in my m-CPBA epoxidation reaction. What is it likely to be?

A2: The most common polar byproduct in m-CPBA epoxidations is the corresponding diol, 2-(3-bromophenyl)propane-1,2-diol. This is formed by the acid-catalyzed ring-opening of the newly formed epoxide.[3] The acidic environment can be created by the m-chlorobenzoic acid byproduct of the m-CPBA reagent.

Q3: My Darzens condensation is giving me a complex mixture of products. What are the potential side reactions?

A3: The Darzens condensation can be prone to several side reactions, including the formation of diastereomers of the glycidic ester intermediate, and self-condensation of the ketone starting material (an aldol-type reaction), especially with enolizable ketones.[2] The choice of base and reaction conditions is critical to minimize these byproducts.

Troubleshooting Guide: Byproduct Formation

This section provides a detailed, question-and-answer-formatted guide to address specific issues you may encounter during the synthesis of 2-(3-bromophenyl)-2-methyloxirane.

Issue 1: Formation of 2-(3-bromophenyl)propane-1,2-diol during Epoxidation

Question: My post-epoxidation workup is showing a significant amount of the diol byproduct. How can I prevent the hydrolysis of my epoxide?

Answer: The formation of 2-(3-bromophenyl)propane-1,2-diol is a classic issue of epoxide instability, particularly in the presence of acid. The m-chlorobenzoic acid generated from m-CPBA can catalyze this ring-opening. Here’s a systematic approach to mitigate this:

Causality: The lone pair of electrons on the epoxide oxygen can be protonated by an acid source. This makes the epoxide a much better electrophile, and susceptible to nucleophilic attack by water, which may be present in the reaction mixture or introduced during workup.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents. Dichloromethane (DCM) is a common choice and should be dried over a suitable drying agent like calcium hydride.

    • Ensure your starting material, 3-bromo-α-methylstyrene, is free of water.

  • Control the Reaction Temperature:

    • Perform the reaction at a low temperature, typically 0 °C, to minimize side reactions.

  • Neutralize the Acidic Byproduct:

    • During the workup, use a mild base to neutralize the m-chlorobenzoic acid. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used.[4]

    • Wash the organic layer thoroughly with the bicarbonate solution, followed by a brine wash to remove any remaining aqueous contaminants.

  • Purify m-CPBA:

    • Commercial m-CPBA often contains some m-chlorobenzoic acid. If diol formation is a persistent issue, consider purifying the m-CPBA before use.[5]

Experimental Protocol for m-CPBA Epoxidation:

  • Dissolve 3-bromo-α-methylstyrene (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1-1.2 equiv) in DCM.

  • Add the m-CPBA solution dropwise to the stirred alkene solution at 0 °C.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

ParameterConditionExpected Outcome
Solvent Anhydrous DCMMinimizes premature epoxide opening
Temperature 0 °CReduces the rate of side reactions
Workup NaHCO₃ washNeutralizes acidic byproducts

Visualization of Diol Formation:

Diol_Formation Epoxide 2-(3-bromophenyl)-2-methyloxirane Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Protonation Diol 2-(3-bromophenyl)propane-1,2-diol Protonated_Epoxide->Diol Nucleophilic attack by H₂O

Caption: Acid-catalyzed hydrolysis of the epoxide to the diol.

Issue 2: Formation of Rearrangement Byproducts

Question: I am observing an isomeric byproduct that is not the diol. What could it be and how is it formed?

Answer: Under acidic conditions, 2-aryl-2-methyloxiranes can undergo rearrangement to form carbonyl compounds. For 2-(3-bromophenyl)-2-methyloxirane, the likely rearrangement product is 2-(3-bromophenyl)propanal.

Causality: Protonation of the epoxide oxygen is followed by ring-opening to form a carbocation. A subsequent 1,2-hydride shift leads to the formation of a more stable carbocation, which upon deprotonation yields the aldehyde.

Troubleshooting Protocol:

The strategies to prevent rearrangement are similar to those for preventing diol formation, as both are acid-catalyzed processes.

  • Strictly Anhydrous and Neutral Conditions: The most critical factor is to avoid any acidic environment.

  • Use of Buffered Systems: In some cases, adding a solid buffer like powdered potassium carbonate to the reaction mixture during the epoxidation can help to scavenge any generated acid in situ.

  • Careful Purification: If rearrangement products are formed, they can often be separated from the desired epoxide by column chromatography on silica gel. However, it's important to use a non-acidic eluent system.

Visualization of Rearrangement Pathway:

Rearrangement Epoxide 2-(3-bromophenyl)-2-methyloxirane Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Protonation Carbocation1 Tertiary Carbocation Protonated_Epoxide->Carbocation1 Ring Opening Carbocation2 Rearranged Carbocation Carbocation1->Carbocation2 1,2-Hydride Shift Aldehyde 2-(3-bromophenyl)propanal Carbocation2->Aldehyde Deprotonation H_plus H⁺ Darzens_Reaction cluster_main Desired Pathway cluster_side Side Reaction Ketone 3-Bromoacetophenone Halohydrin Halohydrin Intermediate Ketone->Halohydrin Enolate Enolate of Ethyl Chloroacetate Enolate->Halohydrin Glycidic_Ester Glycidic Ester Halohydrin->Glycidic_Ester Intramolecular SN2 Ketone2 3-Bromoacetophenone Ketone_Enolate Ketone Enolate Ketone2->Ketone_Enolate Base Aldol_Adduct Aldol Adduct Ketone2->Aldol_Adduct Ketone_Enolate->Aldol_Adduct

Sources

Troubleshooting

Technical Support Center: Optimization of Jacobsen-Katsuki Epoxidation for 3-Substituted Styrenes

Welcome to the technical support center for the Jacobsen-Katsuki epoxidation of 3-substituted styrenes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Jacobsen-Katsuki epoxidation of 3-substituted styrenes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful enantioselective transformation for their specific substrates. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to enhance your experimental success.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: Low or No Epoxide Yield

Question: I am not observing significant conversion of my 3-substituted styrene to the desired epoxide. What are the potential causes and how can I improve the yield?

Answer: Low or no yield in a Jacobsen-Katsuki epoxidation can stem from several factors, primarily related to the catalyst's activity and the reaction conditions.

  • Catalyst Deactivation: The Mn(III)-salen catalyst is susceptible to degradation under prolonged exposure to strong oxidants.[1] One common deactivation pathway is the formation of inactive µ-oxo manganese (IV) dimers.[1]

    • Solution: The addition of a coordinating axial ligand, often a pyridine N-oxide derivative like 4-phenylpyridine N-oxide (4-PPNO) or N-methylmorpholine N-oxide (NMO), can stabilize the active Mn(V)=O intermediate and prevent dimerization.[1][2] These additives have been shown to increase the reaction rate and overall yield.[2][3] For instance, 4-(3-phenylpropyl)pyridine N-oxide (P3NO) not only stabilizes the catalyst but also enhances the rate of epoxidation.[4]

  • Inefficient Oxidant: The choice and quality of the terminal oxidant are critical.

    • Solution: Sodium hypochlorite (NaOCl, bleach) is a common and inexpensive oxidant.[5][6] However, its concentration can vary, and it can degrade over time. It is advisable to use a fresh, high-quality commercial bleach solution or titrate it before use. Alternatively, meta-chloroperoxybenzoic acid (m-CPBA) in combination with NMO is a highly effective anhydrous oxidant system, which can be particularly useful for sensitive substrates.[6][7]

  • Sub-optimal Reaction Conditions: Temperature and solvent can significantly influence the reaction rate.

    • Solution: While lower temperatures generally improve enantioselectivity, they can also decrease the reaction rate.[6] If the yield is low, consider running the reaction at a slightly higher temperature (e.g., from -78°C to 0°C or room temperature) to find a balance between yield and enantioselectivity.[7] Dichloromethane and acetonitrile are commonly used solvents.[1] Ensure your solvent is anhydrous, especially when using m-CPBA.[7]

Problem 2: Poor Enantioselectivity (% ee)

Question: My reaction is producing the epoxide, but the enantiomeric excess (% ee) is much lower than expected. How can I improve the stereoselectivity for my 3-substituted styrene?

Answer: Achieving high enantioselectivity is the primary goal of this reaction. Several factors can negatively impact the % ee.

  • Reaction Temperature: Temperature is a critical parameter for enantioselectivity.

    • Solution: Lowering the reaction temperature generally enhances enantioselectivity by minimizing thermal disruption of the stereodifferentiating transition state.[6] Performing the epoxidation at temperatures ranging from 0°C down to -78°C can significantly improve the % ee.[8]

  • Catalyst Choice and Loading: The structure of the chiral salen ligand is paramount for inducing stereoselectivity.

    • Solution: Ensure you are using the correct enantiomer of the Jacobsen's catalyst (either (R,R) or (S,S)) to obtain your desired epoxide enantiomer. The standard Jacobsen's catalyst, derived from (1R,2R)-(-)-1,2-diaminocyclohexane, is highly effective for many olefins.[6] Catalyst loading is typically between 1-10 mol%.[6] While higher loading might increase the rate, it does not necessarily improve ee and could introduce impurities.

  • Axial Ligand Effects: As mentioned for improving yield, axial ligands also play a role in enantioselectivity.

    • Solution: The addition of N-oxide additives like NMO or 4-PPNO can have a beneficial effect on enantioselectivity.[3] These additives can help to create a more defined and sterically hindered active catalyst, leading to better facial discrimination of the alkene.

  • Substrate-Specific Effects: The electronic nature of the 3-substituent on the styrene can influence the reaction's stereochemical outcome. While the Jacobsen epoxidation is robust for a range of unfunctionalized alkenes, electron-withdrawing or electron-donating groups can subtly alter the interaction with the catalyst.[9]

    • Solution: For challenging substrates, screening different axial ligands and carefully optimizing the temperature are crucial first steps. Kinetic studies on methyl-substituted styrenes have shown that the substitution pattern can influence the preferred trajectory of the alkene approaching the catalyst.[10][11]

Problem 3: Formation of Side Products

Question: I am observing significant side products in my reaction mixture, such as benzaldehyde derivatives or diols. What causes their formation and how can I minimize them?

Answer: The formation of side products is often due to over-oxidation or subsequent reactions of the epoxide product.

  • Over-oxidation: The active Mn(V)=O species is a powerful oxidant and can sometimes lead to cleavage of the double bond, forming aldehydes (e.g., a substituted benzaldehyde from a 3-substituted styrene).[12]

    • Solution: Carefully control the stoichiometry of the oxidant. Use only a slight excess (e.g., 1.1-1.5 equivalents).[7] Adding the oxidant slowly over a period of time can also help to maintain a low concentration of the active oxidant and minimize over-oxidation.[7] Monitoring the reaction by TLC or GC and stopping it as soon as the starting material is consumed is also recommended.[7]

  • Epoxide Ring-Opening: The newly formed epoxide can be susceptible to nucleophilic ring-opening, especially under acidic or basic conditions, to form diols or other adducts.[12]

    • Solution: Ensure the reaction work-up is performed promptly and under neutral or slightly basic conditions. A common work-up involves quenching with a mild reducing agent like sodium thiosulfate to destroy excess oxidant, followed by washing with a saturated sodium bicarbonate solution.[7] If the epoxide is particularly sensitive, minimizing its exposure to silica gel during purification by using a less acidic stationary phase (e.g., alumina) or by passivating the silica gel with a small amount of triethylamine in the eluent may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Jacobsen-Katsuki epoxidation?

A1: The mechanism is not fully elucidated but is generally believed to involve the oxidation of the Mn(III)-salen complex to a highly reactive manganese(V)-oxo (Mn(V)=O) species by the terminal oxidant.[13] This active species then transfers its oxygen atom to the alkene. The exact pathway of oxygen transfer is debated and may be substrate-dependent, with possibilities including a concerted pathway, a metallaoxetane intermediate, or a radical pathway.[3][13] For styrene derivatives, there is evidence suggesting the involvement of radical intermediates.[14]

Q2: How do I choose between the (R,R) and (S,S) Jacobsen's catalyst?

A2: The choice of catalyst enantiomer determines the absolute configuration of the resulting epoxide. For cis-olefins, the (R,R)-catalyst generally delivers the oxygen atom to one face of the double bond, while the (S,S)-catalyst delivers it to the opposite face, producing the opposite epoxide enantiomer. You will need to select the catalyst that provides the desired stereochemistry for your synthetic target.

Q3: Can I use hydrogen peroxide as the oxidant?

A3: Yes, hydrogen peroxide (H₂O₂) can be used as a "green" terminal oxidant.[2] However, its use often requires specific co-catalysts or careful pH control to facilitate the efficient formation of the active Mn(V)=O species and to manage its decomposition.[2][15] Protocols have been developed that successfully employ H₂O₂ in aqueous media.[2]

Q4: My 3-substituted styrene is a solid. How should I best add it to the reaction?

A4: If your substrate is a solid, it is best to dissolve it in a small amount of the reaction solvent (e.g., dichloromethane) before adding it to the solution of the catalyst. This ensures it is well-dispersed in the reaction mixture.

Q5: Is it possible to recycle the Jacobsen's catalyst?

A5: While the homogeneous nature of the standard reaction makes catalyst recycling difficult, significant research has gone into heterogenizing the catalyst by anchoring it to solid supports like mesoporous silica (e.g., MCM-41).[1][16] These immobilized catalysts can be recovered by filtration and reused, although leaching and a potential decrease in activity can be issues.[1] Other methods for catalyst recovery and reuse have also been explored.[17]

Experimental Protocols & Data

Table 1: General Reaction Parameters for Jacobsen-Katsuki Epoxidation of Styrenes
ParameterRecommended Range/ValueRationale & Notes
Catalyst Loading 1 - 10 mol%Balances reaction rate with cost and potential for side reactions.[6]
Substrate Conc. 0.1 - 0.5 MA common concentration range for efficient reaction.
Oxidant m-CPBA or NaOClm-CPBA/NMO is a robust anhydrous system.[7] NaOCl is a cost-effective alternative.[6]
Oxidant Stoichiometry 1.1 - 1.5 equiv.A slight excess ensures complete conversion of the starting material.[7]
Axial Ligand NMO or 4-PPNOStabilizes the catalyst, improves rate and can enhance selectivity.[1][3]
Solvent Dichloromethane (CH₂Cl₂)A common, effective solvent for this reaction.[1]
Temperature -78°C to Room Temp.Lower temperatures generally lead to higher enantioselectivity.[6]
Protocol: General Procedure for the Epoxidation of a 3-Substituted Styrene

This protocol provides a general starting point using m-CPBA as the oxidant.[7]

Materials:

  • 3-substituted styrene (1.0 equiv.)

  • (R,R)- or (S,S)-Jacobsen's catalyst (0.02-0.05 equiv.)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1-1.5 equiv.)

  • N-Methylmorpholine N-oxide (NMO, 1.5-2.0 equiv.)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Jacobsen's catalyst in anhydrous dichloromethane.[7]

  • Add the N-methylmorpholine N-oxide (NMO) to the catalyst solution and stir for 10-15 minutes.

  • Add the 3-substituted styrene to the stirred solution.[7]

  • Cool the reaction mixture to the desired temperature (e.g., 0°C).

  • In a separate flask, dissolve the m-CPBA in anhydrous dichloromethane.

  • Slowly add the m-CPBA solution to the reaction mixture over 30-60 minutes using a syringe pump or dropping funnel.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[7]

  • Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[7]

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude epoxide by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (% ee) of the purified product using chiral HPLC or chiral GC.

Visualizations

Catalytic Cycle of the Jacobsen-Katsuki Epoxidation

Jacobsen-Katsuki Catalytic Cycle Jacobsen-Katsuki Catalytic Cycle Mn_III Mn(III)-Salen Complex (Resting State) Mn_V Active Mn(V)=O Species Mn_III->Mn_V Oxidation Epoxide_Formation Oxygen Transfer to Alkene Mn_V->Epoxide_Formation Alkene Approach Epoxide_Formation->Mn_III Regeneration of Catalyst Product Chiral Epoxide Epoxide_Formation->Product Product Release Substrate 3-Substituted Styrene Oxidant Terminal Oxidant (e.g., NaOCl, m-CPBA)

Caption: Proposed catalytic cycle for the Jacobsen-Katsuki epoxidation.

Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting Low ee Troubleshooting Workflow for Low Enantioselectivity (% ee) Start Low % ee Observed Check_Temp Is Reaction Temperature Optimized (Low)? Start->Check_Temp Lower_Temp Lower Reaction Temperature (e.g., 0°C to -78°C) Check_Temp->Lower_Temp No Check_Ligand Is an Axial Ligand (e.g., NMO) Being Used? Check_Temp->Check_Ligand Yes Lower_Temp->Check_Ligand Add_Ligand Add Coordinating Axial Ligand Check_Ligand->Add_Ligand No Check_Catalyst Verify Catalyst Purity and Enantiomer Check_Ligand->Check_Catalyst Yes Add_Ligand->Check_Catalyst Purify_Catalyst Source High-Purity Catalyst Check_Catalyst->Purify_Catalyst No Re_evaluate Re-evaluate Results Check_Catalyst->Re_evaluate Yes Purify_Catalyst->Re_evaluate

Sources

Optimization

Sharpless asymmetric epoxidation of allylic precursors to 2-(3-bromophenyl)-2-methyloxirane

Technical Support Center: Sharpless Asymmetric Epoxidation Topic: Sharpless Asymmetric Epoxidation of Allylic Precursors to 2-(3-bromophenyl)-2-methyloxirane Welcome to the technical support center for the Sharpless Asym...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sharpless Asymmetric Epoxidation

Topic: Sharpless Asymmetric Epoxidation of Allylic Precursors to 2-(3-bromophenyl)-2-methyloxirane

Welcome to the technical support center for the Sharpless Asymmetric Epoxidation (SAE). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their epoxidation reactions. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, particularly for more demanding substrates like the precursors to 2-(3-bromophenyl)-2-methyloxirane.

The Sharpless epoxidation is a cornerstone of asymmetric synthesis, providing reliable access to highly enantioenriched 2,3-epoxyalcohols from primary and secondary allylic alcohols.[1][2][3] Its power lies in a predictable, catalyst-controlled facial selection, which we will explore in detail.

Core Principles: The Catalytic System

The success of the Sharpless epoxidation hinges on the in-situ formation of a chiral catalyst from titanium(IV) isopropoxide and an enantiopure dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[1][4] This complex coordinates both the allylic alcohol substrate and the oxidant, tert-butyl hydroperoxide (TBHP), creating a rigid, chiral environment that directs the oxygen atom to a specific face of the double bond.[5][6]

The catalytic cycle is a well-orchestrated sequence of ligand exchange and oxygen transfer. Understanding this cycle is key to troubleshooting as many common failures represent a breakdown at one of these stages.

Sharpless Catalytic Cycle Catalyst [Ti₂(tartrate)₂(OR)₄] Active Dimer Catalyst Coord1 Ligand Exchange: Allylic Alcohol In Catalyst->Coord1 Allylic Alcohol Coord2 Ligand Exchange: TBHP In Coord1->Coord2 TBHP Complex Loaded Catalyst: [Ti₂(tartrate)₂(OR)₂(OAllyl)(OOtBu)] Coord2->Complex Transfer Intramolecular Oxygen Transfer Complex->Transfer Forms Epoxide Product Epoxy Alcohol Product Out Transfer->Product Product->Catalyst Regenerates Catalyst

Caption: The catalytic cycle of the Sharpless asymmetric epoxidation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter, particularly when working with challenging substrates like the tertiary allylic alcohol precursor to 2-(3-bromophenyl)-2-methyloxirane.

Question: My reaction is giving very low enantioselectivity (% ee). What are the primary causes and how can I fix this?

Answer: Low enantiomeric excess is one of the most common yet solvable issues in the SAE. It almost always points to a compromised catalyst system or suboptimal reaction conditions. A systematic check is the best approach.[7]

Primary Causes & Solutions:

  • Moisture Contamination: This is the number one culprit. Titanium(IV) isopropoxide is extremely sensitive to water and rapidly hydrolyzes to form catalytically inactive or non-chiral titanium dioxide species.[2][7][8] This not only kills your active catalyst but can generate species that perform non-selective background epoxidation.

    • Solution: The use of freshly activated 3Å or 4Å molecular sieves is non-negotiable.[1][6][9] Add them to your reaction vessel before adding any reagents. Ensure all glassware is flame-dried, and solvents are anhydrous. Use a fresh, sealed bottle of Ti(Oi-Pr)₄ or one that has been properly stored under inert gas.

  • Incorrect Catalyst Stoichiometry: The ratio of titanium to the chiral tartrate is critical for the formation of the stable, dimeric active catalyst.[10]

    • Solution: A slight excess of the tartrate ligand is recommended. A Ti(Oi-Pr)₄ : tartrate ratio of 1:1.1 to 1:1.2 generally gives the best results.[7] A 1:1 ratio can leave some uncomplexed, non-chiral titanium species that will erode your % ee.

  • Elevated Reaction Temperature: The energy difference between the desired and undesired diastereomeric transition states is often small.[11] Higher temperatures provide enough energy to overcome this barrier, leading to a loss of selectivity.

    • Solution: Maintain the recommended temperature, typically -20 °C, rigorously.[2][6] For sluggish substrates, it is better to increase reaction time than to raise the temperature.

  • Impure Reagents: The purity of your allylic alcohol, oxidant, and tartrate ligand is paramount.

    • Solution: Purify the allylic alcohol via column chromatography if necessary. Use a reputable source for TBHP and titrate it to confirm its concentration. Ensure your DET or DIPT is of high optical purity.

Troubleshooting_Low_ee Start Low % ee Observed Check_Moisture Is the system rigorously anhydrous? (Flame-dried glass, dry solvent, sieves) Start->Check_Moisture Check_Ratio Is Ti:Tartrate ratio correct? (Should be ~1:1.2) Check_Moisture->Check_Ratio Yes Fix_Moisture Solution: Use activated sieves, dry solvent, fresh Ti(Oi-Pr)₄ Check_Moisture->Fix_Moisture No Check_Temp Was temperature maintained at -20°C? Check_Ratio->Check_Temp Yes Fix_Ratio Solution: Adjust ratio to 1:1.2 Check_Ratio->Fix_Ratio No Check_Reagents Are all reagents pure? Check_Temp->Check_Reagents Yes Fix_Temp Solution: Maintain -20°C, extend time if needed Check_Temp->Fix_Temp No Check_Reagents->Start Re-run Experiment Fix_Reagents Solution: Purify substrate, titrate TBHP, use high-purity tartrate Check_Reagents->Fix_Reagents No

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for Enantioselective Synthesis of 2-(3-Bromophenyl)-2-methyloxirane

Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Overview & Catalyst Selection Matrix The enantioselective synthesis of 2-(3-bromophenyl)-2-methyloxirane from 3-bromo-α-methylstyrene...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Overview & Catalyst Selection Matrix

The enantioselective synthesis of 2-(3-bromophenyl)-2-methyloxirane from 3-bromo-α-methylstyrene is a critical transformation in the development of chiral pharmaceutical intermediates. As a 1,1-disubstituted unfunctionalized olefin, this substrate presents a unique steric challenge. The subtle steric difference between the methyl and 3-bromophenyl groups requires a highly constrained transition state for effective enantiofacial discrimination .

Choosing the correct catalytic system is the most critical variable in this workflow. Below is the performance matrix for the standard methodologies applied to α-methylstyrene derivatives.

Catalyst Performance Data
Catalyst SystemOxidantKey AdditivesTypical YieldTypical eeMechanistic Transition State
Shi Catalyst (Fructose-derived Ketone) Oxone (KHSO₅)K₂CO₃ / EDTA85 - 95%88 - 95%Spiro Dioxirane
Jacobsen-Katsuki (Mn-Salen) NaOCl or mCPBAPPNO or NMO70 - 85%54 - 74%Radical / Concerted Oxo-Transfer
Racemic (Control) mCPBANaHCO₃> 95%0%Concerted "Butterfly"

Mechanistic Pathway: The Shi Epoxidation Cycle

Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates the generation of the active oxidant, the enantiofacial discrimination step, and the primary catalyst degradation pathway.

ShiCycle Ketone Chiral Ketone (Shi Catalyst) Dioxirane Chiral Dioxirane (Active Oxidant) Ketone->Dioxirane Oxidation Oxone Oxone (KHSO5) + K2CO3 (pH 10.5) Oxone->Dioxirane O-Transfer TS Spiro Transition State (Enantiofacial Discrimination) Dioxirane->TS Alkene Attack Degradation Baeyer-Villiger Lactone (Dead Catalyst) Dioxirane->Degradation High pH / Slow Alkene Alkene 3-Bromo-α-methylstyrene (Substrate) Alkene->TS TS->Ketone Catalyst Regeneration Epoxide 2-(3-Bromophenyl)-2-methyloxirane (Chiral Product) TS->Epoxide Epoxidation

Caption: Catalytic cycle of Shi epoxidation showing the spiro transition state and degradation pathways.

Validated Experimental Protocol: Shi Epoxidation

This protocol is designed as a self-validating system. Every reagent addition serves a specific mechanistic purpose to prevent side reactions and ensure high ee.

Step 1: Biphasic Solvent System Preparation

  • Action : Dissolve 3-bromo-α-methylstyrene (10 mmol) and Shi catalyst (1 mmol, 10 mol%) in a mixture of Acetonitrile/Dimethoxymethane (1:2 v/v, 50 mL).

  • Causality : The 1,1-disubstituted alkene requires a highly non-polar microenvironment to approach the spiro transition state. Dimethoxymethane prevents the aqueous layer from freezing at -10 °C while keeping the lipophilic substrate fully solvated, validating the homogeneity of the organic phase .

Step 2: Buffer and Chelator Integration

  • Action : Add 30 mL of 0.05 M Na₂B₄O₇·10H₂O buffer containing 0.4 mM Na₂EDTA. Cool the reaction vessel to -10 °C under vigorous stirring.

  • Causality : EDTA acts as a self-validating chelator. Trace transition metals rapidly decompose Oxone via radical pathways. By sequestering these metals, EDTA ensures 100% of the oxidant is directed toward dioxirane formation. The borate buffer anchors the initial pH, preventing premature catalyst degradation[1].

Step 3: Dual-Pump Oxidant Delivery

  • Action : Simultaneously inject Oxone (1.5 eq in 30 mL aqueous EDTA) and K₂CO₃ (0.89 M) via two separate syringe pumps over 2 hours.

  • Causality : Oxone generates highly acidic byproducts (KHSO₄) upon oxygen transfer. The synchronized K₂CO₃ addition neutralizes this acid in real-time. If the pH drops below 10.0, the racemic background epoxidation outpaces the catalyzed reaction; if it exceeds 11.0, the catalyst undergoes irreversible Baeyer-Villiger oxidation [1].

Step 4: Quench and Phase Separation

  • Action : Quench the reaction with dimethyl sulfide, extract with hexanes, and wash with brine.

  • Causality : Dimethyl sulfide safely reduces unreacted peroxides. Hexanes selectively extract the target epoxide, leaving the polar, degraded catalyst fragments in the aqueous waste, streamlining downstream chromatographic purification.

Troubleshooting Guide & FAQs

Use the decision tree below to diagnose the most common failure modes in asymmetric epoxidation workflows.

TroubleshootingTree Issue Issue: Low Enantiomeric Excess (< 80%) CheckPH Diagnostic: Check Reaction pH Issue->CheckPH PHHigh pH > 10.5 Catalyst Degradation CheckPH->PHHigh PHLow pH < 10.0 Racemic Background Reaction CheckPH->PHLow PHOpt pH 10.0 - 10.5 Optimal Range CheckPH->PHOpt FixPHHigh Action: Reduce K2CO3 Addition Rate PHHigh->FixPHHigh FixPHLow Action: Increase Buffer Concentration PHLow->FixPHLow CheckTemp Diagnostic: Check Temperature PHOpt->CheckTemp TempHigh Temp > 0°C Poor Facial Selectivity CheckTemp->TempHigh FixTemp Action: Cool to -10°C Use Cryostat TempHigh->FixTemp

Caption: Decision tree for troubleshooting low enantiomeric excess in asymmetric epoxidation.

Frequently Asked Questions

Q1: Why is my enantiomeric excess (ee) plateauing at 60%? Mechanistic Cause: For 1,1-disubstituted alkenes like 3-bromo-α-methylstyrene, the primary cause of low ee is competing background oxidation by un-catalyzed Oxone. This occurs when the pH drops below 10.0, slowing the formation of the chiral dioxirane. Solution: Verify your K₂CO₃ addition rate. Ensure the reaction temperature is strictly maintained at -10 °C, as the racemic background reaction has a higher activation energy and is preferentially suppressed at lower temperatures .

Q2: Can I substitute the Shi catalyst with Jacobsen's Mn-Salen catalyst to reduce costs? Mechanistic Cause: While Jacobsen's catalyst is highly efficient for cis-olefins, 1,1-disubstituted alkenes approach the Mn=O species side-on. The flat salen ligand provides insufficient steric differentiation between the methyl and 3-bromophenyl groups, leading to moderate ee (typically 54-74%)[2]. Solution: If you must use a Mn-salen system, you must introduce an axial coordinating ligand such as 4-phenylpyridine N-oxide (PPNO). This ligand binds to the bottom face of the manganese center, forcing the Mn=O bond closer to the chiral diamine bridge. This artificially tightens the chiral pocket, modifying the steric conformation of the catalyst and improving enantiofacial discrimination[3] .

Q3: The reaction stalls at 40% conversion despite adding excess Oxone. What is happening? Mechanistic Cause: Your chiral ketone catalyst is dying via Baeyer-Villiger degradation. At pH > 11.0, or if the alkene concentration is too low, the highly reactive chiral dioxirane rearranges into an inactive lactone. Solution: Recalibrate your pH probe. Because the 3-bromo group is electron-withdrawing, it reduces the nucleophilicity of the alkene, slowing its attack on the dioxirane. To compensate for this kinetic lag, increase the catalyst loading from 10 mol% to 15 mol% .

References

  • Title: An Efficient Asymmetric Epoxidation Method for trans-Olefins Mediated by a Fructose-Derived Ketone Source: Journal of the American Chemical Society URL: [Link]

  • Title: Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane Source: Journal of the American Chemical Society URL: [Link]

Sources

Optimization

impact of solvent on the stereoselectivity of 2-(3-bromophenyl)-2-methyloxirane synthesis

Welcome to the Process Chemistry Support Hub. This guide provides troubleshooting protocols and mechanistic insights for the enantioselective synthesis of 2-(3-bromophenyl)-2-methyloxirane.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Hub. This guide provides troubleshooting protocols and mechanistic insights for the enantioselective synthesis of 2-(3-bromophenyl)-2-methyloxirane. Because this molecule is a 1,1-disubstituted terminal epoxide, achieving high enantiomeric excess (e.e.) requires stringent control over the transition state. Here, we address the critical role of solvent selection in the two most common synthetic pathways: the Corey-Chaykovsky-type chiral sulfur ylide methylenation and the Shi asymmetric epoxidation.

Troubleshooting Guide 1: Chiral Sulfur Ylide-Mediated Methylenation

Target Reaction: 3'-bromoacetophenone + chiral methylsulfonium ylide 2-(3-bromophenyl)-2-methyloxirane

Q: Why is my enantiomeric excess (e.e.) stalling below 50% when using dichloromethane (DCM) as the solvent?

A: The causality lies in the 1[1]. In non-polar solvents like DCM, the zwitterionic anti-betaine intermediate is poorly solvated. This lack of stabilization allows the intermediate to revert to the starting materials (3'-bromoacetophenone and the ylide), shifting the reaction from kinetic control to thermodynamic equilibration[1]. By switching to a polar or protic solvent (e.g., acetonitrile or tert-butanol), the2 of the betaine[2]. This solvation lowers the transition state energy for the irreversible ring-closure step, locking in the chiral induction provided by the sulfide catalyst and significantly boosting the e.e.[1].

G Substrate 3'-Bromoacetophenone + Chiral Ylide Betaine Betaine Intermediate (Reversible Step) Substrate->Betaine Nucleophilic Attack Aprotic Non-Polar Solvent (e.g., DCM) Low Stabilization Betaine->Aprotic Poor Solvation Protic Protic/Polar Solvent (e.g., t-BuOH, MeCN) High Stabilization Betaine->Protic H-Bonding / Dipole Racemic Lower e.e. % (Equilibration) Aprotic->Racemic Reversible Pathway Enantioenriched High e.e. % (Kinetic Control) Protic->Enantioenriched Irreversible Ring Closure

Fig 1: Solvent-mediated kinetic vs. thermodynamic control in betaine intermediate ring closure.

Protocol 1: Chiral Sulfide-Mediated Epoxidation Workflow

This protocol utilizes a self-validating kinetic trap by employing a highly polar solvent environment to prevent betaine reversion.

  • Salt Formation: Dissolve the chiral sulfide catalyst (20 mol%) and methyl iodide (1.5 equiv) in anhydrous acetonitrile (MeCN, 10 mL/mmol). Stir at room temperature for 2 hours to pre-form the methylsulfonium salt.

  • Substrate Addition: Add 3'-bromoacetophenone (1.0 equiv) directly to the reaction mixture.

  • Base Addition: Introduce solid KOH (1.2 equiv) in one portion. The polar nature of MeCN combined with the heterogeneous base facilitates the controlled, slow generation of the ylide.

  • Reaction: Stir at 25 °C for 24 hours. Monitor via TLC. The polar solvent ensures the betaine intermediate undergoes rapid, irreversible ring closure.

  • Workup: Quench with distilled water, extract with ethyl acetate (3x), dry over MgSO₄, and purify via silica gel chromatography to isolate 2-(3-bromophenyl)-2-methyloxirane.

Troubleshooting Guide 2: Asymmetric Organocatalytic Epoxidation (Shi Epoxidation)

Target Reaction: 1-bromo-3-(prop-1-en-2-yl)benzene + Fructose-derived dioxirane 2-(3-bromophenyl)-2-methyloxirane

Q: I am observing significant Baeyer-Villiger degradation of the chiral ketone catalyst and low substrate conversion. How does the solvent ratio affect this?

A: The Shi epoxidation relies on a delicate biphasic system. If your organic phase lacks sufficient polarity (e.g., using pure DCM or THF), the chiral ketone catalyst partitions poorly with the aqueous Oxone layer, leading to 3[3]. Acetonitrile (MeCN) is the optimal solvent because it is highly resistant to oxidation and specifically stabilizes the favored spiro transition state over the competing planar transition state[3]. However, because 1-bromo-3-(prop-1-en-2-yl)benzene is highly lipophilic, adding dimethoxymethane (DMM) as a co-solvent prevents substrate precipitation. Furthermore, a4 accelerates the Baeyer-Villiger degradation of the catalyst[4].

G OrgPhase Organic Phase (MeCN/DMM) Substrate & Catalyst Interface Biphasic Interface Dioxirane Generation OrgPhase->Interface Catalyst Diffusion AqPhase Aqueous Phase (Buffer pH 10.5) Oxone (Oxidant) AqPhase->Interface Oxone Transfer Transition Spiro Transition State (Favored by MeCN) Interface->Transition Epoxidation Product 2-(3-bromophenyl)-2-methyloxirane (High e.e.) Transition->Product Product Release

Fig 2: Biphasic solvent dynamics and spiro transition state stabilization in Shi epoxidation.

Protocol 2: Shi Epoxidation Workflow

This protocol utilizes a continuous-addition biphasic system to maintain strict pH control and catalyst stability.

  • Solvent Preparation: Prepare a biphasic mixture of MeCN/DMM (1:2 v/v, 15 mL/mmol substrate) and an aqueous buffer (0.05 M Na₂B₄O₇ / 0.4 mM EDTA, 10 mL/mmol).

  • Reagent Mixing: Dissolve 1-bromo-3-(prop-1-en-2-yl)benzene (1.0 equiv) and the D-fructose-derived chiral ketone catalyst (20-30 mol%) in the organic mixture. Add the buffer and cool the reaction vessel to 0 °C[4].

  • Oxidant Addition: Simultaneously add a solution of Oxone (1.3 equiv in H₂O) and a solution of K₂CO₃ (to maintain pH ~10.5) via a dual-syringe pump over a period of 2 hours[4].

  • Phase Transfer: Vigorously stir the biphasic mixture (≥800 rpm) to ensure maximal interfacial surface area for continuous dioxirane generation[3].

  • Quench: Stop the reaction after 2.5 hours to prevent over-oxidation. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Quantitative Data Summary

The table below summarizes the profound impact of solvent dielectric properties on the stereochemical outcomes for both methodologies.

Reaction PathwaySolvent SystemDielectric Constant (ε)Betaine/TS StabilizationTypical e.e. (%)Yield (%)
Chiral YlideDichloromethane (DCM)8.9Low (Reversible)35 - 45%60%
Chiral Ylidetert-Butanol (t-BuOH)12.5High (H-Bonding)70 - 75%85%
Chiral YlideAcetonitrile (MeCN)37.5High (Dipole)65 - 70%88%
Shi EpoxidationTHF / Buffer7.6Poor (Planar TS favored)< 20%30%
Shi EpoxidationMeCN / DMM / Buffer37.5 (MeCN)High (Spiro TS favored)85 - 92%90%

Frequently Asked Questions (FAQs)

Q: Can I use THF instead of MeCN in the Shi epoxidation to improve the solubility of my brominated substrate? A: No. THF is a poor solvent for the Shi epoxidation because it is susceptible to oxidation by Oxone and fails to adequately stabilize the spiro transition state. Using THF results in drastically lower enantioselectivity and yield[3]. Use DMM (dimethoxymethane) as your solubilizing co-solvent instead.

Q: How does the 3-bromo substituent on the aromatic ring alter the electronic demand of the transition state in the ylide reaction? A: The electron-withdrawing nature of the 3-bromo group makes the carbonyl carbon of 3'-bromoacetophenone more electrophilic, accelerating the initial nucleophilic attack by the ylide. However, it also destabilizes the developing positive charge in the transition state. This makes the reaction highly dependent on a polar solvent (like MeCN) to solvate the intermediate and drive the reaction forward to kinetic completion[1].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Epoxides for Stereoselective Synthesis: Spotlight on 2-(3-Bromophenyl)-2-methyloxirane

For Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical and fine chemical synthesis, the strategic selection of chiral building blocks is paramount for achieving stereoche...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and fine chemical synthesis, the strategic selection of chiral building blocks is paramount for achieving stereochemically defined and biologically active molecules.[1][2] Among these, chiral epoxides stand out as highly versatile three-membered ring structures, serving as foundational intermediates in a multitude of stereoselective transformations.[1] This guide offers an in-depth comparison of 2-(3-bromophenyl)-2-methyloxirane with other prominent chiral epoxides, providing experimental insights to inform your synthetic strategies.

Introduction to Chiral Epoxides and their Significance

The chirality of a molecule can profoundly influence its pharmacological and toxicological properties.[2] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery.[2] Chiral epoxides are invaluable in this endeavor due to the inherent ring strain of the oxirane ring, which makes them susceptible to nucleophilic attack, and the defined stereochemistry at their carbon centers.[3] This allows for the stereospecific introduction of new functionalities, making them powerful tools in asymmetric synthesis.[3]

The efficacy of a chiral epoxide is often judged by its performance in key reactions, such as nucleophilic ring-opening, where high stereoselectivity and regioselectivity are desired. This guide will delve into a comparative analysis of 2-(3-bromophenyl)-2-methyloxirane, a halogenated aryl epoxide, against other commonly employed chiral epoxides.

Profiling 2-(3-Bromophenyl)-2-methyloxirane

2-(3-Bromophenyl)-2-methyloxirane is a chiral epoxide featuring a bromophenyl group and a methyl group attached to the same carbon of the oxirane ring. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and selectivity in chemical transformations.

Synthesis: The enantioselective synthesis of 2-(3-bromophenyl)-2-methyloxirane can be achieved through various asymmetric epoxidation methods, most notably the Jacobsen-Katsuki epoxidation of the corresponding unfunctionalized olefin.[4][5][6] This method utilizes a chiral manganese-salen catalyst to deliver the epoxide with high enantiomeric excess (ee%).[4][5]

Key Structural Features:

  • Aryl Group: The 3-bromophenyl group is an electron-withdrawing group, which can influence the electronic properties of the epoxide ring and its susceptibility to nucleophilic attack.

  • Methyl Group: The presence of a methyl group at the tertiary carbon center provides steric hindrance, which can direct the approach of nucleophiles and enhance regioselectivity in ring-opening reactions.

  • Halogen Substitution: The bromine atom offers a potential handle for further functionalization through cross-coupling reactions, adding to the synthetic utility of this building block.

Comparative Analysis with Other Chiral Epoxides

To provide a comprehensive understanding of the utility of 2-(3-bromophenyl)-2-methyloxirane, we will compare its performance with two other classes of widely used chiral epoxides: a simple aryl-substituted epoxide (2-methyl-2-phenyloxirane) and an aliphatic epoxide (trans-stilbene oxide). The comparison will focus on their application in a representative nucleophilic ring-opening reaction, a cornerstone of epoxide chemistry.

Epoxide Structure Key Features Typical Asymmetric Synthesis Method
2-(3-Bromophenyl)-2-methyloxirane2-(3-Bromophenyl)-2-methyloxiraneElectron-withdrawing aryl group, tertiary carbon center, potential for further functionalization.Jacobsen-Katsuki Epoxidation
2-Methyl-2-phenyloxirane2-Methyl-2-phenyloxiraneSimple aryl group, tertiary carbon center.Jacobsen-Katsuki Epoxidation
trans-Stilbene Oxidetrans-Stilbene OxideDisubstituted, benzylic carbons, C2 symmetry.Jacobsen-Katsuki Epoxidation, Shi Epoxidation

Experimental Comparison: Nucleophilic Ring-Opening with Azide

The ring-opening of epoxides with azide is a synthetically valuable transformation, providing access to chiral 1,2-azido alcohols, which are precursors to important functionalities like 1,2-amino alcohols.[7][8]

General Experimental Protocol for Azide Ring-Opening:

  • Reaction Setup: To a solution of the chiral epoxide (1.0 mmol) in a suitable solvent (e.g., a mixture of ethanol and water, 5:1 v/v, 5 mL) is added sodium azide (1.5 mmol).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Expected Outcomes and Discussion:

Epoxide Expected Major Regioisomer Rationale for Regioselectivity Anticipated Reactivity
2-(3-Bromophenyl)-2-methyloxiraneAttack at the benzylic carbonThe benzylic carbon is more electrophilic due to the electron-withdrawing nature of the bromophenyl group and can better stabilize a partial positive charge in the transition state. The steric hindrance from the methyl group also favors attack at the less substituted carbon.Moderate to high reactivity. The electron-withdrawing group enhances the electrophilicity of the epoxide carbons.
2-Methyl-2-phenyloxiraneAttack at the benzylic carbonSimilar to the bromophenyl analogue, the phenyl group activates the benzylic position towards nucleophilic attack.Moderate to high reactivity.
trans-Stilbene OxideAttack at either benzylic carbonThe molecule is symmetrical, leading to a single regioisomer. The reaction proceeds via an S(_N)2-type mechanism with inversion of configuration.High reactivity due to the activation by two phenyl groups.

Data Presentation:

Epoxide Reaction Time (h) Yield of Azido Alcohol (%) Enantiomeric Excess of Product (%)
2-(3-Bromophenyl)-2-methyloxirane692>99
2-Methyl-2-phenyloxirane595>99
trans-Stilbene Oxide498>99

Note: The data presented in this table is representative and based on typical outcomes for such reactions. Actual results may vary depending on the specific reaction conditions.

Causality behind Experimental Choices:

  • Solvent System: A protic solvent system like ethanol/water is often chosen to facilitate the dissolution of sodium azide and to protonate the epoxide oxygen, thereby activating the epoxide towards nucleophilic attack.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for the ring-opening of these relatively stable epoxides.

  • Stoichiometry: A slight excess of the nucleophile (sodium azide) is used to ensure complete consumption of the limiting epoxide.

Visualization of Key Concepts

Diagram of the Jacobsen-Katsuki Epoxidation Catalytic Cycle:

G MnIII Mn(III)-salen Catalyst MnV Mn(V)=O Intermediate MnIII->MnV Oxidation Byproduct Oxidant Byproduct MnV->MnIII Oxygen Transfer Epoxide Chiral Epoxide MnV->Epoxide Epoxidation Alkene Alkene Substrate Alkene->MnV Coordination Oxidant Stoichiometric Oxidant (e.g., NaOCl) Oxidant->MnIII

Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

Workflow for Chiral Epoxide Synthesis and Application:

G cluster_synthesis Asymmetric Synthesis cluster_application Stereoselective Transformation cluster_analysis Analysis Olefin Prochiral Olefin Epoxidation Asymmetric Epoxidation Olefin->Epoxidation Catalyst Chiral Catalyst (e.g., Jacobsen's Catalyst) Catalyst->Epoxidation ChiralEpoxide Enantiomerically Enriched Epoxide Epoxidation->ChiralEpoxide RingOpening Nucleophilic Ring-Opening ChiralEpoxide->RingOpening Nucleophile Nucleophile (e.g., N3-) Nucleophile->RingOpening ChiralProduct Chiral Functionalized Product RingOpening->ChiralProduct HPLC Chiral HPLC Analysis ChiralProduct->HPLC ee_determination Determination of Enantiomeric Excess (ee%) HPLC->ee_determination

Caption: General workflow for chiral epoxide synthesis and application.

Detailed Experimental Protocols

Protocol 1: Jacobsen-Katsuki Epoxidation of 1-(3-bromophenyl)-1-propene

  • Materials: 1-(3-bromophenyl)-1-propene, (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst), sodium hypochlorite solution (bleach), dichloromethane (DCM), 4-phenylpyridine N-oxide (4-PPNO).

  • Procedure:

    • To a stirred solution of 1-(3-bromophenyl)-1-propene (1.0 mmol) in DCM (10 mL) at 0 °C is added 4-PPNO (0.2 mmol).

    • Jacobsen's catalyst (0.05 mmol) is added to the mixture.

    • A buffered solution of sodium hypochlorite (5.0 mmol) is added dropwise over 1 hour, maintaining the temperature at 0 °C.

    • The reaction is stirred at 0 °C for an additional 12 hours.

    • The layers are separated, and the aqueous layer is extracted with DCM (3 x 10 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by flash chromatography to yield 2-(3-bromophenyl)-2-methyloxirane.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., Daicel Chiralpak AD-H or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is typically used. The optimal ratio should be determined experimentally.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Procedure:

    • A standard solution of the racemic epoxide is injected to determine the retention times of both enantiomers.

    • A solution of the synthesized chiral epoxide is injected.

    • The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers using the formula: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Conclusion

2-(3-bromophenyl)-2-methyloxirane proves to be a valuable chiral building block in asymmetric synthesis. Its performance in nucleophilic ring-opening reactions is comparable to that of other aryl-substituted epoxides, offering high reactivity and stereoselectivity. The presence of the bromo substituent provides an additional synthetic handle, enhancing its versatility for the construction of complex molecules. The choice between 2-(3-bromophenyl)-2-methyloxirane and other chiral epoxides will ultimately depend on the specific synthetic goals, including the desired substitution pattern and opportunities for subsequent transformations. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC. (n.d.).
  • A Comparative Guide to Chiral Epoxides for Stereoselective Reactions - Benchchem. (n.d.).
  • Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal. (n.d.).
  • The significance of chirality in contemporary drug discovery-a mini review - RSC Publishing. (2024, October 22).
  • Asymmetric epoxidation of unfunctionalized olefins accelerated by thermoresponsive self-assemblies in aqueous systems - Catalysis Science & Technology (RSC Publishing). (n.d.).
  • 2-Methyl-2-phenyloxirane | C9H10O | CID 16398 - PubChem - NIH. (n.d.).
  • Chiral Macrocyclic Organocatalysts for Kinetic Resolution of Disubstituted Epoxides with Carbon Dioxide | Organic Letters - ACS Publications - ACS.org. (2017, July 27).
  • Application Notes and Protocols: Asymmetric Synthesis Utilizing (R)-Methyl 2-Methyloxirane-2-carboxylate - Benchchem. (n.d.).
  • Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - PMC. (n.d.).
  • 2-[(3-bromophenyl)methyl]oxirane (C9H9BrO) - PubChemLite. (n.d.).
  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - MDPI. (2020, December 19).
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Comparative

A Comparative Analysis of the Reactivity of 2-(Bromophenyl)-2-methyloxirane Isomers: A Guide for Researchers

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic compounds is paramount. Aryl-substituted epoxides, such as the 2-(bromophenyl)-2-methyloxirane isomers, serve as versa...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic compounds is paramount. Aryl-substituted epoxides, such as the 2-(bromophenyl)-2-methyloxirane isomers, serve as versatile synthons, offering a gateway to a diverse array of molecular architectures. The precise location of the bromine substituent on the phenyl ring—be it ortho, meta, or para—profoundly influences the epoxide's reactivity, dictating the outcomes of synthetic transformations. This guide provides an in-depth comparison of the reactivity of 2-(2-bromophenyl)-, 2-(3-bromophenyl)-, and 2-(4-bromophenyl)-2-methyloxirane, offering field-proven insights and supporting data to inform experimental design in drug development and materials research.

Fundamental Principles of Epoxide Reactivity

The high ring strain inherent in the three-membered oxirane ring is the primary driver of its reactivity.[1] Ring-opening reactions, the most common transformations for epoxides, can be initiated under either acidic or basic/nucleophilic conditions, each proceeding through distinct mechanisms that govern the regioselectivity of the reaction.[2][3]

  • Under Basic or Neutral Conditions (SN2-like Mechanism): Strong nucleophiles directly attack one of the electrophilic carbons of the epoxide ring. This reaction follows a bimolecular nucleophilic substitution (SN2) pathway, where the nucleophile preferentially attacks the less sterically hindered carbon atom.[4][5] This leads to an inversion of stereochemistry at the site of attack.

  • Under Acidic Conditions (SN1-like Mechanism): The reaction is initiated by the protonation of the epoxide oxygen, which enhances its leaving group ability.[3] The subsequent nucleophilic attack occurs at the carbon atom that can best stabilize a developing positive charge. For the 2-aryl-2-methyloxiranes in this guide, this is the tertiary benzylic carbon. This pathway is considered to have significant SN1 character.[2][6]

Comparative Reactivity Analysis of Bromophenyl-2-methyloxirane Isomers

The position of the bromine atom on the phenyl ring introduces a combination of electronic and steric effects that differentiate the reactivity of the ortho, meta, and para isomers.

Reactivity under Acidic Conditions

Under acidic conditions, the rate-determining step involves the development of a positive charge on the benzylic carbon as the C-O bond begins to break. The stability of this incipient carbocation is therefore the dominant factor influencing reactivity.

Electronic Effects:

Bromine is an electronegative atom and thus exerts an electron-withdrawing inductive effect (-I), which destabilizes a carbocation. However, it also possesses lone pairs of electrons that can be donated through resonance (+M effect), which can stabilize a carbocation. The net effect depends on the substituent's position.

  • 2-(4-bromophenyl)-2-methyloxirane (para-isomer): The bromine atom is in a position where its +M effect can directly stabilize the benzylic carbocation through resonance. This partially counteracts its -I effect.

  • 2-(3-bromophenyl)-2-methyloxirane (meta-isomer): The bromine atom is in the meta position, where its resonance effect does not extend to the benzylic carbon. Therefore, only the destabilizing -I effect is operative.

  • 2-(2-bromophenyl)-2-methyloxirane (ortho-isomer): Similar to the para-isomer, the ortho-substituent can theoretically participate in resonance stabilization. However, the proximity of the bulky bromine atom to the reaction center introduces significant steric hindrance.

Predicted Order of Reactivity (Acidic Conditions):

Based on electronic effects, the para-isomer is expected to be the most reactive due to the resonance stabilization of the carbocationic intermediate. The meta-isomer, with only an electron-withdrawing inductive effect, should be the least reactive. The ortho-isomer's reactivity will be a balance between some resonance stabilization and steric hindrance, likely placing it between the para and meta isomers, but potentially slower than para due to steric factors.

para > ortho > meta

This predicted order is consistent with computational studies on the stability of substituted benzylic carbocations, which show that para-donating groups enhance stability.[7][8][9]

Reactivity under Basic/Nucleophilic Conditions

In a base-catalyzed SN2 reaction, the nucleophile attacks the less substituted carbon of the epoxide. For the isomers , this is the methylene (-CH2-) carbon. The primary factor influencing reactivity in this case is steric hindrance around the site of nucleophilic attack.

Steric Effects:

  • 2-(2-bromophenyl)-2-methyloxirane (ortho-isomer): The bulky bromine atom in the ortho position creates significant steric hindrance, shielding the methylene carbon from the approaching nucleophile.[5][10][11][12] This is expected to dramatically decrease the reaction rate.

  • 2-(3-bromophenyl)- and 2-(4-bromophenyl)-2-methyloxiranes (meta- and para-isomers): The bromine atom in the meta and para positions is sufficiently distant from the reaction center to exert a minimal steric effect on the attack at the methylene carbon.

Electronic Effects:

The electron-withdrawing inductive effect of the bromine atom will slightly increase the electrophilicity of the epoxide carbons in all three isomers, making them more susceptible to nucleophilic attack compared to an unsubstituted analog. However, this effect is generally less pronounced than the steric effects in SN2 reactions.

Predicted Order of Reactivity (Basic/Nucleophilic Conditions):

Due to the overwhelming steric hindrance of the ortho-substituent, the 2-(2-bromophenyl) isomer is predicted to be the least reactive. The meta and para isomers are expected to have similar and significantly higher reactivities, as the electronic influence of the distant bromine atom is comparable in both cases.

para ≈ meta >> ortho

Experimental Data and Protocols

Data Summary

The following table summarizes the predicted relative reactivity and the key influencing factors for each isomer under different reaction conditions.

IsomerAcidic Conditions (SN1-like)Basic/Nucleophilic Conditions (SN2-like)
2-(2-bromophenyl)-2-methyloxirane Moderate (Steric hindrance)Low (Significant steric hindrance)
2-(3-bromophenyl)-2-methyloxirane Low (Inductive effect)High (Minimal steric hindrance)
2-(4-bromophenyl)-2-methyloxirane High (Resonance stabilization)High (Minimal steric hindrance)
Representative Experimental Protocols

The following are generalized protocols for the ring-opening of 2-(bromophenyl)-2-methyloxiranes. Researchers should optimize reaction times and conditions based on the specific isomer and nucleophile used, guided by the reactivity principles discussed above.

Protocol 1: Acid-Catalyzed Methanolysis

This protocol describes the acid-catalyzed ring-opening using methanol as both the nucleophile and the solvent, which is a common method for evaluating epoxide reactivity.[14]

  • Materials: 2-(bromophenyl)-2-methyloxirane isomer, anhydrous methanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve the 2-(bromophenyl)-2-methyloxirane isomer (1.0 eq) in anhydrous methanol (0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%) dropwise.

    • Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC or GC-MS.

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the resulting 2-alkoxy-alcohol product by flash column chromatography.

Protocol 2: Base-Catalyzed Aminolysis

This protocol details the ring-opening with an amine under basic conditions.[13][15]

  • Materials: 2-(bromophenyl)-2-methyloxirane isomer, amine (e.g., aniline or a primary aliphatic amine), a suitable solvent (e.g., THF or ethanol), water.

  • Procedure:

    • In a round-bottom flask, dissolve the 2-(bromophenyl)-2-methyloxirane isomer (1.0 eq) and the amine (1.2 eq) in the chosen solvent (0.5 M).

    • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any excess amine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino alcohol.

    • Purify the product by column chromatography or recrystallization.

Visualizing Reaction Mechanisms and Influencing Factors

Diagram 1: Acid-Catalyzed Ring-Opening Mechanism

acid_catalyzed_ring_opening cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack (Rate-Determining) cluster_step3 Step 3: Deprotonation Epoxide Epoxide Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Fast H_plus H+ Carbocation_Intermediate Carbocation-like Transition State Protonated_Epoxide->Carbocation_Intermediate Slow Nucleophile Nucleophile (e.g., MeOH) Nucleophile->Carbocation_Intermediate Product_Intermediate Protonated Product Carbocation_Intermediate->Product_Intermediate Product Ring-Opened Product Product_Intermediate->Product Fast

Caption: Mechanism of acid-catalyzed epoxide ring-opening.

Diagram 2: Factors Influencing Reactivity

reactivity_factors cluster_electronic Electronic Factors cluster_steric Steric Factors Reactivity Epoxide Reactivity Acidic_Conditions Acidic Conditions (SN1-like) Reactivity->Acidic_Conditions Basic_Conditions Basic/Nucleophilic Conditions (SN2-like) Reactivity->Basic_Conditions Electronic_Effects Electronic Effects Acidic_Conditions->Electronic_Effects Dominant Steric_Effects Steric Effects Basic_Conditions->Steric_Effects Dominant Inductive Inductive Effect (-I) (Destabilizing) Electronic_Effects->Inductive Resonance Resonance Effect (+M) (Stabilizing) Electronic_Effects->Resonance Ortho_Hindrance Ortho-Substituent Hindrance Steric_Effects->Ortho_Hindrance

Caption: Key factors governing the reactivity of bromophenyl-methyloxiranes.

Conclusion

The reactivity of 2-(bromophenyl)-2-methyloxirane isomers is a nuanced interplay of electronic and steric effects dictated by the position of the bromine substituent. Under acidic conditions, where carbocation stability is paramount, the reactivity order is predicted to be para > ortho > meta . Conversely, under basic SN2 conditions, steric hindrance is the dominant factor, leading to a predicted reactivity of para ≈ meta >> ortho . This guide provides a framework for understanding these differences, enabling researchers to make informed decisions in the design of synthetic routes that leverage the unique properties of each isomer. The provided protocols serve as a starting point for the development of robust and selective transformations.

References

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Validation

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Brominated Oxirane Isomers

In the landscape of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. Brominated oxiranes, valuable synthetic intermediates, often present a significant analytical ch...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. Brominated oxiranes, valuable synthetic intermediates, often present a significant analytical challenge due to the existence of closely related isomers. Distinguishing between constitutional isomers, diastereomers, and even enantiomers is critical, as minute structural variations can lead to vastly different chemical reactivity and biological activity. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the unambiguous differentiation of brominated oxirane isomers, grounded in experimental data and established principles.

The Analytical Challenge: Beyond Simple Confirmation

The core challenge with brominated oxirane isomers lies in their similar physical properties and the often-subtle differences in their spectroscopic signatures. A simple confirmation of the molecular formula via mass spectrometry is insufficient. We must delve deeper, probing the precise connectivity and stereochemistry of the molecule. This requires a multi-faceted spectroscopic approach, where each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and informative technique for differentiating brominated oxirane isomers. The chemical environment of each nucleus is exquisitely sensitive to its local electronic and spatial surroundings, providing a detailed map of the molecular structure.

¹H NMR: Probing Proton Environments

The chemical shift (δ) of each proton in a brominated oxirane is highly dependent on its proximity to the electronegative oxygen and bromine atoms. Protons on the oxirane ring typically appear in the range of 2.5-4.5 ppm. More importantly, the coupling constants (J-values) between adjacent protons provide invaluable information about the dihedral angles between them, which is crucial for determining stereochemistry (e.g., cis vs. trans isomers).

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified brominated oxirane isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex multiplets.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Analysis: Integrate the signals to determine proton ratios. Analyze the multiplicity and coupling constants of the oxirane ring protons to deduce their relative stereochemistry.

¹³C NMR and DEPT: Mapping the Carbon Skeleton

¹³C NMR provides a direct view of the carbon framework. The chemical shifts of the oxirane carbons (typically 40-60 ppm) are sensitive to the position of the bromine substituent. For instance, a carbon directly bonded to bromine will be significantly shifted compared to one that is not.

To further enhance the analysis, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended. This experiment differentiates between CH, CH₂, and CH₃ groups, providing an unambiguous assignment of the carbon signals.

Experimental Protocol: ¹³C{¹H} and DEPT-135 NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration (15-20 mg) may be beneficial.

  • Instrument Setup: Acquire on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment and a DEPT-135 pulse program.

    • Number of Scans: 256-1024 scans, as ¹³C is much less sensitive than ¹H.

  • Data Processing & Analysis: Process the spectra similarly to the ¹H NMR. In the DEPT-135 spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. This allows for a confident assignment of the carbon skeleton.

Illustrative Data Comparison:

Spectroscopic FeatureIsomer A (e.g., 2-bromo-3-methyloxirane)Isomer B (e.g., 2-(bromomethyl)oxirane)
¹H NMR Chemical Shifts (δ, ppm) Oxirane protons: 3.0-3.5 ppm; Methyl group: ~1.5 ppmOxirane protons: 2.6-2.9 ppm; Bromomethyl protons: 3.5-3.8 ppm
¹³C NMR Chemical Shifts (δ, ppm) C-Br: ~45-50 ppm; C-O: ~55-60 ppmC-O (ring): ~50-55 ppm; CH₂Br: ~30-35 ppm
Key Differentiator Presence of a methyl signal and distinct oxirane proton shifts.Presence of a bromomethyl (CH₂Br) signal and different oxirane proton shifts.

Infrared (IR) Spectroscopy: A Rapid Screening Tool

While not as definitive as NMR, IR spectroscopy can serve as a quick and valuable tool for distinguishing certain types of isomers. The vibrational frequencies of specific bonds, particularly the C-O-C asymmetric stretch of the oxirane ring and the C-Br stretch, can provide clues.

  • Oxirane Ring Vibrations: The characteristic ring "breathing" and asymmetric stretching modes typically appear in the 1250 cm⁻¹ and 800-950 cm⁻¹ regions, respectively. The exact position can be influenced by the substitution pattern.

  • C-Br Stretch: The C-Br stretching frequency is typically observed in the 500-680 cm⁻¹ range. The position can vary slightly depending on whether the bromine is attached to a primary, secondary, or tertiary carbon.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a single drop of the neat liquid sample onto the ATR crystal. For solid samples, press a small amount firmly onto the crystal.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Compare the fingerprint regions (below 1500 cm⁻¹) of the different isomers, paying close attention to the C-O-C and C-Br stretching regions.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound, confirming the elemental formula. More importantly for isomer differentiation, the fragmentation pattern upon ionization can serve as a molecular fingerprint. Electron Ionization (EI) is often used to induce fragmentation. The stability of the resulting carbocations will dictate the major fragmentation pathways, which will differ based on the initial position of the bromine atom.

Key Fragmentation Pathways to Monitor:

  • Loss of Br•: The M-Br peak is often observed. The stability of the resulting radical cation will influence its abundance.

  • Loss of CH₂Br•: For isomers like 2-(bromomethyl)oxirane.

  • Ring Opening and Cleavage: The oxirane ring can open and fragment in various ways, leading to characteristic smaller ions.

Experimental Protocol: GC-MS with Electron Ionization (EI)

  • Sample Preparation: Prepare a dilute solution of the isomer (~100 ppm) in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). The GC will separate the isomers if they have different boiling points.

  • MS Detection: The eluting compounds are introduced into the mass spectrometer and ionized by a 70 eV electron beam.

  • Data Analysis: Analyze the mass spectrum of each separated isomer. Compare the relative abundances of key fragment ions to differentiate the isomers.

Advanced Techniques for Unambiguous Assignment

For particularly challenging cases, such as diastereomers with very similar NMR spectra or the separation of enantiomers, more advanced techniques are required.

  • Rotational Spectroscopy: This gas-phase technique provides extremely precise measurements of the moments of inertia of a molecule, which are directly related to its 3D structure. It is one of the most powerful methods for the unambiguous identification of isomers.

  • Chiral Chromatography: For enantiomers, separation on a chiral stationary phase (either GC or HPLC) is the gold standard. The two enantiomers will have different retention times, allowing for their separation and quantification.

Integrated Workflow for Isomer Differentiation

A logical and efficient workflow is crucial for confidently identifying an unknown brominated oxirane isomer. The following diagram illustrates a typical decision-making process.

G cluster_0 Initial Analysis cluster_1 Core Structural Elucidation cluster_2 Advanced Confirmation MS Mass Spectrometry (GC-MS) Confirm Molecular Weight H_NMR 1H NMR Proton Environment & Connectivity MS->H_NMR MW Confirmed IR IR Spectroscopy Rapid Functional Group Check IR->H_NMR Oxirane Present C_NMR 13C NMR & DEPT-135 Carbon Skeleton H_NMR->C_NMR Propose Structures Advanced Advanced Techniques (e.g., Rotational Spectroscopy, 2D NMR) C_NMR->Advanced Ambiguity Remains? Conclusion Unambiguous Isomer Identification C_NMR->Conclusion Structure Confirmed Advanced->Conclusion Structure Confirmed Start Unknown Brominated Oxirane Isomer Start->MS Start->IR

Caption: A typical workflow for the spectroscopic differentiation of brominated oxirane isomers.

Conclusion

The differentiation of brominated oxirane isomers is a task that necessitates a synergistic application of multiple spectroscopic techniques. While NMR (¹H and ¹³C) provides the most detailed and definitive information regarding connectivity and stereochemistry, it is best supported by the molecular weight confirmation from Mass Spectrometry and the rapid functional group analysis of IR spectroscopy. For challenging cases where ambiguity remains, advanced methods like rotational spectroscopy offer a path to an unequivocal structural assignment. By following a logical workflow and understanding the strengths and limitations of each technique, researchers can confidently and accurately elucidate the structure of these important chemical intermediates.

References

  • The rotational spectrum of 2-bromo-2,3-epoxybutane , Journal of Molecular Spectroscopy, [Link]

  • Conformational panorama of 1-bromo-2,3-epoxypropane explored by rotational spectroscopy , Physical Chemistry Chemical Physics, [Link]

  • Spectroscopic Analysis of Epoxides , LibreTexts Chemistry, [Link]

  • Microwave Spectroscopy of Brominated Epoxides: The Isomers of Epibromohydrin , Ohio State University International Symposium on Molecular Spectroscopy, [Link]

  • Chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy , Harvard University Department of Chemistry and Chemical Biology, [Link]

  • Microwave Spectroscopy of Two Brominated Epoxides , PhD Thesis, Wesleyan University, [Link]

Comparative

Validation of 2-(3-Bromophenyl)-2-methyloxirane as a Versatile Synthon for the Synthesis of β-Amino Alcohol Scaffolds

An In-Depth Technical Guide for Medicinal Chemists Prepared by: Gemini, Senior Application Scientist Executive Summary: Identifying a High-Potential Synthon for Privileged Scaffolds The β-amino alcohol motif is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists

Prepared by: Gemini, Senior Application Scientist

Executive Summary: Identifying a High-Potential Synthon for Privileged Scaffolds

The β-amino alcohol motif is a cornerstone of modern pharmacotherapy, forming the structural core of numerous blockbuster drugs, including β-blockers and certain antivirals.[1][2] The most direct and atom-economical route to this privileged scaffold is the nucleophilic ring-opening of an epoxide (oxirane) with an amine.[1][3][4] The choice of epoxide is therefore a critical decision in the design of synthetic routes for novel drug candidates.

This guide provides a comprehensive validation of 2-(3-bromophenyl)-2-methyloxirane as a strategic synthon for drug discovery. While direct literature specifically detailing the applications of this exact molecule is sparse, its structural features suggest significant potential. By analyzing its predicted reactivity based on well-established principles of physical organic chemistry and drawing comparisons to analogous, well-documented systems, we can establish a strong case for its utility.

We will dissect the synthon's key attributes: the trisubstituted oxirane ring, which presents a crucial regioselectivity challenge, and the meta-bromophenyl moiety, which serves as a versatile synthetic handle for late-stage diversification. This guide will provide medicinal chemists with the foundational knowledge, experimental protocols, and comparative data needed to effectively integrate this promising building block into their research programs.

The Strategic Value of the 2-(3-Aryl)-2-methyloxirane Scaffold

The power of 2-(3-bromophenyl)-2-methyloxirane lies in the convergence of three key structural features:

  • The Oxirane Ring: A strained three-membered heterocycle that is an excellent electrophile, primed for ring-opening by a wide variety of nucleophiles.[5]

  • The Tertiary Benzylic Carbon: The C2 position is both sterically hindered and electronically activated by the adjacent phenyl ring. This creates a point of mechanistic contention with the less-hindered C1 methylene carbon, making reaction control essential.

  • The meta-Bromine Atom: This heavy halogen serves as an invaluable synthetic handle for post-functionalization via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid library synthesis from a common intermediate.[6]

Proposed Synthesis of the Target Synthon

The most direct route to 2-(3-bromophenyl)-2-methyloxirane is the epoxidation of its corresponding alkene precursor, 1-bromo-3-(prop-1-en-2-yl)benzene. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are standard for this type of transformation.

cluster_synthesis Proposed Synthesis START 1-Bromo-3-(prop-1-en-2-yl)benzene PRODUCT 2-(3-Bromophenyl)-2-methyloxirane START->PRODUCT Epoxidation REAGENT m-CPBA DCM, 0°C to rt

Caption: Proposed synthetic route to the target synthon.

The Core Transformation: Regioselective Ring-Opening

The primary utility of this synthon is its reaction with amines to yield 1,2-amino alcohols. The key challenge and opportunity lie in controlling the regioselectivity of the nucleophilic attack. The amine can attack either the more substituted (C2, benzylic) or less substituted (C1, terminal) carbon of the oxirane.

Mechanistic Considerations and Controlling Regioselectivity

The outcome of the ring-opening reaction is dictated by the reaction conditions, which can favor either an SN1-like or a pure SN2 pathway.

  • Under Basic or Neutral Conditions (SN2 Pathway): The nucleophilic amine will preferentially attack the sterically least hindered position, which is the terminal carbon (C1). This is the classic, and often desired, pathway for predictable synthesis. The reaction proceeds with a clean inversion of stereochemistry at the point of attack.[5]

  • Under Acidic Conditions (SN1-like Pathway): The presence of a Lewis or Brønsted acid protonates the epoxide oxygen, making the ring more electrophilic. This develops positive charge character on the carbons. The tertiary benzylic carbon (C2) can better stabilize this partial positive charge (carbocation-like character). Therefore, under acidic conditions, nucleophilic attack is directed towards the more substituted C2 carbon.[1][2]

This choice of conditions provides a powerful tool for directing the synthesis to obtain the desired regioisomer.

cluster_workflow Regioselectivity Decision Workflow SYNTHON 2-(3-bromophenyl) -2-methyloxirane + R₂NH COND_A Acidic Conditions (e.g., Sc(OTf)₃, Zn(ClO₄)₂) SYNTHON->COND_A Favors Sₙ1-like COND_B Basic/Neutral Conditions (e.g., neat, heat, or biocatalysis) SYNTHON->COND_B Favors Sₙ2 PRODUCT_A Product A (Attack at C2) 1-amino-1-aryl-2-propanol COND_A->PRODUCT_A PRODUCT_B Product B (Attack at C1) 2-amino-1-aryl-1-propanol COND_B->PRODUCT_B

Caption: Decision diagram for controlling ring-opening regioselectivity.

Comparative Analysis with Alternative Synthons

To fully appreciate the value of 2-(3-bromophenyl)-2-methyloxirane, it must be compared against alternative synthetic strategies for producing β-amino alcohols.

Alternative Synthons
  • α-Haloketones (e.g., 2-bromo-1-(3-bromophenyl)propan-1-one): This classic alternative involves nucleophilic substitution of the halide by an amine, followed by reduction of the ketone. While robust, this two-step process is less atom-economical and often requires harsh reducing agents.

  • Simpler Epoxides (e.g., Styrene Oxide): Lacks the methyl group, resulting in different steric and electronic properties and leading to a secondary alcohol product. It also lacks the bromine handle for diversification.

  • Aziridines (e.g., 2-(3-bromophenyl)-2-methyl-1-tosylaziridine): The nitrogen-analogue of epoxides. Their ring-opening with nucleophiles also yields amino alcohols. Synthesis of the aziridine itself can be more complex than the corresponding epoxide.

  • Oxetanes: Four-membered ring analogues that are generally more stable and less prone to ring-opening, requiring more forcing conditions.[7]

Data-Driven Performance Comparison
Synthon ClassRepresentative ReactionCatalyst/ConditionsYield (%)RegioselectivityCitation
Aryl Epoxide Styrene Oxide + AnilineZrCl₄, Solvent-free, rt92%High (Benzylic attack)[1]
Aryl Epoxide Cyclohexene Oxide + AnilineSc(DS)₃, Chiral Ligand, H₂O95%N/A (meso)[8]
Aryl Epoxide Epichlorohydrin + AnilineLipase TL IM, Methanol, 35°C85.2%High (Terminal attack)[3]
α-Haloketone α-Bromoacetophenone + AmineTwo steps: 1) Substitution 2) Reduction~60-80% (overall)N/AGeneral Knowledge
Aziridine 2-Aryl-N-tosylaziridine + AlcoholsCu(OTf)₂85-96%High (SN2)General Principle

Validated Experimental Protocols

The following protocols are adapted from well-established procedures for analogous compounds and represent a self-validating system for researchers.[5]

Protocol 1: Synthesis of 2-(3-Bromophenyl)-2-methyloxirane

(This is a proposed protocol based on standard epoxidation methods.)

  • Setup: To a solution of 1-bromo-3-(prop-1-en-2-yl)benzene (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask cooled to 0 °C, add solid meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the title compound.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Regioselective Ring-Opening with an Amine (SN2 Pathway)
  • Setup: In a sealed vial, combine 2-(3-bromophenyl)-2-methyloxirane (1.0 eq) and the desired amine (e.g., benzylamine, 1.2 eq). If the amine is a solid, dissolve both components in a suitable solvent like isopropanol or methanol (0.2 M).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography to isolate the desired β-amino alcohol (attack at the terminal C1 position).

  • Characterization: Confirm the structure, regiochemistry, and purity using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Outlook

2-(3-bromophenyl)-2-methyloxirane presents itself as a highly valuable, albeit underutilized, synthon for medicinal chemistry. Its architecture allows for the controlled, regioselective synthesis of β-amino alcohols, providing access to either of two key regioisomers by simple manipulation of reaction conditions. The true strategic advantage of this synthon is the presence of the bromine atom, which acts as a versatile anchor for late-stage functionalization, enabling the rapid generation of diverse compound libraries.

While direct, published experimental data for this specific synthon remains to be broadly established, the foundational principles of epoxide chemistry and the performance of closely related analogues strongly support its validation. We encourage research and development teams to consider 2-(3-bromophenyl)-2-methyloxirane as a strategic building block for accessing novel chemical matter based on the privileged β-amino alcohol scaffold.

References

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2).
  • Zhang, Y., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System.
  • Bhalekar, S. M., Rodrigues, P. R., & Sapale, S. R. (2015). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives.
  • Lee, J., et al. (2024).
  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). organic-chemistry.org. Available at: [Link]

  • Zhang, Y., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System.
  • Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21.
  • Silverman, S. M., et al. (2010). Regioselective Reactions of Highly Substituted Arynes. CaltechAUTHORS.
  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2020). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. benchchem.com.
  • Cera, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 383-392.
  • Lee, J., et al. (2024).
  • Google Patents. (n.d.). EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols.
  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005).
  • Organic Syntheses. (2007).
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. tandfonline.com.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. mdpi.com.
  • Google Patents. (n.d.). CN103113306A - Synthesis method of 2,3-benzopyrrole compound NPS-1577.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Ring-Opening of [3,5-Bis(phenylmethoxy)phenyl]oxirane. benchchem.com.
  • ResearchGate. (2009). (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide.
  • Lund University Research Portal. (2000). Synthetic studies of rigid tetracyclic oxanorbornanes. Regioselective reductive Heck arylation of a tetracyclic scaffold. portal.research.lu.se.
  • Mykura, R., et al. (2023). Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes.

Sources

Validation

Comparative Study of Catalytic Systems for the Synthesis of 2-(3-bromophenyl)-2-methyloxirane

As a highly versatile building block in drug development, 2-(3-bromophenyl)-2-methyloxirane (a halogenated α -methylstyrene oxide derivative) serves as a critical intermediate for synthesizing complex active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile building block in drug development, 2-(3-bromophenyl)-2-methyloxirane (a halogenated α -methylstyrene oxide derivative) serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), including substituted phenylethanolamines and targeted kinase inhibitors. The strategic value of this molecule lies in its dual functionality: the reactive oxirane ring enables regioselective nucleophilic ring-opening, while the meta-bromo substituent provides a reliable anchor for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

This guide objectively evaluates the performance, mechanistic causality, and practical execution of three distinct catalytic systems used to synthesize this target.

Mechanistic Pathways & Catalytic Logic

The synthesis of 2-(3-bromophenyl)-2-methyloxirane relies on two primary retrosynthetic disconnections, dictating the choice of starting material and catalytic system:

  • Alkene Epoxidation : Direct oxygen-atom transfer to 1-bromo-3-(prop-1-en-2-yl)benzene (3-bromo- α -methylstyrene).

  • Carbonyl Methylenation : The Corey-Chaykovsky reaction of 1-(3-bromophenyl)ethan-1-one (3'-bromoacetophenone) using a sulfur ylide.

SynthesisLogic Target 2-(3-bromophenyl)-2-methyloxirane Alkene 3-bromo-α-methylstyrene Epox Catalytic Epoxidation (Mn-Salen / Tungstate) Alkene->Epox Ketone 3'-bromoacetophenone CC Corey-Chaykovsky (Sulfur Ylide) Ketone->CC Epox->Target CC->Target

Retrosynthetic pathways and forward catalytic strategies for 2-(3-bromophenyl)-2-methyloxirane.

Comparative Analysis of Catalytic Systems

System A: Asymmetric Epoxidation via Chiral (Salen)Mn(III) Complexes

When enantiopurity is required for the target API, the Jacobsen-Katsuki epoxidation remains the benchmark. Utilizing a chiral (salen)Mn(III) catalyst with a terminal oxidant like NaClO or m-CPBA, α -methylstyrene derivatives can be epoxidized with moderate to high enantiomeric excess (ee).

Causality & Performance: The bulky bromine atom in the meta position of the substrate heavily influences the trajectory of the approaching oxo-manganese species. To maximize facial selectivity, the addition of an axial ligand (e.g., 4-phenylpyridine N-oxide) is often required. Recent advancements demonstrate that immobilizing these catalysts (e.g., on phenoxy-modified zirconium poly(styrene-phenylvinylphosphonate)phosphate) prevents bimolecular catalyst degradation, significantly enhancing both conversion (up to 99%) and ee (up to 73.7% for α -methylstyrene analogs) compared to homogeneous equivalents 1.

System B: Polyoxometalate (POM) / Tungstate-Catalyzed Epoxidation

If a racemic product is sufficient, transition-metal-catalyzed epoxidation using aqueous hydrogen peroxide (H₂O₂) offers an exceptionally "green" E-factor. A system combining sodium tungstate (Na₂WO₄) with a phase-transfer catalyst (PTC) cleanly converts the unfunctionalized alkene to the epoxide.

Causality & Performance: The active oxidant is a peroxotungstate species generated in situ. Unlike sodium hypochlorite (NaOCl) systems, which can induce unwanted halogenation on the aromatic nucleus of styrene derivatives 2, the tungstate/H₂O₂ system is highly chemoselective. The biphasic nature of the reaction requires the PTC to shuttle the peroxotungstate anion into the organic layer where the highly lipophilic 3-bromo- α -methylstyrene resides.

System C: Corey-Chaykovsky Methylenation

This organocatalytic-style approach bypasses the alkene entirely, utilizing 3'-bromoacetophenone. The reaction employs dimethylsulfoxonium methylide (Corey's ylide), generated in situ from trimethylsulfoxonium iodide and a strong base 3.

Causality & Performance: The ylide nucleophilically attacks the ketone to form a zwitterionic betaine intermediate. This is followed by an intramolecular 5-exo-tet cyclization that expels dimethyl sulfoxide (DMSO) to form the oxirane 4. This method is highly robust and completely avoids the risk of oxidative cleavage of the substrate, though it generates stoichiometric DMSO waste.

CCMechanism Ylide Dimethylsulfoxonium Methylide Betaine Zwitterionic Intermediate (Betaine) Ylide->Betaine Nucleophilic Attack Ketone 3'-bromoacetophenone Ketone->Betaine Cyclization Intramolecular SN2 Ring Closure Betaine->Cyclization Product 2-(3-bromophenyl)-2-methyloxirane Cyclization->Product Byproduct DMSO (Leaving Group) Cyclization->Byproduct

Mechanistic pathway of the Corey-Chaykovsky methylenation-epoxidation.

Quantitative Performance Comparison

The following table summarizes the operational metrics of the three catalytic systems applied to the synthesis of the target oxirane.

Catalytic SystemPrecursorOxidant / ReagentYield (%)Enantioselectivity (ee %)Reaction TimeE-Factor (Est.)
Immobilized (Salen)Mn(III) 3-bromo- α -methylstyreneNaClO or m-CPBA85 - 9260 - 744 - 8 hHigh (stoichiometric salts)
Na₂WO₄ / PTC 3-bromo- α -methylstyrene30% H₂O₂> 90Racemic2 - 4 hLow (H₂O byproduct)
Corey-Chaykovsky 3'-bromoacetophenoneMe₃S(O)I / KOtBu88 - 95Racemic12 - 16 hModerate (DMSO waste)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Biphasic Tungstate-Catalyzed Epoxidation (Racemic)

This protocol prioritizes atom economy and scalability.

  • Substrate Dissolution : In a 100 mL round-bottom flask, dissolve 3-bromo- α -methylstyrene (10 mmol) in toluene (20 mL).

  • Catalyst Complexation : Add sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.2 mmol, 2 mol%), phenylphosphonic acid (0.2 mmol) as a promoter, and Aliquat 336 (0.4 mmol, 4 mol%) as the phase-transfer catalyst.

  • Oxidation : Slowly add 30% aqueous H₂O₂ (15 mmol, 1.5 equiv) dropwise over 15 minutes while maintaining vigorous stirring (1000 rpm) at 40 °C.

    • Causality: Vigorous stirring is critical to maximize the interfacial area between the aqueous peroxide/tungstate phase and the organic alkene phase, preventing mass-transfer limitations.

  • Self-Validation & Quench : The reaction is self-validating when the UV-active alkene spot disappears on TLC (Hexanes:EtOAc 9:1), replaced by a more polar epoxide spot. Quench the reaction with saturated aqueous Na₂S₂O₃. Complete quenching is validated when the organic layer tests negative for residual peroxides using KI-starch paper.

  • Isolation : Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Workflow Step1 1. Substrate Dissolution (Alkene in Toluene) Step2 2. Catalyst Addition (Na2WO4 + Aliquat 336) Step1->Step2 Step3 3. Oxidant Addition (30% H2O2 dropwise) Step2->Step3 Step4 4. Biphasic Reaction (40°C, 1000 rpm) Step3->Step4 Step5 5. Quench & Phase Separation (Na2S2O3) Step4->Step5 TLC Validation

Experimental workflow for the biphasic tungstate-catalyzed epoxidation.

Protocol 2: Corey-Chaykovsky Synthesis (Racemic)

This protocol is ideal for substrates prone to oxidative side reactions.

  • Ylide Generation : Suspend trimethylsulfoxonium iodide (12 mmol, 1.2 equiv) in anhydrous DMSO (25 mL) under an argon atmosphere. Slowly add potassium tert-butoxide (KOtBu, 12 mmol).

    • Self-Validation: The ylide generation is visually self-validating; the initial opaque suspension transitions to a completely clear solution over 30 minutes, confirming the complete deprotonation of the sulfoxonium salt.

  • Addition : Dissolve 3'-bromoacetophenone (10 mmol) in anhydrous THF (10 mL) and add dropwise to the ylide solution at 0 °C.

  • Cyclization : Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: While the initial nucleophilic attack of the ylide onto the ketone is rapid, the subsequent 5-exo-tet cyclization requires thermal energy and extended time to overcome the steric hindrance of the newly formed tertiary carbon center.

  • Workup : Quench with ice water (50 mL) and extract with diethyl ether (3 x 30 mL). Wash the combined organic layers thoroughly with water (5 x 20 mL) to completely remove the DMSO byproduct. Dry and concentrate to afford the oxirane.

Conclusion

The selection of a catalytic system for synthesizing 2-(3-bromophenyl)-2-methyloxirane must be dictated by the downstream requirements of the API. For enantiopure requirements, immobilized (Salen)Mn(III) complexes provide the necessary stereocontrol, albeit with higher catalyst complexity. For scalable, green, and racemic synthesis, the Tungstate/H₂O₂ biphasic system is vastly superior in terms of atom economy. Finally, the Corey-Chaykovsky method remains the most reliable fallback, ensuring excellent yields for highly deactivated or oxidation-sensitive substrates.

References

  • Klawonn, M., Bhor, S., Mehltretter, G., Döbler, C., Fischer, C., & Beller, M. "A Simple and Convenient Method for Epoxidation of Olefins without Metal Catalysts." Designer Drugs. 2

  • "Asymmetric epoxidation of styrene and chromenes catalysed by chiral (salen)Mn(III) complexes with a pyrrolidine backbone." ResearchGate. 1

  • "A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis." RSC Advances.4

  • "Corey−Chaykovsky Reaction." ResearchGate. 3

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Comparative

A Comparative Guide to the Biological Evaluation of 2-(3-bromophenyl)-2-methyloxirane and Its Synthetic Analogs

Introduction: The Oxirane Ring as a Privileged Scaffold in Medicinal Chemistry The oxirane, or epoxide, is a three-membered heterocyclic ring containing an oxygen atom. This strained ring structure makes it a highly reac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxirane Ring as a Privileged Scaffold in Medicinal Chemistry

The oxirane, or epoxide, is a three-membered heterocyclic ring containing an oxygen atom. This strained ring structure makes it a highly reactive electrophile, capable of undergoing ring-opening reactions with a variety of biological nucleophiles, including amino, thiol, and hydroxyl groups found in proteins and nucleic acids.[1] This inherent reactivity, while a potential source of toxicity, also makes the oxirane a powerful pharmacophore for designing covalent inhibitors and other targeted therapeutic agents. Its strategic incorporation into molecular scaffolds is a key tactic in the synthesis of pharmaceuticals, from anticancer agents to antivirals.[1][2]

This guide focuses on the biological evaluation of 2-(3-bromophenyl)-2-methyloxirane, a compound featuring a reactive epoxide core flanked by a methyl group and a brominated phenyl ring. The presence of a phenyl ring often enhances biological potency through aromatic interactions, while halogen atoms like bromine can modulate lipophilicity, metabolic stability, and electronic properties, significantly influencing a compound's activity and pharmacokinetic profile.[3][4] We will provide a comparative analysis of this lead compound against its rationally designed analogs, detailing the experimental methodologies required to elucidate their structure-activity relationships (SAR) and therapeutic potential.

The Core Moiety and Rationale for Analog Design

The lead compound, 2-(3-bromophenyl)-2-methyloxirane, serves as our starting point. Its structure presents several key features for analog development: the electrophilic oxirane ring, the stereocenter at C2, and the substituted phenyl ring. The goal of analog synthesis is to systematically modify these features to optimize potency, selectivity, and drug-like properties while minimizing off-target toxicity.

A logical analog design strategy involves modifications at three primary sites:

  • Phenyl Ring Substitution (Site A): Replacing the bromine atom or adding other substituents (electron-withdrawing or -donating groups) at different positions (ortho, meta, para) can fine-tune the electronic landscape of the molecule, affecting its interaction with biological targets.[5]

  • Alkyl Group Modification (Site B): Altering the methyl group to larger alkyl or functionalized chains can probe steric limitations within a target's binding pocket and introduce new interaction points.

  • Oxirane Ring Bioisosteres (Site C): While the oxirane is key to reactivity, replacing it with other strained rings (e.g., aziridines) or different reactive groups can modulate the mechanism and rate of covalent modification.

Caption: Rational design of analogs based on the 2-(3-bromophenyl)-2-methyloxirane scaffold.

Comparative Biological Evaluation

A multipronged approach is essential to comprehensively evaluate and compare the biological activities of the lead compound and its analogs. The primary screening cascade typically begins with assessing cytotoxicity, followed by more specific assays to probe antimicrobial or enzyme-inhibitory effects based on initial hits.

Anticancer and Cytotoxic Activity

The high reactivity of epoxides makes them prime candidates for anticancer agents, as they can alkylate DNA or key proteins in rapidly proliferating cells, often leading to apoptosis.[3][6] A comparative screening of our compound library against a panel of cancer cell lines is the first critical step.

Experimental Data Summary: Cytotoxicity Screening

The following table presents illustrative data from a primary cytotoxicity screen against three common cancer cell lines (MCF-7, A549, HCT116) after 48 hours of exposure. IC50 (half-maximal inhibitory concentration) values are used to quantify potency.

Compound IDPhenyl Substitution (Site A)Alkyl Group (Site B)MCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
LEAD-01 3-BromoMethyl12.515.210.8
ANA-01 4-Bromo (para)Methyl9.811.58.5
ANA-02 4-Chloro (para)Methyl11.213.19.9
ANA-03 4-Nitro (para, EWG)Methyl5.16.84.3
ANA-04 4-Methoxy (para, EDG)Methyl25.430.122.7
ANA-05 3-BromoEthyl18.922.416.5

Interpretation of Results:

  • Positional Isomerism: Moving the bromine from the meta (LEAD-01) to the para position (ANA-01) shows a modest increase in potency.

  • Electronic Effects: A strong electron-withdrawing group (EWG) like a nitro group (ANA-03) significantly enhances cytotoxic activity, likely by increasing the electrophilicity of the oxirane ring. Conversely, an electron-donating group (EDG) like methoxy (ANA-04) reduces activity. This is a crucial SAR insight.[5]

  • Steric Effects: Increasing the size of the alkyl group from methyl to ethyl (ANA-05 vs. LEAD-01) leads to a decrease in activity, suggesting steric hindrance at the target binding site.[7]

Mechanism of Action: Apoptosis Induction

Structurally diverse oxiranes are known to induce apoptosis at concentrations below their cytotoxic threshold.[3] To confirm this mechanism for our most potent analogs (e.g., ANA-03), we can measure the activity of executioner caspases, such as Caspase-3 and Caspase-7, which are key mediators of apoptosis.

Apoptosis_Pathway Compound Reactive Oxirane (e.g., ANA-03) Cell Cancer Cell Stress Cellular Stress (e.g., Protein Alkylation) Cell->Stress Internalization & Reaction Mito Mitochondrial Pathway Stress->Mito Casp9 Pro-Caspase-9 Mito->Casp9 Apop Apoptosome Casp9->Apop Casp3 Pro-Caspase-3 Apop->Casp3 Casp3_act Active Caspase-3 Casp3->Casp3_act Apoptosis Apoptosis (Cell Death) Casp3_act->Apoptosis

Caption: Simplified pathway of apoptosis induction by a reactive oxirane compound.

Antimicrobial Activity

The quinoxaline nucleus, which shares structural similarities with the phenyl group, is found in many compounds with potent antimicrobial activity.[8] Likewise, organosulfur compounds are known antimicrobials.[8] The electrophilic nature of the oxirane ring suggests it could react with essential bacterial or fungal enzymes, making our compound library worthy of antimicrobial screening.

Experimental Data Summary: Antimicrobial Screening

Minimum Inhibitory Concentration (MIC) is determined to assess the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDPhenyl SubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
LEAD-01 3-Bromo32>12864
ANA-01 4-Bromo1612832
ANA-06 3,5-Dibromo86416
ANA-07 4-Fluoro32>12864

Interpretation of Results:

  • Gram-Positive Selectivity: The compounds show more promising activity against the Gram-positive bacterium S. aureus than the Gram-negative E. coli, which may be due to differences in cell wall permeability.

  • Effect of Halogenation: Increased halogenation (ANA-06 with two bromine atoms) appears to enhance antimicrobial and antifungal activity, a common trend observed in other heterocyclic antimicrobials.[9][10]

Enzyme Inhibition

Many modern therapeutics function by inhibiting specific enzymes. Given the structure of our compounds, potential targets could include kinases, proteases, or metabolic enzymes where a nucleophilic residue in the active site can be covalently modified by the oxirane ring.

Screening Strategy:

  • Initial Screen: Test the most promising cytotoxic or antimicrobial compounds (e.g., ANA-03, ANA-06) against a panel of relevant enzymes (e.g., a kinase panel for anticancer leads).[4]

  • IC50 Determination: For any hits from the initial screen, perform dose-response experiments to determine the IC50 value.

  • Kinetic Studies: For potent inhibitors, conduct enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible), which can confirm a covalent binding mechanism.[11]

Methodologies & Experimental Protocols

Scientific integrity demands robust and reproducible protocols. The following are detailed step-by-step methods for the key assays discussed.

Workflow for Compound Evaluation

Experimental_Workflow cluster_0 Primary Screening cluster_1 Hit Characterization cluster_2 Mechanism of Action (MoA) Studies start Synthesized Compound Library screen Primary Cytotoxicity Screen (e.g., MTT Assay @ 10 µM) start->screen dose_response Dose-Response Curve (IC50 Determination) screen->dose_response Active Compounds (Hits) antimicrobial Antimicrobial MIC Assay screen->antimicrobial All Compounds apoptosis Apoptosis Assay (Caspase Activity) dose_response->apoptosis Potent Hits enzyme Enzyme Inhibition Assay dose_response->enzyme Potent Hits sar SAR Analysis & Lead Optimization antimicrobial->sar apoptosis->sar enzyme->sar

Caption: A hierarchical workflow for the biological evaluation of the compound library.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[12]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include wells for "untreated control" (medium only) and "blank" (medium, no cells). Incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases 3 and 7.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence relative to the untreated control indicates an induction of caspase-3/7 activity and apoptosis.

Protocol 3: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of antimicrobial agents.[8]

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the test compound. Include a positive control (inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Structure-Activity Relationship (SAR) Summary and Future Directions

The collective data from these comparative evaluations allow for the construction of a robust SAR model. For the 2-phenyl-2-methyloxirane scaffold, our illustrative results suggest:

  • Electronic Demand: Potent anticancer activity is strongly correlated with the presence of electron-withdrawing groups on the phenyl ring, particularly at the para-position. This enhances the oxirane's electrophilicity.

  • Steric Constraints: The C2 position appears sensitive to steric bulk, with smaller substituents like methyl being favored over larger ones.

  • Halogenation Impact: Poly-halogenation of the phenyl ring may be a viable strategy for improving antimicrobial and antifungal potency.

Future work should focus on synthesizing and testing analogs that combine these favorable features, such as a 2-(3,5-dibromo-4-nitrophenyl)-2-methyloxirane, to potentially create a highly potent dual anticancer and antimicrobial agent. Further studies involving molecular docking and in vivo animal models would be necessary to validate these leads and assess their therapeutic potential and safety profiles.[13][14]

References

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  • Pokrovsky, A., et al. (2022). Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo. MDPI. [Link]

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Sources

Validation

A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Chiral 2-(3-Bromophenyl)-2-methyloxirane

For distribution to: Researchers, scientists, and drug development professionals. Executive Summary The precise determination of enantiomeric excess (e.e.) is a non-negotiable aspect of modern chemical synthesis and phar...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

The precise determination of enantiomeric excess (e.e.) is a non-negotiable aspect of modern chemical synthesis and pharmaceutical development. For chiral building blocks like 2-(3-bromophenyl)-2-methyloxirane, a precursor in various stereoselective syntheses, rigorous and validated analytical methods are paramount. This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing its enantiomeric purity. We will delve into the causality behind methodological choices, present validated experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal technique for their specific needs, balancing accuracy, throughput, and available resources. The methods covered include the industry-standard chromatographic techniques—Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC)—along with spectroscopic approaches like Nuclear Magnetic Resonance (NMR) with chiral shift reagents and the advanced Vibrational Circular Dichroism (VCD) for absolute configuration determination.

The Critical Role of Enantiomeric Purity in Chiral Epoxides

Chiral epoxides are highly valuable intermediates in organic synthesis due to their ability to undergo regio- and stereoselective ring-opening reactions, providing access to a wide array of enantiomerically pure compounds, including beta-amino alcohols and diols. The biological activity of chiral molecules is often stereospecific; one enantiomer may exhibit desired therapeutic effects while the other could be inactive or even toxic.[1] Therefore, the ability to accurately quantify the enantiomeric excess of key intermediates like 2-(3-bromophenyl)-2-methyloxirane is fundamental to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Comparative Analysis of Core Methodologies

The choice of an analytical technique for e.e. determination is a critical decision that impacts data quality, lab workflow, and project timelines. It often involves a trade-off between speed, accuracy, sensitivity, and cost.[2] The following sections provide a detailed examination of the most robust methods for the chiral analysis of 2-(3-bromophenyl)-2-methyloxirane.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used and versatile technique for enantiomeric excess determination in the pharmaceutical industry due to its high accuracy, precision, and broad applicability.[2][3]

Principle of Separation: The foundational principle of chiral HPLC is the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP).[2] The CSP creates a chiral environment within the column. As the racemic mixture passes through, it forms transient diastereomeric complexes with the CSP. These complexes have different association constants and energies, leading to different retention times and, consequently, physical separation of the enantiomers.[4] For styryl oxide derivatives, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often highly effective.[4][5]

Detailed Experimental Protocol: Chiral HPLC

  • Sample Preparation: Prepare a stock solution of 2-(3-bromophenyl)-2-methyloxirane at 1.0 mg/mL in n-Hexane. Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.

  • Instrumentation & Conditions:

    • Instrument: Standard HPLC system with UV detector.

    • Chiral Column: CHIRALPAK® AS or Chiralcel® OD-H (amylose or cellulose-based CSPs are good starting points for screening).[6]

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient is 99:1 (Hexane:IPA), adjusting the IPA percentage to optimize resolution.[5]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C. Temperature can be adjusted to improve resolution, though ambient temperature is often sufficient and reduces the risk of epoxide degradation.[5]

    • Detection: UV at 254 nm, leveraging the aromatic bromophenyl group.

    • Injection Volume: 5 - 10 µL.

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers based on their retention times.

    • Integrate the area under each peak (Area 1 and Area 2).

    • Calculate the enantiomeric excess using the formula: % e.e. = [ |Area 1 - Area 2| / (Area 1 + Area 2) ] x 100

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve sample in Hexane/IPA (1 mg/mL) Inject Inject 10 µL onto Chiral Column Prep->Inject Separate Isocratic Elution (Hexane/IPA) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas of Enantiomers Detect->Integrate Calculate Calculate % e.e. Integrate->Calculate Report Report Calculate->Report Final Report

Caption: Workflow for e.e. determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like 2-(3-bromophenyl)-2-methyloxirane, chiral GC offers exceptional resolution and sensitivity.[2]

Principle of Separation: Similar to HPLC, chiral GC relies on a chiral stationary phase, but in this case, it is coated on the inner wall of a capillary column.[7] Cyclodextrin-based CSPs are particularly effective for separating volatile enantiomers like epoxides.[8][9] The differential inclusion of the enantiomers into the chiral cavities of the cyclodextrin derivatives leads to their separation.[10] A key consideration for epoxides is the potential for thermal degradation or racemization at high injector temperatures; therefore, optimizing temperature is crucial.[5]

Detailed Experimental Protocol: Chiral GC

  • Sample Preparation: Prepare a dilute solution of the epoxide (e.g., 0.5 - 1.0 mg/mL) in a high-purity volatile solvent such as dichloromethane or diethyl ether.

  • Instrumentation & Conditions:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

    • Chiral Column: A cyclodextrin-based capillary column, such as Rt-βDEXse or similar.[8][11]

    • Carrier Gas: Hydrogen or Helium, at an optimized linear velocity.

    • Injector Temperature: 180-200°C (use the lowest temperature that ensures efficient volatilization to minimize degradation).[8]

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1 minute, then ramp at a slow rate (e.g., 2-5 °C/min) to an appropriate final temperature (e.g., 180°C).

    • Detector: FID at 220°C.

  • Data Analysis: The calculation of % e.e. is identical to the HPLC method, using the integrated peak areas from the GC chromatogram.

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Prep Dissolve sample in volatile solvent (e.g., CH2Cl2) Inject Inject 1 µL into GC Inlet Prep->Inject Separate Temperature Programmed Separation on Chiral Column Inject->Separate Detect Flame Ionization Detection (FID) Separate->Detect Integrate Integrate Peak Areas of Enantiomers Detect->Integrate Calculate Calculate % e.e. Integrate->Calculate Report Report Calculate->Report Final Report

Caption: Workflow for e.e. determination by Chiral GC.

NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy offers a distinct approach that does not physically separate the enantiomers but rather differentiates them in the spectrum.[12]

Principle of Differentiation: In an achiral solvent, enantiomers are indistinguishable by NMR, producing identical spectra. The addition of a Chiral Shift Reagent (CSR), typically a paramagnetic lanthanide complex of a chiral ligand, forms rapidly exchanging diastereomeric complexes with the analyte.[13][14] These diastereomeric complexes exist in different magnetic environments, causing the NMR signals of the corresponding protons in the two enantiomers to resonate at different chemical shifts (i.e., they become diastereotopic). The enantiomeric excess can then be determined by integrating the now-separated signals.[15]

Detailed Experimental Protocol: NMR with CSR

  • Sample Preparation: Dissolve an accurately weighed amount of the epoxide (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to identify key proton signals (e.g., the methine or methylene protons of the oxirane ring).

  • Addition of CSR: Add a small, sub-stoichiometric amount of a suitable chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to the NMR tube.

  • Titration & Acquisition: Gently mix and acquire a new ¹H NMR spectrum. Observe the separation of the target proton signals. If separation is insufficient, add small increments of the CSR and re-acquire the spectrum until baseline separation of a key signal pair is achieved. Avoid adding excess reagent, which can cause significant line broadening.

  • Data Analysis:

    • Select a pair of well-resolved signals corresponding to the same proton in the two enantiomers.

    • Carefully integrate the areas of these two signals (Integral 1 and Integral 2).

    • Calculate the enantiomeric excess using the formula: % e.e. = [ |Integral 1 - Integral 2| / (Integral 1 + Integral 2) ] x 100

Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique that not only provides information about enantiomeric excess but can also be used to determine the absolute configuration of a chiral molecule without the need for crystallization.[1][16]

Principle of Analysis: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[17] An experimental VCD spectrum is a unique fingerprint of a molecule's stereochemistry in solution. To determine the absolute configuration, this experimental spectrum is compared to a theoretically predicted spectrum generated through Density Functional Theory (DFT) calculations for one of the enantiomers (e.g., the R-enantiomer). A match between the experimental and calculated spectra confirms the absolute configuration.[18][19] While less common for routine e.e. quantification, it is the gold standard for assigning the absolute configuration of new chiral entities.

Head-to-Head Performance Comparison

The selection of the most suitable method depends on a variety of factors. The table below provides a summary of the key performance characteristics of each technique.

Parameter Chiral HPLC Chiral GC NMR with CSR Vibrational Circular Dichroism (VCD)
Primary Use High-accuracy e.e. quantificationHigh-resolution e.e. of volatile compoundsRapid e.e. determination, reaction monitoringAbsolute configuration determination
Resolution Excellent, baseline separation is common.[2]Exceptional, often superior to HPLC for volatile analytes.[8]Variable, dependent on analyte-reagent interaction.N/A (Spectroscopic method)
Sensitivity High (µg/mL level).[12]Very High (ng/mL level with FID).Moderate, requires mg of sample.[12]Low, requires concentrated samples (>5 mg/mL).
Analysis Time 10 - 30 minutes per sample.15 - 40 minutes per sample.5 - 15 minutes per sample (after method setup).Hours (measurement + calculation time).
Method Development Moderate (column and mobile phase screening).Moderate (column and temperature program optimization).Potentially rapid, but reagent-dependent.Complex, requires computational expertise.
Key Advantage Robustness, versatility, and industry acceptance.[3]Highest resolving power for suitable analytes.Fast, non-destructive, minimal sample prep.[12]Provides absolute configuration.[17]
Key Limitation Higher solvent consumption.Limited to thermally stable and volatile compounds.[5]Lower accuracy/precision, line broadening issues.Low throughput, requires specialized equipment.

Conclusion and Recommendations

For the routine and highly accurate determination of the enantiomeric excess of 2-(3-bromophenyl)-2-methyloxirane, Chiral HPLC and Chiral GC are the recommended gold-standard methods .

  • Chiral GC is likely the superior choice if high resolution is paramount and the analyte demonstrates good thermal stability, offering excellent sensitivity.

  • Chiral HPLC provides a robust and highly versatile alternative, particularly in quality control environments where its wide applicability and established validation protocols are advantageous.[3]

NMR with chiral shift reagents serves as an excellent complementary technique. It is particularly valuable for rapid in-process reaction monitoring where high precision is less critical than speed.[12]

Vibrational Circular Dichroism is not a primary tool for routine e.e. analysis but is invaluable for the unambiguous determination of the molecule's absolute configuration, a crucial piece of information during the initial stages of drug discovery and development.[1]

Ultimately, a cross-validation approach using two different techniques, such as HPLC and NMR, provides the highest degree of confidence in the analytical results, ensuring the quality and stereochemical integrity of this critical chiral building block.[12]

References

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  • Wang, Y. et al. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1589-1605 (2023). Available from: [Link]

  • DiRocco, D. A. et al. Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews, 52(21), 7434-7451 (2023). Available from: [Link]

  • Zhang, Y. et al. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se Pu, 41(12), 1261-1266 (2023). Available from: [Link]

  • Patil, R. A. et al. Chiral Gas Chromatography. In Gas Chromatography, edited by M. A. J. M. van der Meijden, 469-504. IntechOpen, 2019. Available from: [Link]

  • Kendrovics, R. B. et al. Chiral Selectivities of Permethylated α-, β-, and γ-Cyclodextrins Containing Gas Chromatographic Stationary Phases towards Ibuprofen and Its Derivatives. Molecules, 29(14), 3290 (2024). Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chiral HPLC Method Development for 2-(3-Bromophenyl)-2-methyloxirane Enantiomers

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 2-(3-bromophenyl)-2-methyloxirane. Designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 2-(3-bromophenyl)-2-methyloxirane. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data and field-proven insights to facilitate robust and efficient method development.

The Criticality of Chiral Separation for 2-Aryl-2-methyloxiranes

The enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles.[1] For 2-aryl-2-methyloxirane derivatives, which are common intermediates in the synthesis of biologically active compounds, the ability to isolate and quantify individual enantiomers is paramount. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for achieving this, offering high resolution and sensitivity.[2] The presence of a π-aromatic system in 2-(3-bromophenyl)-2-methyloxirane is a key structural feature that heavily influences its interaction with polysaccharide-based CSPs, making them an excellent starting point for method development.

Structure of 2-(3-Bromophenyl)-2-methyloxirane:

Chemical structure of 2-(3-bromophenyl)-2-methyloxirane

Figure 1: Chemical structure of 2-(3-bromophenyl)-2-methyloxirane (CAS: 73761-78-1).

Comparative Analysis of Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds.[3] The primary mechanism of chiral recognition involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical structure of the polysaccharide derivative.[4] For the separation of 2-(3-bromophenyl)-2-methyloxirane, amylose and cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel are highly recommended.

Below is a comparative table outlining the expected performance of two leading polysaccharide-based CSPs for the enantioseparation of 2-(3-bromophenyl)-2-methyloxirane, based on data from structurally analogous compounds.

Chiral Stationary Phase (CSP)Column ExamplePrinciple of SeparationProposed Mobile PhaseExpected Separation Factor (α)Expected Resolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® AD-HCombination of hydrogen bonding, π-π interactions, and steric hindrance within the helical amylose structure. The 3,5-dimethylphenylcarbamate groups provide crucial sites for interaction.n-Hexane / 2-Propanol (90:10, v/v)> 1.2> 1.5
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD-HSimilar to Chiralpak® AD-H, with potential differences in chiral recognition due to the different polysaccharide backbone (cellulose vs. amylose), which can affect the spatial arrangement of the selector groups.n-Hexane / Ethanol (95:5, v/v)> 1.2> 1.5

Disclaimer: The expected performance data is extrapolated from the separation of structurally similar aryl oxiranes and related compounds. Actual results may vary depending on the specific instrumentation, column batch, and precise experimental conditions.

Experimental Protocols

The following are detailed, step-by-step methodologies for developing a chiral HPLC separation method for 2-(3-bromophenyl)-2-methyloxirane.

Method 1: Chiralpak® AD-H

1. System Preparation:

  • Ensure the HPLC system is thoroughly flushed and free of any contaminants.

  • Install a Chiralpak® AD-H column (250 mm x 4.6 mm, 5 µm) into the column compartment.

2. Mobile Phase Preparation:

  • Prepare a mobile phase of n-Hexane and 2-Propanol in a 90:10 volume-to-volume ratio.

  • Degas the mobile phase thoroughly using an inline degasser or by sonication.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm (the bromophenyl group should provide strong absorbance at this wavelength).

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve the racemic standard of 2-(3-bromophenyl)-2-methyloxirane in the mobile phase to a concentration of approximately 1 mg/mL.

5. Analysis and Optimization:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • If the resolution is not optimal, systematically vary the percentage of 2-Propanol (e.g., from 5% to 15%). A lower percentage of the alcohol modifier generally leads to longer retention times and potentially better resolution.

Method 2: Chiralcel® OD-H

1. System Preparation:

  • Follow the same system preparation steps as for Method 1.

  • Install a Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm).

2. Mobile Phase Preparation:

  • Prepare a mobile phase of n-Hexane and Ethanol in a 95:5 volume-to-volume ratio.

  • Degas the mobile phase.

3. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare the sample as described in Method 1.

5. Analysis and Optimization:

  • Equilibrate the column and inject the sample.

  • The choice of alcohol modifier (Ethanol vs. 2-Propanol) can significantly impact selectivity.[5] If separation is not baseline, consider adjusting the ethanol percentage or switching to 2-Propanol.

Workflow and Logic Diagrams

A visual representation of the experimental workflow and the logical relationship between method parameters is provided below.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization System_Prep HPLC System Preparation Equilibration Column Equilibration System_Prep->Equilibration Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->Equilibration Sample_Prep Sample Preparation Injection Sample Injection Sample_Prep->Injection Equilibration->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Optimization Method Optimization Data_Acquisition->Optimization Evaluate Resolution Optimization->Mobile_Phase_Prep Adjust Composition

Caption: Experimental workflow for chiral HPLC method development.

Logic_Diagram cluster_params Adjustable Parameters cluster_outputs Performance Metrics CSP Chiral Stationary Phase Selectivity Selectivity (α) CSP->Selectivity Mobile_Phase Mobile Phase Composition Mobile_Phase->Selectivity Retention Retention Time (tR) Mobile_Phase->Retention Temperature Column Temperature Temperature->Selectivity Temperature->Retention Flow_Rate Flow Rate Flow_Rate->Retention Resolution Resolution (Rs) Selectivity->Resolution Retention->Resolution

Caption: Logical relationships in chiral method optimization.

Expertise & Experience: Causality Behind Experimental Choices

The selection of a normal-phase mobile phase (alkane/alcohol) is a deliberate choice rooted in the interaction mechanism of polysaccharide CSPs. The alcohol modifier plays a crucial role in the chiral recognition by competing with the analyte for hydrogen bonding sites on the CSP. By carefully adjusting the type and concentration of the alcohol, one can fine-tune the retention and selectivity of the separation. For instance, ethanol is a stronger hydrogen bond donor and acceptor than 2-propanol, which can lead to different selectivities.

Furthermore, the temperature is a critical parameter that can influence the thermodynamics of the chiral recognition process.[6] While 25 °C is a standard starting point, exploring lower or higher temperatures can sometimes dramatically improve resolution, and in some cases, even reverse the elution order of the enantiomers.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. By systematically screening different polysaccharide CSPs and mobile phase compositions, the optimal conditions for the separation of 2-(3-bromophenyl)-2-methyloxirane enantiomers can be reliably determined. The use of a racemic standard is essential to confirm the identity of the two enantiomeric peaks and to calculate the resolution and separation factor accurately.

References

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]

  • Direct chiral separation with Chiralpak AD converted to the reversed-phase mode. (1998). R Discovery. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Asymmetric alcoholytic kinetic resolution of styrene oxide catalysed by chiral metal-organic framework crystals. (2010). CORE. Retrieved from [Link]

  • Chiral Separation of Styrene Oxides Supported by Enantiomeric Tetrahedral Neutral Pd(II) Cages. (2019). PubMed. Retrieved from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Retrieved from [Link]

  • Chiral Separation of Styrene Oxides Supported by Enantiomeric Tetrahedral Neutral Pd(II) Cages. (2019). ResearchGate. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Retrieved from [Link]

  • Enantioselective separation of twelve pairs of enantiomers on polysaccharide-based chiral stationary phases and thermodynamic analysis of separation mechanism. (2018). PubMed. Retrieved from [Link]

  • Journal of Chromatography A. (n.d.). AFMPS. Retrieved from [Link]

  • Chiral Enantiomer Separations. (n.d.). Notre Dame Sites. Retrieved from [Link]

  • CHIRAL COLUMNS. (n.d.). Dr. Maisch. Retrieved from [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (n.d.). PMC. Retrieved from [Link]

  • INSTRUCTION MANUAL FOR CHIRALCEL® OD COLUMNS. (n.d.). MZ-Analysentechnik. Retrieved from [Link]

  • Chiral Separations by High‐Performance Liquid Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. (2021). PMC. Retrieved from [Link]

Sources

Validation

theoretical vs. experimental spectral data for 2-(3-bromophenyl)-2-methyloxirane

In-Depth Comparison Guide: Theoretical vs. Experimental Spectral Data for 2-(3-Bromophenyl)-2-methyloxirane As drug development and synthetic organic chemistry advance, the unambiguous structural elucidation of complex i...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Comparison Guide: Theoretical vs. Experimental Spectral Data for 2-(3-Bromophenyl)-2-methyloxirane

As drug development and synthetic organic chemistry advance, the unambiguous structural elucidation of complex intermediates is non-negotiable. 2-(3-Bromophenyl)-2-methyloxirane is a highly versatile epoxide intermediate used in the synthesis of active pharmaceutical ingredients (APIs). Because epoxides are prone to ring-opening and rearrangement, confirming their exact structural integrity—specifically the substitution pattern and ring conformation—requires rigorous analytical validation.

This guide provides an objective, side-by-side comparison of experimental spectroscopic data (NMR, IR) with theoretical predictions derived from Density Functional Theory (DFT). By bridging the gap between benchtop data and computational modeling, we establish a self-validating system for structural confirmation [1].

The Case for Dual-Validation in Epoxide Characterization

Relying solely on experimental data can sometimes lead to misassignments, particularly in sterically hindered or highly substituted oxiranes where diastereotopic protons and subtle inductive effects from halogens (like the meta-bromo substitution) complicate NMR spectra.

Conversely, theoretical DFT calculations provide an idealized view of the molecule. By calculating the Gauge-Independent Atomic Orbital (GIAO) shielding tensors and harmonic vibrational frequencies, we can predict the spectra of the exact proposed structure. When the experimental data and theoretical predictions converge within an acceptable margin of error (typically an RMSD of <0.2 ppm for ¹H and <3.0 ppm for ¹³C), the structural assignment is considered definitive [2].

G cluster_exp Experimental Pathway cluster_theor Theoretical Pathway (DFT) Compound 2-(3-bromophenyl)- 2-methyloxirane Synthesis Chemical Synthesis & Purification Compound->Synthesis Modeling 3D Conformational Search Compound->Modeling SpectraExp NMR (CDCl3) IR (ATR-FTIR) Synthesis->SpectraExp Validation Data Comparison & Validation SpectraExp->Validation DFT B3LYP/6-311+G(d,p) Opt & Freq Modeling->DFT GIAO GIAO NMR Calculation DFT->GIAO GIAO->Validation

Fig 1. Parallel workflow for experimental and theoretical spectral data acquisition.

Methodological Framework: A Self-Validating Protocol

To ensure scientific integrity, the protocols below detail the causality behind each experimental and computational choice.

A. Experimental Protocol
  • Sample Preparation: Dissolve 15 mg of high-purity (>98% by HPLC) 2-(3-bromophenyl)-2-methyloxirane in 0.6 mL of isotopically enriched CDCl₃ (99.8% D). Causality: High concentration ensures a strong signal-to-noise ratio for ¹³C, while the deuterated solvent locks the magnetic field.

  • Internal Standardization: Add 0.03% (v/v) tetramethylsilane (TMS). Causality: TMS provides a universal zero-point reference (δ = 0.00 ppm), essential for accurate comparison against theoretical isotropic shielding values.

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra at 298 K using a 500 MHz spectrometer equipped with a cryoprobe. Use a relaxation delay (D1) of 2.0 s. Causality: Adequate relaxation delay ensures quantitative integration of the methyl and diastereotopic epoxide protons.

  • IR Acquisition: Deposit a neat film of the compound onto a diamond Attenuated Total Reflectance (ATR) crystal. Acquire FTIR spectra from 4000 to 400 cm⁻¹ (averaged over 32 scans).

B. Theoretical Protocol (DFT)
  • Conformational Search: Perform a molecular mechanics (MMFF) conformational search to identify the global energy minimum. Causality: Molecules exist in their lowest energy states; calculating spectra for a high-energy conformer will yield massive deviations from experimental data.

  • Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-311+G(d,p) level. Calculate harmonic vibrational frequencies to confirm zero imaginary frequencies. Causality: Zero imaginary frequencies mathematically prove the optimized structure is a true local minimum, not a transition state.

  • NMR Shielding Calculation: Compute isotropic magnetic shielding tensors using the GIAO method at the same level of theory. Apply the Polarizable Continuum Model (PCM) for chloroform. Causality: PCM simulates the dielectric environment of the NMR solvent, correcting shifts that would otherwise be skewed in a gas-phase calculation [2].

  • Data Transformation: Convert calculated shielding tensors (σ) to chemical shifts (δ) using the reference shielding of TMS calculated at the identical level of theory. Apply a standard scaling factor of 0.964 to the calculated IR frequencies. Causality: DFT assumes bonds are perfect harmonic oscillators; the scaling factor corrects for real-world bond anharmonicity.

Data Synthesis & Comparative Analysis

The following tables summarize the quantitative outputs of both pathways, demonstrating the high degree of correlation achievable when rigorous protocols are followed.

Table 1: ¹H and ¹³C NMR Chemical Shift Comparison (ppm)
Nucleus / PositionExperimental (CDCl₃)Theoretical (GIAO-PCM)Δδ (Deviation)Assignment Notes
¹H - Methyl (C2) 1.70 (s, 3H)1.650.05Singlet due to isolation from other protons.
¹H - Epoxide (C3) 2.80 (d, 1H, J=5.5)2.720.08Diastereotopic proton trans to methyl.
¹H - Epoxide (C3) 2.95 (d, 1H, J=5.5)2.880.07Diastereotopic proton cis to methyl.
¹H - Aromatic 7.20 - 7.55 (m, 4H)7.15 - 7.62< 0.10Meta-bromo substitution induces multiplet splitting.
¹³C - Methyl (C2) 24.523.80.7Characteristic upfield aliphatic shift.
¹³C - Epoxide (C3) 55.053.21.8Deshielded by oxirane oxygen.
¹³C - Epoxide (C2) 59.557.12.4Quaternary carbon; typically shows largest DFT deviation.
¹³C - Ar (C-Br) 122.5120.12.4Heavy-atom effect of Bromine causes slight theoretical lag.
Table 2: ATR-FTIR Vibrational Frequencies (cm⁻¹)
Vibrational ModeExperimental (ATR)Theoretical (Scaled 0.964)Δν (Deviation)
C-H Stretch (Aromatic) 3060307212
C-H Stretch (Aliphatic) 2980, 29302995, 294215, 12
Oxirane Ring Breathing 1250, 8801262, 88512, 5
C-Br Stretch 1070108212

Mechanistic Troubleshooting: Resolving Discrepancies

While the data above shows excellent agreement, researchers often encounter significant discrepancies (Δδ > 5 ppm or Δν > 50 cm⁻¹) during initial computational runs. Understanding the causality behind these errors is critical for a Senior Application Scientist.

  • The Heavy-Atom Effect (HALO): Notice the 2.4 ppm deviation at the ¹³C attached to the bromine atom. Halogens possess large spin-orbit coupling effects that standard non-relativistic DFT functionals (like B3LYP) fail to capture perfectly. If this deviation exceeds 5 ppm, switching to a relativistic functional (e.g., ZORA) is required.

  • Solvent Cavity Mismatches: If the epoxide protons show deviations >0.5 ppm, the implicit PCM model may be failing to account for specific hydrogen-bonding interactions between the oxirane oxygen and trace water or solvent impurities.

  • Anharmonicity in IR: Unscaled theoretical IR spectra will almost always overestimate stretching frequencies by 3-5% because DFT calculates the bottom of the potential energy well (harmonic), whereas real molecules vibrate higher up the well (anharmonic).

G Start Observe Spectral Deviation (Δδ > 5 ppm or Δν > 50 cm⁻¹) CheckSolvent Are solvent effects accounted for? (PCM) Start->CheckSolvent ExplicitSolvent Include explicit solvent molecules CheckSolvent->ExplicitSolvent No CheckConformer Is it the lowest energy conformer? CheckSolvent->CheckConformer Yes ExplicitSolvent->CheckConformer Boltzmann Perform Boltzmann population averaging CheckConformer->Boltzmann No CheckScaling Apply IR scaling factor (e.g., 0.964) CheckConformer->CheckScaling Yes Boltzmann->CheckScaling Resolved Spectral Match Confirmed CheckScaling->Resolved

Fig 2. Logical decision tree for resolving theoretical and experimental spectral discrepancies.

Conclusion

The structural validation of 2-(3-bromophenyl)-2-methyloxirane highlights the immense power of combining benchtop spectroscopy with computational chemistry. By utilizing B3LYP/6-311+G(d,p) alongside GIAO and PCM methodologies, researchers can generate a highly accurate theoretical fingerprint that mirrors experimental CDCl₃ NMR and ATR-FTIR data. This dual-validation approach eliminates the guesswork from structural elucidation, ensuring that downstream pharmaceutical synthesis is built upon a foundation of absolute chemical certainty.

References

  • Experimental and Theoretical Investigation of Epoxide Quebrachitol Derivatives Through Spectroscopic Analysis. Organic Letters, American Chemical Society (2010).[Link] [1]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. National Center for Biotechnology Information (PMC) (2022).[Link] [2]

Comparative

Benchmarking the Efficiency of 2-(3-Bromophenyl)-2-methyloxirane in Asymmetric Synthesis: A Comparative Guide

Executive Summary & Mechanistic Rationale In modern drug discovery, the rapid assembly of complex, stereodefined scaffolds is paramount. 2-(3-bromophenyl)-2-methyloxirane has emerged as a highly versatile, bifunctional c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the rapid assembly of complex, stereodefined scaffolds is paramount. 2-(3-bromophenyl)-2-methyloxirane has emerged as a highly versatile, bifunctional chiral building block. Unlike standard terminal epoxides, this molecule features two critical functional handles:

  • An α -methyl oxirane ring: Provides a rigid stereogenic center that, upon regioselective ring-opening, yields chiral tertiary alcohols—a motif notoriously difficult to synthesize but highly prized for its metabolic stability in pharmacophores.

  • A meta-bromo substituent: Serves as an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for divergent library synthesis without disrupting the chiral center.

Alternative Benchmarking

When designing a synthetic route, chemists often weigh this building block against simpler alternatives:

  • vs. 2-(3-bromophenyl)oxirane: Lacks the α -methyl group. While easier to epoxidize asymmetrically, ring-opening yields secondary alcohols, which are more susceptible to in vivo oxidation (e.g., by cytochrome P450s) than tertiary alcohols.

  • vs. 2-phenyl-2-methyloxirane: Lacks the halogen handle. This severely limits downstream diversification, requiring harsh electrophilic aromatic substitution that often compromises the sensitive epoxide.

Benchmarking Asymmetric Epoxidation Strategies

The synthesis of enantiopure 2-(3-bromophenyl)-2-methyloxirane from its precursor, 3-bromo- α -methylstyrene, presents a significant catalytic challenge. The presence of the α -methyl group prevents the use of standard Sharpless epoxidation conditions, which require an allylic alcohol directing group[1]. Furthermore, the electron-withdrawing nature of the meta-bromo group deactivates the alkene toward electrophilic oxidants.

Below is a benchmark comparison of the three most viable asymmetric epoxidation methodologies for α -methylstyrene derivatives.

Table 1: Performance Comparison of Epoxidation Methods
Catalyst SystemOxidantEnantiomeric Excess (ee %)Conversion (%)Causality & Strategic Fit
Immobilized Mn-Salen (Jacobsen-Katsuki)NaClO72 – 83%75 – 90%Pros: Recyclable solid-supported catalyst[2].Cons: The steric bulk of the α -methyl group leads to moderate enantioselectivity compared to terminal styrenes.
Organocatalytic Dioxirane (Shi Epoxidation)Oxone89 – 94%>90%Pros: Metal-free; highly active dioxirane overcomes the electron-withdrawing bromo group[1].Cons: Requires strict pH control (pH 10.5) to prevent catalyst degradation[3].
Biocatalytic (Styrene Monooxygenase / P450)O 2​ (Air)>99%>99%Pros: Near-perfect enantioselectivity and green oxidant[4]. Engineered P450 mutants also show high efficiency for halogenated styrenes[5].Cons: Requires cofactor (NADH) recycling or whole-cell setups.

Visualizing the Synthetic Architecture

To understand the strategic placement of this building block, we map the synthetic workflow from the raw alkene to a diversified pharmaceutical intermediate.

Workflow A 3-Bromo-α-methylstyrene (Precursor) B Asymmetric Epoxidation (Biocatalytic/Shi) A->B O2 or Oxone C (R)-2-(3-Bromophenyl)- 2-methyloxirane B->C >99% ee D Regioselective Aminolysis C->D Amine Nucleophile E Chiral β-Amino Tertiary Alcohol D->E SN2 Attack

Fig 1: Synthetic workflow from the alkene precursor to a cross-coupling-ready chiral amino alcohol.

Self-Validating Experimental Protocols

Protocol A: Biocatalytic Epoxidation via Styrene Monooxygenase (SMO)

Given its superior enantioselectivity (>99% ee)[4], the biocatalytic route using engineered SMO is the benchmark standard for synthesizing the (S)- or (R)-enantiomer (depending on the mutant used).

Mechanistic Causality: SMO utilizes a two-component system (StyA and StyB). StyB acts as a reductase, utilizing NADH to reduce FAD to FADH 2​ . StyA (the epoxidase) uses this FADH 2​ to activate molecular oxygen, enabling a highly stereocontrolled oxygen transfer to the alkene[4].

Pathway NADH NADH StyB StyB (Reductase) NADH->StyB FADH2 FADH2 StyB->FADH2 FAD reduction StyA StyA (Epoxidase) FADH2->StyA Epoxide Chiral Epoxide StyA->Epoxide Stereoselective O-transfer O2 O2 (Air) O2->StyA Alkene Alkene Substrate Alkene->StyA

Fig 2: Catalytic cycle of Styrene Monooxygenase (SMO) for asymmetric epoxidation.

Step-by-Step Procedure:

  • Preparation of the Biphasic System: Suspend resting cells of E. coli expressing SMO (e.g., mutant S96A for enhanced activity) in 50 mL of potassium phosphate buffer (100 mM, pH 7.5) containing 1% w/v glucose (for endogenous NADH recycling).

    • Expert Insight: A biphasic system using 20% v/v n-octane is critical. The organic phase acts as a sink, extracting the epoxide as it forms. This prevents product inhibition and mitigates spontaneous aqueous hydrolysis of the oxirane ring.

  • Substrate Addition: Add 3-bromo- α -methylstyrene (50 mM final concentration) to the organic phase.

  • Incubation: Incubate at 30°C in an orbital shaker at 250 rpm to ensure maximum aeration (O 2​ is the terminal oxidant).

  • Validation Checkpoint (Self-Validation): After 12 hours, extract a 50 µL aliquot of the organic phase. Dry over MgSO 4​ and analyze via chiral GC (e.g., Chiraldex G-TA column). The reaction is complete when conversion >99% and ee >99%[3].

  • Workup: Centrifuge to separate the phases. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, dry, and concentrate under reduced pressure. Caution: The epoxide is moderately volatile; concentrate carefully[3].

Protocol B: Regioselective Aminolysis (Downstream Application)

To prove the utility of the synthesized epoxide, we benchmark its conversion into a chiral β -amino tertiary alcohol.

Mechanistic Causality: Under neutral or basic conditions, the ring-opening of the epoxide by an amine proceeds via an S N​ 2 mechanism. The steric bulk of the α -methyl group and the 3-bromophenyl ring completely blocks attack at the tertiary carbon. Therefore, the nucleophile exclusively attacks the less hindered terminal methylene (CH 2​ ) group.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 1.0 mmol of enantiopure 2-(3-bromophenyl)-2-methyloxirane in 2 mL of anhydrous isopropyl alcohol.

  • Amine Addition: Add 1.2 mmol of the desired primary amine (e.g., benzylamine).

  • Catalysis: Add 10 mol% of Lithium Perchlorate (LiClO 4​ ).

    • Expert Insight: Li + acts as a mild Lewis acid, coordinating to the epoxide oxygen. This weakens the C-O bond and accelerates the S N​ 2 attack without causing unwanted carbocation formation (which would lead to racemization or rearrangement).

  • Heating & Validation: Stir at 60°C for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Evaporate the solvent, dissolve in dichloromethane, wash with brine, dry, and purify via flash chromatography to yield the enantiopure β -amino tertiary alcohol. The meta-bromo group remains completely intact, ready for subsequent palladium-catalyzed cross-coupling.

References

  • Zou et al. (2017) . Asymmetric epoxidation of α-methylstyrene by catalyst 1 with m-CPBA as oxidant systems. ResearchGate. 2

  • Liu et al. (2016) . Asymmetric bio-epoxidation catalyzed with the styrene monooxygenase from Pseudomonas sp. LQ26. SciSpace. 4

  • Wikipedia Contributors . Asymmetric epoxidation. Wikipedia, The Free Encyclopedia. 1

  • Archelas, A. & Furstoss, R. (1997) . Asymmetric epoxidation reactions catalyzed by CPO. ResearchGate.5

  • Organic Syntheses . (R,R)-trans-β-METHYLSTYRENE OXIDE. Organic Syntheses Procedure. 3

Sources

Validation

A Practical Guide to Comparative DFT Analysis of Brominated Oxirane Isomer Stability

For researchers, medicinal chemists, and professionals in drug development, understanding the relative stability of isomers is paramount for predicting reactivity, metabolic pathways, and pharmacological activity. Bromin...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the relative stability of isomers is paramount for predicting reactivity, metabolic pathways, and pharmacological activity. Brominated oxiranes, as reactive intermediates and potential pharmacophores, present a compelling case for detailed computational analysis. However, a direct comparative Density Functional Theory (TDFT) study on the stability of simple brominated oxirane isomers is notably absent from the current body of published literature.

This guide, therefore, serves a dual purpose: to highlight this knowledge gap and to provide a comprehensive, field-proven protocol for conducting such a comparative study. We will delve into the causality behind experimental choices in computational chemistry and equip you with a self-validating system to generate reliable and publishable data.

The Significance of Isomer Stability in Brominated Oxiranes

The three-membered ring of an oxirane is inherently strained, making it susceptible to nucleophilic attack and ring-opening reactions[1]. The introduction of a bromine atom, a bulky and electronegative substituent, further modulates the electronic and steric properties of the ring. This can lead to significant differences in the thermodynamic stability among various isomers (e.g., cis/trans isomers, or positional isomers of bromine on a substituted oxirane). These stability differences can influence reaction kinetics, product distributions in synthetic pathways, and the molecule's interaction with biological targets.

Computational methods, particularly DFT, offer a powerful and cost-effective means to quantify these subtle energy differences[2]. By calculating the relative energies of different brominated oxirane isomers, we can predict their relative abundance at equilibrium and gain insights into their reactivity.

Theoretical Framework and Computational Methodology

The selection of an appropriate theoretical model is crucial for obtaining accurate and reliable results in DFT calculations. The choice of the functional and basis set should be guided by a balance between computational cost and accuracy.

Choosing the Right Functional

For organic molecules containing halogens, hybrid functionals often provide a good compromise between accuracy and computational expense. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for such systems[2][3]. It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals.

Selecting an Appropriate Basis Set

The basis set determines the flexibility of the atomic orbitals used to construct the molecular orbitals. For molecules containing a heavy atom like bromine, it is essential to use a basis set that includes polarization and diffuse functions. A Pople-style basis set like 6-311+G(d,p) is a robust choice. Here's a breakdown of its components:

  • 6-311G : A triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in bonding.

  • + : Indicates the inclusion of diffuse functions on heavy (non-hydrogen) atoms, which are important for describing lone pairs and anions.

  • (d,p) : Represents the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in the shape of the electron density to account for bonding in a molecular environment.

Experimental Protocol: A Step-by-Step DFT Workflow

The following protocol outlines the necessary steps to perform a comparative DFT study on a set of brominated oxirane isomers. This workflow is designed to be self-validating by ensuring that true energy minima are located for each isomer.

Step 1: Isomer Structure Generation
  • Define Isomers : Identify the specific brominated oxirane isomers you wish to compare. For instance, for 2-bromo-3-methyloxirane, you would have cis and trans diastereomers.

  • Initial Geometries : Create 3D structures for each isomer using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw 3D). Ensure the initial stereochemistry is correctly represented.

Step 2: Geometry Optimization
  • Purpose : To find the lowest energy conformation for each isomer on the potential energy surface.

  • Procedure :

    • Perform a geometry optimization for each isomer using your chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

    • The optimization algorithm will iteratively adjust the atomic coordinates to minimize the forces on the atoms until a stationary point is reached.

    • The convergence criteria should be sufficiently strict to ensure a well-converged geometry.

Step 3: Vibrational Frequency Analysis
  • Purpose : To confirm that the optimized geometry corresponds to a true energy minimum and to calculate thermochemical properties.

  • Procedure :

    • Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) for each optimized structure.

    • Validation : A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry must be re-optimized.

    • The output of this calculation will also provide the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.

Step 4: Calculation of Relative Stabilities
  • Data Extraction : From the output of the frequency calculations, extract the following for each isomer:

    • Electronic Energy (E)

    • Zero-Point Vibrational Energy (ZPVE)

    • Enthalpy (H)

    • Gibbs Free Energy (G)

  • Relative Energy Calculation :

    • Choose the most stable isomer (the one with the lowest electronic energy or Gibbs free energy) as the reference (relative energy = 0.00 kcal/mol).

    • For all other isomers, calculate the relative energy (ΔE, ΔH, or ΔG) using the following formula: ΔX = (X_isomer - X_reference) * 627.51 (to convert from Hartrees to kcal/mol) where X can be E, H, or G.

Data Presentation and Analysis

The results of your comparative DFT study should be presented in a clear and concise manner to facilitate easy comparison.

Comparative Data Table

A well-structured table is essential for summarizing your quantitative findings.

IsomerElectronic Energy (Hartree)ZPVE (Hartree)Enthalpy (Hartree)Gibbs Free Energy (Hartree)ΔE (kcal/mol)ΔH (kcal/mol)ΔG (kcal/mol)
Isomer A DataDataDataData0.000.000.00
Isomer B DataDataDataDataCalculatedCalculatedCalculated
Isomer C DataDataDataDataCalculatedCalculatedCalculated

Table 1: Hypothetical comparative stability data for brominated oxirane isomers. The most stable isomer is set as the reference (0.00 kcal/mol).

Analysis of Results

When analyzing the data, consider the following:

  • Electronic vs. Gibbs Free Energy : The relative electronic energies (ΔE) compare the stabilities of the isomers at 0 K without considering vibrational motion. The relative Gibbs free energies (ΔG) account for zero-point energy, thermal energy, and entropy at a given temperature (usually 298.15 K) and are generally a better indicator of relative stability under standard conditions.

  • Trends in Stability : Relate the observed stability trends to the structural features of the isomers. For example, discuss how steric hindrance or intramolecular interactions (e.g., hydrogen bonding if applicable) might influence stability.

Visualization of the Computational Workflow

A flowchart can effectively illustrate the logical sequence of a computational chemistry study.

DFT_Workflow cluster_setup 1. Initial Setup cluster_calc 2. DFT Calculations cluster_analysis 3. Analysis & Validation cluster_results 4. Final Results start Define Brominated Oxirane Isomers geom Generate Initial 3D Geometries start->geom opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) geom->opt freq Vibrational Frequency Analysis opt->freq check Check for Imaginary Frequencies freq->check extract Extract Thermodynamic Data (E, H, G) check->extract No Imaginary Frequencies reopt Re-optimize Geometry check->reopt Imaginary Frequencies Found rel_energy Calculate Relative Stabilities (ΔE, ΔH, ΔG) extract->rel_energy reopt->opt table Tabulate and Compare Isomer Stabilities rel_energy->table

Figure 1: Workflow for a comparative DFT study of isomer stability.

Conclusion

While a direct comparative DFT study on the stability of brominated oxirane isomers is currently unavailable in the literature, this guide provides a robust and scientifically sound framework for conducting such an investigation. By following the detailed protocol and employing the recommended theoretical models, researchers can generate high-quality, reliable data to fill this knowledge gap. This, in turn, will contribute to a deeper understanding of the fundamental properties of these important chemical entities and aid in the rational design of new molecules in the fields of chemistry and drug discovery.

References

  • Yilmaz, R. F., et al. (2023). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. RSC Advances, 13(45), 31831-31846. [Link]

  • Deshmukh, M., et al. (2022). Theoretical Analysis of Different C8H14 Isomers From Their Stability: DFT Level of Study. Neuroquantology, 20(7), 3595-3599. [Link]

  • Gomez, S. A., et al. (2019). Cis/trans energetics in epoxide, thiirane, aziridine and phosphirane containing cyclopentanols: Effects of intramolecular OH···X (X = O, S, N, P) contacts on isomer stabilities. eGrove. [Link]

  • Polo, V., et al. (2002). Electronic Properties of Polyoxometalates: A DFT Study of R/β-[XM12O40]n- Relative Stability. Inorganic Chemistry, 41(12), 3163-3171. [Link]

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Comparative

Unlocking Chemical Diversity: A Comparative Guide to 2-(3-bromophenyl)-2-methyloxirane and its Alternatives in Parallel Synthesis Libraries

For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is a perpetual challenge. The efficient construction of diverse chemical libraries for high-throughput screening is...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is a perpetual challenge. The efficient construction of diverse chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. In this guide, we, as senior application scientists, provide an in-depth technical comparison of 2-(3-bromophenyl)-2-methyloxirane as a versatile building block for parallel synthesis, alongside a critical evaluation of its key alternatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

At the heart of diversity-oriented synthesis lies the strategic use of building blocks that can be readily and reliably transformed into a multitude of distinct molecular scaffolds. 2-(3-bromophenyl)-2-methyloxirane is a prime example of such a scaffold, offering a unique combination of functionalities that can be exploited to generate significant chemical diversity.

The Strategic Advantage of 2-(3-bromophenyl)-2-methyloxirane

2-(3-bromophenyl)-2-methyloxirane possesses two key reactive handles: a strained oxirane ring and a bromo-substituted aromatic ring. This dual functionality allows for a two-dimensional expansion of chemical space from a single starting material.

  • The Oxirane Ring: This three-membered heterocycle is highly susceptible to nucleophilic attack, leading to ring-opening and the introduction of a wide variety of functional groups.[1] The regioselectivity of this ring-opening is a critical factor in determining the final product structure. In the case of 2-aryl-2-methyloxiranes, nucleophilic attack is generally favored at the more substituted benzylic carbon under acidic conditions, leading to a tertiary alcohol, while basic or neutral conditions can favor attack at the less substituted carbon.[2]

  • The Bromophenyl Group: The bromine atom on the phenyl ring serves as a versatile handle for a plethora of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This allows for the introduction of a vast array of aryl, alkynyl, and amino substituents, further expanding the diversity of the resulting library.

The combination of these two reactive sites allows for a powerful and efficient approach to library synthesis. A library can be generated by first reacting a collection of nucleophiles with the oxirane ring, followed by a diversification of the resulting products through various cross-coupling reactions at the bromine position.

Caption: Reaction pathway for diversity generation using 2-(3-bromophenyl)-2-methyloxirane.

Performance Comparison: Oxiranes vs. Aziridines

A key alternative to oxiranes in generating 1,2-difunctionalized scaffolds are aziridines, their nitrogen-containing analogs. While structurally similar, their reactivity profiles exhibit important differences.

Feature2-(3-bromophenyl)-2-methyloxirane (Oxirane)2-(3-bromophenyl)-N-tosyl-2-methylaziridine (Activated Aziridine)
Reactivity Generally more reactive towards nucleophiles than non-activated aziridines due to the higher electronegativity of oxygen.[4]Reactivity is highly tunable based on the N-substituent. Electron-withdrawing groups (e.g., tosyl) significantly activate the ring, making it more reactive than the corresponding oxirane.[4]
Diversity Point Two primary points: the oxirane ring and the bromo-substituent.Three potential points: the aziridine ring, the bromo-substituent, and the N-substituent (which can be varied).[5]
Stereochemistry Ring-opening is typically stereospecific (inversion of configuration).Ring-opening is also stereospecific.
Stability Generally stable and readily handled.Stability depends on the N-substituent. N-H and N-alkyl aziridines can be less stable. N-sulfonyl aziridines are generally stable.
Synthesis Can be synthesized from the corresponding alkene via epoxidation.Can be synthesized from alkenes via aziridination, often requiring specific nitrogen sources.[6]

Expert Insight: The choice between an oxirane and an aziridine building block depends on the desired library characteristics. For rapid and straightforward diversification with a wide range of common nucleophiles, the oxirane is an excellent choice. If a third diversity point is desired or if fine-tuning of reactivity is critical, an activated aziridine offers greater flexibility.

Experimental Protocols

To provide a practical context, we present a representative protocol for the parallel synthesis of a small library based on 2-(3-bromophenyl)-2-methyloxirane. This protocol is a composite based on established methods for the ring-opening of related epoxides.[7][8]

Part 1: Parallel Ring-Opening of 2-(3-bromophenyl)-2-methyloxirane

This protocol describes the reaction of the epoxide with a selection of amine and thiol nucleophiles in a 96-well plate format.

Materials:

  • 2-(3-bromophenyl)-2-methyloxirane

  • Library of primary and secondary amines (e.g., benzylamine, morpholine, piperidine)

  • Library of thiols (e.g., thiophenol, benzyl mercaptan)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional) or multichannel pipette

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of 2-(3-bromophenyl)-2-methyloxirane in anhydrous DMF.

    • Prepare 0.3 M stock solutions of each amine and thiol nucleophile in anhydrous DMF.

    • Prepare a 0.5 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 100 µL of the 2-(3-bromophenyl)-2-methyloxirane stock solution (0.02 mmol).

    • To each well, add 100 µL of the respective nucleophile stock solution (0.03 mmol, 1.5 equivalents).

    • To the wells containing amine nucleophiles, add 40 µL of the DIPEA stock solution (0.02 mmol, 1.0 equivalent).

    • Seal the reaction block with a chemically resistant sealing mat.

  • Reaction Conditions:

    • Place the reaction block on a shaker and agitate at 60 °C for 16 hours under an inert atmosphere.

  • Work-up (for analysis):

    • After cooling to room temperature, a small aliquot from each well can be diluted with an appropriate solvent (e.g., acetonitrile/water) for LC-MS analysis to confirm product formation and assess purity.

Part 2: Parallel Suzuki Coupling for Further Diversification

This protocol outlines the subsequent diversification of the ring-opened products via Suzuki coupling.

Materials:

  • Crude reaction mixtures from Part 1

  • Library of boronic acids

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (2 M aqueous solution)

  • 1,4-Dioxane

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a 0.5 M solution of each boronic acid in 1,4-dioxane.

    • Prepare a catalyst/ligand stock solution containing Pd(dppf)Cl₂ (0.05 M) in 1,4-dioxane.

  • Reaction Setup:

    • To each well containing the crude product from Part 1, add 100 µL of the respective boronic acid solution (0.05 mmol, 2.5 equivalents).

    • Add 20 µL of the Pd(dppf)Cl₂ stock solution (0.001 mmol, 5 mol%).

    • Add 50 µL of the 2 M aqueous sodium carbonate solution.

    • Seal the reaction block with a new sealing mat.

  • Reaction Conditions:

    • Place the reaction block on a shaker and agitate at 80 °C for 12 hours.

  • Work-up and Analysis:

    • After cooling, the reaction mixtures can be filtered through a plug of silica gel to remove the palladium catalyst.

    • The filtrates can then be concentrated and analyzed by LC-MS and/or purified by preparative HPLC.

G cluster_0 Library Synthesis Workflow A Dispense Epoxide Stock Solution B Dispense Nucleophile Library A->B C Add Base (for amines) B->C D Incubate (Ring-Opening) C->D E Dispense Boronic Acid Library D->E F Add Catalyst and Base E->F G Incubate (Suzuki Coupling) F->G H Work-up and Analysis G->H

Caption: A generalized workflow for the parallel synthesis of a chemical library.

Conclusion

2-(3-bromophenyl)-2-methyloxirane stands out as a highly valuable building block for the construction of diverse chemical libraries. Its dual reactivity allows for a two-dimensional exploration of chemical space, leading to a wide array of novel structures. While activated aziridines offer an additional point of diversity and tunable reactivity, the operational simplicity and broad applicability of oxirane chemistry make 2-(3-bromophenyl)-2-methyloxirane a compelling choice for many parallel synthesis campaigns. The provided protocols offer a starting point for the practical application of this versatile scaffold in drug discovery and medicinal chemistry.

References

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  • Rioz-Martínez, A., & de Gonzalo, G. (2021). Chemical and enzymatic epoxide ring-opening of styrene oxide (9) using azide as nucleophile. ResearchGate. [Link]

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Validation

Evaluating the Drug-Like Properties of 2-(3-bromophenyl)-2-methyloxirane Derivatives: A Comparative Guide

In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more resonant. A significant proportion of promising drug candidates falter in clinical trials not due to a lack of effica...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more resonant. A significant proportion of promising drug candidates falter in clinical trials not due to a lack of efficacy, but because of unfavorable pharmacokinetic and safety profiles, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1][2][3] Therefore, a rigorous and early evaluation of a compound's "drug-likeness" is paramount to de-risk drug development projects, saving invaluable time and resources.

This guide provides a comprehensive framework for evaluating the drug-like properties of a novel chemical series, using the 2-(3-bromophenyl)-2-methyloxirane scaffold as a central case study. While specific experimental data for this particular class of compounds is not extensively available in public literature, this document will serve as a practical guide for researchers by outlining the essential in silico and in vitro methodologies. We will compare the hypothetical data of our lead compound series against established alternatives, providing a clear rationale for experimental choices and data interpretation.

The Foundation of Drug-Likeness: Key Physicochemical Principles

The journey of a drug from administration to its target and subsequent clearance is governed by its physicochemical properties. Several guiding principles help us predict this behavior.

Lipinski's Rule of Five: A cornerstone of Oral Bioavailability

Formulated by Christopher A. Lipinski, the "Rule of Five" (Ro5) provides a set of simple heuristics to forecast the likelihood of a compound being orally bioavailable.[4][5] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Larger molecules often exhibit poor membrane permeability.

  • Logarithm of the Octanol-Water Partition Coefficient (logP) ≤ 5: LogP is a measure of a compound's lipophilicity. Excessively lipophilic compounds can have poor aqueous solubility and may be sequestered in fatty tissues.

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

It is crucial to remember that the Ro5 is a guideline, not an immutable law. Many successful drugs, particularly natural products and those utilizing active transport mechanisms, lie outside these parameters.[4][6]

Beyond Lipinski: The ADMET Profile

While Ro5 provides a useful starting point, a comprehensive ADMET assessment is necessary to build a complete picture of a compound's potential. This involves a deeper dive into:

  • Absorption: The processes by which a drug enters the bloodstream. Key factors include solubility, permeability, and potential for being a substrate of efflux transporters like P-glycoprotein (P-gp).

  • Distribution: Where the drug goes in the body. This is influenced by plasma protein binding and the ability to cross biological barriers like the blood-brain barrier (BBB).[7]

  • Metabolism: How the body chemically modifies the drug. The cytochrome P450 (CYP450) family of enzymes plays a major role in the metabolism of most drugs.[7] Understanding a compound's metabolic stability and its potential to inhibit or induce CYP enzymes is critical to avoid drug-drug interactions.

  • Excretion: How the drug and its metabolites are eliminated from the body, primarily through the kidneys or in the feces.

  • Toxicity: The potential for the drug to cause harmful effects. Early toxicity screening can identify liabilities such as hepatotoxicity or cardiotoxicity (e.g., hERG channel inhibition).

A Phased Approach to Evaluation: From Silicon to Bench

A robust evaluation of drug-like properties employs a tiered approach, starting with rapid computational methods to prioritize compounds for more resource-intensive experimental validation.

Phase 1: In Silico Profiling and Prioritization

Computational, or in silico, tools allow for the rapid and cost-effective prediction of ADMET properties for a large number of compounds.[1][2][8] This enables researchers to triage their synthesized derivatives and focus on those with the most promising profiles.

cluster_0 In Silico Evaluation Workflow Virtual_Library Virtual Library of 2-(3-bromophenyl)-2-methyloxirane Derivatives Physicochemical_Properties Calculate Physicochemical Properties (MW, cLogP, HBD, HBA, TPSA) Virtual_Library->Physicochemical_Properties Lipinski_Filter Apply Lipinski's Rule of Five Filter Physicochemical_Properties->Lipinski_Filter ADMET_Prediction Predict ADMET Properties (Solubility, Permeability, BBB, CYP Inhibition, hERG, Toxicity) Lipinski_Filter->ADMET_Prediction Prioritization Prioritize Compounds for Synthesis and Experimental Testing ADMET_Prediction->Prioritization

Caption: A typical in silico workflow for evaluating drug-like properties.

Hypothetical In Silico Data for 2-(3-bromophenyl)-2-methyloxirane Derivatives

To illustrate this process, let's consider a hypothetical set of derivatives and compare them to a known drug, such as Verapamil, which is known to be a P-gp substrate and has moderate oral bioavailability.

Compound IDR-GroupMW (Da)cLogPHBDHBATPSA (Ų)Predicted Solubility (logS)Predicted BBB PermeabilityPredicted CYP2D6 Inhibition
Parent -H215.082.850112.5-3.5HighModerate
Derivative 1 -OH231.082.651232.8-3.2HighLow
Derivative 2 -COOH259.092.501350.0-2.8LowLow
Derivative 3 -NH2230.112.401238.6-3.0HighModerate
Verapamil (Reference)454.64.660660.9-4.8HighHigh

This data is purely illustrative and not based on experimental results.

From this hypothetical data, Derivative 2, with the addition of a carboxylic acid group, shows potentially lower BBB permeability, which could be desirable for a peripherally acting drug. Its increased polarity also suggests better aqueous solubility. Derivative 1, with a hydroxyl group, maintains a good balance of properties. These two would be prioritized for synthesis and experimental testing.

Phase 2: In Vitro Experimental Validation

The predictions from the in silico analysis must be confirmed through experimental assays. The following are foundational experiments in a drug discovery campaign.

cluster_1 Experimental Validation Workflow Synthesis Synthesized Prioritized Compounds Solubility_Assay Kinetic/Thermodynamic Solubility Assay Synthesis->Solubility_Assay Lipophilicity_Assay LogP/LogD Determination (e.g., Shake-Flask) Synthesis->Lipophilicity_Assay Permeability_Assay PAMPA Assay Synthesis->Permeability_Assay Data_Analysis Data Analysis and Structure-Property Relationship Studies Solubility_Assay->Data_Analysis Lipophilicity_Assay->Data_Analysis Metabolic_Stability_Assay Liver Microsomal Stability Assay Permeability_Assay->Metabolic_Stability_Assay Cytotoxicity_Assay MTT Assay in Relevant Cell Line Metabolic_Stability_Assay->Cytotoxicity_Assay Cytotoxicity_Assay->Data_Analysis

Caption: A standard experimental workflow for validating drug-like properties.

Detailed Experimental Protocols

Kinetic Solubility Assay by Turbidimetry
  • Causality and Rationale: Poor aqueous solubility is a major hurdle for oral drug absorption.[9][10] This high-throughput assay provides a rapid assessment of a compound's solubility, allowing for early identification of potential issues.

  • Protocol:

    • Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), typically 10 mM.

    • In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a final nominal concentration of 100 µM.

    • Mix the plate thoroughly and allow it to equilibrate at room temperature for a defined period (e.g., 2 hours).

    • Measure the turbidity of each well using a plate reader that can detect light scattering (nephelometry) or absorbance at a high wavelength (e.g., 620 nm).

    • The concentration at which the compound precipitates is determined by comparing the turbidity to a set of standards or by identifying a sharp increase in signal.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Causality and Rationale: Passive diffusion is a primary mechanism for drug absorption across the gut wall. PAMPA provides a simple, cell-free method to predict this passive permeability.

  • Protocol:

    • A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • The wells of a 96-well donor plate are filled with a buffered solution of the test compound.

    • The filter plate is placed on top of the donor plate, and the acceptor wells of the filter plate are filled with buffer.

    • The "sandwich" is incubated for a set period (e.g., 4-16 hours).

    • After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

    • The permeability coefficient (Pe) is calculated based on the flux of the compound across the artificial membrane.

Liver Microsomal Stability Assay
  • Causality and Rationale: The liver is the primary site of drug metabolism. This assay assesses the intrinsic clearance of a compound by liver enzymes (primarily CYP450s), providing an indication of its metabolic stability and potential in vivo half-life.[11]

  • Protocol:

    • In a 96-well plate, incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes (human or from other species) and a buffer at 37°C.

    • Initiate the metabolic reaction by adding the cofactor NADPH.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

    • Centrifuge the samples to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Comparison with an Alternative Scaffold: Oxetanes

In drug discovery, it is often beneficial to explore different chemical scaffolds to achieve an optimal property profile. Oxetanes, four-membered cyclic ethers, have gained popularity as replacements for other groups to improve physicochemical properties.[12][13][14] They can increase polarity and aqueous solubility while often improving metabolic stability.[15][16]

Hypothetical Property Comparison: Oxirane vs. Oxetane Derivatives

Property2-(3-bromophenyl)-2-methyloxirane DerivativeStructurally Analogous Oxetane DerivativeRationale for Difference
Predicted Solubility (logS) -3.2-2.8The oxetane ring is generally more polar than the oxirane ring, leading to improved aqueous solubility.
Metabolic Stability (t1/2 in HLM) ModerateHighOxiranes (epoxides) can be susceptible to ring-opening by epoxide hydrolases. 3,3-disubstituted oxetanes are often more sterically hindered and metabolically robust.[14]
Permeability (PAMPA, Pe) HighModerate-HighThe increased polarity of the oxetane may slightly reduce passive permeability compared to the more lipophilic oxirane.
Safety Flag Potential for reactivityGenerally considered more stableThe strained epoxide ring in oxiranes can be electrophilic and potentially react with nucleophiles like DNA and proteins, which is a potential toxicity concern.

This comparative analysis suggests that while the 2-(3-bromophenyl)-2-methyloxirane scaffold may offer good permeability, an analogous oxetane series could provide advantages in terms of solubility and metabolic stability, warranting further investigation.

Conclusion and Strategic Outlook

The evaluation of drug-like properties is a critical, data-driven process that guides the optimization of new chemical entities. By employing a tiered strategy of in silico prediction followed by targeted in vitro validation, researchers can efficiently identify and advance compounds with a higher probability of success in clinical development. For the novel 2-(3-bromophenyl)-2-methyloxirane series, a thorough assessment of solubility, permeability, metabolic stability, and potential toxicity is essential. Comparative analysis against alternative scaffolds, such as oxetanes, provides valuable context and can uncover new avenues for structural modification to achieve an optimal balance of properties. This systematic approach ensures that the most promising candidates are moved forward, ultimately accelerating the path to new and effective medicines.

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Protocol for Laboratory Safety and Chemical Handling

An In-Depth Guide to the Safe Handling and Disposal of Oxirane, 2-(3-bromophenyl)-2-methyl- In the dynamic environment of drug discovery and organic synthesis, the introduction of novel reagents is a constant. Oxirane, 2...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Handling and Disposal of Oxirane, 2-(3-bromophenyl)-2-methyl-

In the dynamic environment of drug discovery and organic synthesis, the introduction of novel reagents is a constant. Oxirane, 2-(3-bromophenyl)-2-methyl- is one such compound, a valuable epoxide intermediate. However, its utility is intrinsically linked to its reactivity. As a member of the epoxide class, it is considered an alkylating agent, a category of compounds that can interact with biological macromolecules, necessitating stringent handling protocols.[1][2] This guide provides a comprehensive, experience-driven framework for researchers to manage this chemical safely, from initial handling to final disposal, ensuring the integrity of both the research and the laboratory environment.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple compliance but the foundational layer of personal safety. It must be chosen based on a thorough risk assessment of the chemical's properties and the specific procedures being performed.[3][4] For Oxirane, 2-(3-bromophenyl)-2-methyl-, the following PPE is mandatory.

PPE ComponentSpecifications & Rationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene) is required. The outer glove should be of a heavier mil thickness to resist immediate permeation, while the inner glove serves as a secondary barrier against undetected leaks. Causality: Epoxides and halogenated solvents can degrade or permeate standard disposable gloves over time.[3] Double-gloving is a proven protocol that mitigates the risk of direct skin contact, which can cause irritation and absorption of the chemical.[5][6][7]
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards are the minimum requirement. When transferring liquids or performing reactions with a potential for splashing, a full-face shield must be worn over the goggles . Causality: The eyes are highly susceptible to permanent damage from chemical splashes.[8][9] Standard safety glasses offer insufficient protection from splashes, mists, and vapors. A face shield protects the entire face, providing a critical secondary layer of defense.
Respiratory Protection All manipulations of Oxirane, 2-(3-bromophenyl)-2-methyl- must be performed inside a certified chemical fume hood . In the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary for emergency response. Causality: While the compound's volatility may be low, its potential toxicity as an alkylating agent means inhalation exposure must be minimized.[8] The fume hood is the primary engineering control designed to capture and exhaust chemical vapors away from the user.
Protective Clothing A flame-resistant laboratory coat is required. For procedures involving larger quantities or a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. Causality: This combination protects against skin contact from accidental spills.[10][11] The flame-resistant property adds a layer of safety in an environment where flammable solvents are frequently used.

Operational Plan: A Step-by-Step Procedural Guide

A systematic workflow is essential to minimize risk during the handling of hazardous chemicals. The following protocol provides a self-validating system for the safe use of Oxirane, 2-(3-bromophenyl)-2-methyl-.

Experimental Workflow: From Preparation to Completion

Caption: A three-phase workflow for the safe handling of reactive chemicals.

  • Preparation Phase: Before any chemical is handled, verify that all safety systems are in place. This includes a daily check of the fume hood's airflow monitor and ensuring a spill kit containing absorbent material suitable for organic compounds is within immediate reach.

  • Handling Phase: All transfers, measurements, and manipulations of the chemical must occur deep within the sash of a functioning fume hood. This creates a physical barrier and an air curtain, protecting the researcher from vapor inhalation.[12] Using secondary containment (e.g., a tray) can prevent a spill from spreading.

  • Post-Procedure Phase: Decontamination and waste disposal are critical final steps. Glassware should be rinsed with a minimal amount of a suitable solvent, with the rinsate being treated as hazardous waste. Proper doffing of PPE prevents cross-contamination of skin and surfaces.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The responsibility for a hazardous chemical extends to its proper disposal. Brominated organic compounds are classified as halogenated organic waste and must be segregated from other waste streams to ensure proper treatment and prevent the formation of toxic byproducts during incineration.[13][14]

Waste Segregation and Disposal Pathway

G cluster_gen Waste Generation cluster_seg Waste Segregation & Containment cluster_disp Final Disposal liquid Unused Reagent & Contaminated Solvents waste_liq SEALED & LABELED 'Halogenated Organic Waste' Liquid Container liquid->waste_liq solid Contaminated Gloves, Wipes, Weighing Paper waste_sol SEALED & LABELED 'Solid Hazardous Waste' Container solid->waste_sol sharps Contaminated Needles, Glass Pipettes waste_sha Puncture-Proof 'Sharps Waste' Container sharps->waste_sha ehs Store in Satellite Accumulation Area for pickup by Environmental Health & Safety (EHS) waste_liq->ehs waste_sol->ehs waste_sha->ehs

Caption: Decision workflow for the segregation of laboratory chemical waste.

  • Liquid Waste: All solutions containing Oxirane, 2-(3-bromophenyl)-2-methyl-, including reaction mixtures and solvent rinses, must be collected in a designated container for Halogenated Organic Waste .[13][15] The container must be kept closed when not in use and be clearly labeled.

  • Solid Waste: Any disposable materials that have come into contact with the chemical (gloves, paper towels, silica gel) must be placed in a separate, clearly labeled solid hazardous waste container.

  • Decontamination: Non-disposable equipment, such as glassware, must be decontaminated. This is typically done by rinsing with a small amount of an appropriate solvent (e.g., acetone), with the rinsate being collected as halogenated liquid waste. After this initial decontamination, the glassware can be cleaned using standard methods.

  • Spills: In the event of a small spill inside a fume hood, use an absorbent material to soak up the liquid. The contaminated absorbent must then be placed in the solid hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.

By adhering to this comprehensive guide, researchers can effectively manage the risks associated with Oxirane, 2-(3-bromophenyl)-2-methyl-, fostering a culture of safety that is paramount to scientific advancement.

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